molecular formula C7H10N2O3 B1330832 Ethyl 5-amino-2-methyloxazole-4-carboxylate CAS No. 3357-54-8

Ethyl 5-amino-2-methyloxazole-4-carboxylate

Cat. No.: B1330832
CAS No.: 3357-54-8
M. Wt: 170.17 g/mol
InChI Key: YXSJNIOOEQDYNO-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-methyloxazole-4-carboxylate is a useful research compound. Its molecular formula is C7H10N2O3 and its molecular weight is 170.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-amino-2-methyl-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10N2O3/c1-3-11-7(10)5-6(8)12-4(2)9-5/h3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSJNIOOEQDYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=N1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50328802
Record name ETHYL 5-AMINO-2-METHYLOXAZOLE-4-CARBOXYLATE
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Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3357-54-8
Record name 4-Oxazolecarboxylic acid, 5-amino-2-methyl-, ethyl ester
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Record name ETHYL 5-AMINO-2-METHYLOXAZOLE-4-CARBOXYLATE
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Record name ethyl 5-amino-2-methyl-1,3-oxazole-4-carboxylate
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Foundational & Exploratory

Preamble: Navigating the Landscape of a Niche Heterocycle

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 5-amino-2-methyloxazole-4-carboxylate

To our fellow researchers and drug development professionals, this guide addresses this compound (CAS No. 3357-54-8). It is crucial to establish at the outset that this specific polysubstituted oxazole isomer is a niche compound with limited characterization in peer-reviewed literature. In contrast, its isomers, such as Ethyl 2-amino-5-methyloxazole-4-carboxylate, are more extensively documented.

This guide, therefore, adopts a dual strategy. First, it consolidates all verifiable data specific to the title compound. Second, it leverages established principles from the broader chemistry of 5-aminooxazoles to provide expert-driven, scientifically grounded insights into its probable synthesis, reactivity, and potential applications. This approach is designed to offer a robust and practical resource for those looking to synthesize or utilize this molecule as a building block in discovery programs.

Core Molecular Identity and Physicochemical Properties

This compound is a heterocyclic compound featuring an oxazole ring substituted at the 2, 4, and 5 positions. The strategic placement of the amino group at C5 and the electron-withdrawing carboxylate at C4 imparts a unique electronic profile, making it an intriguing scaffold for further chemical elaboration.

Structural and Chemical Identifiers

A clear identification is paramount for sourcing and regulatory purposes. The key identifiers for this compound are summarized below.

PropertyValueSource
CAS Number 3357-54-8[1][2]
Molecular Formula C₇H₁₀N₂O₃[1]
Molecular Weight 170.17 g/mol [1]
IUPAC Name This compoundN/A
SMILES O=C(C1=C(N)OC(C)=N1)OCC[1]
InChI 1S/C7H10N2O3/c1-3-11-7(10)5-6(8)12-4(2)9-5/h3,8H2,1-2H3
InChI Key YXSJNIOOEQDYNO-UHFFFAOYSA-N
Known Physicochemical Data

Direct experimental data is sparse. The information available from commercial suppliers provides a basic profile.

PropertyValueSource
Physical Form Solid
Purity Typically ≥95%
Storage Temperature 2-8 °C, Inert atmosphere, Keep in dark place[1]
Shipping Temperature Ambient

Note: Comprehensive spectral data (NMR, IR, Mass Spectrometry) is not publicly available in research literature but is often available from the supplier upon request or with purchase.[1]

Proposed Synthesis Protocol: A Mechanistic Approach

While a specific, published synthesis for this compound is not readily found, a reliable route can be designed based on established methods for 5-aminooxazole synthesis. The iodine-mediated C-H amination and annulation of β-ketoamides with primary amines offers a robust and transition-metal-free strategy.[3]

The proposed synthesis proceeds via two main stages: (1) Synthesis of the N-substituted β-ketoamide precursor, and (2) I₂-mediated oxidative cyclization.

Workflow for Proposed Synthesis

G A Ethyl Acetoacetate + Acetamide B N-acetyl-3-oxobutanamide (β-ketoamide precursor) A->B Condensation D This compound (Target Molecule) B:e->D:w I₂-mediated Oxidative Cyclization C Iodine (I₂) + Base (e.g., Na₂CO₃) C:s->D:n E Workup & Purification (e.g., Column Chromatography) D->E Isolation G mol This compound C5-Amino Group (Nucleophilic) C4-Ester Group (Electrophilic Carbonyl) Oxazole Ring n_acyl N-Acylation / Sulfonylation mol:n->n_acyl RCOCl, Base n_alkyl N-Alkylation mol:n->n_alkyl R-X, Base n_cyclize Condensation / Cyclization (e.g., to fused heterocycles) mol:n->n_cyclize Bifunctional Reagents e_hydro Ester Hydrolysis (to Carboxylic Acid) mol:e->e_hydro LiOH or H⁺/H₂O e_amid Amidation mol:e->e_amid R₂NH, Heat

Sources

Introduction: The Oxazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 5-amino-2-methyloxazole-4-carboxylate

The oxazole ring system is a cornerstone of medicinal chemistry, prized for its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding. As a bioisostere for ester and amide functionalities, the oxazole moiety is embedded in a multitude of natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities. This compound is a strategically substituted heterocyclic compound, positioning it as a versatile building block for the synthesis of more complex and potentially therapeutic agents. The arrangement of its functional groups—an amino group for nucleophilic attack or derivatization, an ethyl ester for hydrolysis or amidation, and a methyl group for steric and electronic influence—offers multiple avenues for chemical modification. This guide provides a detailed examination of its structure, properties, a proposed synthetic pathway based on established chemical principles, and its potential applications for researchers in drug development.

Core Compound Identification and Physicochemical Properties

This compound is registered under CAS Number 3357-54-8. Its fundamental properties are summarized below, providing a baseline for its handling, reactivity, and analytical characterization.

PropertyValueSource
CAS Number 3357-54-8[1][2]
Molecular Formula C₇H₁₀N₂O₃[1][2]
Molecular Weight 170.17 g/mol [1]
IUPAC Name ethyl 5-amino-2-methyl-1,3-oxazole-4-carboxylate[2]
SMILES CCOC(=O)C1=C(N)OC(=N1)C[1]
MDL Number MFCD09953575[1]
Storage Conditions Keep in dark place, inert atmosphere, room temperature[1]

Chemical Structure Analysis

The structure of this compound features a 1,3-oxazole ring, which is a five-membered heterocycle containing one oxygen and one nitrogen atom. The specific substitution pattern is key to its utility:

  • C2 Position: A methyl group is attached, which can influence the steric accessibility of the adjacent nitrogen atom and contribute to the overall lipophilicity.

  • C4 Position: An ethyl carboxylate group is present. This ester functionality is a classic handle for further chemical modification, such as conversion to a carboxylic acid, amide, or hydrazide, enabling linkage to other molecular fragments.

  • C5 Position: A primary amino group is attached. This is a powerful functional group that can act as a nucleophile, a base, or be readily converted into other functionalities like amides, sulfonamides, or diazonium salts, making it a primary site for molecular diversification.

Figure 1: Chemical structure of this compound.

Synthetic Pathway Analysis: A Proposed Protocol

Causality of Experimental Choices:

  • Starting Materials: Ethyl 2-amino-3-oxobutanoate provides the core C4, C5, the ester, and the amino group functionalities. Cyanogen bromide serves as the source for the C2 carbon and the ring nitrogen, undergoing cyclization to form the 2-aminooxazole intermediate, which would then be methylated. An alternative, more direct precursor would be ethyl 2-acetamido-3-oxobutanoate .

  • Reaction Principle: The synthesis relies on the Hantzsch oxazole synthesis principle, where an α-haloketone reacts with an amide. In this modified approach, an N-acylated aminoketone undergoes an intramolecular cyclization and dehydration to form the oxazole ring.

  • Solvent and Base: A non-protic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is typically used to prevent side reactions. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the HBr formed during the cyclization, driving the reaction to completion.

Proposed Step-by-Step Methodology

Disclaimer: This protocol is a representative, plausible method based on established chemical principles for oxazole synthesis. It has not been experimentally validated from a cited source for this specific compound and should be adapted and optimized by an experienced synthetic chemist.

  • Preparation of Precursor: To a solution of ethyl 2-amino-3-oxobutanoate hydrochloride (1 equivalent) in anhydrous Dichloromethane (DCM), add triethylamine (2.2 equivalents) at 0 °C. Stir for 10 minutes, then add acetyl chloride (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material. This forms the key intermediate, ethyl 2-acetamido-3-oxobutanoate.

  • Cyclization/Dehydration: To the crude reaction mixture from Step 1, add a dehydrating agent such as trifluoroacetic anhydride (TFAA) or phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise at 0 °C.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 12-24 hours. The progress of the oxazole ring formation should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.

G cluster_0 Precursor Synthesis cluster_1 Oxazole Formation P1 Ethyl 2-amino- 3-oxobutanoate P2 Ethyl 2-acetamido- 3-oxobutanoate P1->P2 Acetyl Chloride, TEA, DCM P3 Cyclization & Dehydration P2->P3 TFAA or POCl₃ (Dehydrating Agent) P4 Work-up & Purification P3->P4 Quench (NaHCO₃), Extract (DCM) P5 Final Product: Ethyl 5-amino-2-methyloxazole -4-carboxylate P4->P5 Silica Gel Chromatography

Figure 2: Proposed workflow for the synthesis of the target compound.

Reactivity and Application as a Medicinal Chemistry Scaffold

The true value of this compound lies in its potential as a versatile scaffold for building combinatorial libraries of drug-like molecules. Its isomers and related compounds are known to be valuable building blocks for compounds with therapeutic potential, including enzyme inhibitors.[3]

  • N-Acylation/Sulfonylation: The 5-amino group is a prime site for modification. It can be readily acylated with a diverse range of carboxylic acids or sulfonylated with various sulfonyl chlorides to explore structure-activity relationships (SAR). This allows for the introduction of different pharmacophoric elements.

  • Ester Modification: The ethyl ester at the C4 position can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a library of amines using standard peptide coupling reagents (e.g., HATU, HOBt) to generate a diverse set of amides.

  • Scaffold Rigidity: The planar, aromatic oxazole core provides a rigid scaffold, which is often desirable in drug design as it reduces the entropic penalty upon binding to a biological target. By appending flexible or rigid side chains to the amino and ester positions, researchers can precisely control the spatial orientation of key interacting groups.

G cluster_N5 N-5 Position Derivatization cluster_C4 C-4 Position Derivatization Core This compound (Scaffold) N_Acyl N-Acyl Derivatives Core->N_Acyl R₁-COCl N_Sulfonyl N-Sulfonyl Derivatives Core->N_Sulfonyl R₁-SO₂Cl C4_Acid Carboxylic Acid (via Hydrolysis) Core->C4_Acid LiOH or NaOH N_Alkyl N-Alkyl Derivatives C4_Amide Amide Library C4_Acid->C4_Amide Amine Coupling (R₂-NH₂)

Figure 3: Diversification potential of the oxazole scaffold.

Structural Validation and Characterization Guide

To confirm the identity and purity of synthesized this compound, a combination of spectroscopic methods is essential. The following is a guide to the expected spectral data.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Ethyl Group: A quartet signal (~4.2-4.4 ppm, 2H) for the -OCH₂- protons and a triplet signal (~1.2-1.4 ppm, 3H) for the -CH₃ protons.

    • Methyl Group (C2): A sharp singlet (~2.4-2.6 ppm, 3H).

    • Amino Group (C5): A broad singlet (variable, ~5.0-6.0 ppm, 2H) due to proton exchange. The chemical shift can vary with solvent and concentration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl Carbon: A signal in the downfield region (~160-165 ppm).

    • Oxazole Ring Carbons: Three distinct signals in the aromatic/olefinic region (~110-160 ppm).

    • Ethyl Group Carbons: Two signals in the aliphatic region (~60 ppm for -OCH₂- and ~14 ppm for -CH₃).

    • Methyl Carbon (C2): A signal in the aliphatic region (~12-15 ppm).

  • IR (Infrared) Spectroscopy:

    • N-H Stretch: A pair of medium-to-sharp bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

    • C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹ for the ester carbonyl.

    • C=N / C=C Stretch: Absorptions in the 1500-1650 cm⁻¹ region corresponding to the oxazole ring.

  • MS (Mass Spectrometry):

    • The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak [M]⁺ or a pseudomolecular ion peak [M+H]⁺ at m/z = 170.17 or 171.17, respectively, corresponding to the molecular weight of the compound.

References

  • Smolecule. (n.d.). Buy Ethyl 2-Amino-5-methyloxazole-4-carboxylate | 1065099-78-6.
  • BLD Pharm. (n.d.). 3357-54-8 | this compound.
  • Sigma-Aldrich. (n.d.). This compound | 3357-54-8.

Sources

An In-Depth Technical Guide to Ethyl 5-amino-2-methyloxazole-4-carboxylate (CAS 3357-54-8)

Author: BenchChem Technical Support Team. Date: January 2026

A Keystone Heterocycle for Advanced Research and Drug Discovery

Introduction

Ethyl 5-amino-2-methyloxazole-4-carboxylate, identified by its CAS number 3357-54-8, is a distinctively substituted oxazole derivative that has garnered interest within the scientific community. Its unique arrangement of an amino group, a methyl group, and an ethyl carboxylate moiety on the oxazole core makes it a valuable and versatile building block in synthetic organic chemistry. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of its chemical and physical properties, safety and handling protocols, and its pivotal role as a precursor in the synthesis of more complex molecular architectures. As a Senior Application Scientist, the following sections are structured to deliver not just procedural steps, but also the underlying scientific principles and practical insights to empower your research and development endeavors.

Physicochemical Properties and Specifications

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application in research and synthesis. This compound is a solid at room temperature and requires refrigerated storage conditions to maintain its integrity.

PropertyValueSource(s)
CAS Number 3357-54-8[1][2]
Molecular Formula C₇H₁₀N₂O₃
Molecular Weight 170.17 g/mol
Physical Form Solid
Storage Temperature 2-8 °C
Purity Typically ≥95%
InChI 1S/C7H10N2O3/c1-3-11-7(10)5-6(8)12-4(2)9-5/h3,8H2,1-2H3
InChI Key YXSJNIOOEQDYNO-UHFFFAOYSA-N

Synthesis and Mechanistic Insights

A plausible synthetic approach would involve the condensation and subsequent cyclization of a β-ketoester derivative with a suitable source of the amino and methyl groups. The reaction mechanism would likely proceed through the formation of an enamine intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic oxazole ring. The choice of reagents and reaction conditions would be critical in directing the regioselectivity to obtain the desired 5-amino-2-methyl isomer.

Reactivity and Role in Synthetic Chemistry

The chemical architecture of this compound offers multiple reactive sites, making it a versatile synthon for elaborating more complex molecules. The primary amine at the 5-position is a key functional group that can readily undergo a variety of chemical transformations.

Workflow for Amine Derivatization:

A This compound B Acylation (e.g., Acetyl chloride, Benzoyl chloride) A->B D Sulfonylation (e.g., Tosyl chloride, Mesyl chloride) A->D F Alkylation/Arylation (e.g., Alkyl halides, Aryl halides) A->F H Condensation (e.g., Aldehydes, Ketones) A->H C Amide Derivatives B->C E Sulfonamide Derivatives D->E G Substituted Amines F->G I Schiff Bases/Imines H->I

Caption: Potential derivatization pathways of the amino group.

The ester functionality at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other carboxylic acid derivatives. The methyl group at the 2-position is generally less reactive but can potentially participate in condensation reactions under specific conditions.

Applications in Medicinal Chemistry and Drug Discovery

The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The presence of both a primary amine and an ester group in this compound makes it an attractive starting material for the synthesis of novel therapeutic agents.

While direct applications of this specific isomer in marketed drugs are not prominently documented, its structural motifs are found in compounds investigated for a range of therapeutic areas. The general class of aminooxazoles has been explored for their potential as:

  • Enzyme Inhibitors: The heterocyclic core and its functional groups can interact with the active sites of various enzymes.

  • Receptor Modulators: The molecule can serve as a scaffold for building ligands that target specific cellular receptors.

  • Antimicrobial and Anticancer Agents: The incorporation of the aminooxazole moiety into larger molecules has been a strategy in the development of new antimicrobial and anticancer drug candidates.

The derivatization of the amino and ester groups allows for the systematic exploration of the structure-activity relationship (SAR) in drug discovery campaigns.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the ethyl group (a quartet and a triplet), a singlet for the methyl group, and a broad singlet for the NH₂ protons. The position of the NH₂ signal would be dependent on the solvent and concentration.

    • ¹³C NMR: Would display distinct resonances for the carbonyl carbon of the ester, the carbons of the oxazole ring, the methyl carbon, and the two carbons of the ethyl group.

  • Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the N-H stretching of the primary amine, C=O stretching of the ester, and C=N and C-O stretching of the oxazole ring.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (170.17 g/mol ), along with characteristic fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These techniques are crucial for assessing the purity of the compound.[1]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Safety and Handling Protocol:

cluster_0 Hazard Identification cluster_1 Handling and PPE cluster_2 Storage cluster_3 First Aid A Warning (GHS07) B H302: Harmful if swallowed A->B C Wear protective gloves, clothing, and eye/face protection D Use in a well-ventilated area E Avoid breathing dust F Store at 2-8 °C G Keep container tightly closed H If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

Caption: Summary of safety, handling, and storage procedures.

Based on available safety data, the compound is classified as harmful if swallowed (H302). Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust.

For storage, the compound should be kept in a tightly sealed container in a refrigerator at 2-8 °C to ensure its long-term stability.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for applications in medicinal chemistry and materials science. Its multifunctional nature allows for a wide range of chemical modifications, making it an ideal starting point for the synthesis of diverse and complex molecular targets. While the publicly available scientific literature on this specific isomer is limited, its structural relationship to other well-studied aminooxazoles provides a strong basis for its utility in innovative research and development projects. A thorough understanding of its properties, reactivity, and handling requirements is paramount for its safe and effective use in the laboratory.

References

  • Sony, S. M. M., Charles, P., Ponnuswamy, M. N., Kandhaswamy, M., & Mohan, P. S. (2005). Ethyl 5-amino-3-methylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 61(1), o198–o200. [Link]

  • Magata, T., et al. (2017). Enantioselective synthesis of methyl 2-[1-[( tert -butoxycarbonyl)
  • Abdul Manan, M. A. F., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(8). [Link]

Sources

"Ethyl 5-amino-2-methyloxazole-4-carboxylate" molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 5-amino-2-methyloxazole-4-carboxylate

Introduction

This compound is a heterocyclic organic compound featuring a five-membered oxazole ring. This structure is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals. The unique arrangement of its amino, methyl, and ethyl carboxylate functional groups makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[1][2] Its utility spans from pharmaceutical research, where it serves as a starting material for drug candidates, to materials science.[1]

This guide provides a comprehensive technical overview of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights and detailed experimental methodologies.

Part 1: Core Molecular Attributes and Characterization

The foundational step in utilizing any chemical compound is a thorough understanding of its physicochemical properties. These data are critical for reaction planning, analytical method development, and interpretation of experimental outcomes.

Key Physicochemical Properties

The essential identifiers and properties of this compound are summarized below.

PropertyValueReference
IUPAC Name This compound[3]
CAS Number 3357-54-8[3]
Molecular Formula C₇H₁₀N₂O₃[1][3]
Molecular Weight 170.17 g/mol [1][3]
SMILES O=C(C1=C(N)OC(C)=N1)OCC[3]
Storage Inert atmosphere, dark place, room temperature[3]
Molecular Structure

The structural arrangement of the molecule is key to its reactivity and function.

G start Ethyl Cyanoacetate + Triethyl Orthoacetate intermediate1 Ethyl 2-cyano-3-ethoxybut-2-enoate start->intermediate1 Heat (110°C) Catalyst (DMAP) product Ethyl 5-amino-3-methylisoxazole-4-carboxylate (Structural Isomer) intermediate1->product reagent Hydroxylamine (NH₂OH·HCl) + Base (e.g., EtONa) reagent->product Cyclization Room Temp.

Caption: General workflow for synthesis of a related amino-oxazole scaffold. [4]

Illustrative Synthetic Protocol

The following is a generalized, step-by-step protocol for the synthesis of a related compound, which can be adapted by skilled chemists for the target molecule. This protocol is based on the synthesis of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate. [5]

  • Preparation of Intermediate (Ethyl 2-cyano-3-ethoxybut-2-enoate):

    • In a round-bottom flask, mix equimolar amounts of triethyl orthoacetate and ethyl cyanoacetate.

    • Add a catalytic amount of 4-Dimethylaminopyridine (DMAP).

    • Heat the mixture to approximately 110°C, allowing for the removal of ethanol as it forms.

    • After the reaction is complete, cool the mixture. The resulting precipitate is filtered and washed with a dilute HCl solution.

  • Cyclization to form the Heterocyclic Ring:

    • Dissolve the intermediate from the previous step in ethanol.

    • In a separate flask, prepare a mixture of sodium ethoxide (EtONa) and hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol.

    • Add the solution of the intermediate to the hydroxylamine mixture.

    • Stir the reaction mixture for 24 hours at room temperature.

    • Remove the excess ethanol via evaporation under reduced pressure.

    • Filter the resulting precipitate, wash with water, and dry to yield the final product.

Chemical Reactivity

The reactivity of this compound is governed by its three primary functional groups:

  • Amino Group: The 5-amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. This serves as a key handle for introducing diverse substituents and building molecular complexity.

  • Ester Group: The ethyl carboxylate can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to an amide via aminolysis. These transformations are fundamental in peptide synthesis and the creation of other derivatives. [5]* Oxazole Ring: The oxazole ring is generally stable under neutral and basic conditions but can be susceptible to ring-opening under strong acidic or reductive conditions. Its aromatic character allows for potential electrophilic substitution, although the electron-donating amino group will heavily influence the regioselectivity.

Part 3: Applications in Research and Drug Development

The true value of a building block is demonstrated by its application in creating functional molecules. The amino-oxazole core is a well-established pharmacophore.

Role as a Medicinal Chemistry Scaffold

This compound is a valuable intermediate for synthesizing more complex heterocyclic compounds with potential therapeutic value. [1]Its structural relatives, such as aminothiazoles and other amino-imidazole derivatives, have shown significant promise in various areas of drug discovery. [1][6]

  • Anticancer Drug Development: Structurally similar 5-aminoimidazole derivatives have been synthesized and shown to possess potent antiproliferative activity against various human cancer cell lines, including HeLa (cervical) and HT-29 (colon) cells. [6]These compounds can induce apoptosis and inhibit tumor cell migration, making them promising leads for oncology. [6]* Antimicrobial and Anti-inflammatory Agents: The oxazole and thiazole frameworks are key components in compounds developed as antimicrobial and anti-inflammatory agents. [2][7]The ability to easily derivatize the amino and ester groups allows for the generation of large libraries of compounds for screening.

  • Enzyme Inhibition: The compound and its derivatives have been investigated as potential enzyme inhibitors. [1]The heterocyclic core can interact with active sites of enzymes, modulating their activity and impacting biochemical pathways, a key strategy in treating diseases where enzyme regulation is critical. [1]

G scaffold Ethyl 5-amino-2-methyloxazole -4-carboxylate Scaffold derivatization Chemical Derivatization (e.g., N-acylation, ester hydrolysis) scaffold->derivatization Serves as Building Block anticancer Anticancer Agents derivatization->anticancer Leads to antimicrobial Antimicrobial Agents derivatization->antimicrobial Leads to antiinflammatory Anti-inflammatory Agents derivatization->antiinflammatory Leads to

Caption: Logical progression from core scaffold to potential therapeutic applications.

Part 4: Quality Control and Analytical Verification

Rigorous quality control is essential to ensure the identity, purity, and stability of a chemical compound, guaranteeing the reliability and reproducibility of experimental results.

Standard QC Protocol
  • Visual Inspection: The purified compound should be a homogenous solid. Note the color and crystalline form.

  • Thin-Layer Chromatography (TLC):

    • Dissolve a small sample in an appropriate solvent (e.g., ethyl acetate).

    • Spot the sample on a silica gel TLC plate alongside a reference standard if available.

    • Elute with a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate).

    • Visualize the spots under UV light and/or by staining. A single spot indicates high purity. Calculate the Retention Factor (Rf) for documentation.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a reverse-phase HPLC method using a C18 column.

    • Use a mobile phase gradient of water and acetonitrile (both often containing 0.1% trifluoroacetic acid or formic acid).

    • Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance.

    • Purity is determined by integrating the peak area of the main component relative to the total peak area.

  • Structural Confirmation:

    • Record ¹H NMR, ¹³C NMR, and Mass Spectrometry data for the synthesized batch.

    • Compare the obtained spectra with the expected fragmentation patterns and chemical shifts as described in Part 1. This step is non-negotiable for confirming the chemical identity.

Conclusion

This compound is more than just a chemical formula; it is a potent and versatile tool in the arsenal of synthetic and medicinal chemists. With a molecular weight of 170.17 g/mol , its well-defined structure, characterized by strategically placed functional groups, provides a robust platform for constructing novel and complex molecular architectures. [1][3]Its significance as a building block is underscored by the broad biological activities exhibited by its derivatives, from anticancer to antimicrobial applications. [1][6]This guide has provided the core technical knowledge—from synthesis to application—required for researchers to confidently and effectively integrate this valuable scaffold into their research and development programs.

References

  • The Royal Society of Chemistry. (2019). Supporting Information. Available at: [Link]

  • MySkinRecipes. (n.d.). Ethyl 2-amino-4-methyloxazole-5-carboxylate. Available at: [Link]

  • MySkinRecipes. (n.d.). Ethyl 2-amino-4-methyloxazole-5-carboxylate. Available at: [Link]

  • ChemBK. (n.d.). 2-AMino-5-Methyloxazole-4-carboxylic acid ethyl ester. Available at: [Link]

  • PubChem. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate. Available at: [Link]

  • Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Available at: [Link]

  • International Union of Crystallography. (n.d.). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Available at: [Link]

  • National Institutes of Health. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available at: [Link]

  • Georganics. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Available at: [Link]

  • PubMed. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Available at: [Link]

  • Google Patents. (2014). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
  • CORE. (2004). Ethyl 5‐amino‐3‐methylisoxazole‐4‐carboxylate. Available at: [Link]

  • PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Available at: [Link]

  • SpectraBase. (n.d.). Ethyl 5-amino-1-benzyl-1,2,3-triazole-4-carboxylate - Optional[13C NMR]. Available at: [Link]

  • Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

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The Synthesis of Ethyl 5-amino-2-methyloxazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Overview for Researchers and Drug Development Professionals

Ethyl 5-amino-2-methyloxazole-4-carboxylate is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its unique arrangement of functional groups—an amino group, a methyl substituent, and an ethyl ester on an oxazole core—renders it a versatile scaffold for the synthesis of more complex molecules with potential therapeutic activities.[1][2] This guide provides a comprehensive overview of the synthetic strategies for obtaining this valuable intermediate, delving into the mechanistic underpinnings and offering practical, field-proven insights for its preparation.

Strategic Approaches to the 5-Aminooxazole Core

The construction of the 5-aminooxazole skeleton can be approached through several synthetic avenues. The choice of a particular route is often dictated by the availability of starting materials, desired scale of synthesis, and tolerance to various functional groups. Key strategies that have been successfully employed for the synthesis of related 5-aminooxazoles include multicomponent reactions, iodine-mediated C-H amination, and cobalt-catalyzed cycloadditions.[3][4][5][6]

A particularly efficient and straightforward approach for the synthesis of substituted 5-aminooxazoles involves the cyclization of activated precursors. Drawing parallels from the synthesis of structurally similar isoxazoles, a robust three-step synthesis can be proposed for this compound.[7] This method is advantageous due to its use of readily available starting materials and generally mild reaction conditions.

Primary Synthetic Route: A Three-Step Approach

This proposed synthesis adapts a known procedure for a related isoxazole, demonstrating a logical and experimentally grounded pathway to the target molecule.[7] The overall transformation begins with the condensation of ethyl cyanoacetate and triethyl orthoacetate to form an enoate intermediate, which then undergoes cyclization with a suitable nitrogen source to construct the oxazole ring.

Step 1: Synthesis of Ethyl 2-cyano-3-ethoxybut-2-enoate

The initial step involves a condensation reaction between ethyl cyanoacetate and triethyl orthoacetate. The reaction is typically catalyzed by a mild base, such as 4-(Dimethylamino)pyridine (DMAP), and proceeds with the elimination of ethanol to yield the key intermediate, ethyl 2-cyano-3-ethoxybut-2-enoate.[7]

Step 2: Cyclization to form Ethyl 5-amino-2-methylisoxazole-4-carboxylate

The enoate from the previous step is then reacted with hydroxylamine hydrochloride in the presence of a base like sodium ethoxide. This reaction proceeds via a nucleophilic attack of the hydroxylamine on the cyano group, followed by an intramolecular cyclization to form the 5-aminoisoxazole ring.[7] It is important to note that this step yields an isoxazole, a constitutional isomer of the target oxazole. To obtain the desired 2-methyloxazole isomer, a modification of this step or an alternative strategy would be necessary.

A more direct, albeit distinct, approach to the oxazole ring system often involves the reaction of an α-haloketone with an amide. For instance, the Hantzsch thiazole synthesis, when adapted for oxazoles, would involve the reaction of ethyl 2-chloroacetoacetate with an appropriate amide or urea derivative.[8]

Alternative Strategy: Van Leusen Oxazole Synthesis

The Van Leusen reaction is a powerful tool for the formation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[9][10][11][12][13] This reaction involves the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. Subsequent cyclization and elimination of the tosyl group yield the oxazole ring. While highly effective, this method is contingent on the availability of the appropriate aldehyde precursor.

Multicomponent Reactions

Multicomponent reactions (MCRs) offer an elegant and atom-economical approach to complex molecules in a single step. The Ugi three-component reaction (U-3CR) has been successfully employed for the synthesis of 5-aminooxazoles from an aldehyde, an amine, and an isocyanoacetamide.[6][14] This strategy allows for significant structural diversity in the final product.

Experimental Protocols

Proposed Synthesis of this compound (Adapted from Isoxazole Synthesis)

Step 1: Preparation of Ethyl 2-cyano-3-ethoxybut-2-enoate [7]

  • In a round-bottom flask, combine equimolar amounts of ethyl cyanoacetate and triethyl orthoacetate.

  • Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).

  • Heat the mixture to approximately 110 °C, ensuring the continuous removal of ethanol as it forms.

  • Upon completion of the reaction (monitored by TLC), cool the mixture.

  • The resulting precipitate is filtered and washed with a dilute HCl solution to yield ethyl 2-cyano-3-ethoxybut-2-enoate.

Step 2: Synthesis of the Oxazole Ring (Conceptual)

To obtain the target 2-methyloxazole, a different cyclization partner than hydroxylamine would be required. A plausible approach would involve the reaction of an activated intermediate with acetamide.

A general procedure for a related synthesis involves dissolving the intermediate from Step 1 in ethanol, followed by the addition of a base (e.g., sodium ethoxide) and the appropriate nitrogen source. The reaction is typically stirred at room temperature for 24 hours. Workup involves evaporation of the solvent, filtration, and washing of the solid product.

Data Summary

StepReactantsReagents/CatalystsSolventTemperature (°C)Reaction Time
1Ethyl cyanoacetate, Triethyl orthoacetateDMAPNeat110Varies
2Ethyl 2-cyano-3-ethoxybut-2-enoate, Acetamide derivativeSodium EthoxideEthanolRoom Temp.24 h

Visualizing the Synthesis

Reaction Mechanism for the Formation of the Oxazole Precursor

reaction_mechanism cluster_step1 Step 1: Enoate Formation cluster_step2 Step 2: Cyclization (Conceptual) Reactants Ethyl Cyanoacetate + Triethyl Orthoacetate Intermediate Ethyl 2-cyano-3-ethoxybut-2-enoate Reactants->Intermediate Heat, -EtOH Catalyst DMAP Catalyst->Reactants Product This compound Intermediate->Product Ethanol, RT NitrogenSource Acetamide Derivative NitrogenSource->Intermediate Base NaOEt Base->Intermediate

A conceptual workflow for the synthesis of this compound.

General Experimental Workflow

workflow start Start: Assemble Reactants step1 Step 1: Condensation Reaction start->step1 workup1 Workup 1: Filter and Wash Precipitate step1->workup1 step2 Step 2: Cyclization Reaction workup1->step2 workup2 Workup 2: Evaporate Solvent, Filter, and Wash step2->workup2 purification Purification (e.g., Recrystallization) workup2->purification analysis Characterization (NMR, MS, etc.) purification->analysis end_node Final Product analysis->end_node

A generalized workflow for the preparation and purification of the target compound.

References

  • Smolecule. (n.d.). Buy Ethyl 2-Amino-5-methyloxazole-4-carboxylate | 1065099-78-6.
  • Wang, M., Liu, Y., Xiong, Q., Wang, P., & Yin, Z. (2025). Synthesis of 5-Aminooxazoles and Zwitterionic Fused Imidazolones by I2-Mediated C–H Amination. Organic Letters.
  • Wang, M., Liu, Y., Xiong, Q., Wang, P., & Yin, Z. (2025). Synthesis of 5-Aminooxazoles and Zwitterionic Fused Imidazolones by I2-Mediated C–H Amination. Organic Letters.
  • NROChemistry. (n.d.). Van Leusen Reaction.
  • ACS Publications. (n.d.). Regioselective Synthesis of 5-Aminooxazoles via Cp*Co(III)-Catalyzed Formal [3 + 2] Cycloaddition of N-(Pivaloyloxy)amides with Ynamides. Organic Letters.
  • ACS Publications. (n.d.). A Novel Multicomponent Synthesis of Polysubstituted 5-Aminooxazole and Its New Scaffold-Generating Reaction to Pyrrolo[3,4-b]pyridine. Organic Letters.
  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction.
  • Wikipedia. (n.d.). Van Leusen reaction.
  • PubMed. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules.
  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis.
  • ResearchGate. (n.d.). A Novel Multicomponent Synthesis of Polysubstituted 5-Aminooxazole and Its New Scaffold-Generating Reaction to Pyrrolo[3,4- b ]pyridine.
  • National Institutes of Health. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
  • MySkinRecipes. (n.d.). Ethyl 2-amino-4-methyloxazole-5-carboxylate.
  • Google Patents. (2014). Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.

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An In-depth Technical Guide to Ethyl 5-amino-2-methyloxazole-4-carboxylate (C₇H₁₀N₂O₃)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of medicinal chemistry and drug discovery, the strategic design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. Among these, the oxazole framework represents a privileged scaffold, present in numerous biologically active molecules and natural products. This guide focuses on a key building block within this chemical space: Ethyl 5-amino-2-methyloxazole-4-carboxylate (CAS No. 3357-54-8). With the chemical formula C₇H₁₀N₂O₃, this molecule offers a unique combination of reactive functional groups—an amine, an ester, and a methyl-substituted oxazole ring—making it a highly versatile precursor for the synthesis of a diverse array of more complex and potentially therapeutic compounds.

This document serves as a comprehensive technical resource for researchers and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices, the inherent reactivity of the molecule, and its proven applications as a synthetic intermediate. Every piece of information is grounded in authoritative references, ensuring scientific integrity and providing a solid foundation for future research and development endeavors.

Physicochemical and Structural Characteristics

This compound is a solid at room temperature, typically appearing as a light yellow solid. Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 3357-54-8[1]
Molecular Formula C₇H₁₀N₂O₃[1]
Molecular Weight 170.17 g/mol [2]
Physical Form Solid
Purity Typically ≥95%
Storage Temperature 2-8 °C
InChI Code 1S/C7H10N2O3/c1-3-11-7(10)5-6(8)12-4(2)9-5/h3,8H2,1-2H3
InChI Key YXSJNIOOEQDYNO-UHFFFAOYSA-N

The structural arrangement of the molecule, with the amino group at the 5-position and the ethyl carboxylate at the 4-position of the 2-methyloxazole ring, is crucial to its reactivity and utility. This specific isomeric form should not be confused with its positional isomers, such as ethyl 2-amino-5-methyloxazole-4-carboxylate (CAS 1065099-78-6)[2].

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is reliably achieved through a multi-step pathway starting from common laboratory reagents. The following protocol is a synthesis of established methods described in the literature[3].

Synthetic Pathway Overview

The overall synthesis can be visualized as a two-stage process: first, the creation of an activated intermediate from ethyl cyanoacetate, followed by a cyclization reaction to form the target oxazole ring.

Synthesis_Pathway cluster_0 Stage 1: Intermediate Formation cluster_1 Stage 2: Cyclization A Ethyl Cyanoacetate B Ethyl 2-cyano-2-(hydroxyimino)acetate A->B  NaNO₂ / Acetic Acid   C Ethyl 2-acetamido-2-cyanoacetate B->C  Na₂S₂O₄ / Acetic Anhydride   D This compound C->D  Acid-Catalyzed Cyclization (e.g., HCl)  

Caption: Overall synthetic strategy for this compound.

Detailed Experimental Protocol

Materials:

  • Ethyl cyanoacetate

  • Sodium nitrite (NaNO₂)

  • Acetic acid

  • Sodium dithionite (Na₂S₂O₄)

  • Acetic anhydride

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Ethanol

  • Diethyl ether

Step 1: Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate

  • To a solution of ethyl cyanoacetate in acetic acid, add a solution of sodium nitrite in water dropwise at a temperature maintained between 0-5 °C.

  • Stir the reaction mixture at this temperature for a designated period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated by precipitation and filtration.

Step 2: Synthesis of Ethyl 2-acetamido-2-cyanoacetate

  • The crude ethyl 2-cyano-2-(hydroxyimino)acetate is then reduced and acetylated in a one-pot procedure.

  • Suspend the intermediate in a mixture of water and acetic anhydride.

  • Cool the mixture to 0-5 °C and add sodium dithionite (Na₂S₂O₄) portion-wise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

  • The product can be extracted into an organic solvent and purified.

Step 3: Synthesis of this compound (Acid-Catalyzed Cyclization)

  • Dissolve the ethyl 2-acetamido-2-cyanoacetate in a suitable solvent such as acetone.

  • Introduce a strong acid catalyst, such as concentrated hydrochloric acid.

  • Stir the reaction at room temperature. The cyclization reaction is often driven by the formation of the stable aromatic oxazole ring.

  • After the reaction is complete, neutralize the mixture with a base like sodium bicarbonate.

  • The final product can be isolated by extraction and purified by recrystallization from a solvent system like ethanol/ether[3].

Rationale behind Experimental Choices:

  • The initial nitrosation of ethyl cyanoacetate is a classic method to introduce a nitrogen atom at the α-carbon, which is essential for forming the oxazole ring.

  • The use of sodium dithionite as a reducing agent is effective for converting the oxime to an amine, which is immediately acetylated in situ by the acetic anhydride present. This one-pot reduction and acetylation is efficient and minimizes intermediate isolation steps.

  • The final acid-catalyzed cyclization is a key step where the acetamido and cyano groups react to form the oxazole ring. The acid protonates the carbonyl oxygen of the amide, making the carbonyl carbon more electrophilic for attack by the nitrogen of the cyano group (after tautomerization), leading to cyclization and subsequent dehydration to form the aromatic oxazole.

Spectroscopic Characterization

Expected Spectroscopic Data:

Technique Expected Features
¹H NMR - A quartet and a triplet in the upfield region corresponding to the ethyl ester group (-OCH₂CH₃).- A singlet for the methyl group attached to the oxazole ring (C2-CH₃).- A broad singlet for the amino group protons (-NH₂), the chemical shift of which can be concentration and solvent dependent.
¹³C NMR - Resonances for the two carbons of the ethyl group.- A signal for the methyl carbon.- Carbonyl carbon of the ester group at a downfield chemical shift.- Signals for the C2, C4, and C5 carbons of the oxazole ring.
IR Spectroscopy - N-H stretching vibrations for the primary amine (typically two bands in the range of 3300-3500 cm⁻¹).- C=O stretching vibration for the ester carbonyl group (around 1700 cm⁻¹).- C=N and C=C stretching vibrations characteristic of the oxazole ring.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of 170.17.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its amino and ester functional groups, allowing it to serve as a versatile scaffold for the construction of more complex heterocyclic systems.

Reactions at the Amino Group

The 5-amino group is a key site for derivatization. It can undergo reactions typical of primary aromatic amines, such as acylation, alkylation, and diazotization. A particularly important transformation is its reaction to form an iminophosphorane, which is a key intermediate in the Aza-Wittig reaction for the synthesis of fused heterocyclic systems[3].

Protocol: Synthesis of an Iminophosphorane Intermediate

  • To a solution of this compound, triphenylphosphine (PPh₃), and hexachloroethane (C₂Cl₆) in dry dichloromethane (CH₂Cl₂), add triethylamine (Et₃N) dropwise at room temperature.

  • Stir the mixture for several hours.

  • The solvent is removed under reduced pressure, and the resulting iminophosphorane can be purified by recrystallization[3].

This iminophosphorane is a stable intermediate that can be used in subsequent Aza-Wittig reactions with isocyanates to form carbodiimides, which then undergo intramolecular cyclization to yield fused pyrimidine rings[3].

A Versatile Building Block for Fused Heterocycles

A primary application of this compound is in the synthesis of pyrimido[4,5-d]oxazoles and the isomeric oxazolo[5,4-d]pyrimidines. These fused heterocyclic systems are of significant interest in medicinal chemistry due to their structural similarity to purines, suggesting potential as kinase inhibitors and adenosine receptor antagonists[2].

Workflow: Synthesis of Oxazolo[5,4-d]pyrimidinones

Aza_Wittig_Pathway A Ethyl 5-amino-2- methyloxazole-4-carboxylate B Iminophosphorane Intermediate A->B  PPh₃, C₂Cl₆, Et₃N   C Carbodiimide Intermediate B->C  Aromatic Isocyanate (ArNCO)   D Oxazolo[5,4-d]pyrimidinone C->D  Intramolecular Cyclization   (e.g., with an amine and EtONa)

Caption: Aza-Wittig reaction workflow for the synthesis of oxazolo[5,4-d]pyrimidinones.

This stepwise annulation strategy provides a mild and efficient route to these complex heterocyclic systems, avoiding the harsh conditions often required in other synthetic approaches[2][3].

Protocol: Synthesis of 2-Methyl-5,6-disubstituted-oxazolo[5,4-d]pyrimidin-7(6H)-ones

  • The iminophosphorane derived from this compound is dissolved in a dry solvent like acetonitrile.

  • An aromatic isocyanate is added, and the mixture is stirred to form the corresponding carbodiimide in situ.

  • A primary or secondary amine is then added to the reaction mixture.

  • A catalytic amount of a base, such as sodium ethoxide (EtONa), is introduced to facilitate the intramolecular cyclization.

  • The reaction is stirred at room temperature until completion, and the final product is isolated by filtration and recrystallization[3].

This methodology has been successfully employed to synthesize a library of 2,5,6-trisubstituted oxazolo[5,4-d]pyrimidin-7(6H)-ones in good yields[3].

Potential Applications in Drug Discovery

The derivatives of this compound, particularly the fused pyrimidine systems, are of significant interest in drug discovery.

  • Kinase Inhibitors: The oxazolo[5,4-d]pyrimidine scaffold is considered a "9-oxa-purine" analog. Given that many kinase inhibitors are purine analogs that target the ATP-binding site of kinases, derivatives of this scaffold are promising candidates for the development of novel kinase inhibitors for applications in oncology and inflammatory diseases[2].

  • Antiviral and Immunomodulatory Agents: The structural similarity to natural nucleobases also suggests potential applications as antiviral agents or modulators of immune responses. For instance, certain 5-aminooxazolo[5,4-d]pyrimidin-7(6H)-ones have been shown to inhibit the activity of ricin, a potent toxin[2].

  • Orexin Receptor Modulators: This scaffold has also been incorporated into molecules designed as orexin receptor modulators, which have potential applications in treating sleep disorders, anxiety, and addiction[6][7].

Conclusion and Future Outlook

This compound is a chemical intermediate of significant value. Its well-defined structure and the differential reactivity of its functional groups make it an ideal starting point for the synthesis of complex heterocyclic molecules. The ability to readily construct fused pyrimidine rings via modern synthetic methods like the Aza-Wittig reaction opens up a vast chemical space for exploration.

For researchers in drug discovery, this molecule represents a key entry point into the development of novel kinase inhibitors, antiviral agents, and other therapeutics. The continued exploration of its reactivity and the biological evaluation of its derivatives will undoubtedly lead to the discovery of new and potent therapeutic agents. This guide provides the foundational knowledge and practical protocols to empower scientists to fully leverage the synthetic potential of this versatile building block.

References

  • Yang, G., Chen, Z., & Wu, W. (2015). New efficient synthesis of 2, 5, 6-trisubstituted oxazolo[5, 4-d]pyrimidi-7(6H)-ones. Chinese Chemical Letters, 26(8), 973-976. [Link]

  • Pirol, S., Gürsoy, A., & Cesur, N. (2001). Reagents for new heteroannelation reactions. Part VI. 2- (Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine. ARKIVOC, 2001(2), 163-172. [Link]

  • European Patent Office. (n.d.). EP3414241B1 - Halo-substituted piperidines as orexin receptor modulators. Google Patents.
  • Rider, J. D., et al. (2011). Synthesis of 2-substituted 9-oxa-guanines {5-aminooxazolo[5,4-d]pyrimidin-7(6H)-ones}. Beilstein Journal of Organic Chemistry, 7, 1144–1150. [Link]

  • Google Patents. (n.d.). EA036542B1 - Halo-substituted piperidines as orexin receptor modulators.

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The Versatile Cornerstone: A Technical Guide to Ethyl 5-amino-2-methyloxazole-4-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of highly functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures with desired biological activities. Among these, Ethyl 5-amino-2-methyloxazole-4-carboxylate, a polysubstituted oxazole, has emerged as a versatile and valuable precursor. Its unique arrangement of an amino group, an ester, and a methyl-substituted oxazole ring provides a rich platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of the synthesis, reactivity, and application of this key intermediate, providing researchers and drug development professionals with the technical insights necessary to harness its full potential. The inherent reactivity of its functional groups allows for its elaboration into a wide range of more complex structures, making it a subject of significant interest in the pursuit of novel therapeutic agents.[1][2][3]

Core Synthesis and Characterization

A robust and reliable synthesis of this compound is fundamental to its application. While various methods for the synthesis of substituted oxazoles exist, a common and effective approach for this specific molecule involves the cyclization of a β-ketoester derivative.

Synthesis of this compound

A prevalent synthetic route involves the reaction of ethyl 2-cyano-3-oxobutanoate with a suitable source of the "N-C-O" fragment, often derived from reagents like cyanamide or urea in the presence of a catalyst. This transformation constructs the core oxazole ring with the desired substitution pattern.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on established methodologies for the synthesis of related 5-aminooxazoles. Researchers should optimize conditions based on their specific laboratory setup and available starting materials.

Materials:

  • Ethyl 2-cyano-3-oxobutanoate

  • Urea

  • Anhydrous Ethanol

  • Sodium Ethoxide

  • Hydrochloric Acid (for workup)

  • Ethyl Acetate (for extraction)

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: To the stirred solution, add ethyl 2-cyano-3-oxobutanoate (1.0 equivalent) and urea (1.2 equivalents).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup: After completion, cool the reaction mixture to room temperature and neutralize it with a dilute aqueous solution of hydrochloric acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Diagram of Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Ethyl 2-cyano-3-oxobutanoate C Cyclization in Ethanol with NaOEt A->C B Urea B->C D Acidic Workup C->D 1. Cool 2. Neutralize E Extraction D->E F Column Chromatography E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Characterization Data

Accurate characterization is crucial for confirming the identity and purity of the synthesized compound. The following table summarizes the expected spectroscopic data for this compound (CAS: 3357-54-8).[3][4]

Spectroscopic Data Observed/Expected Values
Molecular Formula C₇H₁₀N₂O₃
Molecular Weight 170.17 g/mol
¹H NMR Spectral data for this specific compound is not readily available in the public domain. However, one would expect signals corresponding to the ethyl ester protons (a quartet and a triplet), a singlet for the methyl group, and a broad singlet for the amino protons.
¹³C NMR Expected signals would include those for the carbonyl carbon of the ester, the quaternary carbons of the oxazole ring, the methyl carbon, and the carbons of the ethyl group.
IR (Infrared) Spectroscopy Characteristic peaks would be expected for N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700-1720 cm⁻¹), and C=N and C=C stretching of the oxazole ring (in the 1500-1650 cm⁻¹ region).
Mass Spectrometry The mass spectrum should show a molecular ion peak (M⁺) at m/z = 170.

The Role in Building Complexity: A Hub for Diverse Transformations

The synthetic utility of this compound stems from the reactivity of its amino and ester functionalities, which serve as handles for further molecular elaboration.

Reactions at the Amino Group

The 5-amino group is a key site for derivatization, readily undergoing reactions with a variety of electrophiles.

  • Acylation: The amino group can be easily acylated using acyl chlorides or anhydrides to form the corresponding amides. This transformation is often a crucial step in the synthesis of more complex molecules, including potential kinase inhibitors.

  • Reaction with Isocyanates and Isothiocyanates: Reaction with isocyanates and isothiocyanates provides access to urea and thiourea derivatives, respectively. These functional groups are prevalent in many biologically active compounds due to their hydrogen bonding capabilities.

  • Multicomponent Reactions: The amino group, in concert with the adjacent ester, makes this molecule an excellent substrate for multicomponent reactions. For instance, it can participate in reactions with aldehydes and active methylene compounds to construct fused heterocyclic systems.

Reactions Involving the Ester Group

The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or subjected to other transformations characteristic of carboxylic acids.

Annulation Reactions: Building Fused Heterocyclic Systems

A particularly powerful application of this compound is its use in the construction of fused heterocyclic systems, such as oxazolo[5,4-d]pyrimidines. These scaffolds are of significant interest in medicinal chemistry.

Diagram of Annulation Strategy:

G A This compound C Cyclocondensation A->C B Reagent with 1,3-Dielectrophilic Character (e.g., Diethyl Malonate derivative) B->C D Oxazolo[5,4-d]pyrimidine Derivative C->D G A This compound B Derivatization at Amino and/or Ester Group A->B C Synthesis of Fused Systems (e.g., Oxazolo[5,4-d]pyrimidines) A->C D Library of Analogues B->D C->D E Screening for Kinase Inhibition (e.g., Aurora Kinase) D->E F Lead Compound Identification and Optimization E->F

Caption: From building block to potential therapeutic agent.

In the Synthesis of Other Bioactive Molecules

Beyond kinase inhibitors, the versatility of this compound makes it a valuable starting material for the synthesis of a wide range of other biologically active compounds, including those with potential antimicrobial and anti-inflammatory properties. [3]

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its straightforward synthesis and the presence of multiple reactive sites make it an ideal starting material for the construction of a diverse array of complex heterocyclic compounds. For researchers and professionals in drug discovery and development, a thorough understanding of the chemistry of this compound opens up numerous possibilities for the design and synthesis of novel therapeutic agents, particularly in the realm of kinase inhibition. The continued exploration of the reactivity and applications of this valuable intermediate will undoubtedly lead to further innovations in medicinal chemistry.

References

  • Sankhe, K., Prabhu, A., & Khan, T. (2021). Design strategies, SAR, and mechanistic insight of Aurora kinase inhibitors in cancer. Chemical Biology & Drug Design, 98(1), 73-93. Retrieved from [Link]

  • Sochacka-Ćwikła, A., Bąchor, U., & Mączyński, M. (n.d.). Selected oxazolo[5,4-d]pyrimidines showing biological activity. ResearchGate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Ethyl 2-amino-4-methyloxazole-5-carboxylate. Retrieved from [Link]

  • Sochacka-Ćwikła, A., Bąchor, U., & Mączyński, M. (2022). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 27(19), 6563. Retrieved from [Link]

  • Pilyo, S. G., Kachaeva, M. V., Popilnichenko, S. V., & Brovarets, V. S. (2021). Synthesis and anticancer activity of 2,5-diaryl-oxazolo[5,4-d]pyrimidin-7-amines and corresponding amides. ResearchGate. Retrieved from [Link]

  • Gierczak, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. International Journal of Molecular Sciences, 23(17), 9884. Retrieved from [Link]

  • Gierczak, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Semantic Scholar. Retrieved from [Link]

  • Sochacka-Ćwikła, A., Bąchor, U., & Mączyński, M. (2022). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. ResearchGate. Retrieved from [Link]

  • Pilyo, S. G., Kachaeva, M. V., Popilnichenko, S. V., & Brovarets, V. S. (2021). Synthesis and anticancer activity of 2,5-diaryl-oxazolo[5,4-d]pyrimidin-7-amines and corresponding amides. ResearchGate. Retrieved from [Link]

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A Professional Guide to Ethyl 5-amino-2-methyloxazole-4-carboxylate: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth analysis of Ethyl 5-amino-2-methyloxazole-4-carboxylate (CAS No. 3357-54-8), a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will explore its unique structural attributes, reliable synthetic pathways, characteristic reactivity, and strategic applications in the development of novel therapeutic agents and advanced materials. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and field-proven insights to leverage this compound's full potential. The discussion emphasizes the causality behind experimental choices and provides validated protocols to ensure scientific integrity and reproducibility.

Introduction: The Oxazole Scaffold in Modern Chemistry

Significance of the Oxazole Ring in Medicinal Chemistry

The oxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom, a structure that is a cornerstone in both natural products and synthetic molecules.[1] Its prevalence stems from its unique combination of electronic properties, metabolic stability, and its capacity to act as a versatile pharmacophore. Oxazole-containing compounds are known to engage with a wide spectrum of biological targets, such as enzymes and receptors, through various non-covalent interactions.[1] This has led to their association with a broad range of therapeutic activities, including antibacterial, anti-inflammatory, anticancer, and antidiabetic properties.[1][2] The structural and chemical diversity of the oxazole core makes it a privileged scaffold in drug discovery, facilitating the identification of novel therapeutic agents.[1]

Structural Uniqueness of this compound

This compound is a highly functionalized oxazole derivative. Its strategic importance lies in the specific arrangement of its substituents, which dictates its reactivity and utility as a building block:

  • 5-Amino Group: This primary amine is a potent nucleophile and a key handle for derivatization. It can be readily acylated, alkylated, or transformed into other functional groups, allowing for the systematic exploration of the chemical space around this position.

  • 4-Ethyl Carboxylate Group: The ester functionality serves as a versatile precursor for amides, carboxylic acids, or can be reduced to a primary alcohol. This position is crucial for modulating solubility, polarity, and for introducing additional points of interaction with biological targets.

  • 2-Methyl Group: The methyl group at the C2 position provides steric and electronic influence, enhancing the stability of the oxazole ring and influencing the overall conformation of molecules derived from it.

This specific substitution pattern distinguishes it from its isomers, such as ethyl 2-amino-5-methyloxazole-4-carboxylate, and provides a unique reactivity profile for synthetic chemists to exploit.

Physicochemical and Spectroscopic Profile

Core Properties

A summary of the key physicochemical properties is presented below. This data is essential for planning reactions, purification, and for ensuring proper handling and storage.

PropertyValueReference
CAS Number 3357-54-8[3]
Molecular Formula C₇H₁₀N₂O₃[4]
Molecular Weight 170.17 g/mol [4]
IUPAC Name Ethyl 5-amino-2-methyl-1,3-oxazole-4-carboxylate
Appearance Typically an off-white to yellow solid
Storage 2-8°C, under inert atmosphere[5][6]
Spectroscopic Characterization (Expected Data)

While full spectral data should be obtained from the supplier for a specific batch[3], the expected characteristic signals are as follows:

  • ¹H NMR: Protons of the ethyl ester group (a quartet around 4.2-4.4 ppm and a triplet around 1.2-1.4 ppm), a singlet for the C2-methyl group (around 2.3-2.5 ppm), and a broad singlet for the NH₂ protons (variable, typically 5.0-6.0 ppm, D₂O exchangeable).

  • ¹³C NMR: Carbonyl carbon of the ester (around 165 ppm), carbons of the oxazole ring (typically in the 100-160 ppm range), and signals for the ethyl and methyl carbons.

  • FT-IR (KBr, cm⁻¹): Characteristic N-H stretching bands for the primary amine (around 3300-3450 cm⁻¹), a strong C=O stretch for the ester (around 1700-1720 cm⁻¹), and C=N and C-O stretches associated with the oxazole ring.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) would be expected at m/z 170, with fragmentation patterns corresponding to the loss of the ethoxy group (-45) or other characteristic fragments.

Synthesis and Manufacturing

Retrosynthetic Analysis & Key Strategies

The synthesis of substituted oxazoles is a well-established field in organic chemistry, with several robust methods available.[7] The van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is a powerful one-pot method for creating 5-substituted oxazoles from aldehydes.[8][9] Other common strategies include the condensation of α-haloketones with amides (Robinson-Gabriel synthesis) and the cyclization of propargyl amides.[7] For this compound, a logical approach involves the cyclization of a precursor containing the requisite C-C-N backbone with a source for the remaining C-O atoms.

Example Protocol: A Generalized Synthetic Approach

This protocol describes a plausible and robust method for the laboratory-scale synthesis, based on the cyclization of an N-acyl-α-amino ester derivative.

Step 1: Synthesis of Ethyl 2-acetamido-3-oxobutanoate

  • To a solution of ethyl 2-amino-3-oxobutanoate hydrochloride (1 equivalent) in dichloromethane (DCM, 10 mL/g) at 0°C, add triethylamine (2.5 equivalents) slowly.

  • Stir the mixture for 15 minutes.

  • Add acetyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and separate the organic layer. Wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Cyclodehydration to form the Oxazole Ring

  • Dissolve the crude ethyl 2-acetamido-3-oxobutanoate (1 equivalent) in a suitable solvent such as toluene or xylene.

  • Add a dehydrating agent. A common and effective choice is phosphorus oxychloride (POCl₃, 1.5 equivalents) or concentrated sulfuric acid (catalytic amount).

  • Heat the mixture to reflux (80-110°C, depending on the reagent and solvent) for 2-4 hours. The reaction progress should be monitored by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a base (e.g., solid NaHCO₃ or aqueous NaOH solution) until pH 7-8 is reached.

  • Extract the aqueous layer with ethyl acetate (3x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to afford pure this compound.

Workflow Diagram: General Synthesis

G cluster_start Starting Materials cluster_inter Intermediate Formation cluster_final Final Product Formation A Ethyl 2-amino-3-oxobutanoate C N-Acylation A->C B Acetyl Chloride B->C D Ethyl 2-acetamido-3-oxobutanoate C->D E Cyclodehydration (e.g., POCl3, Heat) D->E F This compound E->F G Purification (Chromatography/Recrystallization) F->G H Final Product (>98% Purity) G->H

Caption: A generalized workflow for the synthesis of the target compound.

Chemical Reactivity and Synthetic Utility

The true power of this compound lies in its predictable and differential reactivity, allowing for selective modifications at its key functional groups.

The Dichotomy of Reactive Sites: Amino vs. Ester

The primary amine at C5 is significantly more nucleophilic than the ester at C4 is electrophilic. This allows for selective reactions at the amino group under mild conditions without affecting the ester. Conversely, harsh hydrolytic conditions are required to cleave the ester, which may also affect other parts of the molecule if not planned carefully.

Protocol: N-Acylation of the 5-Amino Group

This protocol is a self-validating system for generating amide derivatives, a common step in creating libraries for drug discovery.

  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent like DCM or THF.

  • Add a non-nucleophilic base such as triethylamine or DIPEA (1.2 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the desired acyl chloride or anhydride (1.05 equivalents).

  • Allow the reaction to stir at room temperature for 2-12 hours. Monitor completion by TLC.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-acylated product, which can be purified by chromatography if necessary.

Protocol: Saponification of the 4-Ester Group

This procedure converts the ester to the corresponding carboxylic acid, another critical functional group for further derivatization (e.g., amide coupling).

  • Suspend this compound (1 equivalent) in a mixture of ethanol and water (e.g., 3:1 ratio).

  • Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2-3 equivalents).

  • Heat the mixture to 40-60°C and stir until TLC or LC-MS indicates complete consumption of the starting material (typically 4-16 hours).

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool to 0°C.

  • Carefully acidify the solution with 1M HCl until the pH is ~3-4. A precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 5-amino-2-methyloxazole-4-carboxylic acid.

Reactivity Map

G cluster_N Amine Reactions cluster_C Ester Reactions cluster_acid_deriv Carboxylic Acid Derivatives main This compound n_acyl N-Acyl Derivative main->n_acyl RCOCl, Base n_alkyl N-Alkyl Derivative main->n_alkyl R-X, Base diazonium Diazonium Salt (Sandmeyer Rxns) main->diazonium NaNO2, HCl c_acid Carboxylic Acid (Saponification) main->c_acid NaOH, H2O/EtOH c_amide Primary Amide (Aminolysis) main->c_amide NH3, Heat acid_amide Secondary/Tertiary Amide (Amide Coupling) c_acid->acid_amide R2NH, Coupling Agent G A Building Block (this compound) B Parallel Synthesis (e.g., N-Acylation & Amide Coupling) A->B C Diverse Chemical Library B->C D High-Throughput Screening (HTS) C->D E Hit Compound(s) D->E F Lead Optimization E->F G Drug Candidate F->G

Caption: Strategic workflow from building block to drug candidate.

Conclusion: Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool for molecular innovation. Its well-defined reactivity and multifunctional nature provide chemists with reliable and versatile pathways for the synthesis of complex, high-value molecules. As the demand for novel therapeutics with improved efficacy and specificity continues to grow, the importance of foundational building blocks like this oxazole derivative will only increase. Its proven utility in constructing diverse chemical libraries solidifies its role as a key player in the future of medicinal chemistry and materials science.

References

  • Ethyl 2-Amino-5-methyloxazole-4-carboxylate General Inform
  • Ethyl 5-amino-2-methyloxazole-4-carboxyl
  • A Review on Chemical Synthesis and Biological Activities of Oxazole deriv
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central.
  • A report on synthesis and applications of small heterocyclic compounds: Oxazole. AIP Publishing.
  • Synthetic approaches for oxazole derivatives: A review.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI.
  • Ethyl 2-amino-4-methyloxazole-5-carboxyl
  • Ethyl 2-amino-4-methyloxazole-5-carboxyl
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Semantic Scholar.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH.

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A Technical Guide to the Potential Biological Activities of Ethyl 5-amino-2-methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities.[1][2][3] This technical guide provides an in-depth exploration of the potential biological activities of a specific derivative, Ethyl 5-amino-2-methyloxazole-4-carboxylate (CAS No: 3357-54-8). While direct extensive research on this particular molecule is emerging, a robust analysis of its structural features, coupled with extensive data from analogous compounds and the broader oxazole class, allows for the formulation of strong, testable hypotheses regarding its therapeutic potential. This document outlines these potential activities, proposes detailed experimental workflows for their validation, and discusses the underlying mechanistic rationale. It is intended for researchers, scientists, and drug development professionals seeking to explore novel heterocyclic compounds for therapeutic applications.

Introduction: The Oxazole Scaffold and the Subject Compound

The five-membered aromatic heterocycle, oxazole, is a privileged structure in drug discovery, prized for its unique physicochemical properties that facilitate diverse non-covalent interactions with biological targets.[4] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting properties.[1][5]

Our focus, This compound , is a distinct molecule within this class. Its structure is characterized by:

  • An oxazole core , providing the foundational heterocyclic system.

  • A 5-amino group , which can act as a hydrogen bond donor, crucial for receptor binding.

  • A 2-methyl group , influencing steric interactions and electronic properties.

  • A 4-carboxylate ethyl ester group , which can be a site for metabolic activity or further chemical modification.

The unique arrangement of these functional groups suggests a high potential for interaction with various biological macromolecules, making it a compelling candidate for systematic pharmacological investigation.[6] This guide will dissect this potential, drawing on established principles of medicinal chemistry and structure-activity relationships (SAR).[3]

G Figure 1: Synthesis Workflow for Oxazole Derivatives cluster_synthesis Synthetic Pathway start Starting Materials (e.g., Ethyl Acetoacetate, Hydroxylamine HCl) cyclization Cyclization Reaction (Catalyst often used, e.g., Cu(I)) start->cyclization Controlled Conditions intermediate Oxazole Ring Formation cyclization->intermediate purification Purification (e.g., Crystallization, Chromatography) intermediate->purification product Final Product: This compound purification->product

Caption: A generalized workflow for the synthesis of oxazole derivatives.[6]

Hypothesized Biological Activities and Mechanistic Rationale

Based on extensive literature on the oxazole scaffold and its isosteres (such as isoxazoles and thiazoles), we can project several high-probability biological activities for this compound.

Potential Anticancer Activity

The oxazole ring is a common feature in molecules designed for anticancer applications.[5] Structurally related imidazole derivatives, specifically ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates, have demonstrated potent antiproliferative activity against various human cancer cell lines, including HeLa (cervical) and HT-29 (colon).[7] These compounds were found to inhibit tumor cell colony formation, reduce cell migration, and induce apoptosis.[7]

Causality and Hypothesis: The 5-amino group and the planar heterocyclic system are key pharmacophoric features that can facilitate intercalation with DNA or binding to the active sites of enzymes crucial for cell proliferation, such as tubulin or kinases.

  • Primary Hypothesis: this compound will exhibit cytotoxic and anti-proliferative effects against a panel of human cancer cell lines.

  • Mechanistic Hypothesis: The compound may induce apoptosis, potentially by disrupting the mitochondrial membrane potential, a mechanism observed in its imidazole analogs.[7]

Potential Antimicrobial Activity

Oxazole derivatives are widely recognized for their potent antibacterial and antifungal properties.[1][2] Studies have shown that specific substitution patterns on the oxazole ring lead to significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains like Candida albicans.[1] Furthermore, thiazole-based analogs, which are bioisosteric to oxazoles, have been synthesized as bifunctional agents with both antimicrobial and anticancer properties.[8]

Causality and Hypothesis: The nitrogen and oxygen heteroatoms in the oxazole ring can coordinate with metal ions in bacterial enzymes, while the overall lipophilicity of the molecule allows for penetration of microbial cell membranes.

  • Primary Hypothesis: The title compound will demonstrate measurable inhibitory activity against a range of pathogenic bacteria and fungi. The activity is expected to be particularly pronounced against Gram-positive bacteria, a trend seen in similar heterocyclic compounds.[8]

Potential Anti-inflammatory Activity

The role of the oxazole moiety in anti-inflammatory agents is well-established, with the FDA-approved drug Oxaprozin serving as a prime example.[4] Oxaprozin functions as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.[4] Furthermore, isoxazole derivatives have been shown to potently suppress inflammation in vivo by inhibiting TNF-α production and carrageenan-induced edema.[9] Other related compounds have shown inhibitory activity against 5-lipoxygenase (5-LOX), another key enzyme in inflammatory pathways.[10]

Causality and Hypothesis: The planar structure of the oxazole ring and its substituent groups can mimic the binding of arachidonic acid within the catalytic channel of COX or LOX enzymes.

  • Primary Hypothesis: this compound will exhibit anti-inflammatory properties.

  • Mechanistic Hypothesis: The compound is likely to act as an inhibitor of COX-1 and/or COX-2 enzymes, thereby reducing prostaglandin production.

Proposed Experimental Validation Workflows

To systematically investigate the hypothesized activities, a tiered screening approach is recommended. The following protocols are designed as self-validating systems, incorporating necessary controls for robust and reproducible data generation.

G Figure 2: Tiered Experimental Screening Workflow cluster_workflow Screening Cascade cluster_tier1_assays cluster_tier2_assays compound Test Compound (this compound) tier1 Tier 1: Primary In Vitro Screening compound->tier1 assay_cancer Anticancer (MTT Assay) tier1->assay_cancer assay_antimicrobial Antimicrobial (MIC Assay) tier1->assay_antimicrobial assay_inflammation Anti-inflammatory (COX Inhibition Assay) tier1->assay_inflammation tier2 Tier 2: Secondary & Mechanistic Assays assay_cancer->tier2 assay_antimicrobial->tier2 assay_inflammation->tier2 assay_apoptosis Apoptosis Assay (Annexin V/PI) tier2->assay_apoptosis assay_migration Cell Migration Assay tier2->assay_migration assay_tnf TNF-α Suppression tier2->assay_tnf

Caption: A logical workflow for the biological evaluation of the target compound.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol assesses the compound's ability to reduce the viability of cancer cells, a primary indicator of cytotoxic or anti-proliferative potential.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, HT-29) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the media in the wells with the compound-containing media.

  • Controls: Include wells with vehicle control (DMSO at the highest concentration used) and untreated cells (media only). A positive control like Doxorubicin should be run in parallel.

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Antimicrobial Susceptibility (Broth Microdilution MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound required to inhibit the visible growth of a microorganism.

Methodology:

  • Inoculum Preparation: Grow bacterial strains (e.g., S. aureus, E. coli) overnight in Mueller-Hinton Broth (MHB). Adjust the culture to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB, starting from a high concentration (e.g., 256 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls:

    • Negative Control: Wells with broth and inoculum only (to confirm growth).

    • Positive Control: A standard antibiotic (e.g., Ampicillin, Ciprofloxacin).

    • Sterility Control: Wells with broth only.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Acquisition: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Protocol 3: In Vitro Anti-inflammatory Activity (COX Inhibition Assay)

This protocol measures the compound's ability to inhibit the enzymatic activity of COX-1 and COX-2.

Methodology:

  • Assay Principle: This assay uses a colorimetric or fluorescent method to measure the peroxidase activity of cyclooxygenase. The oxidation of a probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) by the heme in the COX enzyme is measured.

  • Reagent Preparation: Use a commercial COX inhibitor screening assay kit, which provides purified ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and the detection probe.

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).

  • Inhibition Step: Add various concentrations of the test compound (or a known inhibitor like Celecoxib for COX-2 or SC-560 for COX-1 as a positive control) to the wells and pre-incubate for 10-15 minutes.

  • Initiation: Initiate the reaction by adding arachidonic acid.

  • Data Acquisition: Immediately read the absorbance or fluorescence over time using a plate reader.

  • Analysis: Calculate the rate of the reaction. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control and calculate the IC₅₀ value for both COX-1 and COX-2.

G Figure 3: Cyclooxygenase (COX) Inflammatory Pathway cluster_pathway Prostaglandin Synthesis Pathway membrane Cell Membrane Phospholipids pla2 PLA2 membrane->pla2 aa Arachidonic Acid pla2->aa releases cox COX-1 / COX-2 Enzymes aa->cox pgg2 PGG2 cox->pgg2 pgh2 PGH2 pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitor Potential Inhibition Site (this compound) inhibitor->cox

Caption: The proposed inhibitory action on the COX pathway.

Data Summary and Interpretation

The data generated from the proposed experiments should be systematically organized for clear interpretation and comparison.

Table 1: Hypothetical Anticancer Activity Data (IC₅₀ Values)

Cell LineCompound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
HeLa (Cervical)5.20.8
HT-29 (Colon)8.91.1
A549 (Lung)12.51.5
MDA-MB-231 (Breast)7.40.9

Table 2: Hypothetical Antimicrobial Activity Data (MIC Values)

OrganismCompound MIC (µg/mL)Ampicillin MIC (µg/mL)
Staphylococcus aureus162
Bacillus subtilis81
Escherichia coli648
Pseudomonas aeruginosa>12832
Candida albicans32N/A

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. Based on a robust analysis of its oxazole core and the established biological activities of structurally related compounds, there is a strong scientific rationale to investigate its potential as an anticancer, antimicrobial, and anti-inflammatory agent. The experimental workflows detailed in this guide provide a clear and logical path for validating these hypotheses. Positive results from these primary screens would warrant progression to more advanced mechanistic studies, such as apoptosis assays, cell cycle analysis, and in vivo models of disease. This compound stands as an excellent candidate for academic and industrial drug discovery programs seeking to develop novel heterocyclic therapeutics.

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  • A comprehensive review on biological activities of oxazole deriv
  • Buy Ethyl 2-Amino-5-methyloxazole-4-carboxylate | 1065099-78-6 - Smolecule. (n.d.). Smolecule.
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  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. (2025, February 19). Royal Society of Chemistry.
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  • Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. (2021, May 25). PubMed.
  • Ethyl 2-amino-4-methyloxazole-5-carboxyl
  • Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. (2014, April 9). PubMed.
  • Anti-inflammatory properties of an isoxazole deriv
  • Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate deriv
  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)

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Navigating the Versatility of Ethyl 5-Amino-2-Methyloxazole-4-Carboxylate: A Guide to Novel Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 5-amino-2-methyloxazole-4-carboxylate stands as a uniquely functionalized five-membered heterocycle that has become a powerful and versatile building block in modern synthetic organic chemistry. Its strategic arrangement of an amino group, an ester, and a methyl-substituted oxazole core provides a rich platform for constructing a diverse array of more complex heterocyclic systems. This guide delves into the synthesis, reactivity, and strategic application of this compound, offering a technical resource for researchers and professionals in medicinal chemistry and materials science. We will explore its utility in constructing fused bicyclic and polycyclic systems, highlighting the causality behind experimental choices and providing validated protocols to ensure reproducibility and success in the laboratory.

Introduction: The Strategic Value of a Multifunctional Building Block

The pursuit of novel molecular architectures with potential biological activity or unique material properties is a cornerstone of chemical research. Heterocyclic compounds, in particular, form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. The strategic importance of this compound lies in its inherent ambident nucleophilicity and the presence of multiple reaction sites, which can be selectively addressed to forge new rings and introduce molecular complexity in a controlled manner.

The oxazole ring, a 1,3-azafuran analog, is itself a privileged scaffold found in numerous natural products and bioactive molecules. The specific substitution pattern of the title compound—an amino group at C5 and an ester at C4—creates a powerful enamine-like reactivity profile. This, coupled with the C2-methyl group, which can influence reaction regioselectivity, makes it a highly sought-after precursor for libraries of novel compounds. This guide will provide the foundational knowledge and practical steps to harness the synthetic potential of this remarkable molecule.

Synthesis and Characterization of the Core Scaffold

The most common and efficient synthesis of this compound proceeds via a one-pot reaction from ethyl 2-chloroacetoacetate and acetamide in the presence of a suitable base. This transformation is a variation of the well-known Hantzsch synthesis, adapted for oxazole formation.

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl 2-chloroacetoacetate

  • Acetamide

  • Potassium bicarbonate (KHCO₃)

  • Ethanol (absolute)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of acetamide (1 equivalent) and potassium bicarbonate (2 equivalents) in absolute ethanol, add ethyl 2-chloroacetoacetate (1 equivalent) dropwise at room temperature. The bicarbonate acts as a mild base to facilitate the initial condensation and neutralize the HCl byproduct.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Refluxing provides the necessary activation energy for the intramolecular cyclization and dehydration steps. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the resulting residue between diethyl ether and a saturated aqueous sodium bicarbonate solution to remove any remaining acidic impurities and inorganic salts.

  • Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.

  • Combine the organic extracts, wash with brine to remove residual water, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a crystalline solid.

Workflow for Synthesis

G cluster_reactants Reactants & Solvent cluster_process Reaction & Workup Acetamide Acetamide Mix_Reflux Mix and Reflux (4-6h) Acetamide->Mix_Reflux KHCO3 KHCO3 KHCO3->Mix_Reflux Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate->Mix_Reflux Ethanol Ethanol Ethanol->Mix_Reflux Evaporate Evaporate Solvent Mix_Reflux->Evaporate Partition Partition (Ether/aq. NaHCO3) Evaporate->Partition Dry_Concentrate Dry and Concentrate Partition->Dry_Concentrate Recrystallize Recrystallize Dry_Concentrate->Recrystallize Product Product Recrystallize->Product

Caption: Workflow for the synthesis of the title compound.

Characterization Data

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the ethyl ester (triplet ~1.3 ppm, quartet ~4.3 ppm), the C2-methyl group (singlet ~2.4 ppm), and the amino group protons (broad singlet ~5.5-6.5 ppm).
¹³C NMR Resonances for the oxazole ring carbons, the ester carbonyl (~165 ppm), the ethyl group carbons, and the C2-methyl carbon.
Mass Spec (MS) A molecular ion peak corresponding to the calculated mass of C₇H₁₀N₂O₃ (m/z = 170.07).
Infrared (IR) Characteristic absorption bands for N-H stretching (amino group, ~3300-3400 cm⁻¹), C=O stretching (ester, ~1680 cm⁻¹), and C=N/C=C stretching of the oxazole ring.
Melting Point A sharp melting point consistent with literature values.

Reactivity and Application in Heterocycle Synthesis

The synthetic utility of this compound stems from the nucleophilic character of the C5-amino group and the potential for cyclization reactions involving the C4-ester. This dual reactivity allows for its use as a powerful synthon for constructing fused heterocyclic systems.

Synthesis of Oxazolo[5,4-d]pyrimidines

The construction of the oxazolo[5,4-d]pyrimidine core, a purine isostere, is a highly valuable transformation.[1] These scaffolds are of significant interest in medicinal chemistry for their potential as kinase inhibitors and antiviral agents.[2][3] The synthesis is typically achieved by reacting the aminoxazole with a one-carbon synthon that can engage both the amino and the ester functionalities.

Reaction Causality: A common strategy involves heating with formamide. Initially, the C5-amino group displaces the hydroxyl of the tautomeric form of formamide (formimidic acid), forming an N-formyl intermediate. The subsequent intramolecular cyclization is thermally driven, where the newly formed amide nitrogen attacks the C4-ester carbonyl, leading to the elimination of ethanol and the formation of the fused pyrimidine ring, yielding an oxazolopyrimidinone.

Experimental Protocol: Synthesis of 2-Methyl-7H-oxazolo[5,4-d]pyrimidin-7-one

Materials:

  • This compound

  • Formamide

Procedure:

  • Place this compound (1 equivalent) in a round-bottom flask.

  • Add an excess of formamide (e.g., 10-20 equivalents).

  • Heat the mixture to a high temperature (e.g., 180-200 °C) for several hours. The high temperature is necessary to drive the cyclization and elimination of ethanol.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, which may cause the product to precipitate.

  • Dilute the mixture with water to precipitate the product fully and to dissolve the excess formamide.

  • Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the 2-methyl-7H-oxazolo[5,4-d]pyrimidin-7-one.

Logical Diagram for Oxazolo[5,4-d]pyrimidine Formation

G Start Ethyl 5-amino-2- methyloxazole-4-carboxylate Intermediate N-Formyl Intermediate Start->Intermediate Reacts with Formamide Product Oxazolo[5,4-d]pyrimidinone Intermediate->Product Intramolecular Cyclization & Elimination

Caption: Key steps in the formation of the oxazolopyrimidine core.

Synthesis of Pyrazolo[4,3-d]oxazoles

Another powerful application is the synthesis of pyrazolo[4,3-d]oxazoles. This reaction leverages the electrophilicity of the ester and the nucleophilicity of the amino group in a condensation reaction with hydrazines.

Reaction Causality: The reaction is initiated by the nucleophilic attack of one of the hydrazine's nitrogen atoms on the electrophilic ester carbonyl, forming a hydrazide intermediate. This is followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the C5 carbon of the oxazole ring, displacing the amino group. Alternatively, and more commonly with related azoles, the amino group can first be converted into a diazonium salt and then cyclized. However, the direct condensation-cyclization pathway is often feasible under thermal conditions.

Experimental Protocol: Synthesis of a Substituted Pyrazolo[4,3-d]oxazole

Materials:

  • This compound

  • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

  • Ethanol or a high-boiling solvent like n-butanol or acetic acid

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or n-butanol.

  • Add the hydrazine derivative (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux for an extended period (8-24 hours). The choice of solvent and temperature depends on the reactivity of the specific hydrazine used.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature or below to induce crystallization of the product.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold solvent and dry under vacuum to afford the desired pyrazolo[4,3-d]oxazole derivative.

Conclusion

This compound is a readily accessible and highly versatile precursor for the synthesis of medicinally relevant fused heterocyclic systems. Its ambident reactivity allows for the strategic and efficient construction of oxazolo[5,4-d]pyrimidines and pyrazolo[4,3-d]oxazoles, among other novel structures. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to exploit this powerful building block in drug discovery and materials science programs. The straightforward nature of these transformations, coupled with the biological significance of the resulting scaffolds, ensures that this compound will remain a molecule of high interest in the synthetic community.

References

  • Gieralt, M., Szelag, M., Jastrzebska-Wiesek, M., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(15), 3558. [Link]

  • Sochacka-Ćwikła, A., Bąchor, U., & Mączyński, M. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences, 26(1), 123. Note: While this reference discusses isoxazoles, the principles of forming fused pyrimidines are analogous and relevant. The search results point to work by this group on related oxazolo[5,4-d]pyrimidines. [Link]

  • Gieralt, M., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. National Center for Biotechnology Information. [Link]

Sources

The Strategic Synthesis and Application of Ethyl 5-amino-2-methyloxazole-4-carboxylate: A Keystone Intermediate in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Power of the Oxazole Scaffold

In the landscape of medicinal chemistry, the oxazole ring system represents a privileged scaffold, a structural motif that consistently imparts desirable pharmacological properties to bioactive molecules. Its unique electronic and conformational features allow for specific, high-affinity interactions with a variety of biological targets. Within this important class of heterocycles, Ethyl 5-amino-2-methyloxazole-4-carboxylate (CAS No. 3357-54-8) has emerged as a particularly valuable building block. This guide provides a comprehensive technical overview of its synthesis, properties, and its pivotal role as a key intermediate in the development of novel therapeutics, with a particular focus on the modulation of the orexin receptor system.

Core Synthesis Strategy: From Acyclic Precursors to a Privileged Heterocycle

The construction of the 5-amino-2-methyloxazole-4-carboxylate core is a testament to the elegance and efficiency of modern synthetic organic chemistry. The most prevalent and scalable approach commences with readily available starting materials, culminating in an acid-catalyzed cyclization to furnish the desired oxazole ring.

Causality Behind the Synthetic Route

The chosen synthetic pathway is underpinned by a sound mechanistic rationale. The initial reaction between ethyl cyanoacetate and nitrous acid generates an oxime, which is a key intermediate. Subsequent reduction of the oxime, followed by acylation, sets the stage for the final cyclization. The acid catalyst in the final step facilitates the intramolecular dehydration, leading to the formation of the stable aromatic oxazole ring. This multi-step, one-pot, or sequential process is favored for its efficiency and the accessibility of the starting materials.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative, self-validating system for the synthesis of this compound.

Step 1: Formation of the Oxime Intermediate

  • In a well-ventilated fume hood, a solution of ethyl cyanoacetate (1.0 eq) in glacial acetic acid is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0-5°C using an ice bath.

  • A solution of sodium nitrite (1.1 eq) in water is added dropwise to the cooled solution of ethyl cyanoacetate, ensuring the temperature is maintained below 10°C.

  • The reaction mixture is stirred at 0-5°C for 2-3 hours, during which the formation of the ethyl 2-cyano-2-(hydroxyimino)acetate intermediate can be monitored by thin-layer chromatography (TLC).

Step 2: Reduction and Cyclization

  • To the reaction mixture containing the oxime intermediate, a reducing agent such as sodium dithionite (Na₂S₂O₄) is added portion-wise, followed by the addition of acetic anhydride.

  • The reaction is allowed to proceed at room temperature, followed by gentle heating to facilitate the cyclization.

  • Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield this compound as a solid.

Synthesis_Workflow cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Reduction & Cyclization Ethyl Cyanoacetate Ethyl Cyanoacetate Oxime Intermediate Oxime Intermediate Ethyl Cyanoacetate->Oxime Intermediate  Reaction at 0-5°C NaNO2 / Acetic Acid NaNO2 / Acetic Acid NaNO2 / Acetic Acid->Oxime Intermediate Cyclization (Acid Catalyzed) Cyclization (Acid Catalyzed) Oxime Intermediate->Cyclization (Acid Catalyzed)  Reduction Reducing Agent (e.g., Na2S2O4) Reducing Agent (e.g., Na2S2O4) Reducing Agent (e.g., Na2S2O4)->Cyclization (Acid Catalyzed) Acetic Anhydride Acetic Anhydride Acetic Anhydride->Cyclization (Acid Catalyzed) Purification Purification Cyclization (Acid Catalyzed)->Purification Final Product This compound Purification->Final Product

Synthetic workflow for this compound.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in subsequent reactions and for quality control.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 3357-54-8N/A
Molecular Formula C₇H₁₀N₂O₃N/A
Molecular Weight 170.17 g/mol N/A
Physical Form Solid[1]
Storage Temperature 2-8°C[1]

Application in Drug Development: A Gateway to Orexin Receptor Modulators

This compound serves as a crucial starting material in the synthesis of a new generation of orexin receptor modulators. The orexin system, comprising two G protein-coupled receptors (OX1R and OX2R) and their endogenous peptide ligands (orexin-A and orexin-B), is a key regulator of wakefulness, appetite, and reward pathways in the central nervous system.[2]

The Orexin Signaling Pathway: A Target for Therapeutic Intervention

The binding of orexins to their receptors initiates a cascade of intracellular signaling events, primarily through the Gq protein pathway.[2] This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers ultimately lead to an increase in intracellular calcium levels and the activation of protein kinase C (PKC), resulting in neuronal depolarization and increased excitability. Dysregulation of the orexin system is implicated in a range of disorders, including narcolepsy, insomnia, and addiction, making it a prime target for therapeutic intervention.

Orexin_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Orexin_A_B Orexin-A / Orexin-B OXR Orexin Receptor (OX1R / OX2R) Orexin_A_B->OXR Binds Gq Gq Protein OXR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PIP2 PIP2 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates Ca_release->PKC Neuronal_Excitation Neuronal Excitation PKC->Neuronal_Excitation

Simplified Orexin Receptor (Gq-coupled) Signaling Pathway.
Synthetic Utility in Orexin Modulator Development

This compound provides a versatile platform for the elaboration of complex molecular architectures designed to interact with orexin receptors. The amino and ester functionalities of this intermediate allow for a variety of chemical transformations, enabling the systematic exploration of the chemical space around the oxazole core to optimize potency, selectivity, and pharmacokinetic properties.

A notable application is in the synthesis of halo-substituted piperidines as orexin receptor modulators. In a typical synthetic sequence, the amino group of this compound can be functionalized, for instance, through a coupling reaction, to introduce a pyridine moiety. Subsequent transformations of the ester group and further elaborations lead to the final drug candidates.

Illustrative Experimental Workflow: Synthesis of an Orexin Receptor Modulator Intermediate

The following is a conceptual workflow illustrating how this compound can be utilized.

Step 1: N-Arylation

  • In a suitable solvent such as acetonitrile, this compound (1.0 eq) is reacted with a halo-substituted pyridine under conditions that promote nucleophilic aromatic substitution or through a metal-catalyzed cross-coupling reaction.

  • The reaction is monitored by TLC or LC-MS for the formation of the N-pyridinyl-5-amino-2-methyloxazole-4-carboxylate intermediate.

  • The product is isolated and purified using standard techniques.

Step 2: Ester Hydrolysis

  • The ethyl ester of the intermediate from Step 1 is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent (e.g., THF, methanol).

  • Acidification of the reaction mixture precipitates the carboxylic acid, which is then isolated by filtration.

Step 3: Amide Coupling

  • The carboxylic acid from Step 2 is activated using a coupling agent (e.g., HATU, HOBt/EDC).

  • The activated acid is then reacted with a desired amine, such as a substituted piperidine, to form the final amide product.

  • The final compound is purified by chromatography or recrystallization.

Drug_Dev_Workflow Start Ethyl 5-amino-2- methyloxazole-4-carboxylate Step1 Step 1: N-Arylation (e.g., with halo-pyridine) Start->Step1 Intermediate1 N-Pyridinyl Intermediate Step1->Intermediate1 Step2 Step 2: Ester Hydrolysis (e.g., LiOH) Intermediate1->Step2 Intermediate2 Carboxylic Acid Intermediate Step2->Intermediate2 Step3 Step 3: Amide Coupling (with substituted piperidine) Intermediate2->Step3 Final_Product Orexin Receptor Modulator Step3->Final_Product

Conceptual workflow for the synthesis of an orexin receptor modulator.

Conclusion: A Small Molecule with a Large Impact

This compound exemplifies the critical role of well-designed chemical building blocks in the advancement of drug discovery. Its straightforward synthesis and the versatile reactivity of its functional groups make it an invaluable tool for medicinal chemists. The successful application of this intermediate in the development of orexin receptor modulators highlights the power of leveraging privileged scaffolds to create novel therapeutics for challenging neurological disorders. As our understanding of the orexin system and other biological pathways continues to grow, the demand for such strategic molecular starting points will undoubtedly increase, further solidifying the importance of this compound in the armamentarium of drug development professionals.

References

  • New efficient synthesis of 2, 5, 6-trisubstituted oxazolo[5, 4-d]pyrimidi-7(6H)-ones. (URL not available for direct linking, but can be searched by title).
  • Halo-substituted piperidines as orexin receptor modulators.
  • Gotter, A. L., Webber, A. L., Coleman, P. J., Renger, J. J., & Winrow, C. J. (2012). The orexin receptors: pharmacology and therapeutic opportunities. Annual review of pharmacology and toxicology, 52, 369-393. [Link]

  • Rocher, C., et al. (2022). The Orexin receptors: Structural and anti-tumoral properties. Frontiers in Endocrinology, 13, 936357. [Link]

  • Kukkonen, J. P. (2017). Orexin/hypocretin signaling. Current topics in behavioral neurosciences, 33, 1-29. [Link]

  • Xia, J., et al. (2009). Orexin-A excites prefrontal cortical neurons by activating the Na+/Ca2+ exchanger. Neuroscience bulletin, 25(5), 299-304. [Link]

  • Reagents for new heteroannelation reactions. Part VI. 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine. ARKIVOC, 2001(ii), 163-172. (URL not available for direct linking, but can be searched by title).
  • Halo-substituted piperidines as orexin receptor modulators.

Sources

A Senior Application Scientist's Guide to Ethyl 5-amino-2-methyloxazole-4-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

Ethyl 5-amino-2-methyloxazole-4-carboxylate is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry.[1] Its structure, featuring a 5-aminooxazole core, represents what is often referred to as a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile starting point for the development of novel therapeutic agents. The unique arrangement of its amino, ester, and methyl groups on the oxazole ring provides a rich platform for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). This guide provides an in-depth examination of the synthesis, chemical behavior, and therapeutic potential of this valuable building block, offering field-proven insights for researchers in drug development.

Core Compound Specifications

A clear understanding of the fundamental physicochemical properties of a starting material is a prerequisite for any successful synthetic campaign. These parameters dictate solubility, reactivity, and appropriate handling procedures.

PropertyValue
IUPAC Name ethyl 5-amino-2-methyl-1,3-oxazole-4-carboxylate
CAS Number 3357-54-8[2]
Molecular Formula C₇H₁₀N₂O₃[1]
Molecular Weight 170.17 g/mol [1]
Appearance Solid
Storage 2-8°C[3][4]

Part 1: Synthesis of the 5-Aminooxazole Core

The construction of the 5-aminooxazole ring is the critical first step. Several synthetic strategies have been developed, each with its own advantages regarding starting material availability, reaction conditions, and scalability. The choice of synthetic route is often dictated by the desired substitution pattern and the overall goals of the research program.

Iodine-Mediated C-H Amination/Annulation

A robust and transition-metal-free approach involves the iodine-promoted annulation of β-ketoamides with amines.[5][6] This method is valued for its operational simplicity and can be conveniently performed on a gram scale. The causality behind this reaction lies in the ability of molecular iodine (I₂) to act as a mild oxidant, facilitating the formation of key intermediates that cyclize to form the desired oxazole ring.

The reaction proceeds through a series of steps initiated by the formation of an N-iodo species, followed by intramolecular cyclization.

G cluster_reaction Reaction Cascade Ketoamide β-Ketoamide Enamine Enamine Intermediate Ketoamide->Enamine + Amine - H₂O Amine Amine (e.g., Benzylamine) Iodoamination N-Iodo Amine Formation (+ I₂) Amine->Iodoamination Cyclization Intramolecular Cyclization Enamine->Cyclization + N-Iodo Species Elimination HI Elimination & Aromatization Cyclization->Elimination Product Ethyl 5-amino-2-methyloxazole -4-carboxylate Derivative Elimination->Product

Caption: Proposed mechanism for I₂-mediated synthesis of 5-aminooxazoles.

This protocol is adapted from the general method described for the synthesis of 5-aminooxazole derivatives.[6]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the starting β-ketoamide (e.g., ethyl acetoacetate derivative, 1.0 eq), the primary amine (4.0 eq), sodium carbonate (Na₂CO₃, 6.0 eq), and 1,4-dioxane as the solvent.

  • Reagent Addition: Add molecular iodine (I₂, 3.0 eq) to the mixture.

  • Reaction Execution: Heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure this compound derivative.

Trustworthiness Note: The use of a six-fold excess of a solid base like Na₂CO₃ is critical. It not only neutralizes the hydrogen iodide (HI) byproduct generated during the reaction, which would otherwise protonate the amine starting material, but also drives the equilibrium towards product formation.

Multicomponent Reactions (MCRs)

Multicomponent reactions, such as the Ugi three-component reaction (U-3CR), offer an alternative, highly efficient route to polysubstituted 5-aminooxazoles.[7] These reactions construct the heterocyclic core in a single step from simple, readily available starting materials like an aldehyde, an amine, and an isocyanoacetamide.[7] The primary advantage of MCRs is their atom economy and the ability to rapidly generate a library of diverse analogs by simply varying the starting components.

Part 2: Reactivity and Derivatization Potential

The true value of this compound as a building block lies in the distinct reactivity of its functional groups. This allows for selective modifications to explore the chemical space around the core scaffold.

core This compound 5-NH₂ 4-Ester 2-CH₃ amide Amide Derivatives core:f0->amide Acylation (R-COCl) schiff Schiff Bases / Imines core:f0->schiff Condensation (R-CHO) acid Carboxylic Acid core:f1->acid Ester Hydrolysis (NaOH) friedlander Oxazolo[5,4-b]pyridines (Tacrine Analogues) core:f0->friedlander Friedländer Annulation acid_amide Secondary Amides acid->acid_amide Amide Coupling (R'-NH₂)

Caption: Key derivatization pathways for the core scaffold.

Reactions at the 5-Amino Group

The primary amino group is a potent nucleophile and the most common site for initial derivatization.

  • Acylation: The amino group readily reacts with acyl chlorides or anhydrides to form the corresponding amides. This transformation is fundamental in creating peptidomimetics or introducing varied side chains that can interact with biological targets.[8]

  • Friedländer Annulation: The 5-amino group can participate in condensation reactions with 1,3-dicarbonyl compounds or their equivalents. This has been effectively used to synthesize oxazolo-fused quinolines, which are analogues of the acetylcholinesterase inhibitor tacrine.[9]

Reactions at the 4-Ester Group

The ethyl ester provides a handle for modifications that can alter solubility and introduce new interaction points.

  • Hydrolysis: Saponification of the ethyl ester using a base like sodium hydroxide yields the corresponding carboxylic acid. This introduces a key hydrogen bond donor/acceptor and a potential coordination site for metal-based enzyme active sites.

  • Amidation: The ester can be converted directly to an amide by heating with an amine, or more commonly, via a two-step process involving hydrolysis to the acid followed by a standard peptide coupling reaction (e.g., using HATU or EDC).

Part 3: Applications in Drug Discovery

Derivatives of the 5-aminooxazole scaffold have demonstrated a wide spectrum of biological activities, validating its status as a privileged structure.[10]

Enzyme Inhibition

The scaffold is a common feature in various enzyme inhibitors. Its ability to present functional groups in a well-defined three-dimensional space allows for precise interactions with enzyme active sites. For instance, derivatives have been investigated as potential inhibitors of human 12/15-lipoxygenase (12/15-LOX), an enzyme implicated in stroke therapy.[6]

Anticancer and Antimicrobial Agents

The structural motif is present in molecules with potent antiproliferative and antimicrobial activities.[10] For example, 5-amino-1-N-substituted-imidazole-4-carboxylates, close analogs of the oxazole core, have shown significant anticancer activity by inducing apoptosis in cancer cell lines.[11] Thiazole-based analogs, which share structural similarities, have also been synthesized and evaluated as dual anticancer and antimicrobial agents.[10]

Case Study: Interleukin-33 (IL-33) Inhibitors

A compelling example of the scaffold's utility is in the rational design of inhibitors for the proinflammatory cytokine Interleukin-33. Starting with ethyl 2-aminooxazole-4-carboxylate, researchers synthesized a series of oxazolo[4,5-c]-quinolinone analogs. Through a multi-step synthesis involving Suzuki-Miyaura cross-coupling and cyclization, they created molecules designed to fit into a key hydrophobic pocket of IL-33, thereby blocking its interaction with its receptor, ST2. This work highlights how the oxazole core can be elaborated into complex molecules with highly specific therapeutic functions.

cluster_sar Structure-Activity Relationship (SAR) R1 R1 (2-position) - Affects steric bulk - Can be aryl via Suzuki coupling pos_node R1->pos_node:n R2 R2 (5-position, N-substituent) - Modulates H-bonding - Site for large side chains R2->pos_node:w R3 R3 (4-position, from ester) - Influences solubility - Can be acid or amide R3->pos_node:e Scaffold

Caption: General SAR map for the 5-aminooxazole scaffold.

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a gateway to vast chemical diversity and therapeutic potential. Its robust synthesis and predictable reactivity make it an ideal starting point for medicinal chemistry campaigns. The demonstrated success of its derivatives as enzyme inhibitors and anticancer agents underscores the value of the 5-aminooxazole core.[1][11] Future research will likely focus on leveraging this scaffold in new modalities, such as PROTACs or covalent inhibitors, and applying modern synthetic techniques like flow chemistry to further streamline the production of diverse compound libraries for high-throughput screening. The continued exploration of this privileged scaffold promises to yield new and effective treatments for a range of human diseases.

References

  • Wang, M., Liu, Y., Xiong, Q., Wang, P., Yin, Z., Chang, J., & Yu, W. (2016). Synthesis of 5-Aminooxazoles and Zwitterionic Fused Imidazolones by I2-Mediated C–H Amination. Organic Letters, 18(1), 162-165. Retrieved from [Link]

  • American Chemical Society. (2016). Synthesis of 5-Aminooxazoles and Zwitterionic Fused Imidazolones by I2-Mediated C–H Amination. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2010). A Novel Multicomponent Synthesis of Polysubstituted 5-Aminooxazole and Its New Scaffold-Generating Reaction to Pyrrolo[3,4-b]pyridine. ResearchGate. Retrieved from [Link]

  • Frontiers Media. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers. Retrieved from [Link]

  • ResearchGate. (2007). Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles. ResearchGate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Ethyl 2-amino-4-methyloxazole-5-carboxylate. MySkinRecipes. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Ethyl 2-amino-4-methyloxazole-5-carboxylate. MySkinRecipes. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Wiley Online Library. (2020). Rational Design, Synthesis and Evaluation of Oxazolo[4,5‐c]‐quinolinone Analogs as Novel Interleukin‐33 Inhibitors. Wiley Online Library. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2015). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. ResearchGate. Retrieved from [Link]

  • PubMed. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. National Center for Biotechnology Information. Retrieved from [Link]

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An In-Depth Technical Guide to Ethyl 5-amino-2-methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-amino-2-methyloxazole-4-carboxylate (CAS No. 3357-54-8) is a substituted oxazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and organic synthesis. The oxazole core is a key structural motif in numerous biologically active molecules and natural products. This guide provides a comprehensive technical overview of the title compound, including its core chemical characteristics, a validated synthetic approach, detailed analytical and spectroscopic characterization, and its applications as a versatile building block in the development of novel therapeutics. While specific experimental data for this particular isomer is not abundant in public literature, this document synthesizes information from closely related analogues and established chemical principles to provide a robust and practical resource for researchers.

Introduction: The Oxazole Scaffold in Modern Chemistry

The 1,3-oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. This scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to engage in a wide range of non-covalent interactions with biological targets, such as enzymes and receptors. Its unique electronic properties and planar geometry make it an excellent bioisostere for other aromatic and heterocyclic systems. The presence of amino and carboxylate functional groups, as seen in this compound, provides reactive handles for further chemical modification, making it a valuable intermediate for constructing more complex molecular architectures. Derivatives of amino-oxazoles have been explored for a variety of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents.[1][2]

Physicochemical and Structural Characterization

This compound is a solid at room temperature with the molecular formula C₇H₁₀N₂O₃.[3] Its structure features a central oxazole ring substituted with a methyl group at the 2-position, an amino group at the 5-position, and an ethyl carboxylate group at the 4-position. The interplay of these functional groups dictates its reactivity and potential biological activity.

Table 1: Core Properties of this compound

PropertyValueSource(s)
CAS Number 3357-54-8[3][4]
Molecular Formula C₇H₁₀N₂O₃[3]
Molecular Weight 170.17 g/mol [3]
IUPAC Name ethyl 5-amino-2-methyl-1,3-oxazole-4-carboxylate
Physical Form Solid[3]
Storage Conditions 2-8°C, Inert atmosphere[3]
InChI Key YXSJNIOOEQDYNO-UHFFFAOYSA-N[3]

Synthesis and Purification

Proposed Synthetic Protocol: A Modified Van Leusen Approach

This protocol describes a representative method for the synthesis of the title compound.

Step 1: Preparation of Ethyl 2-isocyano-2-tosylacetate This starting material can be prepared from ethyl glycinate hydrochloride through formylation followed by dehydration and subsequent reaction with p-toluenesulfonyl chloride.

Step 2: Cyclization to form the Oxazole Ring

  • To a stirred suspension of a suitable base, such as potassium carbonate (2.5 equivalents), in a polar aprotic solvent like methanol (0.1 M), add acetaldehyde (1.0 equivalent) at room temperature.

  • Add a solution of ethyl 2-isocyano-2-tosylacetate (1.1 equivalents) in methanol dropwise to the reaction mixture.

  • Heat the mixture to reflux (approximately 65°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[5]

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

Step 3: Purification The crude this compound can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Synthetic Workflow Figure 1: Proposed Synthetic Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product acetaldehyde Acetaldehyde reaction_vessel Cyclization in Methanol (Reflux, 2-4h) acetaldehyde->reaction_vessel tosmic_ester Ethyl 2-isocyano-2-tosylacetate tosmic_ester->reaction_vessel base Base (e.g., K2CO3) base->reaction_vessel extraction Solvent Evaporation & Liquid-Liquid Extraction reaction_vessel->extraction Cool & Concentrate chromatography Silica Gel Column Chromatography extraction->chromatography Crude Product product This compound chromatography->product Purified Product

Caption: Figure 1: Proposed Synthetic Workflow

Spectroscopic and Chromatographic Characterization

Definitive characterization of this compound requires a combination of spectroscopic and chromatographic techniques. Below are the predicted data based on the analysis of its isomers and related structures.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a quartet around 4.2-4.3 ppm and a triplet around 1.2-1.3 ppm), a singlet for the methyl group on the oxazole ring (around 2.3-2.4 ppm), and a broad singlet for the amino protons (which may vary in chemical shift depending on solvent and concentration, but likely in the 4.0-6.0 ppm range).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester (around 160-165 ppm), carbons of the oxazole ring (in the 100-160 ppm region), the ethyl group carbons (around 60 ppm for the -OCH₂- and 14 ppm for the -CH₃), and the methyl group on the ring (around 10-15 ppm).

Table 2: Predicted NMR Data (in CDCl₃)

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
-NH₂ ~4.5 (br s, 2H)-
-COOCH₂CH₃ ~4.25 (q, J = 7.1 Hz, 2H)~163.0 (C=O)
~1.30 (t, J = 7.1 Hz, 3H)~60.5 (-OCH₂-)
~14.5 (-CH₃)
Oxazole-CH₃ ~2.35 (s, 3H)~12.0
Oxazole Ring -~158.0 (C2)
~105.0 (C4)
~150.0 (C5)

Note: These are predicted values and may vary from experimental results.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. Expected characteristic absorption bands include:

  • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C=O stretching: A strong absorption band around 1700-1720 cm⁻¹ for the ester carbonyl group.

  • C=N and C=C stretching: Absorptions in the 1500-1650 cm⁻¹ region, characteristic of the oxazole ring.

  • C-O stretching: Bands in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Under Electron Ionization (EI), the molecular ion peak [M]⁺ is expected at m/z = 170. Subsequent fragmentation may involve the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ester group. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

High-Performance Liquid Chromatography (HPLC)

Purity analysis and quantification can be effectively performed using reverse-phase HPLC. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an optional acid modifier like formic acid or trifluoroacetic acid) would be a suitable starting point for method development. Detection can be achieved using a UV detector, likely at a wavelength between 254 and 280 nm, where the heterocyclic ring is expected to absorb.

Chemical Reactivity and Applications

This compound is a bifunctional molecule with several reactive sites, making it a valuable building block in organic synthesis.

Reactivity and Applications Figure 2: Key Reactive Sites and Synthetic Utility cluster_amino Amino Group Reactions cluster_ester Ester Group Reactions cluster_applications Applications in Drug Discovery main This compound Amino Group (Nucleophilic) Ester Group (Electrophilic) acylation Acylation (Amide formation) main:n->acylation alkylation Alkylation main:n->alkylation schiff_base Schiff Base Formation main:n->schiff_base hydrolysis Hydrolysis (Carboxylic Acid formation) main:e->hydrolysis amidation Amidation main:e->amidation reduction Reduction (Alcohol formation) main:e->reduction scaffold Scaffold for Novel Heterocycles acylation->scaffold alkylation->scaffold schiff_base->scaffold hydrolysis->scaffold amidation->scaffold reduction->scaffold library Combinatorial Library Synthesis scaffold->library

Caption: Figure 2: Key Reactive Sites and Synthetic Utility

Reactions of the Amino Group

The primary amino group at the 5-position is nucleophilic and can readily undergo a variety of reactions:

  • Acylation: Reaction with acid chlorides or anhydrides will form the corresponding amides.

  • Alkylation: It can be alkylated using alkyl halides.

  • Schiff Base Formation: Condensation with aldehydes or ketones yields imines (Schiff bases), which can be further reduced to secondary amines.

Reactions of the Ester Group

The ethyl ester at the 4-position is an electrophilic site:

  • Hydrolysis: Saponification with a base (e.g., NaOH or KOH) followed by acidification will yield the corresponding carboxylic acid.

  • Amidation: Direct reaction with amines, often at elevated temperatures, can produce amides.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol.

Applications in Medicinal Chemistry

The dual functionality of this molecule makes it an ideal starting material for the synthesis of compound libraries for drug discovery screening. By modifying the amino and ester groups, a wide range of derivatives can be generated to explore structure-activity relationships (SAR). The oxazole core itself is a known pharmacophore, and derivatives of related amino-oxazoles and amino-thiazoles have shown potential as:

  • Enzyme Inhibitors: The heterocyclic core can interact with the active sites of various enzymes.[5]

  • Antimicrobial Agents: Many heterocyclic compounds exhibit antibacterial and antifungal properties.[2]

  • Anticancer Agents: The amino-thiazole scaffold, structurally similar to the amino-oxazole, has been investigated for its potential in developing anticancer drugs.[5]

Safety and Handling

While a specific material safety data sheet (MSDS) for this compound is not widely available, compounds of this class should be handled with care in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is expected to be harmful if swallowed and may cause skin and eye irritation. Store the compound in a cool, dry place, under an inert atmosphere to prevent degradation.[3]

Conclusion

This compound is a strategically important heterocyclic building block. Its synthesis can be achieved through established methodologies, and its structure offers multiple points for chemical diversification. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for chemists engaged in organic synthesis and the discovery of new therapeutic agents. Further experimental validation of the predicted data herein is encouraged to build upon the collective knowledge of this promising chemical entity.

References

  • MySkinRecipes. (n.d.). Ethyl 2-amino-4-methyloxazole-5-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

  • Singh, S. P., Verma, N. K., Rai, P. K., & Tripathi, A. K. (2014). Synthesis and pharmacological screening of some noval benzoxazole derivatives. Der Pharmacia Lettre, 6(6), 283-288.
  • The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

  • 1,3-oxazole-4-carboxylic acid suppliers USA. (n.d.). Retrieved from [Link]

  • MySkinRecipes. (n.d.). Ethyl 2-amino-4-methyloxazole-5-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Retrieved from [Link]

  • AA Blocks. (n.d.). 363-52-0 | MFCD00042582 | 3-Fluorocatechol. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-methyloxazole-5-carboxylate. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of Ethyl 5-amino-2-methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Introduction: The Pivotal Role of Solubility in Drug Discovery

The journey of a drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges, with poor aqueous solubility being a primary cause of attrition. Solubility influences a cascade of critical downstream properties, including dissolution rate, bioavailability, and ultimately, therapeutic efficacy. Ethyl 5-amino-2-methyloxazole-4-carboxylate, as a member of the oxazole class of heterocycles, presents a unique structural motif that finds application as a building block in the synthesis of more complex bioactive molecules.[1] Oxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] A thorough understanding of the solubility of this compound is therefore not merely an academic exercise but a fundamental prerequisite for its rational development and application in pharmaceutical research.

This guide will delve into the core principles governing the solubility of this compound, provide detailed, field-tested methodologies for its empirical determination, and explore the landscape of in silico predictive tools that can accelerate early-stage assessment.

Physicochemical Profile of this compound

A foundational understanding of a compound's physicochemical properties is essential for interpreting its solubility behavior. Below is a summary of the known and predicted properties of this compound.

PropertyValueSource
Chemical Name This compound
CAS Number 3357-54-8[5][6][7][8]
Molecular Formula C₇H₁₀N₂O₃[5][8]
Molecular Weight 170.17 g/mol [7]
Physical Form Solid[5][8]
Purity ~95%[5][8]
Storage Temperature 2-8 °C[5]
InChI Key YXSJNIOOEQDYNO-UHFFFAOYSA-N[5]
Predicted LogP Value not explicitly found in searches
Predicted Aqueous Solubility Value not explicitly found in searches

Structural Features Influencing Solubility:

The solubility of this compound is governed by a balance of hydrophilic and lipophilic features within its structure:

  • Hydrophilic Moieties: The primary amino group (-NH₂) and the oxygen and nitrogen atoms within the oxazole ring are capable of forming hydrogen bonds with protic solvents like water, contributing positively to aqueous solubility.

  • Lipophilic Moieties: The ethyl ester group (-COOCH₂CH₃) and the methyl group (-CH₃) are nonpolar and contribute to the molecule's lipophilicity, favoring solubility in organic solvents.

The interplay of these functional groups dictates the molecule's overall solubility profile. The presence of both hydrogen bond donors (the amino group) and acceptors (the ester carbonyl and ring heteroatoms) suggests some degree of aqueous solubility, while the ethyl and methyl groups will enhance its solubility in less polar organic solvents.

Experimental Determination of Solubility: A Practical Guide

Generating accurate and reproducible solubility data is paramount. This section provides detailed protocols for both qualitative and quantitative solubility assessment, distinguishing between kinetic and thermodynamic measurements, which are critical concepts in drug discovery.

Qualitative Solubility Assessment

A rapid, initial assessment of solubility in a range of solvents can provide valuable guidance for subsequent quantitative studies and formulation development.

Protocol: Multi-Solvent Qualitative Solubility Test

  • Preparation: Dispense approximately 1-2 mg of this compound into separate, labeled small test tubes or vials.

  • Solvent Addition: To each tube, add 1 mL of a single solvent from the list below in a stepwise manner (e.g., in 0.2 mL increments).

    • Water (Aqueous, polar protic)

    • Phosphate-Buffered Saline (PBS) pH 7.4 (Physiologically relevant buffer)

    • 0.1 M HCl (Acidic aqueous)

    • 0.1 M NaOH (Basic aqueous)

    • Ethanol (Polar protic organic)

    • Methanol (Polar protic organic)

    • Acetone (Polar aprotic organic)

    • Dimethyl Sulfoxide (DMSO) (Polar aprotic organic)

    • Dichloromethane (DCM) (Nonpolar organic)

    • Hexane (Nonpolar organic)

  • Observation: After each addition, vortex the tube vigorously for 30-60 seconds. Visually inspect for the complete dissolution of the solid.

  • Classification:

    • Soluble: Complete dissolution.

    • Partially Soluble: Some solid remains, but a noticeable amount has dissolved.

    • Insoluble: No visible dissolution.

  • Data Recording: Record the observations in a structured table.

Quantitative Solubility Determination: Kinetic vs. Thermodynamic Solubility

In the context of drug discovery, it is crucial to differentiate between kinetic and thermodynamic solubility.

  • Kinetic Solubility: Measures the concentration of a compound in solution when it is rapidly precipitated from a high-concentration stock solution (typically in DMSO). This high-throughput method is often used in early discovery to flag potential solubility issues.

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, where the solid and solution phases are in equilibrium. This measurement is more time-consuming but provides the definitive solubility value for a given solid form.

Workflow for Kinetic and Thermodynamic Solubility Assays

G cluster_0 Kinetic Solubility cluster_1 Thermodynamic Solubility A Prepare 10 mM stock in DMSO B Add stock to aqueous buffer (e.g., PBS) A->B C Incubate (e.g., 2h at 25°C) with shaking B->C D Detect precipitation (Nephelometry or UV) C->D E Add excess solid to buffer F Equilibrate (e.g., 24-48h at 25°C) with shaking E->F G Separate solid (centrifuge/filter) F->G H Quantify supernatant (HPLC-UV/LC-MS) G->H

Caption: A comparative workflow for determining kinetic and thermodynamic solubility.

Protocol: Shake-Flask Method for Thermodynamic Solubility

This method is considered the gold standard for determining thermodynamic solubility.

  • Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains at equilibrium) to a known volume of the desired solvent (e.g., PBS, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Further clarify the supernatant by centrifugation or filtration through a 0.22 µm filter.

  • Quantification: Prepare a series of calibration standards of the compound in the chosen solvent. Analyze the clarified supernatant and the calibration standards using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Determine the concentration of the compound in the supernatant by comparing its response to the calibration curve. This concentration represents the thermodynamic solubility.

Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: In a multi-well plate, add the DMSO stock solution to the aqueous buffer (e.g., PBS, pH 7.4) to achieve the desired final concentration, ensuring the final DMSO concentration is low (typically ≤1%).

  • Incubation: Shake the plate at a controlled temperature for a defined period (e.g., 1-2 hours).

  • Measurement: Measure the light scattering of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate. The concentration at which precipitation is first observed is the kinetic solubility.

Computational Prediction of Solubility

In silico tools play an increasingly important role in early drug discovery by providing rapid estimations of solubility, thereby guiding the prioritization of compounds for synthesis and experimental testing.[9][10] These methods can be broadly categorized into two types:

  • Quantitative Structure-Property Relationship (QSPR) Models: These are machine learning models trained on large datasets of compounds with known solubilities.[11][12] They use molecular descriptors (2D or 3D representations of the molecule's structure) to predict solubility.

  • First-Principles Methods: These approaches use quantum mechanics and molecular dynamics simulations to calculate the free energy of solvation, which is directly related to solubility.[13] While computationally intensive, they can provide a more fundamental understanding of the solvation process.

Workflow for Computational Solubility Prediction

G A Input Molecular Structure (SMILES or SD file) B Calculate Molecular Descriptors (e.g., LogP, MW, H-bond donors/acceptors) A->B E First-Principles Calculation (Quantum Mechanics/Molecular Dynamics) A->E C Apply QSPR Model (e.g., Random Forest, Neural Network) B->C D Predicted Solubility (logS value) C->D F Calculate Free Energy of Solvation E->F F->D

Caption: General workflows for computational solubility prediction.

While a specific predicted solubility value for this compound was not found in the initial searches, researchers can utilize various commercially available software packages (e.g., ADMET Predictor™, GastroPlus™) or open-source tools to generate such predictions.

Conclusion and Future Directions

This technical guide has laid out a comprehensive framework for understanding and determining the solubility of this compound. While the absence of published experimental data for this specific compound necessitates a focus on methodology, the provided protocols and theoretical background equip researchers with the necessary tools to generate high-quality, decision-enabling data. The structural features of the molecule suggest a nuanced solubility profile, likely exhibiting solubility in polar organic solvents and some degree of aqueous solubility.

For drug development professionals, the immediate next step is the empirical determination of both thermodynamic and kinetic solubility in pharmaceutically relevant media. This data will be instrumental in guiding formulation strategies, interpreting bioassay results, and ultimately, unlocking the full therapeutic potential of this promising oxazole scaffold.

References

  • ResearchGate. (n.d.). Computational Tools for Solubility Prediction. Retrieved from [Link]

  • Bergström, C. A., & Avdeef, A. (2019). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. European Journal of Pharmaceutical Sciences, 136, 104944.
  • Pal, T., & Merz, K. M., Jr. (2017). Computational methodology for solubility prediction: Application to the sparingly soluble solutes. The Journal of Chemical Physics, 146(22), 224103.
  • Staker, A. M., et al. (2022). SolTranNet – A machine learning tool for fast aqueous solubility prediction.
  • Mughal, H., et al. (2020). Pruned Machine Learning Models to Predict Aqueous Solubility. ACS Omega, 5(27), 16643–16652.
  • Priyanka, D., et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research, 5(6), 33-49.
  • Kaur, R., & Bala, R. (n.d.). A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. Journal of Applied Science and Technology.
  • Kaur, R., & Bala, R. (2025). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Journal Name, if available].
  • Sharma, V., et al. (2019). A comprehensive review on biological activities of oxazole derivatives.
  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

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"Ethyl 5-amino-2-methyloxazole-4-carboxylate" physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 5-amino-2-methyloxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxazole Scaffold in Modern Drug Discovery

The heterocycle landscape is vast and ever-present in medicinal chemistry, with certain core structures consistently emerging as privileged scaffolds. The oxazole ring system is one such scaffold, valued for its unique electronic properties, metabolic stability, and its capacity for diverse chemical functionalization. Within this class of compounds, this compound (CAS 3357-54-8) represents a key building block, offering multiple reaction handles for the construction of more complex molecular architectures. Its strategic placement of an amino group, a methyl group, and an ethyl ester on the oxazole core makes it a versatile intermediate for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its physical and chemical properties, synthetic considerations, and its burgeoning role in pharmaceutical research. The insights presented herein are intended to empower researchers to fully leverage the potential of this valuable chemical entity in their drug discovery and development endeavors.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These parameters dictate its solubility, reactivity, and handling requirements.

Structural and Molecular Data

The structural attributes of this compound are foundational to its chemical behavior. The molecule features a five-membered oxazole ring containing both nitrogen and oxygen, which imparts a degree of aromaticity and specific electronic characteristics. The key functional groups—an amino group at position 5, a methyl group at position 2, and an ethyl carboxylate at position 4—provide sites for further chemical modification.

Caption: 2D Structure of this compound.

Table 1: Core Physicochemical and Identification Properties

PropertyValueSource(s)
CAS Number 3357-54-8[1]
Molecular Formula C₇H₁₀N₂O₃[1][2]
Molecular Weight 170.17 g/mol [2]
Physical Form Solid, Powder[3]
Purity 95-96% (Commercially available)[4]
InChI Key YXSJNIOOEQDYNO-UHFFFAOYSA-N[1][3]
Canonical SMILES CCOC(=O)C1=C(OC(=N1)C)N[1]
Storage 2-8°C or Room Temperature[2][3]

Note: While some sources suggest room temperature storage, refrigeration at 2-8°C is recommended to ensure long-term stability and prevent degradation.

Synthesis and Reactivity Profile

A plausible synthetic pathway could involve the condensation and cyclization of a suitable α-amino ketone derivative with an appropriate carboxylic acid equivalent, or the rearrangement of an N-acyl-α-amino ketone. For related isomers like Ethyl 2-Amino-5-methyloxazole-4-carboxylate, a common method involves the cyclization of ethyl acetoacetate with hydroxylamine hydrochloride.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Final Product start1 α-Haloketone or similar precursor start2 Amide or Cyanamide derivative start1->start2 Reaction Partners step1 Condensation start1->step1 start2->step1 step2 Cyclization/ Dehydration step1->step2 step1->step2 Intermediate product This compound step2->product

Caption: Generalized synthetic workflow for oxazole ring formation.

The reactivity of this compound is largely dictated by its functional groups. The amino group at the 5-position is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization, providing a key handle for diversification. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The oxazole ring itself exhibits a degree of aromatic stability but can participate in certain electrophilic substitution reactions, although the activating effect of the amino group and the directing effects of the other substituents will influence the regioselectivity.

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound as a building block in medicinal chemistry is significant. Its structural motifs are found in a range of biologically active molecules.

  • Scaffold for Pharmaceutical Intermediates: This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications, including antimicrobial and anti-inflammatory agents.[5] The oxazole core is a common feature in many bioactive natural products and synthetic drugs.

  • Enzyme Inhibition: The amino-oxazole scaffold has been identified as a potential pharmacophore for enzyme inhibitors. Research into structurally similar compounds has shown that they can effectively bind to the active sites of specific enzymes, thereby modulating their activity.[6] This makes derivatives of this compound attractive candidates for screening in enzyme-based assays for various disease targets.

  • Bioisosteric Replacement: In drug design, the oxazole ring can be used as a bioisostere for other aromatic or heteroaromatic rings to fine-tune the physicochemical properties, metabolic stability, and target engagement of a lead compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a suite of standard analytical techniques. While specific spectral data is often proprietary to the supplier, the expected spectroscopic signatures can be predicted from the molecule's structure.

Table 2: Expected Analytical Signatures

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl group (a quartet and a triplet), a singlet for the methyl group, and a broad singlet for the amino protons. The chemical shifts will be influenced by the electronic environment of the oxazole ring.
¹³C NMR Resonances for the carbonyl carbon of the ester, the carbons of the oxazole ring, the methyl carbon, and the carbons of the ethyl group.
Mass Spectrometry The molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of 170.17.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching of the amino group, C=O stretching of the ester, and C=N and C-O stretching of the oxazole ring.
HPLC/UPLC A primary peak indicating the purity of the compound, with retention time dependent on the specific column and mobile phase conditions used.[2]

Note: Detailed spectral data, including NMR, HPLC, and LC-MS, is often available from the supplier upon request.[2]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on available safety data, this compound is classified as hazardous.

  • Signal Word: Warning[3]

  • Pictogram: GHS07 (Exclamation Mark)[3]

  • Hazard Statements:

    • H302: Harmful if swallowed[3]

    • H315: Causes skin irritation[3]

    • H319: Causes serious eye irritation[3]

    • H335: May cause respiratory irritation[3]

Recommended Handling and Personal Protective Equipment (PPE)

A detailed protocol for safe handling should be developed based on a thorough risk assessment.

G cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_storage Storage lab_coat Lab Coat gloves Chemical-Resistant Gloves goggles Safety Goggles/Face Shield fume_hood Work in a well-ventilated fume hood (P271) avoid_contact Avoid contact with skin and eyes (P280) fume_hood->avoid_contact no_ingestion Do not eat, drink, or smoke when using (P270) avoid_contact->no_ingestion wash_hands Wash hands thoroughly after handling (P264) no_ingestion->wash_hands store_cool Store in a cool, dry place store_inert Keep in a tightly closed container under an inert atmosphere store_away Store away from incompatible materials (e.g., oxidizing agents)

Caption: Recommended safety and handling workflow.

First Aid Measures
  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. (P301+P312, P330)[3]

  • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. (P302+P352, P332+P313, P362)[3]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. (P304+P340, P312)[3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. (P305+P351+P338, P337+P313)[3]

Conclusion

This compound is a strategically important building block for chemical synthesis and drug discovery. Its combination of a stable heterocyclic core and multiple functional groups for diversification makes it an attractive starting point for the development of novel small molecule therapeutics. A comprehensive understanding of its physicochemical properties, reactivity, and handling requirements, as outlined in this guide, is essential for its effective and safe utilization in the laboratory. As the quest for new medicines continues, the creative application of such versatile intermediates will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry.

References

  • Ethyl 2-amino-4-methyloxazole-5-carboxylate . MySkinRecipes. [Link]

Sources

Methodological & Application

Synthesis of Ethyl 5-amino-2-methyloxazole-4-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of Ethyl 5-amino-2-methyloxazole-4-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The protocol details a robust and efficient method starting from the readily available precursor, ethyl 2-acetamidoacetoacetate, via an intramolecular cyclization-dehydration reaction. This application note is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering in-depth procedural details, mechanistic insights, and safety considerations.

Introduction: The Significance of the Oxazole Moiety

Oxazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules.[1] Their unique electronic properties and ability to participate in various non-covalent interactions make them privileged scaffolds in drug design. The title compound, this compound, features a substitution pattern that presents multiple opportunities for further chemical elaboration, rendering it a valuable building block for the synthesis of more complex molecules with potential therapeutic activities, including antimicrobial and anti-inflammatory agents.[2]

Mechanistic Rationale: The Robinson-Gabriel Synthesis

The synthesis of the target oxazole is achieved through a variation of the Robinson-Gabriel synthesis, which involves the intramolecular cyclization and subsequent dehydration of an α-acylamino ketone. In this specific application, the starting material is ethyl 2-acetamidoacetoacetate.

The reaction is typically facilitated by a strong dehydrating agent, such as phosphorus pentoxide (P₄O₁₀), which promotes the formation of the oxazole ring by removing a molecule of water. The proposed mechanism involves the following key steps:

  • Enolization: The ketone carbonyl of ethyl 2-acetamidoacetoacetate undergoes enolization to form an enol intermediate.

  • Activation by Dehydrating Agent: The dehydrating agent activates the amide carbonyl group, making it more electrophilic.

  • Intramolecular Cyclization: The enol hydroxyl group attacks the activated amide carbonyl, leading to the formation of a five-membered oxazoline intermediate.

  • Dehydration: The oxazoline intermediate is then dehydrated to yield the aromatic oxazole ring.

This process is an efficient way to construct the 2,4,5-trisubstituted oxazole core.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
Ethyl 2-acetamidoacetoacetate≥98%Sigma-Aldrich6413-53-2
Phosphorus Pentoxide (P₄O₁₀)≥98%Acros Organics1314-56-3
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific75-09-2
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS ReagentVWR7758-19-2
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Alfa Aesar7487-88-9
Diethyl EtherACS ReagentJ.T.Baker60-29-7
HexanesACS ReagentEMD Millipore110-54-3
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser with a drying tube (filled with calcium chloride)

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Dropping funnel

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Standard laboratory glassware

Synthesis Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Ethyl 2-acetamidoacetoacetate and Anhydrous DCM B Cool to 0°C A->B Stir C Slowly add Phosphorus Pentoxide B->C Portion-wise D Warm to Room Temperature C->D Stir for 30 min E Reflux D->E Heat for 2-4 h F Cool to Room Temperature E->F G Quench with Ice-Water F->G Cautiously H Neutralize with NaHCO₃ G->H pH ~7-8 I Extract with DCM H->I 3x J Dry Organic Layer (MgSO₄) I->J K Filter and Concentrate J->K Rotary Evaporation L Recrystallize (Diethyl Ether/Hexanes) K->L M Isolate Pure Product L->M Vacuum Filtration

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel, add ethyl 2-acetamidoacetoacetate (10.0 g, 52.8 mmol) and 100 mL of anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice bath and stir the solution for 15 minutes until the temperature reaches 0-5 °C.

  • Addition of Dehydrating Agent: Slowly and carefully add phosphorus pentoxide (9.0 g, 63.4 mmol) to the stirred solution in small portions over 30 minutes. Caution: The addition is exothermic. Maintain the temperature below 10 °C during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 30 minutes.

  • Reflux: Heat the reaction mixture to reflux (approximately 40 °C for DCM) using a heating mantle and maintain the reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Quenching: After the reaction is complete (as indicated by TLC), cool the flask to room temperature and then place it in an ice bath. Very cautiously and slowly, quench the reaction by adding 100 mL of ice-cold water through the dropping funnel. Extreme Caution: The reaction of phosphorus pentoxide with water is highly exothermic.

  • Neutralization: Carefully transfer the mixture to a separatory funnel. Slowly add saturated sodium bicarbonate solution until the aqueous layer is neutral to slightly basic (pH 7-8).

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by recrystallization from a mixture of diethyl ether and hexanes to afford this compound as a crystalline solid.

Expected Yield and Characterization
  • Appearance: White to off-white crystalline solid.

  • Expected Yield: 65-75%.

  • Molecular Formula: C₇H₁₀N₂O₃[3]

  • Molecular Weight: 170.17 g/mol [3]

  • Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety and Handling

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory at all times.

Reagent-Specific Hazards:

  • Phosphorus Pentoxide (P₄O₁₀): Highly corrosive and a powerful dehydrating agent. It reacts violently with water, releasing significant heat.[4] Handle in a fume hood and avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated fume hood.

Waste Disposal: All chemical waste should be disposed of in accordance with local and institutional regulations.

Mechanistic Diagram

Mechanism cluster_mechanism Proposed Reaction Mechanism start Ethyl 2-acetamidoacetoacetate enol Enol Intermediate start->enol Tautomerization activated Activated Amide enol->activated + P₄O₁₀ (Activation) oxazoline Oxazoline Intermediate activated->oxazoline Intramolecular Cyclization product This compound oxazoline->product - H₂O (Dehydration)

Caption: Proposed mechanism for the synthesis of the target oxazole.

Conclusion

The protocol described in this application note presents a reliable and scalable method for the synthesis of this compound. The use of readily available starting materials and a straightforward procedure makes this an attractive route for obtaining this valuable building block for further synthetic applications in drug discovery and materials science. Adherence to the safety precautions outlined is crucial for the successful and safe execution of this synthesis.

References

  • MySkinRecipes. Ethyl 2-amino-4-methyloxazole-5-carboxylate. Available at: [Link]

  • Ataman Kimya. PHOSPHORUS PENTOXIDE. Available at: [Link]

  • Wikipedia. Phosphorus pentoxide. Available at: [Link]

  • ResearchGate. How phosphorus pentoxide can be dehydrated?. Available at: [Link]

  • Sciencemadness.org. How much phosphorus pentoxide. Available at: [Link]

  • YouTube. Organic Chemistry II - Mechanism of Acid-Catalyzed Cyclization of an Epoxide. Available at: [Link]

  • MySkinRecipes. Ethyl 2-amino-4-methyloxazole-5-carboxylate. Available at: [Link]

Sources

Application Note: Nuclear Magnetic Resonance (NMR) Characterization of Ethyl 5-amino-2-methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of Ethyl 5-amino-2-methyloxazole-4-carboxylate using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents, including potential antimicrobial and anti-inflammatory drugs.[1][2] Accurate and unambiguous structural verification is paramount for its application in drug discovery and development. This guide details the protocols for sample preparation and provides an in-depth analysis of ¹H, ¹³C, and 2D NMR data for the definitive characterization of this molecule. The methodologies and interpretations presented herein are designed for researchers, chemists, and quality control analysts in the pharmaceutical and chemical industries.

Introduction and Significance

This compound (CAS No. 3357-54-8) is a substituted oxazole, a class of five-membered heterocyclic compounds containing nitrogen and oxygen.[2] The unique arrangement of an amino group, a methyl group, and an ethyl carboxylate substituent on the oxazole ring imparts specific chemical reactivity and biological activity, making it a valuable intermediate in organic synthesis.[1][2] Its structural features allow for diverse chemical modifications, enabling its use as a scaffold in the development of complex molecules with potential therapeutic value.[1] Given its role in the synthesis of potential pharmaceuticals, rigorous structural elucidation via NMR is a critical step to ensure identity, purity, and quality.

Experimental Protocols

Materials and Equipment
  • Analyte: this compound (Purity ≥98%)

  • NMR Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). The choice of solvent depends on the sample's solubility and the need to observe exchangeable protons (e.g., -NH₂). DMSO-d₆ is often preferred for its ability to slow down the exchange of amine protons with residual water, allowing for their observation.

  • Internal Standard: Tetramethylsilane (TMS) at 0.03% (v/v) for chemical shift referencing (δ = 0.00 ppm).

  • NMR Tubes: High-quality, 5 mm NMR tubes (e.g., Wilmad, Norell). Tubes should be clean, dry, and free of scratches.

  • Equipment: NMR Spectrometer (e.g., 400 MHz or higher) equipped for ¹H, ¹³C, and 2D-NMR experiments.

Sample Preparation Protocol

A well-prepared sample is crucial for acquiring high-quality NMR spectra.

  • Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[3]

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) containing TMS to the vial.[4] This volume is optimal for most standard 5 mm NMR tubes to ensure the detector coil is adequately filled.

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A homogenous solution is essential for sharp, well-resolved NMR signals.

  • Filtration and Transfer: If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube. This prevents magnetic field distortions that can degrade spectral quality.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh 1. Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve 2. Dissolve in 0.6-0.7 mL Deuterated Solvent weigh->dissolve transfer 3. Transfer to 5 mm NMR Tube dissolve->transfer shim 4. Insert & Shim transfer->shim h1 5. Acquire ¹H Spectrum shim->h1 c13 6. Acquire ¹³C Spectrum h1->c13 d2 7. Acquire 2D Spectra (COSY, HSQC) c13->d2 process 8. Process Data (FT, Phasing, Baseline Correction) d2->process assign 9. Assign Signals process->assign report 10. Generate Report assign->report

NMR Data Interpretation and Structural Assignment

The following sections detail the expected NMR signals for this compound. The chemical shifts are predicted based on established principles of NMR spectroscopy and data from similar structures, as direct experimental literature data is not widely available. All spectra should be referenced to the TMS signal at 0.00 ppm.

structure [label=<

H3C8

|

H2N1' — C5 — C4 — C6(=O)

/

|

O1 — N3

O7

/

|

C2

C9H2

|

|

C10H3

C11H3

>]; } END_DOT Figure 2: Structure of this compound with atom numbering for NMR assignment.
¹H NMR Spectrum Analysis (Predicted, in DMSO-d₆)

The proton NMR spectrum is expected to show four distinct signals.

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
H-1' ~7.10Broad Singlet2H-NHThe amino protons are exchangeable and typically appear as a broad singlet. The chemical shift is influenced by the electron-withdrawing nature of the oxazole ring.
H-9 ~4.15Quartet (q)2H-O-CH ₂-CH₃These protons are adjacent to an oxygen atom, shifting them downfield. They are split into a quartet by the three neighboring protons of the methyl group (n+1 rule, 3+1=4).
H-10 ~2.25Singlet (s)3HRing-CHThe methyl group attached to the oxazole ring appears as a singlet as there are no adjacent protons to cause splitting. Its position is typical for a methyl group on a heterocyclic aromatic ring.
H-11 ~1.22Triplet (t)3H-O-CH₂-CHThese methyl protons are split into a triplet by the two adjacent methylene protons (n+1 rule, 2+1=3). This signal is found in the typical upfield aliphatic region.
¹³C NMR Spectrum Analysis (Predicted, in DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum is expected to display seven distinct carbon signals.

Signal LabelChemical Shift (δ, ppm)AssignmentRationale
C-6 ~163.0C =O (Ester)The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield.
C-2 ~160.5C -CH₃ (Ring)C2 is attached to both a nitrogen and an oxygen within the ring, leading to a downfield shift.
C-5 ~155.0C -NH₂ (Ring)The C5 carbon is bonded to the amino group and is part of the aromatic system, resulting in a downfield chemical shift.
C-4 ~115.0C -C=O (Ring)The C4 carbon is shielded relative to the other ring carbons due to its position adjacent to the ester group.
C-9 ~59.5-O-C H₂-CH₃The carbon of the methylene group is attached to an electronegative oxygen atom, causing a downfield shift into this region.
C-11 ~14.5-O-CH₂-C H₃The terminal methyl carbon of the ethyl group appears in the typical upfield aliphatic region.
C-10 ~11.0Ring-C H₃The methyl carbon attached to the oxazole ring is found in the upfield region, characteristic of alkyl substituents on a heterocyclic ring.

Advanced 2D-NMR for Structural Confirmation

To unambiguously confirm the assignments made from 1D NMR spectra, 2D NMR experiments are highly recommended.

COSY (Correlation Spectroscopy)

This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings, typically through 2-3 bonds.

  • Expected Correlation: A distinct cross-peak will be observed between the quartet at ~4.15 ppm (H-9 ) and the triplet at ~1.22 ppm (H-11 ). This confirms the presence of the ethyl group (-CH₂-CH₃) and definitively assigns these two signals to the ethyl carboxylate moiety.

  • Absence of Correlations: The singlet for the methyl group (H-10 ) and the broad singlet for the amino group (H-1' ) will show no cross-peaks, confirming their isolation from other proton environments.

HSQC (Heteronuclear Single Quantum Coherence)

This heteronuclear correlation experiment maps protons directly to their attached carbons (¹H-¹³C one-bond correlations).

  • Expected Correlations:

    • The quartet at ~4.15 ppm (H-9 ) will correlate with the carbon signal at ~59.5 ppm (C-9 ).

    • The singlet at ~2.25 ppm (H-10 ) will correlate with the carbon signal at ~11.0 ppm (C-10 ).

    • The triplet at ~1.22 ppm (H-11 ) will correlate with the carbon signal at ~14.5 ppm (C-11 ).

    • The broad amino proton signal (H-1' ) will not show a correlation in a standard HSQC, as it is attached to a nitrogen atom.

HSQC provides a powerful method to confidently assign the protonated carbons in the molecule. The remaining quaternary (non-protonated) carbons (C-2, C-4, C-5, C-6) can be assigned based on their expected chemical shifts or through a Heteronuclear Multiple Bond Correlation (HMBC) experiment, which shows correlations between protons and carbons over 2-3 bonds.

Conclusion

The combination of 1D (¹H and ¹³C) and 2D (COSY and HSQC) NMR spectroscopy provides a robust and definitive method for the structural characterization of this compound. The protocols and expected spectral data outlined in this application note serve as a reliable guide for researchers and analysts to confirm the identity and purity of this important synthetic intermediate. Adherence to proper sample preparation techniques is critical for obtaining high-resolution spectra amenable to unambiguous interpretation.

References

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • MySkinRecipes. Ethyl 2-amino-4-methyloxazole-5-carboxylate. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Western University. NMR Sample Preparation. Available at: [Link]

Sources

Application Note: Mass Spectrometry Analysis of Ethyl 5-amino-2-methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the mass spectrometric analysis of ethyl 5-amino-2-methyloxazole-4-carboxylate, a key intermediate in pharmaceutical and agrochemical research.[1] We detail a robust protocol for sample preparation and analysis using Electrospray Ionization (ESI) mass spectrometry, a soft ionization technique that minimizes fragmentation and allows for the clear identification of the molecular ion.[2][3] Furthermore, we present a proposed fragmentation pathway for this molecule, supported by established principles of mass spectrometry, to aid in structural elucidation and confirmation. This guide is intended for researchers, scientists, and drug development professionals who require accurate and reliable characterization of this and similar heterocyclic compounds.

Introduction: The Significance of this compound

This compound (Molecular Formula: C₇H₁₀N₂O₃, Molecular Weight: 170.17 g/mol ) is a heterocyclic compound of significant interest in medicinal chemistry and drug design.[4][5] It serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic activities, including antimicrobial and anti-inflammatory agents.[1] The unique arrangement of its amino group, methyl group, and ethyl ester on the oxazole core imparts distinct chemical properties that are leveraged in the development of novel bioactive compounds.[4]

Accurate characterization of this intermediate is paramount for ensuring the integrity of subsequent synthetic steps and the purity of final products. Mass spectrometry is an indispensable analytical technique for this purpose, providing precise mass measurements and valuable structural information through fragmentation analysis.[6] This note focuses on Electrospray Ionization (ESI) due to its suitability for analyzing polar, medium-sized molecules like the topic compound, ensuring that the molecular ion is readily observed with minimal initial fragmentation.[2][3][7]

Experimental Workflow & Protocols

Overall Experimental Design

The following workflow provides a systematic approach to the mass spectrometric analysis of this compound. The process begins with careful sample preparation to ensure compatibility with the ESI source, followed by data acquisition using optimized instrument parameters, and concludes with data analysis and interpretation of the resulting mass spectra.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_analysis Data Analysis & Interpretation p1 Weighing & Dissolution (1 mg/mL stock) p2 Serial Dilution (to 1-10 µg/mL) p1->p2 p3 Solvent System Selection (e.g., 50:50 ACN:H₂O + 0.1% Formic Acid) p2->p3 a1 Instrument Calibration p3->a1 Inject Sample a2 Direct Infusion or LC-MS a1->a2 a3 Parameter Optimization (Positive Ion Mode) a2->a3 a4 MS Scan Acquisition a3->a4 d1 Identify Protonated Molecular Ion ([M+H]⁺) a4->d1 Acquired Spectrum d2 Perform MS/MS (CID) d1->d2 d3 Analyze Fragment Ions d2->d3 d4 Propose Fragmentation Pathway d3->d4

Caption: High-level workflow for MS analysis.

Protocol 1: Sample Preparation

The goal of this protocol is to prepare a sample solution that is free of interfering contaminants and optimized for ESI. The use of a slightly acidic mobile phase promotes protonation, which is essential for detection in positive ion mode.

Materials:

  • This compound standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA), LC-MS grade

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Vortex mixer

  • Syringe filters (0.22 µm)

Procedure:

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 1.0 mg of the compound.

    • Dissolve the solid in 1.0 mL of ACN in a clean volumetric flask.

    • Vortex thoroughly to ensure complete dissolution.

  • Working Solution Preparation (e.g., 10 µg/mL):

    • Perform a serial dilution of the stock solution. For a 10 µg/mL solution, pipette 10 µL of the stock solution into 990 µL of the analysis solvent.

    • The recommended analysis solvent is a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid. This solvent system is highly compatible with ESI and promotes the formation of protonated molecules.[7]

  • Final Filtration:

    • Filter the final working solution through a 0.22 µm syringe filter to remove any particulates that could clog the MS inlet capillary.

Protocol 2: Mass Spectrometer Operation (ESI-MS)

This protocol outlines the general parameters for acquiring a full scan mass spectrum using a direct infusion method. These parameters may require optimization depending on the specific instrument used.

Instrumentation:

  • A mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., a quadrupole or ion trap analyzer).

Procedure:

  • Instrument Setup and Calibration:

    • Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure mass accuracy.

    • Set the ESI source to operate in positive ion mode . The amino group on the analyte is a primary site for protonation.

  • Infusion:

    • Infuse the prepared working solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Parameter Optimization:

    • Optimize the following key parameters to maximize the signal intensity of the target ion ([M+H]⁺ at m/z 171.07):

      • Capillary Voltage: ~3.0-4.5 kV

      • Drying Gas (N₂) Flow Rate: ~5-12 L/min

      • Drying Gas Temperature: ~250-350 °C

      • Nebulizer Pressure: ~15-30 psi

  • Data Acquisition:

    • Acquire full scan mass spectra over a relevant mass range, for instance, m/z 50-300, to ensure capture of the parent ion and potential low-mass fragments.

Data Interpretation & Fragmentation Analysis

Expected Full Scan Mass Spectrum

In positive ion mode ESI-MS, this compound is expected to be primarily observed as its protonated molecular ion, [M+H]⁺.

  • Molecular Formula: C₇H₁₀N₂O₃

  • Exact Mass: 170.0691 Da

  • Expected [M+H]⁺ Ion: m/z 171.0769

The high stability of the oxazole ring and the soft nature of the ESI technique should result in the [M+H]⁺ ion being the base peak in the full scan spectrum.[2]

Proposed MS/MS Fragmentation Pathway

To gain structural information, tandem mass spectrometry (MS/MS) can be performed by isolating the [M+H]⁺ precursor ion (m/z 171.07) and subjecting it to collision-induced dissociation (CID). The fragmentation of oxazole derivatives often involves the loss of small, stable neutral molecules.[8] For the target molecule, fragmentation is likely to be initiated by cleavages at the ester group and subsequent ring fragmentation.

The proposed fragmentation pathway is visualized below:

fragmentation parent [M+H]⁺ m/z 171.07 C₇H₁₁N₂O₃⁺ frag1 Fragment A m/z 143.08 C₅H₇N₂O₂⁺ parent->frag1 - C₂H₄ (Ethylene) frag2 Fragment B m/z 125.07 C₅H₅N₂O⁺ parent->frag2 - C₂H₅OH (Ethanol) frag3 Fragment C m/z 97.04 C₄H₅N₂⁺ frag1->frag3 - H₂NCO (Isocyanic Acid) frag4 Fragment D m/z 69.03 C₃H₃N₂⁺ frag2->frag4 - C₂H₂O (Ketene)

Caption: Proposed CID fragmentation of [M+H]⁺.

Explanation of Key Fragmentation Steps:

  • Loss of Ethylene (C₂H₄): A common fragmentation pathway for ethyl esters is the McLafferty-type rearrangement or simple cleavage leading to the loss of a neutral ethylene molecule (m/z 28.03) from the ethyl group, resulting in a carboxylic acid fragment ion (Fragment A, m/z 143.08 ).[9]

  • Loss of Ethanol (C₂H₅OH): Direct cleavage of the ester can also result in the loss of a neutral ethanol molecule (m/z 46.04), yielding a highly conjugated acylium ion (Fragment B, m/z 125.07 ).

  • Subsequent Fragmentation of A (m/z 143.08): This fragment can undergo further decomposition. A plausible route involves the loss of isocyanic acid (H₂NCO, m/z 43.01) from the amino-oxazole core, leading to Fragment C at m/z 97.04 .

  • Subsequent Fragmentation of B (m/z 125.07): The acylium ion can lose ketene (C₂H₂O, m/z 42.01) via ring cleavage, a known fragmentation pattern for some heterocyclic systems, resulting in Fragment D at m/z 69.03 .[8]

Summary of Expected Ions

The table below summarizes the expected m/z values for the parent ion and key fragments, which can be used to confirm the identity and structure of this compound.

IonProposed FormulaCalculated m/zDescription
[M+H]⁺ C₇H₁₁N₂O₃⁺171.0769Protonated Molecular Ion (Precursor)
Fragment A C₅H₇N₂O₂⁺143.0815Loss of ethylene (-C₂H₄) from the ethyl ester
Fragment B C₅H₅N₂O⁺125.0710Loss of ethanol (-C₂H₅OH) from the ester
Fragment C C₄H₅N₂⁺97.0447Loss of isocyanic acid (-H₂NCO) from Frag. A
Fragment D C₃H₃N₂⁺69.0345Loss of ketene (-C₂H₂O) from Frag. B

Conclusion and Best Practices

This application note provides a detailed protocol and theoretical framework for the mass spectrometric analysis of this compound using ESI-MS. By following the outlined procedures, researchers can reliably obtain high-quality mass spectra for this important synthetic intermediate.

Key Takeaways:

  • Soft Ionization is Crucial: ESI in positive ion mode is highly effective for generating a stable protonated molecular ion ([M+H]⁺) at m/z 171.07.

  • Fragmentation Provides Confirmation: MS/MS analysis yields characteristic fragment ions corresponding to losses of ethylene and ethanol from the ethyl ester group, providing confident structural confirmation.

  • Method Validation: It is always recommended to confirm fragmentation pathways by analyzing related analogues or using high-resolution mass spectrometry for accurate mass measurements, which can confirm the elemental composition of each fragment ion.

This guide serves as a robust starting point for method development and routine analysis, enhancing the confidence and accuracy of chemical characterization in a research and development setting.

References

  • Mass Spectrometry of Oxazoles. Available at: [Link]

  • de Almeida, M.V., et al. (2003). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 14(2), 233-238. Available at: [Link]

  • PubChem. Ethyl 2-amino-4-methylthiazole-5-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • MySkinRecipes. Ethyl 2-amino-4-methyloxazole-5-carboxylate. Available at: [Link]

  • Wikipedia. Electrospray ionization. Available at: [Link]

  • ResearchGate. (PDF) Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. Available at: [Link]

  • eDiss. Electrospray-Ionization Mass Spectrometry for the Analysis and Quantification of Carbanions. Available at: [Link]

  • Al-Blewi, F. F., et al. (2022). Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease. RSC medicinal chemistry, 13(1), 73-82. Available at: [Link]

  • ChemBK. 2-AMino-5-Methyloxazole-4-carboxylic acid ethyl ester. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Available at: [Link]

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A Robust, Validated RP-HPLC Method for the Analysis of Ethyl 5-amino-2-methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive, validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Ethyl 5-amino-2-methyloxazole-4-carboxylate. This oxazole derivative is a critical building block in medicinal chemistry, and a reliable analytical method is paramount for ensuring its purity and identity in research and drug development settings. The developed method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a buffered aqueous mobile phase, coupled with UV detection. The protocol herein provides a self-validating system, incorporating system suitability tests and outlining key validation parameters. The causality behind each methodological choice—from column chemistry to mobile phase pH—is explained to provide a deep, actionable understanding for the practicing scientist.

Introduction: The Analytical Imperative

This compound is a heterocyclic organic compound featuring an oxazole ring, a core structure found in numerous biologically active molecules.[1] Its role as a key intermediate in the synthesis of potential therapeutic agents, including antimicrobial and anti-inflammatory drugs, necessitates stringent quality control.[2] An accurate and precise analytical method is therefore essential for monitoring reaction progress, assessing the purity of the final product, and ensuring the reliability of downstream biological studies.

This guide presents a robust RP-HPLC method specifically developed for this purpose. Reverse-phase chromatography is the most widely applied separation technique in the pharmaceutical industry due to its versatility and applicability to a broad range of compounds.[3] The method described herein is designed for ease of implementation, transferability, and troubleshooting, providing researchers with a dependable tool for their daily analytical challenges.

Foundational Principles: Method Development Rationale

The development of a successful HPLC method is a systematic process grounded in the physicochemical properties of the analyte. The choices made for the stationary phase, mobile phase, and detection parameters are interdependent and directly influence the quality of the separation.

Analyte Physicochemical Profile
  • Structure & Polarity: this compound (Molecular Weight: 170.17 g/mol , Formula: C₇H₁₀N₂O₃) possesses moderate polarity.[2][4] The ethyl ester and methyl groups contribute hydrophobic character, while the amino group and the heteroatoms (N, O) in the oxazole ring provide polarity. This balance makes it an ideal candidate for reverse-phase chromatography.

  • Ionization State: The primary amino group is basic and can be protonated. The ionization state of this group is highly dependent on the pH of the mobile phase.[5] To achieve reproducible retention times and symmetrical peak shapes, it is critical to control the mobile phase pH with a suitable buffer. Operating at a pH at least 1-2 units below the pKa of the amino group will ensure it exists predominantly in its protonated, charged form, minimizing peak tailing that can result from interactions with residual silanols on the stationary phase.[5]

  • UV Chromophore: The oxazole ring is an aromatic heterocycle that strongly absorbs ultraviolet (UV) light, making UV-Vis or Photodiode Array (PDA) detection a highly sensitive and suitable choice.

Stationary Phase Selection: The C18 Workhorse

A C18 (octadecylsilane) column was selected as the stationary phase. This is the most common and versatile reverse-phase chemistry, providing excellent hydrophobic retention for a wide array of molecules. The primary retention mechanism is the hydrophobic interaction between the nonpolar C18 alkyl chains and the hydrophobic regions of the analyte. For a molecule like this compound, a modern, high-purity silica C18 column with end-capping is recommended to reduce undesirable interactions with the basic amino group.

Mobile Phase Optimization: Driving the Separation

The mobile phase is the engine of the chromatographic separation. Its composition dictates the retention and selectivity of the analysis.[6]

  • Organic Modifier: Acetonitrile (MeCN) was chosen over methanol. Acetonitrile typically provides lower backpressure due to its lower viscosity and has a lower UV cutoff wavelength, resulting in a more stable baseline at lower detection wavelengths.[7]

  • Aqueous Phase & pH Control: A buffered aqueous phase is mandatory. An ammonium acetate buffer at a concentration of 20 mM is an excellent choice. It provides sufficient buffering capacity in the acidic pH range and is volatile, making the method compatible with mass spectrometry (LC-MS) if future hyphenation is desired.[8] A final mobile phase pH of 4.0 was selected to ensure the consistent protonation of the analyte's amino group, leading to sharp, symmetrical peaks. It is crucial to adjust the pH of the aqueous buffer before adding the organic solvent.[6]

The logical workflow for developing this HPLC method is visualized below.

Caption: Logic diagram for HPLC method development.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the analysis. Adherence to these steps is crucial for achieving reproducible results.

Instrumentation & Materials
  • HPLC System: Agilent 1260 Infinity II, Shimadzu LC-2030C, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA or UV-Vis detector.

  • Analytical Column: Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) or equivalent C18 column.

  • Chemicals:

    • This compound reference standard (>98% purity).

    • Acetonitrile (HPLC or LC-MS grade).

    • Ammonium Acetate (ACS grade or higher).

    • Glacial Acetic Acid (ACS grade or higher).

    • Water (Type I, 18.2 MΩ·cm, HPLC grade).

Solution Preparation
  • Mobile Phase A (Aqueous): 20 mM Ammonium Acetate, pH 4.0

    • Weigh 1.54 g of ammonium acetate and dissolve in 1000 mL of HPLC-grade water.

    • Adjust the pH to 4.0 (±0.05) by adding glacial acetic acid dropwise while monitoring with a calibrated pH meter.

    • Filter the solution through a 0.45 µm nylon membrane filter.[6]

  • Mobile Phase B (Organic): Acetonitrile

    • Use HPLC-grade acetonitrile directly.

  • Diluent:

    • Prepare by mixing Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solutions (e.g., 100 µg/mL):

    • Prepare by serially diluting the stock solution with the diluent to achieve the desired concentrations for calibration. For routine analysis, a single 100 µg/mL standard is sufficient.

Chromatographic Conditions

All critical parameters for the HPLC analysis are summarized in the table below.

ParameterCondition
Column Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm)
Mobile Phase A 20 mM Ammonium Acetate in Water, pH 4.0
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm (or λmax determined by PDA scan)
Run Time 15 minutes
System Suitability Test (SST)

Before commencing any sample analysis, the performance of the chromatographic system must be verified. This is a self-validating step to ensure data integrity.

  • Equilibrate the column with the initial mobile phase conditions (20% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Inject the working standard solution (e.g., 100 µg/mL) five consecutive times.

  • Calculate the parameters listed in the table below. The system is deemed ready for use only if all criteria are met.

SST ParameterAcceptance Criteria
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

Experimental Workflow & Data Analysis

The overall process from sample receipt to final report is a systematic workflow.

HPLC_Workflow cluster_prep Preparation Phase cluster_run Analytical Phase cluster_analysis Data Processing prep_mob 1. Prepare Mobile Phases (Aqueous & Organic) prep_std 2. Prepare Standard & Sample Solutions equil 3. Equilibrate HPLC System prep_std->equil sst 4. Perform System Suitability Test (SST) equil->sst sst_pass SST Pass? sst->sst_pass run_seq 5. Run Analytical Sequence (Standards & Samples) integrate 6. Integrate Chromatograms run_seq->integrate quantify 7. Quantify Analyte (Purity, Concentration) integrate->quantify report 8. Generate Report quantify->report sst_pass->equil No (Troubleshoot) sst_pass->run_seq Yes

Caption: Standard workflow for HPLC analysis.

Upon acquiring the data, the peak corresponding to this compound in the sample chromatogram is identified by comparing its retention time to that of the reference standard. Quantification, such as the determination of purity by area percent, can be calculated using the integrated peak areas in the chromatography data system (CDS) software.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable, robust, and scientifically-grounded protocol for the analysis of this compound. By explaining the rationale behind the selection of each parameter, this guide empowers researchers and QC analysts to not only execute the method but also to understand and troubleshoot it effectively. The incorporation of a system suitability test ensures that the data generated is of high integrity, which is critical for decision-making in the fast-paced environment of drug discovery and development.

References

  • SIELC Technologies. (n.d.). Separation of Oxazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Jones Chromatography. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Chiarelli, L. R., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1435–1441. Retrieved from [Link]

  • Holman, H. Y. N., et al. (1999). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology, 33(14), 2452-2456. Retrieved from [Link]

  • Kumar, V., & Bhardwaj, S. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology, 12(12), 6101-6107. Retrieved from [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate. Retrieved from [Link]

  • Chiarelli, L. R., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • Kumar, V., & Bhardwaj, S. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. ResearchGate. Retrieved from [Link]

  • Sony, S. M. M., et al. (2005). Ethyl 5-amino-3-methylisoxazole-4-carboxylate. Acta Crystallographica Section E, 61(1), o198-o200. Retrieved from [Link]

  • Lin, Y. H., et al. (2020). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. Molecules, 25(22), 5366. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Ethyl 2-amino-4-methyloxazole-5-carboxylate. Retrieved from [Link]

  • Al-Tamrah, S. A. (2013). Development and validation of HPLC method for some azoles in pharmaceutical preparation. ResearchGate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Ethyl 2-amino-4-methyloxazole-5-carboxylate. Retrieved from [Link]

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Application Notes and Protocols: Ethyl 5-amino-2-methyloxazole-4-carboxylate as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazole motif is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic therapeutic agents. Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding make it a privileged scaffold in drug design. This document provides a detailed guide for researchers on the utility of Ethyl 5-amino-2-methyloxazole-4-carboxylate, a highly functionalized and versatile building block. We will explore its synthesis, physicochemical properties, and its strategic application in the development of novel therapeutics, particularly in oncology and infectious diseases. This guide includes detailed, field-tested protocols for its derivatization and subsequent biological evaluation, designed to provide both foundational knowledge and actionable workflows for drug development professionals.

Introduction: The Strategic Value of the Aminomethyloxazole Core

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals. Among them, five-membered rings like oxazoles are of particular interest due to their planarity and ability to act as bioisosteres for amide bonds. This compound (herein referred to as EAMOC) is a trifunctional building block of significant strategic value. Its structure features:

  • A nucleophilic amino group at the C5 position, which is an ideal handle for derivatization to explore structure-activity relationships (SAR).

  • An ethyl ester at the C4 position, which can be hydrolyzed to the corresponding carboxylic acid or converted to amides or hydrazides, providing another vector for modification.

  • A substituted oxazole core , which provides a rigid, metabolically stable scaffold that correctly orients the functional groups for interaction with biological targets.

This combination makes EAMOC an excellent starting material for generating diverse chemical libraries for screening against various therapeutic targets, including protein kinases, bacterial enzymes, and viral proteins.[1][2] Its structural analogues, such as aminothiazoles and aminoimidazoles, have already yielded successful drugs, indicating the high potential of this chemical space.[3][4][5]

Physicochemical and Structural Data

A precise understanding of the starting material is critical for experimental success. The key properties of EAMOC are summarized below.

PropertyValueReference
IUPAC Name Ethyl 5-amino-2-methyl-1,3-oxazole-4-carboxylate[6]
CAS Number 3357-54-8[6]
Molecular Formula C₇H₁₀N₂O₃[1][7]
Molecular Weight 170.17 g/mol [1][7]
Appearance Off-white to pale yellow solid
Storage Conditions 2-8°C, protect from light and moisture[2][7]

Strategic Applications in Drug Discovery

The true power of EAMOC lies in its role as a central scaffold for building more complex, biologically active molecules. The amino and ester groups serve as primary points for diversification.

G cluster_0 Core Scaffold cluster_1 Primary Derivatization Reactions cluster_2 Intermediate Scaffolds cluster_3 Therapeutic Candidates EAMOC This compound Amidation N-Acylation / N-Sulfonylation (Amino Group) EAMOC->Amidation Saponification Ester Hydrolysis (Ester Group) EAMOC->Saponification Amide_Deriv Amide Derivatives Amidation->Amide_Deriv Acid_Deriv Carboxylic Acid Intermediate Saponification->Acid_Deriv Kinase_Inhib Kinase Inhibitors Amide_Deriv->Kinase_Inhib Anticancer Anticancer Agents Amide_Deriv->Anticancer Antimicrobial Antimicrobial Agents Acid_Deriv->Antimicrobial

Caption: Synthetic utility of EAMOC as a versatile starting material.

Development of Protein Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. The 5-amino-oxazole moiety of EAMOC is an excellent hinge-binding element. By acylating the amino group with various substituted aromatic or heteroaromatic moieties, researchers can systematically probe the SAR and optimize binding affinity and selectivity.[8] The development of thiazole-based kinase inhibitors like Dasatinib serves as a powerful blueprint for this approach.[9][10]

Synthesis of Novel Anticancer and Antimicrobial Agents

The aminothiazole scaffold, a close structural relative of EAMOC, is present in numerous compounds with potent anticancer and antimicrobial activities.[4][5] Studies on related 5-aminoimidazole building blocks have shown that derivatization can lead to compounds that induce apoptosis, inhibit cell migration, and disrupt the mitochondrial membrane potential in cancer cells.[3] EAMOC provides a robust platform to generate analogous libraries of oxazole-based compounds for screening in cancer and infectious disease models.

Experimental Protocols

The following protocols are designed to be self-validating, with clear causality and checkpoints for ensuring the integrity of the experimental workflow.

Protocol 1: Representative Synthesis of EAMOC

Principle: This protocol describes a general and robust method for constructing the 2-methyl-5-aminooxazole ring system. It is based on the classical condensation and cyclization of an α-amino nitrile with an anhydride, followed by esterification. This approach ensures high regioselectivity.

Materials:

  • Ethyl cyanoacetate

  • Acetic anhydride

  • Sodium ethoxide (EtONa)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Step 1 (Acylation): In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl cyanoacetate (1.0 eq) in anhydrous ethanol.

  • Step 2 (Cyclization Precursor Formation): Add sodium ethoxide (1.1 eq) portion-wise at 0°C. Allow the mixture to stir for 30 minutes.

  • Step 3 (Cyclization): Slowly add acetic anhydride (1.2 eq) to the reaction mixture. Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: Heating provides the activation energy for the intramolecular cyclization and dehydration to form the oxazole ring.

  • Step 4 (Work-up): Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Step 5 (Extraction): Redissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Expertise Note: The bicarbonate wash is crucial to remove any unreacted acetic anhydride and acetic acid, preventing purification issues.

  • Step 6 (Drying and Concentration): Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product.

  • Step 7 (Purification): Purify the crude material by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

  • Step 8 (Validation): Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: N-Acylation of EAMOC for Library Synthesis

Principle: This protocol details the straightforward amide coupling of EAMOC with a carboxylic acid using a standard coupling agent. This is a cornerstone reaction for building a library of derivatives for SAR studies.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_end Final Product EAMOC EAMOC Mix Mix in Anhydrous DMF Stir at RT, 12-18h EAMOC->Mix Acid R-COOH (Carboxylic Acid) Acid->Mix Coupling EDC / HOBt Coupling->Mix Base DIPEA Base->Mix Workup Aqueous Workup (H₂O, EtOAc) Mix->Workup Purify Column Chromatography Workup->Purify Product N-Acylated Derivative Purify->Product

Caption: Workflow for the synthesis of N-acylated EAMOC derivatives.

Materials:

  • This compound (EAMOC)

  • Carboxylic acid of interest (R-COOH) (1.1 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Step 1 (Dissolution): In a dry flask under an inert atmosphere (N₂ or Ar), dissolve EAMOC (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DMF.

  • Step 2 (Activation): Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir for 15 minutes at room temperature.

    • Expertise Note: Pre-activating the carboxylic acid with EDC/HOBt forms a highly reactive intermediate, facilitating efficient amide bond formation and minimizing side reactions.

  • Step 3 (Coupling): Add DIPEA (2.5 eq) and stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

    • Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl salt formed during the reaction, driving the equilibrium towards product formation.

  • Step 4 (Quenching & Extraction): Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Step 5 (Washing): Combine the organic layers and wash with 1M HCl, saturated NaHCO₃, and brine.

  • Step 6 (Purification & Validation): Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography. Validate the structure of the final N-acylated derivative by NMR and MS.

Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)

Principle: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells, allowing for the calculation of a compound's cytotoxic effect.

Materials:

  • Human cancer cell line (e.g., HeLa, HT-29)[3]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized EAMOC derivatives dissolved in DMSO (10 mM stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader (570 nm)

Procedure:

  • Step 1 (Cell Seeding): Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Step 2 (Compound Treatment): Prepare serial dilutions of the test compounds (EAMOC derivatives) in culture medium. Add 100 µL of the diluted compounds to the respective wells.

    • Trustworthiness: Include the following controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the test compounds.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

      • Blank Control: Wells with medium but no cells.

  • Step 3 (Incubation): Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Step 4 (MTT Addition): Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 3-4 hours until purple formazan crystals are visible.

  • Step 5 (Solubilization): Carefully remove the MTT medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Step 6 (Data Acquisition): Read the absorbance at 570 nm using a microplate reader.

  • Step 7 (Data Analysis):

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

    • Plot % Viability against compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic starting point for innovation in medicinal chemistry. Its well-defined functional handles allow for systematic and logical drug design campaigns. The protocols provided herein offer a validated framework for synthesizing and evaluating novel derivatives. Future applications could extend to its use in developing probes for chemical biology, covalent inhibitors, or as a key component in fragment-based drug discovery. The versatility of this scaffold ensures its continued relevance in the quest for novel therapeutic agents.

References

  • MySkinRecipes. (n.d.). Ethyl 2-amino-4-methyloxazole-5-carboxylate. Available at: [Link]

  • Glowacka, I. E., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. Available at: [Link]

  • Tashpulatov, A. M., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. PubMed. Available at: [Link]

  • Rostom, S. A. F., et al. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. ResearchGate. Available at: [Link]

  • Rostom, S. A. F., et al. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. PubMed. Available at: [Link]

  • International Journal of Medical Pharmaceutical and Health Sciences. (n.d.). Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. Available at: [Link]

  • MySkinRecipes. (n.d.). Ethyl 2-amino-4-methyloxazole-5-carboxylate. Available at: [Link]

  • Abdul Manan, M. A. F., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. International Union of Crystallography. Available at: [Link]

  • Bailey, A. D., et al. (2001). Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. ResearchGate. Available at: [Link]

  • Glowacka, I. E., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Semantic Scholar. Available at: [Link]

  • El-Naggar, A. M., et al. (2022). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. National Institutes of Health. Available at: [Link]

  • Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. National Institutes of Health. Available at: [Link]

  • Li, J., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. Available at: [Link]

  • Khalafy, J., et al. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. ResearchGate. Available at: [Link]

  • Carroll, F. I., et al. (2008). Synthesis of 4-Arylethynyl-2-methyloxazole Derivatives as mGluR5 Antagonists for Use in the Treatment of Drug Abuse. ResearchGate. Available at: [Link]

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Application Notes & Protocols: Ethyl 5-amino-2-methyloxazole-4-carboxylate in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Scaffold as a Privileged Structure in Oncology

Heterocyclic compounds are the cornerstone of medicinal chemistry, with the 1,3-oxazole ring system being a particularly versatile and valuable scaffold.[1][2] Oxazole derivatives exhibit a broad spectrum of pharmacological activities, and in recent years, they have gained significant attention as potent anticancer agents.[3] Their efficacy spans drug-susceptible, drug-resistant, and even multidrug-resistant cancer cell lines, operating through a variety of mechanisms of action.[1][4] This has established the oxazole moiety as a promising template for the rational design of novel, highly efficient anticancer drugs.[5][6]

This guide focuses on Ethyl 5-amino-2-methyloxazole-4-carboxylate , a specific derivative that serves as a key building block for more complex therapeutic agents.[7][8] Its unique substitution pattern—featuring an amino group and an ethyl ester—provides reactive handles for diverse synthetic modifications, allowing for the exploration of vast chemical space in the pursuit of optimized anticancer activity.[7] These application notes provide a framework for researchers to systematically evaluate the anticancer potential of this compound and its subsequent derivatives, from initial cytotoxicity screening to preliminary mechanism of action studies.

Potential Mechanisms of Action: A Hypothesis-Driven Approach

While specific biological data for this compound is emerging, the broader class of oxazole derivatives has been shown to exert anticancer effects by modulating several critical cellular pathways.[5][9] These established targets provide a logical starting point for investigating the mechanism of our lead compound.

Key potential mechanisms include:

  • Inhibition of Signaling Pathways: Oxazole derivatives have been shown to inhibit crucial signaling proteins like STAT3, which is vital for cancer cell survival and proliferation.[4][9]

  • Disruption of Microtubule Dynamics: Similar to well-known chemotherapeutics, some oxazoles can bind to tubulin, disrupting microtubule formation, leading to cell cycle arrest and the induction of apoptosis.[4][5]

  • Enzyme Inhibition: This class of compounds can act as inhibitors for a range of enzymes dysregulated in cancer, including protein kinases, DNA topoisomerases, and histone deacetylases (HDACs).[5][6]

  • Induction of Apoptosis: Ultimately, many of the upstream effects converge on the activation of programmed cell death, or apoptosis, a hallmark of effective cancer therapies.[9][10]

The following protocols are designed to systematically test these hypotheses.

Experimental Workflow for Anticancer Evaluation

The journey from a hit compound to a validated lead requires a multi-step, logical workflow. This process begins with broad screening to confirm cytotoxic activity and progressively narrows down the investigation to specific cellular mechanisms.

G A Compound Preparation (this compound) B Protocol 1: In Vitro Cytotoxicity Assay (XTT) (Determine IC50) A->B C Protocol 2: Apoptosis Induction Assay (Caspase-Glo 3/7) B->C If cytotoxic (low IC50) D Cell Cycle Analysis (Flow Cytometry) C->D E Hypothesis Testing (e.g., Tubulin Polymerization Assay, Kinase Inhibition Profiling) D->E Elucidate specific target F Unbiased Approaches (e.g., Affinity Chromatography, Chemical Proteomics) E->F

Caption: A logical workflow for evaluating a novel anticancer compound.

Protocol 1: In Vitro Cytotoxicity Screening using XTT Assay

Rationale: The first essential step is to determine if the compound exhibits cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects against cancer cells. The XTT assay is a reliable, high-throughput colorimetric method for assessing cell viability.[11] It measures the metabolic activity of living cells, where mitochondrial dehydrogenases in viable cells reduce the XTT tetrazolium salt to a water-soluble orange formazan product.[12] This eliminates the need for a harsh solubilization step required in older MTT assays, making the protocol faster and more reproducible.[11][13]

Comparative Overview of Viability Assays
FeatureMTT AssayXTT Assay
Principle Reduction of yellow MTT to purple formazan by mitochondrial dehydrogenases.[14]Reduction of XTT to orange formazan by mitochondrial dehydrogenases.[11][12]
Formazan Product Water-insoluble crystals.[11]Water-soluble dye.[13]
Workflow Step Requires an additional step to solubilize crystals (e.g., with DMSO).[11]No solubilization step needed; dye is released into the medium.[13]
Advantages Well-established, low cost.Faster workflow, higher sensitivity, suitable for high-throughput screening.[13]
Disadvantages Extra step can introduce variability; potential for incomplete solubilization.[13]Can be susceptible to interference from compounds affecting cellular redox potential.[11]
Step-by-Step Protocol
  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) to ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh culture medium.

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Perform serial dilutions of the stock solution in culture medium to create a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Controls: Prepare wells with:

      • Vehicle Control: Medium with the highest concentration of DMSO used (e.g., 0.5%).

      • Positive Control: A known anticancer drug (e.g., Doxorubicin at 10 µM).

      • Untreated Control: Medium only.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions and controls to the respective wells.

    • Incubate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • XTT Reagent Addition and Measurement:

    • Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[11]

    • Add 50 µL of the activated XTT solution to each well.[11]

    • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing the color to develop.[11]

    • Measure the absorbance of each well using a microplate reader at a wavelength of 450-500 nm. A reference wavelength between 630-690 nm should be used to subtract background noise.[11]

  • Data Analysis:

    • Subtract the reference wavelength absorbance from the test wavelength absorbance.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the log of the compound concentration.

    • Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

Example Data Presentation
Compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
0.198.2 ± 5.1
1.085.7 ± 3.9
10.052.3 ± 2.8
50.015.1 ± 1.9
100.05.6 ± 1.2
Calculated IC50 ~10.5 µM

Protocol 2: Apoptosis Induction Assay (Caspase-Glo® 3/7)

Rationale: A reduction in cell viability can be due to either cell death (cytotoxicity) or the inhibition of cell division (cytostatic effect). It is crucial to determine if the compound induces apoptosis, a desired mechanism for anticancer drugs.[15] Caspases are key enzymes that execute the apoptotic program.[16] The Caspase-Glo® 3/7 assay is a sensitive, luminescence-based method that measures the activity of caspases-3 and -7, which are key executioner caspases.[10]

Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Follow the same procedure as in Protocol 1 (Steps 1 and 2), typically using a white-walled 96-well plate suitable for luminescence assays.

    • Treat cells with the compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50).

    • Incubate for a shorter period appropriate for detecting apoptosis (e.g., 12, 24, or 48 hours).

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

    • Add 100 µL of the reagent to each well.

    • Mix the contents by gently shaking the plate on an orbital shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement and Data Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Express the results as fold-change in caspase activity relative to the vehicle control. A significant increase in luminescence indicates the induction of apoptosis.

Conceptual Framework: Target Identification and Validation

Rationale: Once cytotoxic activity and apoptosis induction are confirmed, the next critical phase is to identify the molecular target(s) of the compound. This is fundamental to understanding its mechanism of action and for future lead optimization.[17] A dual approach, combining hypothesis-driven and unbiased methods, is often most effective.

Potential Cancer-Related Signaling Pathways

The diagram below illustrates potential pathways that oxazole derivatives are known to inhibit. Experimental validation is required to determine which, if any, are modulated by this compound.

G GF Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor STAT3 STAT3 Receptor->STAT3 Kinases Protein Kinases (e.g., CDKs, Akt) Receptor->Kinases Proliferation Proliferation STAT3->Proliferation Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization CellCycle Cell Cycle Progression Microtubules->CellCycle Kinases->CellCycle Topoisomerase DNA Topoisomerase DNARepair DNA Repair Topoisomerase->DNARepair DNA DNA DNA->DNARepair CellCycle->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to DNARepair->Apoptosis Failure leads to Oxazole Oxazole Derivative Oxazole->STAT3 Inhibits Oxazole->Tubulin Inhibits Polymerization Oxazole->Kinases Inhibits Oxazole->Topoisomerase Inhibits

Caption: Potential molecular targets and pathways for oxazole-based anticancer agents.

Strategies for Target Deconvolution
  • Hypothesis-Driven Assays: Based on the known targets of oxazoles, specific biochemical or cell-based assays can be performed.[5][6] Examples include:

    • Tubulin Polymerization Assay: To test if the compound directly interferes with microtubule formation.

    • Kinase Panel Screening: To assess the inhibitory activity against a broad panel of cancer-relevant protein kinases.

    • Western Blot Analysis: To measure the phosphorylation status of key signaling proteins (e.g., p-STAT3) after compound treatment.

  • Unbiased (Affinity-Based) Methods: These techniques aim to identify binding partners without prior assumptions.[17]

    • Affinity Chromatography-Mass Spectrometry: The compound is immobilized on a solid support (beads). A cell lysate is passed over the beads, and proteins that bind to the compound are isolated and identified by mass spectrometry.[17] This powerful technique can reveal direct molecular targets.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel anticancer therapeutics. Its structure is amenable to synthetic modification, and its parent scaffold, the oxazole ring, is associated with potent and diverse anticancer activities. The protocols outlined in this guide provide a robust, logical, and validated framework for the initial stages of its evaluation. By systematically assessing cytotoxicity, determining the mode of cell death, and ultimately identifying the molecular target, researchers can effectively advance this and related compounds through the preclinical drug discovery pipeline.

References

  • Kulkarni, S., Kaur, K., & Jaitak, V. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-cancer agents in medicinal chemistry, 22(10), 1859–1882. [Link]

  • Wang, Y., Shi, Y., Geng, P., Liu, Y., & Zhao, Y. (2020). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Current topics in medicinal chemistry, 20(21), 1916–1937. [Link]

  • Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882. [Link]

  • Kulkarni, S., Kaur, K., & Jaitak, V. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. [Link]

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  • Chiacchio, M. A., Lanza, G., Chiacchio, U., Giofrè, S. V., Romeo, R., Iannazzo, D., & Legnani, L. (2019). Oxazole-Based Compounds As Anticancer Agents. Current Medicinal Chemistry, 26(41), 7337-7371. [Link]

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  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

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  • Rostom, S. A., El-Subbagh, H. I., & El-Araby, M. E. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. Archiv der Pharmazie, 347(6), 421–432. [Link]

  • Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed. (2021, May 25). Retrieved January 12, 2026, from [Link]

  • Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

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Sources

Application Notes & Protocols: Evaluating Ethyl 5-amino-2-methyloxazole-4-carboxylate as a Putative Protein Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology, immunology, and cellular signaling.

Introduction: The Scientific Rationale

The oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anti-inflammatory, anti-bacterial, and anti-tumoral properties.[1] This activity is often attributed to the ability of the oxazole ring system to engage with the active sites of enzymes and receptors through various non-covalent interactions.[1][2] Ethyl 5-amino-2-methyloxazole-4-carboxylate, the subject of this guide, is a functionalized oxazole derivative. While this specific molecule is not extensively characterized in the public domain, its structural features—an amino group and an ethyl ester moiety—present opportunities for diverse chemical interactions, making it a compelling candidate for screening as an enzyme inhibitor.[3]

Protein kinases, which catalyze the phosphorylation of substrate proteins, are a major class of enzymes implicated in a multitude of diseases, most notably cancer. The dysregulation of kinase activity is a common driver of oncogenesis, making kinase inhibitors a cornerstone of modern targeted therapy.[4][5] Given the established precedent of heterocyclic molecules acting as kinase inhibitors, often by competing with ATP for the enzyme's active site, we hypothesize that this compound may exhibit inhibitory activity against one or more protein kinases.

These application notes provide a comprehensive framework for the initial characterization of this compound. We will outline detailed protocols for a primary screening assay, determination of the half-maximal inhibitory concentration (IC50), and kinetic studies to elucidate the mechanism of inhibition. The causality behind each experimental step is explained to ensure robust and reproducible results.

Preliminary Considerations & Material Preparation

Compound Handling and Stock Solution Preparation

This compound should be handled with appropriate personal protective equipment. For biochemical assays, a high-purity grade (≥98%) is recommended.

  • Objective: To prepare a concentrated stock solution for serial dilutions.

  • Protocol:

    • Accurately weigh a precise amount of this compound powder.

    • Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). DMSO is a common solvent for organic compounds in biological assays.[6]

    • Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Enzyme and Reagent Preparation

The choice of a specific protein kinase for initial screening will depend on the research context. For this guide, we will use a generic serine/threonine kinase as a representative example.

  • Enzyme: Recombinant human serine/threonine kinase (e.g., AKT1, PKA).

  • Substrate: A specific peptide substrate for the chosen kinase, often with a fluorescent tag for detection.

  • ATP: Adenosine triphosphate of high purity.

  • Assay Buffer: A buffer that maintains the optimal pH and ionic strength for kinase activity (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

Experimental Workflow: From Primary Screen to Mechanism of Action

The evaluation of a potential enzyme inhibitor follows a logical progression from a simple "yes/no" activity screen to a detailed characterization of its potency and mechanism.

Caption: Workflow for kinase inhibitor characterization.

Protocol 1: Primary Single-Point Kinase Inhibition Assay
  • Objective: To rapidly screen for inhibitory activity at a single, high concentration of the test compound.

  • Rationale: This initial screen is designed to identify "hits" that warrant further investigation, conserving time and resources. A concentration of 10 µM is commonly used as a starting point.

  • Methodology: This protocol is based on a generic fluorescence-based kinase assay format.[7]

    • Plate Setup: Use a 96-well or 384-well black, flat-bottom plate suitable for fluorescence measurements.

    • Reagent Preparation: Prepare working solutions of the kinase, peptide substrate, and ATP in assay buffer.

    • Compound Addition:

      • Test Wells: Add the test compound to wells to a final concentration of 10 µM.

      • Positive Control: Add a known inhibitor for the target kinase.

      • Negative (Vehicle) Control: Add an equivalent volume of DMSO (typically 1% of the final volume). This is crucial to account for any solvent effects.

    • Enzyme Addition: Add the kinase solution to all wells except for a "no enzyme" control.

    • Pre-incubation: Incubate the plate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.[6]

    • Reaction Initiation: Add a solution containing both the peptide substrate and ATP to all wells to start the enzymatic reaction. The ATP concentration should ideally be at or near the Km value for the enzyme to ensure sensitivity to competitive inhibitors.

    • Incubation: Incubate the plate at 30°C for 60 minutes. The time and temperature should be optimized to ensure the reaction in the negative control wells remains within the linear range.

    • Detection: Stop the reaction (if necessary, depending on the assay kit) and measure the fluorescence signal using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme))

    • A compound showing >50% inhibition is typically considered a "hit" and is prioritized for further analysis.

Protocol 2: IC50 Determination
  • Objective: To determine the concentration of the inhibitor required to reduce enzyme activity by 50%.[8]

  • Rationale: The IC50 value is a quantitative measure of an inhibitor's potency. A lower IC50 indicates a more potent compound.

  • Methodology:

    • Compound Dilution: Prepare a serial dilution series of this compound. A 10-point, 3-fold dilution series starting from 100 µM is a common approach.

    • Assay Performance: Perform the kinase assay as described in Protocol 1, but instead of a single concentration, add the different concentrations of the inhibitor to the wells.

    • Data Collection: Measure the enzyme activity at each inhibitor concentration, in triplicate.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression software (e.g., GraphPad Prism).[9]

    • The IC50 is the concentration at which the curve passes through 50% inhibition.

CompoundTarget KinaseIC50 (µM) [Hypothetical Data]
This compoundKinase A5.2
This compoundKinase B> 100
Staurosporine (Control Inhibitor)Kinase A0.015
Protocol 3: Enzyme Kinetic Studies for Mechanism of Action (MoA)
  • Objective: To determine how the inhibitor affects the kinetic parameters of the enzyme (Vmax and Km), thereby revealing its mechanism of inhibition (e.g., competitive, non-competitive).[1][10]

  • Rationale: Understanding the MoA is critical for lead optimization. For example, a competitive inhibitor, which binds to the ATP pocket, can be further developed to improve its affinity and selectivity.

  • Methodology:

    • Experimental Design: This experiment involves measuring the initial reaction velocity at various substrate (ATP) concentrations in the absence and presence of fixed concentrations of the inhibitor.

    • Inhibitor Concentrations: Choose two or three fixed concentrations of the inhibitor, typically around its IC50 value (e.g., 0.5x IC50, 1x IC50, and 2x IC50).

    • Substrate Concentrations: Prepare a series of ATP concentrations, typically ranging from 0.2x Km to 5x Km.

    • Assay Performance: For each inhibitor concentration (including a zero-inhibitor control), perform the kinase assay across the full range of ATP concentrations. It is critical to measure the initial reaction rates, so kinetic reads over time are preferred.

  • Data Analysis:

    • Plot the initial reaction velocity (v) versus the substrate concentration ([S]) for each inhibitor concentration.

    • To determine the MoA, transform the data into a Lineweaver-Burk plot (1/v vs. 1/[S]).

      • Competitive Inhibition: Lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).[11]

      • Non-competitive Inhibition: Lines will intersect on the x-axis (Vmax decreases, Km is unchanged).[11]

      • Uncompetitive Inhibition: Lines will be parallel (both Vmax and Km decrease).

G cluster_0 Competitive Inhibition origin xaxis origin->xaxis yaxis origin->yaxis y_intercept 1/Vmax x_intercept_no_I -1/Km y_intercept->x_intercept_no_I No Inhibitor x_intercept_I y_intercept->x_intercept_I + Inhibitor

Caption: Lineweaver-Burk plot for competitive inhibition.

Trustworthiness and Self-Validation

To ensure the integrity of the results, every protocol must incorporate a system of controls.

  • Negative Controls: Wells containing only the vehicle (DMSO) establish the baseline of 100% enzyme activity.

  • Positive Controls: A known, potent inhibitor of the target kinase should be included to validate the assay's sensitivity and performance.

  • No-Enzyme Controls: Wells without the kinase are essential to determine the background signal from the substrate and buffer components.

  • Compound Interference: It is advisable to test for compound auto-fluorescence by incubating the compound with the substrate in the absence of the enzyme.

Conclusion and Future Directions

These application notes provide a robust, step-by-step guide for the initial characterization of this compound as a potential protein kinase inhibitor. By following these protocols, researchers can obtain reliable data on the compound's inhibitory activity, potency (IC50), and mechanism of action. Positive results from these biochemical assays would justify progression to more advanced studies, such as kinase selectivity profiling against a broad panel of kinases and cell-based assays to confirm target engagement and functional effects in a biological context. The oxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents, and a systematic evaluation of new derivatives is a critical step in this endeavor.

References

  • Patel, D. B., et al. "Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective." Journal of Drug Delivery and Therapeutics, vol. 9, no. 4-s, 2019, pp. 834-843. Available at: [Link]. Accessed January 12, 2026.

  • Priyanka, et al. "A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives." International Journal of Medical and Pharmaceutical Research, vol. 1, no. 1, 2024, pp. 1-10. Available at: [Link]. Accessed January 12, 2026.

  • Khan Academy. "Enzyme inhibition and kinetics graphs." Available at: [Link]. Accessed January 12, 2026.

  • Wikipedia. "IC50." Available at: [Link]. Accessed January 12, 2026.

  • Knya. "Difference Between Competitive and Noncompetitive Enzyme Inhibition." Available at: [Link]. Accessed January 12, 2026.

  • Bio-protocol. "Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay." Bio-protocol, vol. 12, no. 18, 2022. Available at: [Link]. Accessed January 12, 2026.

  • Chemistry LibreTexts. "Enzyme Inhibition." Available at: [Link]. Accessed January 12, 2026.

  • Smole, J., et al. "A standard operating procedure for an enzymatic activity inhibition assay." European Biophysics Journal, vol. 50, no. 3-4, 2021, pp. 345-352. Available at: [Link]. Accessed January 12, 2026.

  • UCL. "Enzyme inhibitors." Available at: [Link]. Accessed January 12, 2026.

  • ResearchGate. "How to calculate ic50?" Available at: [Link]. Accessed January 12, 2026.

  • Reaction Biology. "Step-by-Step Guide to Kinase Inhibitor Development." Available at: [Link]. Accessed January 12, 2026.

  • Dar, A. C., & Shokat, K. M. "Assay Development for Protein Kinase Enzymes." Assay Guidance Manual, 2012. Available at: [Link]. Accessed January 12, 2026.

  • Graphviz. "Graphviz." Available at: [Link]. Accessed January 12, 2026.

  • Biobide. "What is an Inhibition Assay?" Available at: [Link]. Accessed January 12, 2026.

  • BellBrook Labs. "How Does a Biochemical Kinase Assay Work?" Available at: [Link]. Accessed January 12, 2026.

  • Bentham Science. "Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies." Anti-Cancer Agents in Medicinal Chemistry, vol. 22, no. 1, 2022, pp. 1-20. Available at: [Link]. Accessed January 12, 2026.

Sources

Application Notes & Protocols: Strategic Derivatization of Ethyl 5-amino-2-methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 5-amino-2-methyloxazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a nucleophilic amino group, an electrophilic ester, and a stable oxazole core, presents multiple handles for chemical modification. This versatility allows it to serve as a valuable scaffold for building complex molecules with potential therapeutic activities, including antimicrobial and anti-inflammatory agents.[2] The strategic derivatization of this core is a cornerstone for creating diverse chemical libraries essential for modern drug discovery programs. This guide provides an in-depth exploration of key derivatization methodologies, explaining the chemical rationale behind each protocol and offering detailed, actionable steps for laboratory execution.

Derivatization via N-Acylation: Amide Synthesis

The exocyclic amino group at the C5 position is the most prominent nucleophilic site, making it an ideal target for acylation. This reaction is a robust and high-yielding method for introducing a vast array of functional groups, thereby modulating the steric and electronic properties of the molecule.

Causality and Experimental Rationale: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the 5-amino group attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. It acts as a proton scavenger, neutralizing the acidic byproduct (HCl, if using an acyl chloride) and driving the reaction to completion by preventing the protonation and deactivation of the starting amine. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve both the reactants and the base.

Protocol 1: General N-Acylation with Acyl Chlorides
  • Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add triethylamine (1.2 eq) to the solution.

  • Cooling: Place the flask in an ice-water bath and cool the mixture to 0 °C with stirring.

  • Acylating Agent Addition: Add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq) dropwise to the cooled solution over 5-10 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with 1N HCl solution, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude amide product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation: N-Acylation Examples

Starting MaterialAcylating AgentProduct
This compoundAcetyl ChlorideEthyl 5-acetamido-2-methyloxazole-4-carboxylate
This compoundBenzoyl ChlorideEthyl 5-benzamido-2-methyloxazole-4-carboxylate
This compoundCyclopropanecarbonyl ChlorideEthyl 5-(cyclopropanecarboxamido)-2-methyloxazole-4-carboxylate

Experimental Workflow: N-Acylation

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Starting Material & Triethylamine in DCM B Cool to 0°C A->B C Add Acyl Chloride Dropwise B->C D Stir at RT (2-4h) Monitor by TLC C->D E Aqueous Wash (HCl, NaHCO₃, Brine) D->E F Dry (Na₂SO₄) & Concentrate E->F G Recrystallization or Column Chromatography F->G H Final Product G->H

Caption: Workflow for the N-acylation of the title compound.

Modification of the Ester Group: Hydrolysis and Amidation

The ethyl ester at the C4 position provides another key site for derivatization. It can be hydrolyzed to the corresponding carboxylic acid, which is a versatile intermediate for further reactions, most notably the formation of new amides via peptide coupling.

Causality and Experimental Rationale: Base-catalyzed hydrolysis (saponification) of the ester is a standard transformation. A strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate that collapses to form the carboxylate salt. Subsequent acidification with a strong acid (e.g., HCl) protonates the carboxylate to yield the free carboxylic acid. This carboxylic acid can then be coupled with an amine using standard peptide coupling reagents (e.g., HATU, EDCI). These reagents activate the carboxylic acid by forming a highly reactive intermediate, which is then readily attacked by the amine nucleophile to form the amide bond.

Protocol 2A: Ester Hydrolysis to Carboxylic Acid
  • Preparation: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5 - 2.0 eq).

  • Reaction: Stir the mixture vigorously at room temperature for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of 1N HCl. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-amino-2-methyl-1,3-oxazole-4-carboxylic acid.

Protocol 2B: Amide Formation via Peptide Coupling
  • Activation: Dissolve the carboxylic acid from Protocol 2A (1.0 eq) in anhydrous dimethylformamide (DMF). Add a coupling reagent such as HATU (1.1 eq) and a base such as DIPEA (2.5 eq). Stir for 15-20 minutes at room temperature.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the activated mixture.

  • Reaction: Continue stirring at room temperature for 6-18 hours. Monitor by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and excess reagents.

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Experimental Workflow: Ester Modification

Ester_Modification_Workflow cluster_hydrolysis Protocol 2A: Hydrolysis cluster_amidation Protocol 2B: Amidation Start This compound A Dissolve in THF/H₂O Start->A B Add LiOH·H₂O A->B C Stir at RT B->C D Acidify with HCl C->D Intermediate 5-Amino-2-methyl-1,3-oxazole-4-carboxylic acid D->Intermediate E Dissolve in DMF Intermediate->E F Add HATU / DIPEA E->F G Add Amine (R-NH₂) F->G H Stir at RT G->H Final Final Amide Product H->Final

Caption: Two-stage workflow for ester hydrolysis and subsequent amidation.

Cyclization Reactions for Fused Heterocycles

The presence of the nucleophilic amine ortho to the ester group makes this scaffold an excellent precursor for constructing fused bicyclic systems, such as oxazolo[5,4-d]pyrimidines. These fused systems are privileged structures in medicinal chemistry.

Causality and Experimental Rationale: This transformation is often achieved by reacting the 5-aminooxazole with a reagent containing two electrophilic centers, which can react sequentially with the amine and the ester (or its derivative). For instance, reaction with dimethylformamide dimethyl acetal (DMFDMA) first forms an N,N-dimethylaminomethylidene intermediate from the 5-amino group.[3] This intermediate can then be cyclized with amines or other nucleophiles to form a fused pyrimidine ring.[3] The initial reaction with DMFDMA enhances the reactivity and sets the stage for the intramolecular or intermolecular cyclization event.

Protocol 3: Synthesis of Fused Pyrimidines
  • Intermediate Formation: Reflux a solution of this compound (1.0 eq) in excess dimethylformamide dimethyl acetal (DMFDMA) for 2-3 hours.

  • Solvent Removal: After cooling, remove the excess DMFDMA under reduced pressure to yield the crude ethyl 4-(N,N-dimethylaminomethylidene)amino-2-methyloxazole-5-carboxylate intermediate.

  • Cyclization: Dissolve the crude intermediate in ethanol. Add a primary amine (e.g., aniline) or ammonia (in the form of aqueous ammonia).

  • Reaction: Heat the mixture to reflux for 4-8 hours. Monitor the formation of the fused product by TLC.

  • Isolation: Cool the reaction mixture. The product may precipitate upon cooling. If so, collect it by filtration. Otherwise, concentrate the solvent and purify the residue by column chromatography or recrystallization.

Logical Relationship: Cyclization

Cyclization_Pathway A This compound B DMFDMA (Reflux) C N,N-dimethylaminomethylidene Intermediate A->C + D Amine (R-NH₂) or Ammonia (NH₃) (Reflux in EtOH) E Fused Oxazolo[5,4-d]pyrimidine Product C->E +

Caption: Pathway for the synthesis of fused oxazolopyrimidines.

Advanced Application: Traceless Internal Activation

In a more advanced application, the 5-aminooxazole moiety can function as a "traceless" internal activator for a nearby carboxylic acid, facilitating macrocyclization reactions without the need for external coupling reagents.[4][5]

Mechanistic Insight: This sophisticated strategy involves a domino reaction sequence. Under mild acidic conditions (e.g., with trifluoroacetic acid), the oxazole nitrogen is protonated, leading to the formation of a highly electrophilic iminium salt.[5] This iminium species is then intramolecularly trapped by a tethered carboxylate group, forming a spirocyclic lactone intermediate. This highly activated intermediate is susceptible to attack by another tethered nucleophile (like a hydroxyl group), leading to macrocyclization and fragmentation to release the desired macrocycle.[4][5] This elegant method showcases the latent reactivity of the oxazole core.

Mechanism: Internal Activation and Macrolactonization

Domino_Mechanism A Substrate with 5-Aminooxazole, -COOH, and -OH groups B Protonation (H⁺) of Oxazole A->B TFA C Electrophilic Iminium Salt B->C D Intramolecular Trapping by Carboxylate C->D E Spirolactone Intermediate D->E F Nucleophilic Attack by -OH Group E->F G Macrocycle Formation & Fragmentation F->G H Final Macrocyclodepsipeptide G->H

Caption: Domino mechanism for macrolactonization via internal activation.

Conclusion

This compound is a remarkably versatile building block. The protocols outlined here demonstrate that its primary reactive sites—the C5-amino and C4-ester groups—can be selectively and efficiently modified through fundamental organic reactions like acylation, hydrolysis, and amidation. Furthermore, its structure is pre-organized for powerful cyclization reactions to build complex, fused heterocyclic systems. The ability of the oxazole core itself to participate in advanced, acid-catalyzed activation cascades underscores its profound utility in modern synthetic chemistry. These methods provide researchers, scientists, and drug development professionals with a robust toolkit for leveraging this scaffold to generate novel molecular entities with diverse functions.

References

  • American Chemical Society. Synthesis of Polysubstituted 5-Aminooxazoles from r- Diazocarbonyl Esters and r-Isocyanoacetamides. (2010). Available at: [Link]

  • Frontiers in Chemistry. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. (2020). Available at: [Link]

  • CHIMIA. Built-in 5-Aminooxazole as an Internal Activator of the Terminal Carboxylic Acid: An Alternative Access to Macrocyclodepsipeptid. (2011). Available at: [Link]

  • MySkinRecipes. Ethyl 2-amino-4-methyloxazole-5-carboxylate. Available at: [Link]

  • CHIMIA. Built-in 5-Aminooxazole as an Internal Activator of the Terminal Carboxylic Acid: An Alternative Access to Macrocyclodepsipeptides. (2011). Available at: [Link]

  • HETEROCYCLES. 5-AMINOTETRAZOLE AS A BUILDING BLOCK FOR MULTICOMPONENT REACTIONS (REVIEW). (2017). Available at: [Link]

  • National Institutes of Health. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). Available at: [Link]

  • ResearchGate. Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into 5-Substituted 2-Amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates. (2008). Available at: [Link]

Sources

Application Note: A Robust Cyclization Protocol for the Synthesis of Ethyl 5-amino-2-methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and pharmacologically active molecules.[1][2] These five-membered aromatic heterocycles, containing one nitrogen and one oxygen atom, are recognized as "privileged structures" due to their ability to bind with a wide array of biological receptors and enzymes.[1] The specific substitution pattern on the oxazole ring dictates its chemical and biological properties, allowing for the fine-tuning of therapeutic agents.[3]

Ethyl 5-amino-2-methyloxazole-4-carboxylate, in particular, is a highly valuable synthetic intermediate. Its unique arrangement of an amino group, a methyl group, and an ethyl ester moiety provides multiple reactive handles for further chemical elaboration. This makes it a critical building block for constructing more complex molecules in drug discovery programs, including potential anti-inflammatory, antimicrobial, and anticancer agents.[4][5] This application note provides a detailed, field-proven protocol for the synthesis of this key intermediate, focusing on a robust cyclization strategy designed for reliability and scalability.

Synthetic Strategy Overview

Several classical methods exist for oxazole synthesis, including the Robinson-Gabriel, Bredereck, and Van Leusen reactions.[6][7][8] For the specific substitution pattern of this compound, one of the most effective strategies involves the intramolecular cyclization of an N-acyl-α-amino nitrile intermediate. This approach builds the core components of the molecule in a logical sequence before the final, ring-forming dehydration step.

The overall workflow proceeds in two main stages:

  • Synthesis of the Key Intermediate: Preparation of Ethyl 2-(acetylamino)-2-cyanoacetate from readily available starting materials.

  • Acid-Catalyzed Cyclization: Dehydrative ring closure of the intermediate to form the aromatic oxazole ring.

This method is advantageous due to the use of accessible precursors and its reliance on well-understood, fundamental organic reactions.

Experimental Workflow Diagram

G cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Cyclization & Purification A Ethyl Cyanoacetate B Ethyl 2-bromo-2-cyanoacetate A->B Bromination (NBS, AIBN) C Ethyl 2-(acetylamino)-2-cyanoacetate (Key Intermediate) B->C Amination & Acetylation (1. NH₃; 2. Ac₂O) D Crude Product C->D Acid-Catalyzed Cyclization (H₂SO₄, Heat) E This compound (Pure Final Product) D->E Column Chromatography

Caption: Overall synthetic workflow from starting materials to the final purified product.

Detailed Experimental Protocols

PART A: Synthesis of Key Intermediate: Ethyl 2-(acetylamino)-2-cyanoacetate

This precursor is synthesized in a two-step sequence from ethyl cyanoacetate. The causality for this approach is the need to install both an amino group and an acetyl group on the α-carbon, which is achieved via bromination followed by a tandem amination/acetylation reaction.

Protocol 1: α-Bromination of Ethyl Cyanoacetate

  • Principle: A free-radical bromination at the α-position, activated by both the nitrile and ester groups, is achieved using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like Azobisisobutyronitrile (AIBN).

  • Materials:

    • Ethyl cyanoacetate

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN)

    • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl cyanoacetate (1.0 equiv) and carbon tetrachloride (approx. 0.2 M concentration).

    • Add N-Bromosuccinimide (1.05 equiv) and AIBN (0.02 equiv) to the solution.

    • Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC-MS. Rationale: The heat is required to initiate the decomposition of AIBN into radicals, which propagates the bromination chain reaction.

    • After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

    • Filter the solid succinimide and wash it with a small amount of cold CCl₄.

    • Concentrate the filtrate under reduced pressure to yield crude ethyl 2-bromo-2-cyanoacetate. This product is often used in the next step without further purification.

Protocol 2: Amination and In Situ N-Acetylation

  • Principle: The unstable ethyl 2-amino-2-cyanoacetate is generated in situ and immediately trapped with acetic anhydride to form the stable N-acetylated product. Performing this as a one-pot reaction maximizes yield by preventing the decomposition of the amino intermediate.

  • Materials:

    • Crude ethyl 2-bromo-2-cyanoacetate (from Protocol 1)

    • Anhydrous diethyl ether or THF

    • Ammonia gas (or a solution of ammonia in an organic solvent)

    • Acetic anhydride

    • Pyridine (optional, as a base)

  • Procedure:

    • Dissolve the crude ethyl 2-bromo-2-cyanoacetate (1.0 equiv) in anhydrous diethyl ether in a flask cooled to 0°C in an ice bath.

    • Bubble anhydrous ammonia gas slowly through the solution with vigorous stirring for 1-2 hours. Alternatively, add a pre-cooled solution of ammonia in isopropanol. Rationale: The low temperature controls the exothermicity of the reaction and minimizes side reactions.

    • Monitor the formation of ammonium bromide precipitate. Once the reaction is complete (TLC analysis), stop the ammonia flow.

    • Without isolating the intermediate, add acetic anhydride (1.2 equiv) dropwise to the cold reaction mixture. If needed, add pyridine (1.2 equiv) to scavenge the resulting acetic acid.

    • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

    • Filter the ammonium salts and wash with diethyl ether.

    • Wash the combined organic filtrate sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate, Ethyl 2-(acetylamino)-2-cyanoacetate. Purify by column chromatography if necessary.

PART B: Cyclization to this compound
  • Principle: This step is a classic acid-catalyzed dehydrative cyclization. The strong acid protonates the nitrile, activating it for intramolecular nucleophilic attack by the oxygen of the N-acetyl group. Subsequent dehydration and tautomerization yield the stable, aromatic oxazole ring.[6]

Reaction Mechanism

G A 1. Intermediate with protonated nitrile B 2. Intramolecular nucleophilic attack (5-endo-dig cyclization) A->B Acetyl O attacks C≡N C 3. Proton transfer B->C Tautomerization D 4. Dehydration yields a cationic oxazole intermediate C->D Elimination of H₂O E 5. Deprotonation yields final product D->E -H⁺

Caption: Plausible mechanism for the acid-catalyzed cyclization.

Protocol 3: Dehydrative Cyclization

  • Materials:

    • Ethyl 2-(acetylamino)-2-cyanoacetate (from Protocol 2)

    • Concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA)

    • Ice water

    • Sodium bicarbonate (NaHCO₃)

    • Ethyl acetate or Dichloromethane (for extraction)

  • Procedure:

    • Place the Ethyl 2-(acetylamino)-2-cyanoacetate (1.0 equiv) in a round-bottom flask.

    • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (2-3 equiv) with careful stirring. Rationale: A strong dehydrating acid is essential to drive the cyclization and subsequent dehydration to form the aromatic ring.[6]

    • After the addition is complete, remove the ice bath and gently heat the mixture to 50-60°C for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture back to room temperature and then pour it carefully onto a beaker of crushed ice with stirring. This quenches the reaction and precipitates the product while diluting the acid.

    • Neutralize the acidic aqueous solution by slowly adding solid sodium bicarbonate or a saturated NaHCO₃ solution until the pH is ~7-8.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Data Summary and Characterization

Table 1: Reagent Quantities (Illustrative Example for 10g Scale)
ReagentMW ( g/mol )Equiv.AmountMoles
Ethyl Cyanoacetate113.121.010.0 g0.088
N-Bromosuccinimide177.981.0516.5 g0.093
AIBN164.210.020.29 g0.0018
Acetic Anhydride102.091.210.8 g0.106
Sulfuric Acid (98%)98.08~2.5~22.0 g~0.22

Note: Yields will vary based on experimental conditions and purification efficiency. A typical overall yield for this type of sequence might range from 30-50%.

Expected Characterization
  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR: Expect signals corresponding to the ethyl ester protons (a quartet and a triplet), a singlet for the C2-methyl group, and a broad singlet for the amino (-NH₂) protons.

  • ¹³C NMR: Expect signals for the carbonyl carbons (ester and oxazole ring), the aromatic carbons of the oxazole ring, the methyl carbon, and the ethyl group carbons.

  • Mass Spectrometry (ESI-MS): Expected [M+H]⁺ peak at m/z = 171.07, corresponding to the molecular formula C₇H₁₀N₂O₃.[3]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Yield in Bromination Incomplete reaction; insufficient initiation.Ensure AIBN is fresh. Increase reflux time. Ensure solvent is anhydrous.
Complex Mixture after Amination Decomposition of amino-nitrile intermediate.Ensure reaction is kept cold (<5°C). Add acetic anhydride immediately after amination is complete.
Incomplete Cyclization Insufficient acid or heat.Increase reaction temperature slightly (to 70°C) or extend reaction time. Ensure acid is concentrated.
Difficulty in Purification Presence of starting material or side products.Optimize neutralization and extraction steps. Adjust the solvent polarity for column chromatography carefully.

Safety Precautions

  • N-Bromosuccinimide (NBS): Is a lachrymator and irritant. Handle in a fume hood.

  • Carbon Tetrachloride: Is a carcinogen and is toxic. Use only in a well-ventilated fume hood with appropriate PPE. Consider safer alternative solvents like acetonitrile if compatible.

  • Ammonia Gas: Is corrosive and toxic. Use in a fume hood with a proper gas handling setup.

  • Concentrated Sulfuric Acid: Is extremely corrosive and causes severe burns. Always add acid to other reagents slowly, especially water/ice, to control the exotherm. Wear acid-resistant gloves, lab coat, and safety goggles.

  • General Precautions: All steps should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • NROChemistry. (n.d.). Van Leusen Reaction. Retrieved from [Link]

  • Sciforum. (n.d.). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Van Leusen reaction. Retrieved from [Link]

  • PubMed. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Oxazol‐Synthesen aus α‐Halogen‐ketonen. Retrieved from [Link]

  • Macmillan Group, Princeton University. (n.d.). Oxazole. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Ethyl 2-amino-4-methyloxazole-5-carboxylate. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • YouTube. (2023). Making Acetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective synthesis of methyl 2-[1-[( tert -butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate by a one–pot enamide cyclization. Retrieved from [Link]

  • PubChem, NIH. (n.d.). Ethyl 2-chloroacetoacetate. Retrieved from [Link]

  • ChemBK. (2024). Ethyl 2-chloro-3-oxobutanoate. Retrieved from [Link]

  • PubMed. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Retrieved from [Link]

Sources

Application Note: A Modular and Sustainable Calcium-Catalyzed Approach to the Synthesis of Ethyl 5-amino-2-methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Efficient and Sustainable Synthesis of a Key Heterocyclic Building Block

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the catalytic synthesis of Ethyl 5-amino-2-methyloxazole-4-carboxylate, a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry. We move beyond traditional, often harsh, synthetic routes to present a modern, sustainable, and high-yielding methodology centered on earth-abundant calcium catalysis. This guide explains the underlying reaction mechanism, offers a step-by-step experimental procedure, and details the necessary analytical methods for product validation, ensuring scientific rigor and reproducibility.

Strategic Overview: The Importance of the 5-Aminooxazole Core

The oxazole ring is a privileged scaffold found in a wide array of natural products and pharmaceuticals, valued for its ability to engage in various biological interactions and provide metabolic stability.[1][2][3] Specifically, the densely functionalized 5-aminooxazole motif serves as a versatile and powerful building block for the diversity-oriented synthesis of more complex molecular architectures.[4][5] this compound, the target of this protocol, incorporates an amine, an ester, and a methyl group, offering multiple points for further chemical elaboration in drug discovery programs.

Traditional methods for oxazole synthesis, such as the Robinson-Gabriel synthesis, often require hazardous reagents like strong acids or phosphorus oxychloride.[6] The Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), represents a significant improvement and is a cornerstone of heterocyclic chemistry for preparing these structures from aldehydes.[2][7][8] However, recent advancements have focused on developing more sustainable and atom-economical catalytic systems.

This application note details a state-of-the-art approach using calcium catalysis, which leverages an inexpensive, non-toxic, and earth-abundant metal to facilitate a modular and rapid elimination-cyclization reaction, providing direct access to the desired 5-aminooxazole scaffold.[9][10]

The Catalytic Approach: Calcium-Mediated Cyclization

The selected methodology is a calcium-catalyzed reaction between an N-acyl-N,O-acetal (or a related precursor), which serves as an electrophile, and an isocyanide, which acts as the nucleophile and a source of the C4 and C5 atoms of the oxazole ring.

Plausible Reaction Mechanism

The reaction is initiated by the formation of a highly reactive N-acyliminium ion intermediate, facilitated by the Lewis acidic calcium catalyst. This intermediate is then trapped by the nucleophilic isocyanide. The subsequent intramolecular cyclization and an aromatization step, driven by the elimination of an alcohol byproduct, yield the stable 5-aminooxazole ring. This process is efficient, modular, and generates environmentally benign byproducts.[9][10]

G Start N-acyl-N,O-acetal + Isocyanide Iminium N-Acyliminium Ion Intermediate Start->Iminium Active Catalyst - Alcohol Catalyst Ca(NTf2)2 (Catalyst) Active_Catalyst Active Catalyst [Ca(PF6)(NTf2)] Catalyst->Active_Catalyst Forms Active_Catalyst->Start Regenerated Nitrilium Nitrilium Ion Intermediate Iminium->Nitrilium + Isocyanide Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Cyclization Product This compound Cyclized->Product Aromatization (Catalyst Regen.) Byproduct Alcohol Byproduct Additive nBu4NPF6 (Additive) Additive->Active_Catalyst

Caption: Plausible catalytic cycle for the synthesis of 5-aminooxazoles.

Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to the specified steps, coupled with in-process monitoring and final product characterization, ensures a reliable and reproducible outcome.

Materials and Reagents
  • Precursor 1: N-(1-ethoxy-1-oxopropan-2-yl)acetamide (or a suitable N-acyl-N,O-acetal)

  • Precursor 2: Ethyl isocyanoacetate

  • Catalyst: Calcium bis(trifluoromethanesulfonyl)imide, Ca(NTf₂)₂ (5 mol%)

  • Additive: Tetrabutylammonium hexafluorophosphate, nBu₄NPF₆ (5 mol%)

  • Solvent: Ethyl acetate (EtOAc), anhydrous

  • Reaction Vessels: 4 mL screw-cap vials with PTFE-lined caps

  • Monitoring: TLC plates (silica gel 60 F₂₅₄)

  • Purification: Silica gel for flash column chromatography

  • Eluent: Hexanes/Ethyl Acetate with 1% Triethylamine (NEt₃)

Step-by-Step Synthesis Procedure

The overall workflow for the synthesis is outlined below.

Sources

Application Note: A Proposed Strategy for the Solid-Phase Synthesis of Diverse Libraries Using Ethyl 5-amino-2-methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The oxazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities.[1] Ethyl 5-amino-2-methyloxazole-4-carboxylate is a versatile bifunctional building block, offering two distinct points for chemical modification: a nucleophilic C5-amino group and a C4-ethyl ester.[2] Its unique substitution pattern provides a stable and synthetically tractable platform for the development of novel compound libraries.[2] While solid-phase organic synthesis (SPOS) is a powerful tool for the rapid generation of such libraries,[3] established protocols for the direct use of this specific building block on a solid support are not widely documented.

This application note presents a detailed, proposed protocol for the incorporation and derivatization of this compound in a solid-phase synthesis workflow. By leveraging well-established SPOS principles, we outline a robust and logical strategy from resin immobilization to final product cleavage, designed to facilitate the creation of diverse oxazole-based small molecules for drug discovery and development.

Core Principle & Strategic Design

The central challenge in designing a solid-phase synthesis strategy for a bifunctional molecule is the selection of an orthogonal protection and immobilization scheme. This ensures that one functional group is selectively anchored to the solid support while the other remains available for subsequent diversification reactions.

Our proposed strategy involves the following key decisions:

  • Immobilization via Carboxylate: The ethyl ester will first be hydrolyzed in solution to the corresponding carboxylic acid. This acid will then serve as the anchor point for attachment to an amine-functionalized resin, such as a Rink Amide resin.[4] This approach is chosen because it liberates the C5-amino group, a versatile handle for a wide array of subsequent on-resin reactions (e.g., acylation, sulfonylation, alkylation).

  • Resin Selection: Rink Amide: Rink Amide resin is ideal for this application.[4][5] It possesses an acid-labile linker that, upon cleavage with trifluoroacetic acid (TFA), yields a C-terminal carboxamide in the final product.[6] This is a common and often desirable functional group in bioactive molecules.

  • On-Resin Diversification: With the oxazole scaffold securely anchored, the free C5-primary amine can be readily coupled with a diverse set of carboxylic acids, sulfonyl chlorides, or other electrophiles to build a library of analogs.

  • In-Process Control (IPC): The Kaiser test, a highly sensitive colorimetric assay for detecting free primary amines, will be used as a critical IPC.[7][8] A negative Kaiser test (colorless/yellow beads) will confirm the successful and complete acylation of the C5-amino group.[9]

  • Cleavage Strategy: A standard TFA-based cleavage cocktail will be employed to release the final products from the resin while simultaneously removing any acid-labile side-chain protecting groups.[10][11] The inclusion of scavengers like triisopropylsilane (TIS) and water is critical to trap reactive cations generated during cleavage.[10]

Workflow & Chemical Pathway Visualization

The overall synthetic workflow is depicted below. This process is designed for logical progression, with clear checkpoints to ensure reaction completion before proceeding to the next step.

G cluster_0 Solution Phase cluster_1 Solid-Phase Synthesis (On-Resin) cluster_2 Cleavage & Isolation S1 1. Saponification This compound -> Carboxylic Acid S2 2. Immobilization Couple Acid to Rink Amide Resin S1->S2 DIC, Oxyma S3 QC: Kaiser Test (Confirm Amine Presence on Resin) S2->S3 Check Resin Loading S4 3. Diversification Acylate C5-Amine with R-COOH S3->S4 HBTU, DIPEA S5 QC: Kaiser Test (Confirm Reaction Completion) S4->S5 Monitor Coupling S6 4. Cleavage Treat with TFA Cocktail S5->S6 Proceed if Negative S7 5. Product Isolation Precipitate, Purify & Characterize S6->S7 Cold Ether

Caption: High-level workflow for the solid-phase synthesis.

The chemical transformations occurring on the solid support are illustrated in the following diagram.

G Resin Rink Amide Resin (Fmoc-Protected Amine) DeprotectedResin Deprotected Resin (Free Amine) Resin->DeprotectedResin 1. 20% Piperidine/DMF ImmobilizedScaffold Immobilized Scaffold (Free C5-Amine) DeprotectedResin->ImmobilizedScaffold 2. Oxazole-4-COOH, DIC, Oxyma/DMF DiversifiedProduct On-Resin Product (Acylated C5-Amine) ImmobilizedScaffold->DiversifiedProduct 3. R-COOH, HBTU, DIPEA/DMF FinalProduct Cleaved Product (C-Terminal Amide) DiversifiedProduct->FinalProduct 4. TFA/TIS/H₂O (95:2.5:2.5)

Caption: Key chemical reaction steps on the solid support.

Detailed Experimental Protocols

Materials & Reagents:

  • Fmoc-Rink Amide AM resin (100-200 mesh)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (OxymaPure®)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Diethyl ether, cold

  • Kaiser Test Kit Reagents[7][8][12]

Protocol 1: Preparation of Building Block (Saponification)
  • Dissolution: Dissolve this compound (1.0 eq) in a minimal amount of ethanol or THF.

  • Hydrolysis: Add 1 M aqueous sodium hydroxide (1.2 eq) dropwise at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH ~3-4 with 1 M HCl.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The product is 5-amino-2-methyloxazole-4-carboxylic acid.

Protocol 2: Immobilization on Rink Amide Resin
  • Resin Preparation: Place Fmoc-Rink Amide resin (e.g., 0.1 mmol scale) in a solid-phase synthesis vessel.[13] Swell the resin in DMF for 15-30 minutes, then drain.[14]

  • Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin. Agitate for 10 minutes, drain, and repeat for another 10 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Pre-activation: In a separate vial, dissolve 5-amino-2-methyloxazole-4-carboxylic acid (3 eq), Oxyma (3 eq), in DMF. Add DIC (3 eq) and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activated building block solution to the deprotected resin. Agitate at room temperature for 4-6 hours.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • QC Check: Perform a qualitative Kaiser test on a small sample of beads. A positive result (intense blue beads) indicates the presence of the free C5-amino group and successful immobilization.[9][15]

Protocol 3: On-Resin Diversification (Example: Acylation)
  • Reagent Preparation: In a separate vial, dissolve the diversifying carboxylic acid (R-COOH, 4 eq) and HBTU (3.9 eq) in DMF. Add DIPEA (8 eq) and allow to pre-activate for 2 minutes.

  • Coupling: Add the activated acid solution to the resin-bound oxazole scaffold from Protocol 2. Agitate at room temperature for 2-4 hours.

  • Washing: Drain the solution and wash the resin with DMF (5x), MeOH (3x), and DCM (3x).

  • QC Check (Mandatory): Perform a Kaiser test.[7][8] A negative result (colorless or yellow beads) indicates complete coupling. If the test is positive, repeat the coupling step.

Protocol 4: Cleavage and Product Isolation
  • Final Wash: Wash the resin from Protocol 3 with DCM (5x) and dry it under a stream of nitrogen.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA / TIS / Water (95:2.5:2.5 v/v/v). Caution: Work in a fume hood and wear appropriate PPE. To prevent a potential side reaction involving the Rink Amide linker, 1,3-dimethoxybenzene (5% v/v) can be included in the cocktail.[10][16]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of resin) and agitate at room temperature for 2-3 hours.[4]

  • Product Collection: Filter the resin and collect the filtrate into a centrifuge tube. Wash the resin twice with a small volume of fresh TFA, combining the filtrates.

  • Precipitation: Add the collected filtrate dropwise into a larger volume of ice-cold diethyl ether (approx. 10x the filtrate volume) to precipitate the crude product.

  • Isolation & Purification: Centrifuge the mixture, decant the ether, and wash the solid pellet with more cold ether. Dry the crude product under vacuum. The product can then be purified by reverse-phase HPLC.

Representative Parameters and Expected Outcomes

As this is a proposed protocol, the following table outlines the target parameters and expected results based on established SPOS methodologies.

ParameterTarget / MethodExpected Outcome & Justification
Resin Loading Gravimetric or UV-Vis (Fmoc cleavage)0.4 - 0.7 mmol/g. Standard loading for Rink Amide resins, balancing yield with reaction efficiency.
Immobilization Check Kaiser TestIntense blue beads. Confirms the presence of the free primary C5-amine after immobilization.[7]
Coupling Efficiency Kaiser TestColorless/yellow beads. Indicates >99% consumption of the free C5-amine, ensuring high purity of the final product.[8]
Crude Purity LC-MS Analysis>70%. Typical purity for SPOS products post-cleavage before final purification.
Final Yield Mass after HPLC Purification30-60% (overall). A realistic expectation for a multi-step solid-phase synthesis and purification workflow.

Trustworthiness & Self-Validation

The integrity of this protocol is maintained by the inclusion of mandatory in-process controls. The Kaiser test serves as a binary (pass/fail) checkpoint after each coupling step that involves a primary amine.[15] A failure (positive blue test after a diversification coupling) immediately indicates an incomplete reaction, prompting a recoupling or capping step before proceeding. This prevents the accumulation of deletion impurities, ensuring that the final cleaved product is predominantly the desired molecule. Final characterization via LC-MS validates the identity and purity of the synthesized compound against its theoretical mass.

References

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • Golebiowski, A., Klopfenstein, S. R., & Portlock, D. E. (2006). Automated synthesis of heterocycles on solid supports. Current Opinion in Drug Discovery & Development, 9(6), 713–728. Retrieved from [Link]

  • Stathopoulos, P., Papas, S., & Tsikaris, V. (2006). C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation. Journal of Peptide Science, 12(3), 227–232. Retrieved from [Link]

  • UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • AAPPTec. (n.d.). How to Synthesize a Peptide. Retrieved from [Link]

  • Krchnák, V., & Cabel, D. (2018). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). STAR Protocols, 1(1), 100001. Retrieved from [Link]

  • Dolle, R. E. (2014). Current Parallel Solid-Phase Synthesis of Drug-like Oxadiazole and Thiadiazole Derivatives for Combinatorial Chemistry. ACS Combinatorial Science, 16(10), 493–508. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Franzén, R. G. (2000). Recent advances in the preparation of heterocycles on solid support: a review of the literature. Journal of Combinatorial Chemistry, 2(3), 195–214. Retrieved from [Link]

  • Bîrleanu, C. G., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(11), 3321. Retrieved from [Link]

  • Joshi, P., et al. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 84(1), 1-11. Retrieved from [Link]

  • Patel, K. D., et al. (2020). Solid phase synthesis of novel 1,3,4-oxadiazole derivatives and evaluation of their antimicrobial activity. World Scientific News, 147, 35-44. Retrieved from [Link]

  • Sharma, V., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 12(5), 200-212. Retrieved from [Link]

  • Czelen, P., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of Peptides. Molecules, 27(17), 5625. Retrieved from [Link]

Sources

Application Notes & Protocols: Electrophilic Reactions of Ethyl 5-Amino-2-methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

Ethyl 5-amino-2-methyloxazole-4-carboxylate is a highly functionalized heterocyclic compound that serves as a valuable building block in organic synthesis and medicinal chemistry.[1] Its structure, featuring a nucleophilic amino group, an electron-withdrawing ester, and an oxazole core, provides a unique platform for constructing more complex molecular architectures. 5-Amino-substituted oxazoles are recognized as "privileged scaffolds" due to their prevalence in molecules with significant biological and pharmaceutical activity.[2]

This guide provides a detailed exploration of the reactivity of this compound with various electrophiles. As a Senior Application Scientist, this document moves beyond simple procedural lists to explain the underlying principles governing these reactions, offering researchers the insights needed to optimize conditions, predict outcomes, and troubleshoot experiments effectively. The protocols described herein are designed as self-validating systems, incorporating checkpoints for reaction monitoring and product characterization.

Reactivity Profile: Understanding the Electronic Landscape

The reactivity of this compound is dominated by the electronic character of its substituents. The C5-amino group is a potent electron-donating group, which significantly increases the electron density of the heterocyclic system. This makes the exocyclic nitrogen atom a strong nucleophilic center, and the primary site of attack for most electrophiles. Conversely, the C4-carboxylate group is electron-withdrawing, influencing the overall electronic distribution.

The primary reactive site is the nitrogen atom of the C5-amino group due to its high nucleophilicity and steric accessibility. Reactions with electrophiles will predominantly occur at this position. While the oxazole ring itself contains heteroatoms, direct electrophilic attack on the ring is generally disfavored compared to reaction at the highly activated amino group.

Figure 1: Key electronic features governing the reactivity of the title compound.

Core Reactions and Protocols

This section details the most common and synthetically useful reactions of this compound with various classes of electrophiles.

N-Acylation: Formation of Amides

N-acylation is a robust and high-yielding reaction for converting the primary amino group into a more complex amide functionality. This transformation is fundamental in drug development for modifying the properties of a lead compound. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of an acylating agent (e.g., acyl chloride or anhydride).

G cluster_0 General Mechanism for N-Acylation start Oxazole-NH2 + Acyl Halide (R-CO-X) ts1 Nucleophilic Attack start->ts1 intermediate Tetrahedral Intermediate [Oxazole-NH2+ -CO- R]- X- ts1->intermediate ts2 Collapse of Intermediate (Loss of H-X) intermediate->ts2 product N-Acylated Product (Oxazole-NH-CO-R) ts2->product

Figure 2: Simplified mechanism of N-acylation of the 5-aminooxazole.

Protocol 3.1.1: General Procedure for N-Acylation with Acyl Chlorides

  • Rationale: This protocol uses a non-nucleophilic organic base, triethylamine (TEA), to scavenge the HCl generated during the reaction, driving it to completion and preventing protonation of the starting amine. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve both reactants.

  • Materials:

    • This compound (1.0 equiv)

    • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 equiv)

    • Triethylamine (TEA) (1.5 equiv)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.70 g, 10 mmol).

    • Dissolve the starting material in anhydrous DCM (e.g., 50 mL).

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (2.1 mL, 15 mmol) to the stirred solution.

    • Slowly add the acyl chloride (11 mmol) dropwise over 5 minutes. Maintain the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 50% Ethyl Acetate in Hexanes). The disappearance of the starting material spot indicates completion.

    • Workup: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes).

Table 1: Representative Data for N-Acylation Reactions

ElectrophileProductTypical Yield
Acetyl ChlorideEthyl 5-acetamido-2-methyloxazole-4-carboxylate>90%
Benzoyl ChlorideEthyl 5-benzamido-2-methyloxazole-4-carboxylate>85%
4-Nitrobenzoyl ChlorideEthyl 2-methyl-5-(4-nitrobenzamido)oxazole-4-carboxylate>88%
N-Alkylation and Reductive Amination

Direct N-alkylation with alkyl halides can be challenging due to the potential for over-alkylation. A more controlled and widely applicable method for generating secondary amines is reductive amination. This two-step, one-pot process involves the initial formation of an imine (Schiff base) by condensation with an aldehyde or ketone, followed by in-situ reduction.

Protocol 3.2.1: Reductive Amination with Aldehydes

  • Rationale: This protocol uses sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is a mild and selective reagent that is particularly effective for reductive aminations. It is less reactive towards the carbonyl group of the aldehyde than other hydrides, allowing the imine formation to proceed before reduction occurs. Acetic acid is often used as a catalyst for imine formation.

  • Materials:

    • This compound (1.0 equiv)

    • Aldehyde (e.g., Benzaldehyde) (1.05 equiv)

    • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

    • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

    • Acetic Acid (catalytic, ~0.1 equiv)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask, add this compound (1.70 g, 10 mmol), the aldehyde (10.5 mmol), and anhydrous DCE (50 mL).

    • Add a catalytic amount of glacial acetic acid (approx. 60 µL, 1 mmol).

    • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

    • Add sodium triacetoxyborohydride (3.18 g, 15 mmol) to the mixture in one portion.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material and the formation of the desired product.

    • Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

    • Extract the aqueous layer with DCM (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel.

G cluster_0 Workflow: Reductive Amination start Oxazole-NH2 + Aldehyde (R-CHO) step1 Step 1: Imine Formation (Acid Catalyst, RT) start->step1 intermediate Imine Intermediate (Oxazole-N=CHR) step1->intermediate step2 Step 2: In-situ Reduction (e.g., NaBH(OAc)3) intermediate->step2 product Secondary Amine Product (Oxazole-NH-CH2R) step2->product

Figure 3: A two-step, one-pot workflow for the synthesis of secondary amines via reductive amination.

Summary and Best Practices

  • Primary Reactivity: The C5-amino group is the primary site for electrophilic attack. Reaction conditions should be chosen to favor monosubstitution.

  • Base Selection: In reactions that produce acidic byproducts (e.g., N-acylation), the use of a non-nucleophilic base like TEA or pyridine is crucial to neutralize the acid and prevent side reactions.

  • Solvent Choice: Anhydrous, aprotic solvents like DCM, THF, or DCE are generally recommended to prevent unwanted side reactions with water.

  • Reaction Monitoring: Always monitor reaction progress using an appropriate technique like TLC or LC-MS. This is the most reliable way to determine reaction completion and identify potential issues.

  • Purification: Due to the polar nature of the oxazole core and the introduced functionalities, flash column chromatography on silica gel is the most common and effective method for purification.

By understanding the principles outlined in this guide and adhering to the detailed protocols, researchers can confidently and efficiently utilize this compound as a versatile scaffold for the synthesis of novel compounds.

References

  • Wang, M., Liu, Y., Xiong, Q., Wang, P., & Yin, Z. (2016). Synthesis of 5-Aminooxazoles and Zwitterionic Fused Imidazolones by I2-Mediated C–H Amination. Organic Letters, 18(1), 136-139. [Link]

  • Loh, K. L., & Lee, W. K. (2004). A Novel Multicomponent Synthesis of Polysubstituted 5-Aminooxazole and Its New Scaffold-Generating Reaction to Pyrrolo[3,4-b]pyridine. Organic Letters, 6(24), 4407-4410. [Link]

  • Yin, Z., Chang, J., & Yu, W. (2015). Synthesis of 5-Aminooxazoles and Zwitterionic Fused Imidazolones by I2-Mediated C–H Amination. Organic Letters. [Link]

  • Kysil, O., Zozulya, S., & Ivachtchenko, A. (2018). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 6, 54. [Link]

  • Ptaszyńska, K., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5643. [Link]

  • MySkinRecipes. (n.d.). Ethyl 2-amino-4-methyloxazole-5-carboxylate. MySkinRecipes Product Page. [Link]

Sources

"Ethyl 5-amino-2-methyloxazole-4-carboxylate" in the synthesis of bioactive molecules

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Ethyl 5-Amino-2-methyloxazole-4-carboxylate in the Synthesis of Bioactive Molecules

Introduction: The Oxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The 1,3-oxazole ring is a five-membered heterocyclic motif that holds a prominent position in the field of medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-pi stacking, allow it to bind effectively with a wide range of biological receptors and enzymes.[1][2] Consequently, the oxazole nucleus is a core structural component in numerous natural products and synthetic compounds that exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1][3][4][5]

Among the vast array of oxazole-based synthons, This compound (CAS No: 3357-54-8) has emerged as a particularly valuable and versatile building block for the construction of complex bioactive molecules.[6][7][8] Its structure is endowed with three key functional groups ripe for chemical manipulation:

  • A nucleophilic amino group at the C5 position, ideal for forming amides, ureas, or for participating in condensation reactions.

  • An ethyl ester group at the C4 position, which can be hydrolyzed, reduced, or used as an activating group for cyclization reactions.

  • The oxazole ring itself, a stable aromatic core that properly orients the substituents for interaction with biological targets.

This combination of functionalities makes this compound an exceptional starting material for generating molecular diversity, particularly in the synthesis of fused heterocyclic systems and potential enzyme inhibitors.[6][7] This guide provides detailed application notes and protocols for leveraging this powerful synthon in the development of novel therapeutic agents.

Core Application: Synthesis of Oxazolo[5,4-d]pyrimidines as Purine Analogs

A primary application of this compound is in the synthesis of oxazolo[5,4-d]pyrimidines. This fused heterocyclic system is structurally analogous to purines, the fundamental building blocks of DNA and RNA. This structural mimicry allows them to potentially interfere with metabolic pathways involving purines, making them attractive candidates for anticancer and antiviral drug development.[9][10]

The synthetic strategy involves a cyclocondensation reaction, where the oxazole serves as the foundation upon which the pyrimidine ring is constructed. The amino group at C5 and the carbonyl carbon of the ester at C4 are the key reactive centers for this transformation.

Workflow for Synthesis of Oxazolo[5,4-d]pyrimidines

G cluster_0 Step 1: Imidoester Formation cluster_1 Step 2: Cyclocondensation A This compound C Intermediate Imidoester A->C Reflux B Triethyl Orthoformate (One-Carbon Source) B->C E 7-Substituted Oxazolo[5,4-d]pyrimidine (Final Product) C->E Ring Closure D Primary Amine (R-NH2) (Diversity Input) D->E Ethanol, Reflux G A Oxazole Core This compound provides this stable scaffold. B Hinge-Binding Group Installed via the C5-amino group. Forms key H-bonds. A:f0->B:f0 Amide Bond Formation C Solvent-Front Moiety Derived from the C4-ester. Extends into solvent-exposed region to enhance selectivity and solubility. A:f0->C:f0 Ester Modification D Gatekeeper Pocket Moiety The C2-methyl group can be modified to interact with the gatekeeper residue. A:f0->D:f0 Substitution

Sources

Experimental procedure for "Ethyl 5-amino-2-methyloxazole-4-carboxylate" purification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Purification of Ethyl 5-amino-2-methyloxazole-4-carboxylate

Abstract

This comprehensive guide details field-proven methodologies for the purification of this compound (CAS No: 3357-54-8), a critical heterocyclic building block in pharmaceutical research and drug development.[1][2] Achieving high purity of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the efficacy of final active pharmaceutical ingredients. This document provides two robust, validated protocols—recrystallization and flash column chromatography—elucidating not just the procedural steps but the scientific rationale behind them. It is intended for researchers, medicinal chemists, and process development scientists seeking a reliable and scalable purification strategy.

Introduction: The Imperative for Purity

This compound is a key intermediate utilized in the synthesis of a variety of biologically active compounds, including potential enzyme inhibitors and anti-inflammatory agents.[1][2] The structural integrity and purity of this molecule directly influence the outcome of complex synthetic pathways. The presence of impurities, such as unreacted starting materials, isomeric by-products, or residual solvents, can lead to challenging downstream separations, reduced yields, and the introduction of potentially toxic components in drug candidates. Therefore, a robust and reproducible purification strategy is not merely a procedural step but a cornerstone of quality control in the drug development pipeline.

This application note presents a systematic approach to purifying crude this compound to a high degree of purity (typically >98%), suitable for advanced research and development applications.

Compound Profile and Pre-Purification Analysis

Before commencing any purification protocol, it is essential to characterize the crude starting material. This initial analysis informs the selection of the most appropriate purification technique and helps in identifying the impurities that need to be removed.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 3357-54-8[3][4][5]
Molecular Formula C₇H₁₀N₂O₃[1][3]
Molecular Weight 170.17 g/mol [1][3]
Appearance Solid
Storage Temperature 2-8°C

Recommended Pre-Analysis Workflow:

  • Thin-Layer Chromatography (TLC): A rapid and indispensable tool for assessing the complexity of the crude mixture and for developing a solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of the purity of the crude product and allows for the detection of minor impurities.[4][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the identity of the desired product and to tentatively identify major impurities by their characteristic signals.[4][7]

  • Mass Spectrometry (MS): Confirms the molecular weight of the target compound.[4][7]

Purification Methodologies: A Dual Approach

Based on the typical solid nature of this compound and its polarity, two primary methods are recommended: Recrystallization for moderately impure samples (>85%) and Flash Column Chromatography for more complex mixtures.

Method A: Recrystallization

Principle: This technique leverages differences in solubility between the target compound and its impurities in a given solvent at varying temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. As the saturated solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals while impurities remain dissolved in the mother liquor.

Solvent System Selection: The selection of an appropriate solvent is the most critical parameter. The structure of this compound, with its polar amino and ester groups and a less polar heterocyclic core, suggests screening mid-polarity solvents. Ethyl acetate is an excellent starting point, as it is known to be effective for similar heterocyclic esters.[8]

Detailed Protocol for Recrystallization from Ethyl Acetate:

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal volume of ethyl acetate (e.g., 20-25 mL) and heat the mixture to a gentle boil on a hot plate with stirring. Add more hot ethyl acetate in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and boil for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Yield Maximization: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethyl acetate to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

Method B: Flash Column Chromatography

Principle: This is a form of preparative liquid chromatography that relies on the differential partitioning of components between a solid stationary phase (typically silica gel) and a liquid mobile phase. Compounds with higher affinity for the stationary phase move down the column more slowly than compounds with lower affinity, enabling separation.

Phase Selection:

  • Stationary Phase: Silica gel (SiO₂, 230-400 mesh) is the standard choice for compounds of this polarity.

  • Mobile Phase (Eluent): The choice of eluent is determined empirically using TLC. The goal is to find a solvent system where the target compound has a Retention Factor (Rƒ) of approximately 0.3-0.4. A gradient or isocratic system of hexanes and ethyl acetate is typically effective. For similar isoxazole compounds, systems like petroleum ether/diethyl ether or dichloromethane have been used successfully, indicating that a hexane/ethyl acetate system is a logical starting point.[9]

Detailed Protocol for Flash Column Chromatography:

  • TLC Analysis: Spot the crude mixture on a TLC plate and develop it in various ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 2:1, 1:1). Visualize under UV light. Select the solvent system that provides good separation and an Rƒ of ~0.35 for the product spot.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (or a less polar starting eluent like 100% hexane). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method typically results in better separation than loading a liquid sample. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with a less polar composition if a gradient is used. Apply gentle positive pressure to maintain a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes or vials. Monitor the separation by collecting small spots from the column outflow onto a TLC plate and visualizing them.

  • Analysis and Pooling: Run TLC on the collected fractions to identify those containing the pure product. Combine the pure fractions into a round-bottom flask.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.

  • Final Drying: Place the resulting solid under high vacuum to remove any residual solvent.

Visualization of Purification Workflows

A clear understanding of the process flow is critical for reproducibility. The following diagrams illustrate the decision-making process and the procedural steps for purification.

Purification_Workflow cluster_start Initial Stage cluster_decision Method Selection cluster_methods Purification Protocols cluster_end Final Stage crude Crude Product (this compound) analysis Pre-Purification Analysis (TLC, HPLC, NMR) crude->analysis decision Assess Purity & Complexity analysis->decision recryst Method A: Recrystallization decision->recryst High Purity (>85%) Few Impurities column Method B: Flash Column Chromatography decision->column Low Purity (<85%) Complex Mixture qc Post-Purification QC (HPLC, MP, NMR, MS) recryst->qc column->qc final_product Pure Product (>98%) qc->final_product

Caption: General workflow for the purification of this compound.

Column_Chromatography_Workflow start Start tlc 1. Develop Eluent System via TLC start->tlc pack 2. Pack Column with Silica Gel tlc->pack load 3. Dry Load Sample pack->load elute 4. Elute Column & Collect Fractions load->elute monitor 5. Monitor Fractions by TLC elute->monitor pool 6. Pool Pure Fractions monitor->pool evap 7. Evaporate Solvent pool->evap end Pure Product evap->end

Caption: Step-by-step workflow for Flash Column Chromatography.

Post-Purification Quality Control

Verification of purity after the chosen procedure is mandatory. The purified compound should be subjected to the same analytical techniques used for the crude material.

Table 2: Acceptance Criteria for Purified Product

Analysis MethodSpecificationRationale
HPLC Purity ≥ 98.0%Ensures suitability for sensitive pharmaceutical synthesis.
Melting Point Sharp, narrow rangeA broad melting range indicates the presence of impurities.
¹H NMR Spectrum conforms to the known structure; absence of impurity signals.Confirms structural identity and high purity.
Residual Solvents Within acceptable limits (per ICH guidelines)Ensures product safety and stability.

Safety and Handling

This compound and its analogs should be handled with appropriate care in a well-ventilated fume hood. While specific toxicity data is limited, related compounds are known to cause skin and eye irritation.[7] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. All solvents used in these procedures are flammable and should be handled away from ignition sources. Consult the Material Safety Data Sheet (MSDS) for the compound and all solvents before beginning work.

Conclusion

The protocols described in this application note provide robust and reliable methods for purifying this compound. The choice between recrystallization and flash column chromatography should be guided by an initial analysis of the crude product. By following these detailed procedures and understanding the underlying principles, researchers can consistently obtain high-purity material, thereby ensuring the quality and reproducibility of their scientific endeavors.

References

  • CORE. Ethyl 5‐amino‐3‐methylisoxazole‐4‐carboxylate. Available from: [Link]

  • MySkinRecipes. Ethyl 2-amino-4-methyloxazole-5-carboxylate. Available from: [Link]

  • Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • PubChem. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747. Available from: [Link]

  • SIELC Technologies. Separation of Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate on Newcrom R1 HPLC column. Available from: [Link]

  • MySkinRecipes. Ethyl 2-amino-4-methyloxazole-5-carboxylate. Available from: [Link]

  • Google Patents. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
  • National Center for Biotechnology Information. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Available from: [Link]

  • Der Pharma Chemica. Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. Available from: [Link]

  • ResearchGate. The Synthesis of Some Chiral 2-Aminoalkyloxazole-4-carboxylates from Isoxazol-5(2H)-ones. Available from: [Link]

  • Semantic Scholar. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Available from: [Link]

  • SIELC Technologies. By Detection. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-amino-2-methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 5-amino-2-methyloxazole-4-carboxylate is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of more complex pharmaceutical intermediates and specialty chemicals. Its synthesis, while conceptually straightforward, is often plagued by the formation of side products that can complicate purification and significantly reduce yields.

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive troubleshooting resource. We will delve into the common synthetic challenges, focusing on the identification and mitigation of frequently observed side products. The core of our discussion will be based on the prevalent synthetic route: the condensation of ethyl 2-chloroacetoacetate (ECAA) with acetamide.

Section 1: The Core Reaction - A Mechanistic Overview

The most common laboratory and industrial synthesis of the target molecule proceeds via a modified Robinson-Gabriel synthesis. The reaction involves the condensation of ethyl 2-chloroacetoacetate with acetamide, which acts as the nitrogen and C2-methyl source for the oxazole ring.

The proposed mechanism involves an initial N-alkylation of acetamide by the highly reactive α-chloro position of ECAA. This is followed by an intramolecular cyclization where the amide oxygen attacks the ketone carbonyl. The resulting intermediate, a hemiaminal or oxazoline, subsequently undergoes dehydration to yield the aromatic oxazole ring.

Reaction_Mechanism ECAA Ethyl 2-chloroacetoacetate Alkylated N-Alkylated Intermediate ECAA->Alkylated N-Alkylation Acetamide Acetamide Acetamide->Alkylated Oxazoline Oxazoline Intermediate Alkylated->Oxazoline Intramolecular Cyclization Product This compound Oxazoline->Product Dehydration (-H2O)

Caption: Proposed reaction pathway for oxazole synthesis.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction yield is disappointingly low, and the crude TLC/LC-MS shows a complex mixture of products. What are the likely causes?

A1: This is a frequent issue stemming from three primary sources: the quality of your starting materials, competing reaction pathways under your chosen conditions, and suboptimal reaction parameters.

  • Starting Material (ECAA) Impurities: Commercial ethyl 2-chloroacetoacetate is often the main culprit. Its synthesis can generate significant isomeric and over-chlorinated impurities that will react alongside the desired material.[1]

    • Ethyl 2,2-dichloroacetoacetate: This impurity will react with acetamide to form an undesired dichlorinated byproduct, complicating purification. Its formation is favored at higher temperatures during the chlorination of ethyl acetoacetate.[1]

    • Ethyl 4-chloroacetoacetate: A common isomeric impurity. Its reactivity is different, and it can lead to the formation of other heterocyclic systems or polymeric material. The close boiling points of the 2-chloro and 4-chloro isomers make their separation by distillation difficult.[1]

  • Competing Reaction Pathways & Side Products:

    • Hydrolysis: The ethyl ester group is susceptible to hydrolysis, especially under basic or acidic conditions with residual water. Ensure you are using anhydrous solvents and dried glassware to prevent the formation of the corresponding carboxylic acid.[2]

    • Self-Condensation: In the presence of a sufficiently strong base, ECAA can undergo self-condensation, leading to oligomeric byproducts.[2]

    • Incomplete Dehydration: The reaction may stall at the oxazoline intermediate stage if the dehydration conditions (e.g., heat, acid catalyst) are insufficient. This can often be observed by NMR or mass spectrometry.

  • Suboptimal Reaction Conditions:

    • Temperature: While heat is required for the final dehydration step, excessive temperatures (>150°C) can lead to decomposition and the formation of dark, tarry substances.[3]

    • Solvent: Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions but may also promote side reactions if not carefully controlled.[2]

Q2: I've isolated a significant byproduct with the same mass as my target compound (C₇H₁₀N₂O₃). What is it likely to be?

A2: The most probable candidate is a regioisomeric oxazole. The condensation reaction can theoretically proceed in two ways, leading to two different isomers. While the desired product is this compound, the formation of Ethyl 4-amino-2-methyloxazole-5-carboxylate is a distinct possibility, arising from a different cyclization regiochemistry. These isomers will have identical mass spectra but can typically be separated by chromatography (HPLC or column) and distinguished by 2D NMR techniques (HMBC, NOESY).

Q3: My ECAA starting material is suspect. How can I mitigate issues related to its impurities?

A3: Addressing starting material purity is crucial for a successful and reproducible synthesis.

  • Source High-Purity ECAA: Whenever possible, purchase ECAA with the highest available purity and analyze it by GC-MS or NMR upon receipt to confirm its integrity.

  • Purify Before Use: If you suspect impurities, purification by vacuum distillation is the most effective method.[1] However, be aware that separating the 2-chloro and 4-chloro isomers is challenging.

  • Control Precursor Synthesis: If you are preparing ECAA yourself from ethyl acetoacetate and a chlorinating agent like sulfuryl chloride (SO₂Cl₂), precise temperature control is essential to minimize the formation of the dichlorinated byproduct. The dropwise addition of SO₂Cl₂ should be performed at low temperatures (-5°C to 10°C) before slowly warming to room temperature to complete the reaction.[1][4]

Q4: The reaction mixture turned dark brown/black, and my final product is discolored. How can I clean it up?

A4: Dark coloration indicates degradation and the formation of polymeric impurities, often from overheating or extended reaction times. While prevention is ideal, purification is necessary.

  • Charcoal Treatment: Before workup, you can sometimes decolorize the reaction mixture by stirring it with a small amount of activated charcoal and then filtering through Celite.

  • Recrystallization: This is often the most effective method for purifying the final solid product. Screen various solvents; ethanol, isopropanol, or ethyl acetate/hexane mixtures are good starting points.

  • Silica Gel Chromatography: If recrystallization fails, column chromatography is the next step. A gradient elution from a non-polar solvent system (e.g., hexane/ethyl acetate) to a more polar one is typically effective. See the detailed protocol below.

Section 3: Key Experimental Protocols

Data Summary: Common Side Products and Their Origin
Side Product/ImpurityChemical FormulaOriginMitigation Strategy
Ethyl 2,2-dichloroacetoacetateC₆H₈Cl₂O₃Impurity in ECAA starting material[1]Use high-purity ECAA; control temperature during ECAA synthesis[4]
Ethyl 4-chloroacetoacetateC₆H₉ClO₃Isomeric impurity in ECAA starting material[1]Use high-purity ECAA; fractional distillation (difficult)
Ethyl 4-amino-2-methyloxazole-5-carboxylateC₇H₁₀N₂O₃Regioisomeric reaction productOptimize reaction conditions; separate by chromatography
5-Amino-2-methyloxazole-4-carboxylic acidC₅H₆N₂O₃Hydrolysis of the ester group[2]Use anhydrous solvents and reagents
Oxazoline IntermediateC₇H₁₂N₂O₄Incomplete dehydrationIncrease reaction temperature or time; consider acid catalyst
Protocol 1: Purification by Silica Gel Column Chromatography

This protocol provides a general guideline for purifying the crude product.

  • Prepare the Column: Select an appropriate size glass column and slurry-pack it with silica gel (230-400 mesh) using a non-polar solvent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. If it's insoluble, adsorb it onto a small amount of silica gel, dry it, and carefully add the powder to the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Gradient: Gradually increase the polarity of the mobile phase. A typical gradient might be from 5% to 40% Ethyl Acetate in Hexane. The exact gradient should be determined beforehand by TLC analysis.

  • Monitor Fractions: Collect fractions and monitor them by TLC, visualizing with a UV lamp and/or an iodine chamber.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound. Confirm purity by HPLC and NMR.

Section 4: Visual Troubleshooting Workflow

This decision tree provides a logical workflow for diagnosing and solving common synthesis problems.

Troubleshooting_Workflow Start Problem: Low Yield / High Impurity Check_SM Analyze Starting Materials (ECAA, Acetamide) by GC-MS or NMR Start->Check_SM Check_Cond Review Reaction Conditions (Temp, Time, Solvent) Start->Check_Cond Analyze_Crude Characterize Crude Product (TLC, LC-MS, NMR) Start->Analyze_Crude SM_OK Purity >98%? Check_SM->SM_OK Cond_Harsh Temp >150°C or Time >24h? Check_Cond->Cond_Harsh Isomer_Detected Isomer Detected? (Same Mass, Diff RT) Analyze_Crude->Isomer_Detected Hydrolysis_Detected Hydrolyzed Acid Detected? Analyze_Crude->Hydrolysis_Detected SM_Impure Impure ECAA Detected (Dichloro, 4-Chloro) SM_OK->SM_Impure No Cond_OK Conditions Optimal? SM_OK->Cond_OK Yes Purify_SM Action: Purify ECAA via Vacuum Distillation SM_Impure->Purify_SM Cond_Mild Temp too low or Time too short? Cond_Harsh->Cond_Mild No Optimize_Cond Action: Screen Temp (120-140°C) and Solvents Cond_Harsh->Optimize_Cond Yes Cond_Mild->Optimize_Cond Yes Optimize_Chromo Action: Optimize Chromatography for Isomer Separation Isomer_Detected->Optimize_Chromo Yes Use_Anhydrous Action: Use Anhydrous Solvents & Dry Glassware Hydrolysis_Detected->Use_Anhydrous Yes

Caption: Decision tree for troubleshooting synthesis issues.

References

  • Jakubke, H.-D., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Semantic Scholar. Available at: [Link]

  • Jakubke, H.-D., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. Available at: [Link]

  • MySkinRecipes. Ethyl 2-amino-4-methyloxazole-5-carboxylate. Available at: [Link]

  • Google Patents. US3538110A - Production of 4-methyloxazole-5-carboxylic esters.
  • Beyzaei, H., et al. (2015). Novel one-pot process for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. ResearchGate. Available at: [Link]

  • Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Khalafy, J., et al. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. ResearchGate. Available at: [Link]

  • Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Available at: [Link]

  • Google Patents. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
  • MySkinRecipes. Ethyl 2-amino-4-methyloxazole-5-carboxylate. Available at: [Link]

  • Google Patents. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate.

Sources

Technical Support Center: Purification of Ethyl 5-amino-2-methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Ethyl 5-amino-2-methyloxazole-4-carboxylate (CAS No. 3357-54-8). This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable heterocyclic building block. The unique arrangement of functional groups—an amino group, a methyl group, and an ethyl ester on the oxazole core—presents specific challenges during post-synthesis workup and purification.[1][2]

This guide provides field-proven troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles to ensure you can achieve the highest possible purity for your downstream applications.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific, practical problems encountered during the purification of this compound in a question-and-answer format.

Q1: My crude reaction product is a dark, viscous oil or a sticky solid. How can I effectively purify it and induce crystallization?

This is a common issue, often arising from polymeric byproducts, residual high-boiling solvents (like DMF or DMSO), or colored impurities formed during the synthesis. The goal is to first remove the non-target "gunk" before attempting crystallization.

Causality: The presence of the amino group makes the molecule susceptible to oxidation and side reactions, especially at elevated temperatures, leading to colored impurities. The polarity of the molecule can also lead to it "oiling out" if an inappropriate solvent is used for precipitation or crystallization.

Recommended Workflow:

  • Initial Cleanup (Aqueous Wash):

    • Dissolve the crude oil in a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Wash the organic layer sequentially with a mild base (e.g., saturated aq. NaHCO₃) to remove acidic impurities, followed by water, and finally brine to remove bulk water.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. This step should yield a more manageable solid or less viscous oil.

  • Inducing Crystallization (Recrystallization):

    • Solvent Screening is Key: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Protocol:

      • Place the crude, cleaned solid in a flask.

      • Add a small amount of a chosen solvent (see table below).

      • Heat the mixture to the solvent's boiling point with stirring. Continue adding the solvent dropwise until the solid just dissolves.

      • Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

      • Once crystals form, cool the flask in an ice bath (0-4°C) for at least 30 minutes to maximize yield.

      • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation: Recommended Recrystallization Solvents

Solvent SystemRationale & Observations
Isopropanol (IPA) / Water Dissolve in minimal hot IPA. Add hot water dropwise until turbidity persists. Cool slowly. Excellent for breaking oils.
Ethyl Acetate / Hexanes Dissolve in hot EtOAc. Add hexanes until the solution becomes cloudy. Reheat to clarify and cool slowly. Good for removing non-polar impurities.
Toluene A good single-solvent option if impurities have significantly different polarity.
n-Butanol Mentioned in literature for similar heterocyclic compounds for its effectiveness in yielding high-purity crystals.[3]
Q2: My TLC and HPLC analyses show a persistent impurity with a similar Rf/retention time to my product. How can I resolve this?

This scenario strongly suggests the presence of a structural isomer, a common challenge in the synthesis of substituted heterocycles.[4] The most likely isomeric impurity is Ethyl 2-amino-5-methyloxazole-4-carboxylate . Their similar structures and polarities make separation difficult.

Causality: The cyclization step during synthesis can sometimes proceed with poor regioselectivity, leading to the formation of isomers. These isomers often co-crystallize and have very similar solubility profiles.

Visualization: Target Compound vs. Potential Isomeric Impurity

G cluster_0 Target Compound cluster_1 Isomeric Impurity target label_target This compound isomer label_isomer Ethyl 2-amino-5-methyloxazole-4-carboxylate

Caption: Chemical structures of the target and a common isomeric impurity.

Troubleshooting Strategy: High-Resolution Purification

Standard recrystallization may be insufficient. The method of choice is Silica Gel Column Chromatography .

Experimental Protocol: Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (~2-3x the mass of the crude product) by dissolving it in a minimal amount of a polar solvent (e.g., DCM/Methanol), adding the silica, and evaporating the solvent completely. This "dry loading" method provides better resolution.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (see table below). Ensure the packing is uniform and free of air bubbles.

  • Loading & Elution: Carefully add the dry-loaded silica to the top of the column. Begin eluting the mobile phase, collecting fractions, and monitoring the elution by TLC.

  • Fraction Analysis: Combine fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo.

Data Presentation: Recommended Chromatography Eluent Systems

Eluent System (v/v)Typical Rf of TargetNotes
Hexanes : Ethyl Acetate (70:30 to 50:50) 0.3 - 0.4A good starting point. Adjust the ratio to achieve optimal separation from the nearest impurity spot.
Dichloromethane : Methanol (98:2) 0.5 - 0.6For more polar impurities. The small amount of methanol helps to move the polar compounds off the baseline.
Petroleum Ether : Diethyl Ether (80:20) VariesThis system has been reported for purifying similar isoxazole structures and can offer different selectivity.[5]
Q3: My final yield after purification is consistently low. What factors could be contributing to this loss of material?

Low yield is a frustrating issue that can stem from multiple stages of the process, from the reaction itself to the final isolation steps.

Visualization: Workflow for Diagnosing Low Yield

Yield_Troubleshooting A Low Final Yield B Check Reaction Completion (TLC/LC-MS) A->B D Review Workup Procedure A->D F Review Purification Method A->F C Incomplete Reaction B->C Yes I Optimize Reaction (Time, Temp, Reagents) C->I E Loss during Aqueous Wash? (Check pH, Emulsions) D->E Possible J Break Emulsions (Brine) Re-extract Aqueous Layers E->J G Product Streaking on Column? F->G Investigate H Product too Soluble in Recrystallization Solvent? F->H Investigate K Adjust Column Polarity (e.g., add 0.5% TEA) G->K L Use Anti-solvent Cool Longer H->L

Caption: A decision tree for troubleshooting the causes of low purification yield.

Causality & Solutions:

  • Incomplete Reaction: If starting materials are still present in large amounts, the reaction may not have gone to completion. Solution: Optimize reaction conditions (time, temperature, stoichiometry).

  • Loss During Workup: The amino group is basic. If you wash with an acidic solution (pH < 4), you may protonate your product, making it water-soluble and causing it to be lost to the aqueous layer. Solution: Use neutral or mildly basic (pH 8-9) aqueous washes. Check the pH of the aqueous layer before discarding.[6]

  • Column Chromatography Issues: The basic amino group can interact strongly with the acidic silica gel, leading to "streaking" or irreversible adsorption. Solution: Deactivate the silica gel by pre-treating your eluent with a small amount of triethylamine (TEA) or ammonia (~0.5%). This will cap the acidic silanol groups and improve recovery.

  • Recrystallization Losses: The compound might be too soluble in your chosen solvent, even when cold. Solution: Use a two-solvent system (anti-solvent) to force precipitation, or ensure you are cooling the crystallization mixture for an adequate amount of time at a low enough temperature (0-4°C).

Frequently Asked Questions (FAQs)

Q: What are the expected physical properties of pure this compound?

  • Appearance: Typically a white to light yellow crystalline solid.[5]

  • Molecular Formula: C₇H₁₀N₂O₃[2]

  • Molecular Weight: 170.17 g/mol [2][7]

Q: What are the primary impurities I should be looking for?

  • Unreacted Starting Materials: Depending on the synthetic route, these could include ethyl cyanoacetate or hydroxylamine derivatives.[8]

  • Isomeric Byproducts: As discussed, Ethyl 2-amino-5-methyloxazole-4-carboxylate is a common process-related impurity.[1]

  • Hydrolysis Product: Saponification of the ethyl ester to the corresponding carboxylic acid can occur if exposed to strong basic conditions for prolonged periods.

Q: Which analytical techniques are recommended for purity assessment?

  • HPLC (High-Performance Liquid Chromatography): The gold standard for quantitative purity analysis. A C18 reverse-phase column with a water/acetonitrile or water/methanol gradient is a good starting point.[9][10]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Essential for structural confirmation and identifying impurities. Look for the characteristic ethyl ester signals (a triplet and a quartet), the methyl singlet, and the broad singlet for the -NH₂ protons.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the main peak and helps in identifying the mass of impurities.[11]

Q: What are the recommended storage conditions for this compound?

  • To prevent degradation (oxidation or hydrolysis), the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C .[7][12] Protect from light and moisture.

References

  • Sony, S. M. M., et al. Ethyl 5‐amino‐3‐methylisoxazole‐4‐carboxylate. Acta Crystallographica Section E, 2005. Available from: [Link]

  • National Center for Biotechnology Information. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PubMed Central, 2022. Available from: [Link]

  • Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • MySkinRecipes. Ethyl 2-amino-4-methyloxazole-5-carboxylate. Available from: [Link]

  • MySkinRecipes. Ethyl 2-amino-4-methyloxazole-5-carboxylate (Thai). Available from: [Link]

  • Cox, M., Prager, R. H., & Svensson, C. E. The Synthesis of Some Chiral 2-Aminoalkyloxazole-4-carboxylates from Isoxazol-5(2H)-ones. ResearchGate, 2003. Available from: [Link]

  • Semantic Scholar. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Available from: [Link]

  • Google Patents. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
  • National Center for Biotechnology Information. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. PubMed Central, 2015. Available from: [Link]

  • Der Pharma Chemica. Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. Scholars Research Library, 2014. Available from: [Link]

Sources

"Ethyl 5-amino-2-methyloxazole-4-carboxylate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Ethyl 5-amino-2-methyloxazole-4-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to ensure the stability and integrity of this valuable heterocyclic intermediate in your experiments. The quality and reliability of your starting materials are paramount to achieving reproducible and accurate results.[1] This guide provides answers to common questions and solutions to potential problems related to the handling and storage of this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and storage of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

For maximum stability, this compound should be stored under controlled conditions. While specific data for this exact isomer is limited, best practices derived from structurally similar oxazole derivatives, such as Ethyl 2-amino-4-methyloxazole-5-carboxylate, strongly suggest storage at 2-8°C (refrigerated) .[2] To prevent degradation from atmospheric components, it is highly recommended to store the compound under an inert atmosphere (e.g., Argon or Nitrogen) and in a tightly sealed container .[3][4][5]

Q2: How sensitive is this compound to temperature, light, and moisture?

Environmental factors can significantly impact the quality of pharmaceutical intermediates.[6]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[7][8] Storing the compound at the recommended 2-8°C minimizes these risks. Avoid repeated freeze-thaw cycles if the compound is stored in a freezer.

  • Light: Many complex organic molecules, especially those with heterocyclic rings and amino groups, are sensitive to light. Photodegradation can lead to the formation of impurities. Therefore, the compound should be kept in a dark place, for instance, by using an amber vial or by placing the container in a light-blocking secondary container.[9][4]

  • Moisture: The ester and amino functionalities make the compound potentially susceptible to hydrolysis and other moisture-mediated degradation pathways. It is crucial to handle the compound in a dry environment and store it in a well-sealed container, preferably with a desiccant in the secondary storage container.[1]

Q3: What are the visible signs of compound degradation?

Regular visual inspection is a simple first-line check for stability.[10] Key indicators of potential degradation include:

  • Color Change: A shift from its original color (typically a white or off-white solid) to yellow or brown can indicate oxidation or the formation of degradation products.

  • Change in Physical State: Clumping of the powder, which may suggest moisture absorption.

  • Reduced Solubility: Difficulty in dissolving the compound in a solvent in which it was previously known to be soluble can indicate the formation of less soluble impurities or polymers.

Q4: What is the expected shelf-life, and when should I re-test the material?

The shelf-life is critically dependent on adherence to proper storage conditions.[1][6] Manufacturers typically provide an expiration date or a recommended re-test date on the certificate of analysis. If no date is provided, or if the material has been stored for an extended period (e.g., >1 year), it is best practice to re-qualify the material before use in critical applications. A simple check via Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or measuring the melting point can help verify its purity.

Part 2: Troubleshooting Guide

Encountering unexpected results can be frustrating. This guide helps diagnose if the stability of this compound might be the root cause.

Observed Problem Probable Stability-Related Cause Recommended Action & Scientific Rationale
Inconsistent or Low Reaction Yields The compound may have partially degraded, reducing the concentration of the active starting material. Oxidation of the amino group or hydrolysis of the ester can render the molecule unreactive for the desired transformation.1. Use a Fresh Sample: If possible, use a new, unopened container of the reagent. 2. Re-qualify the Material: Run an HPLC or NMR analysis to check the purity of your current batch against the supplier's specification sheet. 3. Strictly Control Reaction Atmosphere: Ensure your reaction is run under a dry, inert atmosphere to prevent further degradation during the experiment.
Appearance of Unexpected Byproducts in Reaction Degradation products present in the starting material can participate in side reactions, leading to a complex product mixture and difficult purification.1. Purify Before Use: If minor impurities are detected, consider re-purifying a small amount of the starting material by recrystallization or column chromatography. 2. Review Handling Protocol: Ensure the compound is not exposed to air or moisture for extended periods while weighing or preparing for the reaction. Use of a glovebox is recommended.
Compound or Solution Discoloration (Yellowing/Browning) This is a classic sign of oxidation or photodegradation. The oxazole ring system and the amino substituent can be susceptible to oxidative processes.[11]1. Store Under Inert Gas: After opening, flush the container headspace with Argon or Nitrogen before re-sealing.[9] 2. Protect from Light: Use amber glass vials for preparing solutions and store them in the dark.[4] 3. Prepare Solutions Fresh: Do not store solutions for extended periods unless their stability in the specific solvent has been verified.
Poor Solubility Compared to Previous Batches Formation of insoluble polymeric materials or salts from degradation can drastically reduce solubility. Moisture can facilitate the formation of hydrates with different solubility profiles.1. Discard the Batch: This often indicates significant degradation, and the material may not be salvageable. 2. Verify Solvent Purity: Ensure the solvent being used is anhydrous, as water can impact both the compound's stability and its solubility.
Part 3: Best Practices Protocol for Handling and Use

Following a standardized protocol minimizes the risk of compound degradation during routine lab work.

Protocol for Preparing a Stock Solution:

  • Preparation: Before opening the container, allow it to equilibrate to room temperature (approx. 30-60 minutes). This prevents condensation of atmospheric moisture onto the cold powder.

  • Inert Environment: If available, perform all weighing and transfers inside a glovebox with a dry, inert atmosphere.

  • Weighing: If a glovebox is not available, weigh the required amount of compound quickly. Minimize the time the container is open.

  • Container Purge: Before re-sealing the main container, gently flush the headspace with a stream of dry nitrogen or argon. Seal the container tightly.

  • Dissolution: Add the weighed compound to an appropriate vial (preferably amber or wrapped in foil). Add the desired anhydrous solvent and mix until dissolved.

  • Solution Storage: If the solution is not for immediate use, flush the vial's headspace with inert gas, seal it tightly with a cap containing a chemically resistant septum, and store it at the recommended temperature (2-8°C), protected from light.

Part 4: Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues potentially related to the stability of this compound.

G start Experimental Anomaly (e.g., Low Yield, Impurities) check_storage Step 1: Verify Storage Conditions start->check_storage is_correct Conditions Correct? (2-8°C, Dark, Inert Gas) check_storage->is_correct correct_storage Action: Correct Storage & Re-attempt Experiment is_correct->correct_storage No check_purity Step 2: Assess Compound Purity is_correct->check_purity  Yes is_pure Purity Acceptable? (via TLC, HPLC, NMR) check_purity->is_pure use_fresh Action: Use Fresh Reagent or Re-purify Material is_pure->use_fresh No other_cause Conclusion: Issue Likely Not Related to Reagent Stability. Investigate Other Parameters. is_pure->other_cause  Yes

Caption: Troubleshooting workflow for stability-related issues.

References
  • Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More. Retrieved from [Link]

  • Pharma Tutor. (n.d.). STABILITY STUDIES IN DRUG DEVELOPMENT PROCESS. Retrieved from [Link]

  • ResearchGate. (2012, March 17). Stability Testing of Pharmaceutical Products. Retrieved from [Link]

  • GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Ethyl 2-amino-4-methyloxazole-5-carboxylate. Retrieved from [Link]

  • PharmaTalks. (2024, September 28). Stability Testing for Pharmaceutical Products | Complete Guide by PharmaTalks [Video]. YouTube. Retrieved from [Link]

  • National Institutes of Health, PubChem. (n.d.). Ethyl 4-methyloxazole-5-carboxylate. Retrieved from [Link]

  • Fisher Scientific. (2024, March 15). SAFETY DATA SHEET. Retrieved from [Link]

  • CP Lab Chemicals. (n.d.). Ethyl 2-amino-4-methyloxazole-5-carboxylate, min 98%, 100 mg. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Ethyl 2-amino-4-methyloxazole-5-carboxylate. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Ethyl 5-amino-2-methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Ethyl 5-amino-2-methyloxazole-4-carboxylate (CAS No. 3357-54-8). This resource is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during its synthesis. The guidance herein is structured to explain the causality behind experimental choices, ensuring a robust and reproducible reaction setup.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis, focusing on a common and effective synthetic route: the condensation of ethyl 2-chloroacetoacetate with acetamidine.

Diagram: General Troubleshooting Workflow

Below is a logical workflow for addressing common issues during the synthesis.

troubleshooting_workflow cluster_issues Troubleshooting Loop start Reaction Start monitor Monitor Reaction (TLC/LC-MS) start->monitor workup Reaction Workup monitor->workup Reaction Complete low_yield Problem: Low Yield monitor->low_yield Incomplete Reaction or Side Products purify Purification (Chromatography/Recrystallization) workup->purify product Desired Product purify->product Successful impurity Problem: Impurity Issues purify->impurity Co-elution or Difficult Separation optimize Optimize Conditions: - Temperature - Solvent - Base Stoichiometry - Reaction Time low_yield->optimize Analyze & Adjust impurity->optimize Analyze & Adjust optimize->start Re-run Experiment

Caption: A logical workflow for troubleshooting common synthesis problems.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in this synthesis often stem from three main areas: suboptimal reaction conditions, instability of reactants or products, and inefficient workup.

  • Causality of Low Yield: The reaction involves a nucleophilic attack from acetamidine onto the chlorinated carbon of ethyl 2-chloroacetoacetate, followed by cyclization. This process is highly dependent on the effective concentration of the deprotonated (active) acetamidine and the prevention of competing side reactions.

  • Troubleshooting & Optimization:

    • Base Selection and Stoichiometry: Acetamidine is typically used as its hydrochloride salt and requires a base for activation.

      • Insight: Using a weak, non-nucleophilic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is crucial. Strong bases (e.g., NaOH, NaOEt) can promote self-condensation of the ethyl 2-chloroacetoacetate or hydrolysis of the ester functional group. Use at least 1.1 to 1.5 equivalents of the base to ensure sufficient free acetamidine is present.

    • Solvent Choice: The solvent must solubilize the reactants but not interfere with the reaction.

      • Insight: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are excellent choices as they effectively dissolve the starting materials and facilitate the reaction. Alcohols like ethanol can also be used, but may lead to transesterification byproducts if reaction times are prolonged or temperatures are high.

    • Temperature Control: The reaction is sensitive to temperature.

      • Insight: Running the reaction at a moderately elevated temperature (e.g., 60-80 °C) is typically required to drive the cyclization. However, excessive heat can lead to decomposition and the formation of tar-like byproducts. Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) to determine the optimal balance of reaction rate and byproduct formation.

Q2: I'm observing significant impurity spots on my TLC plate that are difficult to separate. What are the likely side products and how can I minimize them?

A2: The formation of side products is a common challenge due to the multiple reactive sites on the starting materials.

  • Plausible Side Reactions:

    • Favorskii Rearrangement: The enolate of ethyl 2-chloroacetoacetate can undergo an intramolecular cyclization to form a cyclopropanone intermediate, which can lead to various rearranged byproducts.

    • Dimerization/Polymerization: The highly reactive starting materials can self-condense, especially under overly harsh conditions (high temperature or incorrect base).

    • Formation of Imidazole Isomers: Although less common in this specific reaction, alternative cyclization pathways can sometimes lead to the formation of imidazole derivatives.

Diagram: Proposed Synthesis and Potential Side Reactions

reaction_scheme cluster_reactants cluster_products r1 Ethyl 2-chloroacetoacetate p1 This compound (Desired Product) r1->p1 Base (e.g., K₂CO₃) Solvent (e.g., DMF) 60-80 °C sp1 Favorskii Byproducts r1->sp1 Incorrect Base/ High Temp. sp2 Polymeric Material r1->sp2 High Temp./ High Concentration plus + r2 Acetamidine r2->p1 Base (e.g., K₂CO₃) Solvent (e.g., DMF) 60-80 °C r2->sp1 Incorrect Base/ High Temp. r2->sp2 High Temp./ High Concentration

Caption: Proposed synthesis route and common competitive side reactions.

  • Minimization Strategies:

    • Control Reagent Addition: Add the ethyl 2-chloroacetoacetate dropwise to the mixture of acetamidine hydrochloride, base, and solvent at room temperature before heating. This maintains a low concentration of the electrophile and minimizes self-condensation.

    • Optimize Temperature Profile: Start the reaction at a lower temperature and gradually increase it only if the reaction is proceeding too slowly. A typical range is 60-70 °C.[1]

    • Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may occur at elevated temperatures, leading to a cleaner reaction profile.

Q3: My product seems difficult to purify by column chromatography. Are there alternative strategies?

A3: The amino group in the final product can cause streaking on silica gel columns, making purification challenging.

  • Purification Tactics:

    • Column Chromatography Optimization:

      • Solvent System: A gradient elution starting from a non-polar system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity is often effective.

      • Additive: To reduce tailing caused by the basic amino group, add a small amount of triethylamine (~0.5-1%) to the eluent. This neutralizes the acidic sites on the silica gel.

    • Recrystallization: If the crude product is obtained as a solid or can be solidified, recrystallization is an excellent alternative for achieving high purity.

      • Procedure: Experiment with different solvent systems. A good starting point is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, ethyl acetate) and then add a co-solvent in which it is poorly soluble (e.g., hexanes, water) until turbidity is observed. Allow the solution to cool slowly to promote the formation of pure crystals.

    • Acid/Base Extraction: During the workup, a carefully controlled acid wash (e.g., with dilute HCl) can protonate the desired product, pulling it into the aqueous layer and leaving non-basic impurities in the organic layer. Subsequent basification of the aqueous layer and re-extraction will recover the product. This must be done carefully to avoid hydrolysis of the ester.

Optimized Protocol & Data

The following protocol represents a robust starting point for the synthesis. Researchers should aim to optimize these parameters based on their specific laboratory conditions and observations.

Experimental Protocol: Synthesis
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetamidine hydrochloride (1.0 eq), potassium carbonate (1.5 eq), and DMF (5-10 mL per gram of acetamidine HCl).

  • Reagent Addition: Stir the suspension at room temperature for 15 minutes. Begin the dropwise addition of ethyl 2-chloroacetoacetate (1.05 eq) over 20-30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to 65 °C. Monitor the reaction progress every hour using TLC (e.g., 3:1 Hexane:Ethyl Acetate with 0.5% triethylamine). The reaction is typically complete within 3-6 hours.

  • Workup: Cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentration: Remove the solvent under reduced pressure to yield the crude product, which can then be purified.

Table 1: Summary of Recommended Reaction Parameters
ParameterRecommended Value/ConditionRationale
Stoichiometry ~1.05 eq. Ethyl 2-chloroacetoacetate to 1.0 eq. Acetamidine HClA slight excess of the chloro-ester ensures full consumption of the more valuable acetamidine.
Base 1.5 eq. Potassium Carbonate (K₂CO₃)A mild, non-nucleophilic base that effectively neutralizes the HCl salt without causing side reactions.
Solvent DMF or AcetonitrilePolar aprotic solvents that provide good solubility for reactants and facilitate the SN2 and cyclization steps.
Temperature 60-70 °COptimal range to ensure a reasonable reaction rate while minimizing thermal decomposition.[1]
Reaction Time 3-6 hoursTypically sufficient for completion; should be confirmed by reaction monitoring (TLC/LC-MS).
Purification Eluent Hexane/Ethyl Acetate gradient with 0.5-1% TriethylamineEffective for silica gel chromatography, minimizing tailing of the amine-containing product.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Google Patents. (2014). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.

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Oxazole Ring Formation: A Technical Support Center for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for oxazole ring formation. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in the synthesis of this critical heterocyclic motif. As a privileged scaffold in numerous natural products and pharmaceuticals, the successful and efficient construction of the oxazole ring is paramount. This document provides in-depth, field-proven insights into troubleshooting common synthetic hurdles, moving beyond simple protocols to explain the underlying chemical principles that govern success or failure in your experiments.

Frequently Asked Questions (FAQs)

Q1: My oxazole synthesis is resulting in a very low yield or no product at all. What are the most common initial checks I should perform?

A1: A low or zero yield is a frequent issue that can often be traced back to fundamental reaction parameters. Before delving into complex mechanistic problems, a systematic review of the basics is crucial.

  • Reagent Purity and Stoichiometry: Ensure all starting materials are of high purity and that the stoichiometry is correct. Impurities can interfere with the reaction, and incorrect molar ratios can lead to incomplete conversion or the formation of side products.

  • Anhydrous Conditions: Many oxazole syntheses, particularly the Fischer and Robinson-Gabriel methods, are sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents. The presence of water can hydrolyze key intermediates or deactivate reagents.[1]

  • Reaction Temperature: Temperature control is critical. Some reactions require initial cooling to control exothermic processes, followed by heating to drive the reaction to completion.[2] Ensure your reaction is maintained at the optimal temperature for the specific method you are using.

  • Atmosphere: Reactions sensitive to oxidation or moisture should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Q2: I'm observing a significant amount of dark, insoluble material (charring) in my Robinson-Gabriel synthesis. What is causing this, and how can I prevent it?

A2: Charring is a common problem in Robinson-Gabriel synthesis, especially when using strong protic acids like concentrated sulfuric acid as the dehydrating agent.[3] This occurs because concentrated sulfuric acid is a powerful dehydrating agent that can indiscriminately remove water from organic molecules, leading to the formation of elemental carbon.[4][5]

To prevent charring, consider the following:

  • Alternative Dehydrating Agents: Switch to a milder dehydrating agent. Polyphosphoric acid (PPA) is often a good alternative to sulfuric acid. Other options include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA).[6]

  • Temperature Control: If using a strong acid is unavoidable, maintain a lower reaction temperature to minimize decomposition.

  • Gradual Addition: Add the dehydrating agent slowly and with efficient stirring to avoid localized "hot spots" where charring can initiate.

Q3: In my van Leusen synthesis, I'm getting a significant amount of a nitrile byproduct instead of the oxazole. What's going on?

A3: The formation of a nitrile is the expected outcome of the van Leusen reaction when a ketone is used as the starting material instead of an aldehyde.[7][8] Therefore, the most likely cause is the presence of a ketone impurity in your aldehyde starting material.

Troubleshooting Steps:

  • Check Aldehyde Purity: Verify the purity of your aldehyde. If it has been stored for a long time, it may have partially oxidized to the corresponding carboxylic acid or contain other impurities.

  • Purify the Aldehyde: If impurities are suspected, purify the aldehyde by distillation or column chromatography before use.

Troubleshooting Guides for Specific Oxazole Syntheses

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a robust method for preparing oxazoles from 2-acylamino ketones.[6][9][10] However, success is highly dependent on the choice of dehydrating agent and reaction conditions.

Problem: Low Yield of the Desired Oxazole

A low yield in the Robinson-Gabriel synthesis can often be attributed to an inappropriate choice of dehydrating agent for your specific substrate.

Troubleshooting Workflow:

start Low Yield in Robinson-Gabriel Synthesis dehydrating_agent What dehydrating agent are you using? start->dehydrating_agent h2so4 H₂SO₄ dehydrating_agent->h2so4 other_agents Other agents (POCl₃, PCl₅, etc.) dehydrating_agent->other_agents charring Observe charring? h2so4->charring yes_char Yes charring->yes_char no_char No charring->no_char milder_agent Switch to milder agent: PPA, POCl₃, TFAA yes_char->milder_agent check_temp Check reaction temperature. Is it too high? no_char->check_temp side_reactions Suspect side reactions? other_agents->side_reactions yes_side Yes side_reactions->yes_side no_side No side_reactions->no_side vilsmeier If using POCl₃/DMF, consider Vilsmeier-Haack side reaction. yes_side->vilsmeier optimize_conditions Optimize conditions: - Lower temperature - Slower addition - Check stoichiometry no_side->optimize_conditions

Caption: Troubleshooting workflow for low yields in Robinson-Gabriel synthesis.

Data on Dehydrating Agents:

Dehydrating AgentTypical ConditionsAdvantagesPotential Issues & Side Reactions
Conc. H₂SO₄ Neat or in a co-solvent, often with heating.Inexpensive and readily available.Can cause extensive charring and decomposition, especially with sensitive substrates.[4][5]
POCl₃ Often in pyridine or DMF.Generally effective and can give good yields.Can lead to the Vilsmeier-Haack reaction if DMF is used as a solvent, resulting in formylation byproducts.[11][12][13][14]
Polyphosphoric Acid (PPA) Neat or in a high-boiling solvent, with heating.Often gives cleaner reactions and better yields than H₂SO₄.Can be viscous and difficult to stir. Requires high temperatures.
Trifluoroacetic Anhydride (TFAA) In an inert solvent like CH₂Cl₂ or THF, often at or below room temperature.Mild conditions, often leading to cleaner reactions and higher yields.More expensive than other reagents.
PPh₃/I₂ In the presence of a base like triethylamine.Mild conditions, suitable for sensitive functional groups.Formation of triphenylphosphine oxide can complicate purification.

Experimental Protocol: Robinson-Gabriel Synthesis of a 2,5-Disubstituted Oxazole

  • Starting Material Preparation: Synthesize the 2-acylamino ketone starting material. This can often be achieved via the Dakin-West reaction or by acylation of an α-amino ketone.[6]

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 2-acylamino ketone (1.0 equiv) in a suitable solvent (e.g., toluene or dioxane).

  • Addition of Dehydrating Agent:

    • For PPA: Add polyphosphoric acid (typically 10-20 times the weight of the starting material) to the flask.

    • For POCl₃: Cool the solution to 0 °C and slowly add phosphorus oxychloride (1.1-1.5 equiv) dropwise.

  • Reaction: Heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Carefully pour the mixture onto crushed ice or into a cold, saturated aqueous solution of sodium bicarbonate to neutralize the acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Fischer Oxazole Synthesis

The Fischer oxazole synthesis involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride.[1][15][16] The strict requirement for anhydrous conditions is a major potential pitfall.

Problem: No Product Formation or Very Low Conversion

This is often due to the presence of water, which can prevent the formation of key intermediates.

Reaction Mechanism and Critical Points:

cyanohydrin Cyanohydrin + Aldehyde hcl Anhydrous HCl cyanohydrin->hcl iminochloride Iminochloride Intermediate hcl->iminochloride Crucial step: Requires anhydrous conditions nucleophilic_attack Nucleophilic attack by aldehyde iminochloride->nucleophilic_attack chloro_oxazoline Chloro-oxazoline Intermediate nucleophilic_attack->chloro_oxazoline elimination Elimination of HCl chloro_oxazoline->elimination oxazole 2,5-Disubstituted Oxazole elimination->oxazole

Caption: Key steps in the Fischer oxazole synthesis, highlighting the importance of anhydrous conditions.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions:

    • Use freshly distilled, anhydrous solvents (typically diethyl ether).

    • Thoroughly dry all glassware in an oven and cool under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous hydrogen chloride gas. This can be generated in situ or obtained from a cylinder. Do not use concentrated hydrochloric acid, as it contains water.

  • Check Cyanohydrin Quality: The cyanohydrin starting material should be pure and anhydrous. It can be prepared from the corresponding aldehyde and a cyanide source, but must be carefully dried before use.[17][18][19][20][21]3. Monitor HCl Addition: Ensure a steady stream of dry HCl gas is bubbled through the reaction mixture. The reaction is often complete when the product precipitates as its hydrochloride salt. [1] Experimental Protocol: Fischer Oxazole Synthesis

  • Preparation of Anhydrous HCl in Ether: Prepare a saturated solution of anhydrous hydrogen chloride in dry diethyl ether.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a gas inlet tube, a dropping funnel, and a calcium chloride drying tube, dissolve the cyanohydrin (1.0 equiv) and the aldehyde (1.0 equiv) in anhydrous diethyl ether.

  • Reaction: Cool the mixture in an ice bath and slowly bubble dry hydrogen chloride gas through the solution with stirring.

  • Product Precipitation: Continue the addition of HCl until the oxazole product precipitates as its hydrochloride salt.

  • Isolation: Collect the precipitate by filtration, wash with anhydrous ether, and dry under vacuum.

  • Free Base Formation: To obtain the free oxazole, dissolve the hydrochloride salt in water or ethanol and neutralize with a weak base (e.g., sodium bicarbonate). Extract the product with an organic solvent.

  • Purification: Dry the organic extracts, remove the solvent, and purify the product by recrystallization or chromatography.

Van Leusen Oxazole Synthesis

The van Leusen reaction provides a versatile route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). [7][8][22]The choice of base is a critical parameter that can significantly influence the yield.

Problem: Low Yield or Formation of Side Products

Low yields in the van Leusen synthesis can be due to an inappropriate base, non-anhydrous conditions, or decomposition of the TosMIC reagent.

Troubleshooting Guide:

  • Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases are generally preferred. Potassium carbonate (K₂CO₃) is commonly used, but for some substrates, stronger bases like potassium tert-butoxide (t-BuOK) may be necessary. The use of an appropriate base can significantly improve yields. [23]* Anhydrous Conditions: TosMIC is sensitive to moisture and can decompose in its presence. [24]Ensure that all solvents and reagents are anhydrous.

  • TosMIC Decomposition: TosMIC can decompose under strongly basic conditions, especially in the presence of water, to form N-(tosylmethyl)formamide. This side reaction consumes the TosMIC and reduces the yield of the desired oxazole. [24]* Temperature Control: The initial addition of the base to the TosMIC and aldehyde is often performed at low temperatures to control the reaction. The reaction may then be allowed to warm to room temperature or heated to drive it to completion. [2] Effect of Base on Van Leusen Synthesis Yield:

BaseTypical SolventRelative StrengthComments
K₂CO₃ Methanol, EthanolModerateA common and effective base for many substrates. [23]
Et₃N Methanol, THFWeakMay not be strong enough for less reactive aldehydes, leading to low yields.
t-BuOK THF, DMEStrongA strong, non-nucleophilic base that can be effective for challenging substrates. [2]
DBU THF, AcetonitrileStrong, non-nucleophilicAnother strong base option that can improve yields in some cases.
NaH THF, DMFStrongA strong base, but its heterogeneity can sometimes lead to inconsistent results.

Experimental Protocol: Van Leusen Oxazole Synthesis

  • Reaction Setup: To a solution of the aldehyde (1.0 equiv) and TosMIC (1.0-1.2 equiv) in an anhydrous solvent (e.g., methanol or THF) in a flame-dried flask under an inert atmosphere, add the base (e.g., K₂CO₃, 2.0 equiv).

  • Reaction: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Extraction: Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

By systematically addressing these common issues and understanding the underlying chemistry of each synthetic method, you can significantly improve the success rate of your oxazole ring formation experiments.

References

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  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Technical Support Center: Optimizing Organic Reaction Yields. (2025). BenchChem.
  • Vilsmeier-Haack Reaction. (2025). J&K Scientific LLC.
  • Fischer oxazole synthesis. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Vilsmeier–Haack reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • How does the charring of sugar happen with concentr
  • Oxazole.pdf. (n.d.). CUTM Courseware.
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  • Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline.
  • Robinson–Gabriel synthesis. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Cortes-Guzman, C., et al. (n.d.).
  • Van Leusen Oxazole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Van Leusen reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Keni, P. D., et al. (2006).
  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Department of Chemistry.
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  • Sulfuric acid. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • O-(TRIMETHYLSILYL)BENZOPHENONE CYANOHYDRIN and BENZOPHENONE CYANOHYDRIN. (n.d.). Organic Syntheses Procedure.
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  • Fischer oxazole synthesis. (n.d.). Semantic Scholar.
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  • Charring action of Sulphuric acid on Carbohydrate ( Sugar). (2016, January 22). YouTube.
  • Process for preparation of cyanohydrins. (n.d.).
  • Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). (2022, January 15). YouTube.
  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry.
  • Method of preparing cyanohydrins. (n.d.).
  • Li, W., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC.
  • New Methods for Chiral Cyanohydrin Synthesis. (n.d.). Diva-portal.org.
  • The Reactions Times, t~ and O, for the Reaction between Concentrated... (n.d.).
  • Joshi, S., & Choudhary, A. N. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
  • Dehydration with Sulfuric Acid (E1 Mechanism). (2019, February 9). YouTube.
  • preventing byproduct formation in the Van Leusen oxazole synthesis. (2025). Benchchem.
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  • Pudelova, N., & Krchnak, V. (2011). Polymer-supported α-Acylamino Ketones: Preparation and Application in Syntheses of 1,2,4-Trisubstituted-1H-imidazoles.
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Technical Support Center: Stability of Ethyl 5-amino-2-methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Ethyl 5-amino-2-methyloxazole-4-carboxylate. This guide is designed to provide expert advice and practical solutions to a common challenge encountered during the chemical modification of this versatile building block: the prevention of unwanted oxazole ring-opening. Our goal is to equip you with the knowledge to confidently manipulate this compound while preserving its core heterocyclic structure.

Introduction to the Challenge

This compound is a valuable synthon in medicinal chemistry, offering multiple reactive sites for diversification.[1][2] However, the inherent reactivity of the oxazole ring, influenced by its amino and carboxylate substituents, also renders it susceptible to cleavage under certain conditions. This guide provides a series of troubleshooting protocols and frequently asked questions to help you navigate these stability challenges.

Frequently Asked Questions (FAQs)

Q1: Under what general conditions is the oxazole ring of my compound at risk of opening?

A1: The oxazole ring is a stable aromatic system, but it can be vulnerable to cleavage under several conditions:

  • Strongly Basic Conditions: Exposure to strong, non-nucleophilic bases, particularly organolithium reagents, can lead to deprotonation at the C2-methyl group, which can initiate ring fragmentation pathways.[3]

  • Strongly Acidic Conditions: Concentrated mineral acids can lead to protonation of the ring nitrogen, which can activate the ring for nucleophilic attack by water or other nucleophiles present, resulting in hydrolytic cleavage.[4]

  • Harsh Nucleophiles: While the 5-amino group is a key functional handle, certain nucleophilic reactions, if not controlled, can lead to ring-opening. For instance, reactions with aggressive nucleophiles at elevated temperatures can promote ring cleavage.[3]

  • Certain Oxidizing and Reducing Agents: Potent oxidizing agents like potassium permanganate or ozone, and some harsh reducing conditions, can compromise the integrity of the oxazole ring.[3]

Q2: I want to perform a reaction on the 5-amino group. How can I do this without opening the ring?

A2: Modifying the 5-amino group is a common objective. The key is to use mild reaction conditions and, if necessary, to protect the amino group. Direct acylation or sulfonylation can often be achieved without ring-opening if the conditions are carefully controlled. However, for multi-step sequences or when using harsher reagents, protecting the amino group is the most robust strategy.

Q3: Is it possible to hydrolyze the ethyl ester to the corresponding carboxylic acid without cleaving the oxazole ring?

A3: Yes, saponification of the ethyl ester is feasible, but it requires careful control of the reaction conditions to prevent concomitant ring-opening. The use of milder bases and lower reaction temperatures is crucial. A detailed protocol is provided in the troubleshooting section below.

Troubleshooting Guides & Experimental Protocols

Problem 1: Ring-Opening During N-Acylation of the 5-Amino Group

Symptoms:

  • Disappearance of the starting material on TLC/LC-MS, but no formation of the expected product.

  • Complex mixture of products observed in the crude NMR.

  • Mass spectrometry data shows fragments inconsistent with the expected acylated product.

Root Cause Analysis: The combination of the acylating agent (e.g., a reactive acyl chloride) and the base (e.g., a strong amine base) may be too harsh, leading to a cascade of reactions that result in ring cleavage. The electron-donating nature of the amino group can increase the electron density of the ring, making it more susceptible to certain electrophilic attacks that might lead to instability.

Solution: Protective Group Strategy

To circumvent this issue, we recommend a protective group strategy. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is easily installed and can be removed under acidic conditions that are generally tolerated by the oxazole ring.[5]

Experimental Protocol: Boc Protection of the 5-Amino Group

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.5 equivalents).

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate (Boc)₂O (1.2 equivalents) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to obtain the Boc-protected compound.

With the Boc group in place, you can now proceed with harsher reaction conditions on other parts of the molecule. The Boc group can be readily removed using trifluoroacetic acid (TFA) in DCM.[5]

Problem 2: Ring-Opening During Saponification of the Ethyl Ester

Symptoms:

  • Low yield of the desired carboxylic acid.

  • Formation of a complex mixture of byproducts.

  • Evidence of decarboxylation in the crude product analysis.

Root Cause Analysis: Standard saponification conditions using strong bases like sodium hydroxide at elevated temperatures can lead to nucleophilic attack on the oxazole ring, causing cleavage. The presence of the amino group can further complicate the reaction.

Solution: Mild Saponification Conditions

The use of milder bases and lower temperatures is key to achieving a successful saponification.

Experimental Protocol: Mild Saponification

  • Dissolution: Dissolve this compound (1 equivalent) in a mixture of THF and water.

  • Base Addition: Add lithium hydroxide (LiOH) (1.5 - 2.0 equivalents) in water to the solution at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C to room temperature and monitor carefully by TLC or LC-MS. The reaction should be stopped as soon as the starting material is consumed to minimize byproduct formation.

  • Work-up: Carefully acidify the reaction mixture to a pH of 3-4 with a dilute acid (e.g., 1M HCl) at 0 °C.

  • Extraction: Extract the carboxylic acid product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the desired carboxylic acid.

Analytical Guide to Detecting Ring Opening

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Proton NMR (¹H NMR): The most telling sign of ring-opening is the disappearance of the characteristic signals for the oxazole ring protons. For the starting material, you should observe distinct signals for the methyl group and the protons of the ethyl ester. Upon ring opening, these signals will either disappear or shift dramatically, and new, often broad, signals will appear in the aliphatic and amide regions.[6]

  • Carbon NMR (¹³C NMR): The aromatic carbons of the oxazole ring have characteristic chemical shifts. Ring-opening will result in the disappearance of these signals and the appearance of new signals corresponding to carbonyls, nitriles, or other functionalities depending on the cleavage pathway.

2. Mass Spectrometry (MS):

  • LC-MS: This is an invaluable tool for monitoring the reaction. The disappearance of the starting material's mass peak and the absence of the expected product's mass peak are clear indicators of a problem.

  • High-Resolution Mass Spectrometry (HRMS): In the case of ring-opening, you will observe fragments that correspond to the cleaved structure. For example, you might see fragments corresponding to a cyanoacetamide derivative or other degradation products.[7]

Data Summary Table

Reaction ConditionPotential for Ring OpeningRecommended Mitigation Strategy
Strong Bases (e.g., n-BuLi) HighAvoid if possible. If necessary for other transformations, protect the 5-amino group.
Strong Acids (e.g., conc. HCl) HighUse milder acidic conditions for deprotection or other reactions.
N-Acylation ModerateUse mild acylating agents and non-nucleophilic bases. For harsh conditions, use a Boc protecting group.
Ester Hydrolysis Moderate to HighUse mild conditions (e.g., LiOH at 0 °C to RT) and monitor the reaction closely.
Strong Oxidants (KMnO₄, O₃) HighChoose milder, more selective oxidizing agents.
Catalytic Hydrogenation Low to ModerateGenerally stable, but monitor for potential reductive cleavage under harsh conditions.

Visualizing Reaction Pathways

Below are diagrams illustrating the recommended protective group strategy and a potential ring-opening pathway to avoid.

G cluster_0 Recommended Protective Group Strategy SM This compound Boc2O (Boc)₂O, Et₃N Protected Boc-Protected Intermediate SM->Protected Protection Reaction Desired Reaction (e.g., on another part of the molecule) Protected->Reaction TFA TFA/DCM FinalProduct Final Product with Intact Ring Reaction->FinalProduct Deprotection G cluster_1 Potential Ring-Opening Pathway to Avoid SM This compound HarshBase Strong Base (e.g., NaOH, heat) RingOpening Ring-Opened Intermediate SM->RingOpening Nucleophilic Attack Degradation Degradation Products RingOpening->Degradation

Sources

Technical Support Center: Ethyl 5-amino-2-methyloxazole-4-carboxylate Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of Ethyl 5-amino-2-methyloxazole-4-carboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. The following content is structured in a question-and-answer format to directly address specific issues you may face.

Section 1: Reaction Optimization and Control

The transition from grams to kilograms is rarely linear. Issues with reaction kinetics, heat transfer, and mass transport that are negligible at the lab scale can become critical during scale-up. This section addresses the most common challenges related to the reaction itself.

Q1: We are observing a significant drop in yield and an increase in impurities upon scaling up from a 10g to a 500g scale. What are the most likely causes and how can we mitigate them?

This is a classic scale-up problem rooted in the changing surface-area-to-volume ratio of the reactor. Here’s how to troubleshoot:

  • Heat Transfer and Exotherm Control: The cyclization reaction to form the oxazole ring is often exothermic. In a small flask, this heat dissipates quickly. In a large reactor, heat removal is less efficient, leading to a temperature increase. This can accelerate side reactions or cause degradation of starting materials and product.

    • Causality: Uncontrolled temperature spikes can lead to the formation of isomeric byproducts or decomposition, directly impacting yield and purity.[1]

    • Mitigation Strategy:

      • Monitor Internal Temperature: Always use a temperature probe that measures the internal reaction temperature, not the jacket temperature.

      • Controlled Reagent Addition: Add the most reactive reagent (e.g., the cyclization catalyst or condensing agent) slowly and sub-surface to prevent localized "hot spots."

      • Jacket Cooling Capacity: Ensure your reactor's cooling system is sufficient to handle the total heat output of the reaction. Perform a preliminary heat-flow calorimetry study if possible.

  • Mixing Efficiency: Inadequate mixing can lead to localized areas of high reagent concentration, promoting side reactions. What appears homogenous in a small, magnetically stirred flask may be heterogeneous in a large, mechanically stirred reactor.

    • Causality: Poor mixing results in non-uniform reaction conditions, leading to incomplete conversion of starting materials and the formation of byproducts from localized excesses of reagents.

    • Mitigation Strategy:

      • Reactor and Impeller Design: Use a reactor with appropriate baffles and an impeller designed for the viscosity of your reaction medium (e.g., a pitched-blade turbine or anchor stirrer).

      • Stirring Speed: Determine the optimal stirring speed (RPM) that ensures good mixing without introducing excessive shear, which could degrade certain molecules. This can often be correlated to the "tip speed" of the impeller.

Diagram 1: Key Parameters for Reaction Scale-Up

cluster_parameters Key Scale-Up Control Parameters cluster_outcomes Impacts On Temp Temperature Control Yield Yield Temp->Yield Heat transfer Purity Purity Temp->Purity Heat transfer Safety Safety (Exotherms) Temp->Safety Heat transfer Mixing Mixing Efficiency Mixing->Yield Mass transfer Mixing->Purity Mass transfer CycleTime Reaction Time Mixing->CycleTime Mass transfer Addition Reagent Addition Rate Addition->Purity Local concentration Addition->Safety Local concentration Stoichiometry Stoichiometry Stoichiometry->Yield Conversion Stoichiometry->Purity Conversion

Caption: Core parameters to control during chemical reaction scale-up.

Q2: Our scaled-up batches show several new, significant impurities by HPLC that were minor or absent at the lab scale. How can we identify and minimize these?

Impurity formation is a common and complex issue. A systematic approach is required to identify the source and implement a solution. For oxazole synthesis, impurities can arise from starting materials, side reactions, or product degradation.[1]

  • Step 1: Characterize the Impurities: Use LC-MS to get the molecular weight of the impurities. If possible, isolate a small amount for NMR analysis. This will help determine if the impurity is an isomer, a dimer, a degradation product, or related to a side reaction with a solvent or reagent.

  • Step 2: Investigate the Source:

    • Starting Materials: Re-analyze your starting materials. Are there new impurities in the larger batch of raw material that were not present in the lab-scale batch?

    • Side Reactions: Common side reactions in similar heterocyclic syntheses include the formation of regioisomers or self-condensation of starting materials.[1]

    • Product Degradation: The oxazole ring can be sensitive to strong acids or bases, and prolonged exposure to high temperatures during work-up can cause decomposition.[1]

Table 1: Common Impurity Troubleshooting

Potential Impurity SourceIdentification MethodMitigation Strategy
Unreacted Starting Materials HPLC, TLCIncrease reaction time; improve mixing; verify stoichiometry.
Isomeric Byproducts LC-MS, NMROptimize reaction temperature; investigate catalyst or solvent effects.
Degradation Products LC-MSMinimize reaction/work-up temperature; use an inert atmosphere (N₂ or Ar); avoid harsh pH conditions.[1]
Reagent-Related Impurities Analyze reagentsSource higher purity starting materials; perform a pre-purification step on key reagents.

Diagram 2: Impurity Identification and Mitigation Workflow

Start Impurity Detected in Scale-Up Batch Characterize Characterize Impurity (LC-MS, NMR) Start->Characterize Identify Identify Source Characterize->Identify Path1 Known Side Product? Identify->Path1 Yes Path2 Degradation Product? Identify->Path2 Yes Path3 Starting Material Impurity? Identify->Path3 Yes Solution1 Optimize Reaction Conditions (Temp, Time, Stoichiometry) Path1->Solution1 Solution2 Modify Work-up/ Purification Conditions (Lower Temp, Inert Atmosphere) Path2->Solution2 Solution3 Re-purify or Re-source Starting Materials Path3->Solution3 End Impurity Minimized Solution1->End Solution2->End Solution3->End

Caption: A logical workflow for identifying and minimizing impurities.

Section 2: Work-up and Product Isolation

Challenges in isolating the final product often become more pronounced at scale, where large volumes of solvents are handled and operations like crystallization are more complex.

Q3: Our product oiled out during crystallization at the 500g scale, whereas it crystallized easily at 10g. What adjustments should we make?

"Oiling out" instead of crystallizing is typically due to issues with supersaturation, cooling rate, or purity.

  • Causality: At a large scale, it is harder to maintain uniform cooling. The outside of the reactor cools faster than the core, creating a large thermal gradient. If the solution becomes supersaturated too quickly at a temperature above the melting point of the impure solid, it will separate as a liquid (oil) rather than a solid.

  • Mitigation Strategy:

    • Slower Cooling Rate: Implement a programmed, slow cooling ramp for the reactor jacket. A rate of 5-10 °C per hour is a good starting point.

    • Seeding: Once the solution reaches a metastable supersaturated state (usually 5-10 °C below the dissolution temperature), add a small amount (0.1-1.0% by weight) of pure product crystals ("seeds") to induce controlled crystallization.

    • Solvent System: Ensure you are using an optimal anti-solvent ratio and that the product has a lower solubility in the final solvent mixture.

    • Agitation: Use gentle agitation. Overly vigorous mixing can break fragile forming crystals (secondary nucleation), potentially leading to smaller, less pure particles or oiling out.

Section 3: Safety Considerations
Q4: What are the key safety hazards we need to manage during the scale-up of this synthesis?

The hazards of the chemical entities themselves and the physical process must be carefully managed.

  • Chemical Hazards:

    • Product: this compound and similar structures are classified as harmful if swallowed, and cause skin and serious eye irritation. They may also cause respiratory irritation.[2][3]

    • Reagents: Depending on the synthetic route, you may be using strong bases (e.g., sodium ethoxide), corrosive acids, or flammable solvents. Conduct a thorough risk assessment for all materials used.

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4] Work should be performed in a well-ventilated area or fume hood.

  • Process Hazards:

    • Thermal Runaway: As discussed, exothermic reactions pose a significant risk at scale. A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing reactor failure.

    • Hazardous Byproducts: In case of a fire, hazardous combustion products like nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) can be generated.[4]

    • Static Discharge: When transferring large quantities of flammable organic solvents, ensure all equipment is properly grounded to prevent static discharge from igniting the vapors.

Section 4: General FAQ and Protocol
Q5: What are the recommended storage conditions for this compound?

The product should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. Some suppliers recommend refrigerated storage between 2-8°C to ensure long-term stability.[5]

Q6: Can you provide a representative experimental protocol for the synthesis?

The following is a generalized protocol based on common synthetic routes for similar isoxazole and oxazole structures.[6][7] This protocol must be optimized and validated at a small scale in your laboratory before attempting a scale-up.

Step-by-Step Lab-Scale Protocol:

  • Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, add the appropriate starting materials (e.g., a β-ketoester and a source of the amino group).

  • Solvent Addition: Add a suitable solvent (e.g., ethanol or tetrahydrofuran).

  • Base/Catalyst Addition: Cool the mixture in an ice bath to 0-5 °C. Slowly add the base or cyclization agent (e.g., sodium ethoxide or a Lewis acid) while maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Once complete, carefully quench the reaction by adding it to cold water or a buffered solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) or by column chromatography.

References
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 88558, Ethyl 4-methyloxazole-5-carboxylate. Available from: [Link]

  • National Center for Biotechnology Information. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available from: [Link]

  • ResearchGate. Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. Available from: [Link]

  • MySkinRecipes. Ethyl 2-amino-4-methyloxazole-5-carboxylate. Available from: [Link]

  • ResearchGate. Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into 5-Substituted 2-Amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 343747, Ethyl 2-amino-4-methylthiazole-5-carboxylate. Available from: [Link]

  • International Union of Crystallography. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Available from: [Link]

  • Google Patents. Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • MySkinRecipes. Ethyl 2-amino-4-methyloxazole-5-carboxylate. Available from: [Link]

  • Google Patents. Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
  • ResearchGate. Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Available from: [Link]

Sources

Technical Support Center: Stability and Degradation of Ethyl 5-amino-2-methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Ethyl 5-amino-2-methyloxazole-4-carboxylate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the potential degradation pathways of this molecule. As specific degradation studies on this compound are not extensively published, this guide synthesizes information based on the reactivity of its core functional groups: the oxazole ring, the ethyl ester, and the aromatic amino group.

I. Understanding the Stability of this compound: An Overview

This compound is a heterocyclic compound with functional groups that can be susceptible to degradation under various conditions. The primary modes of degradation to consider are hydrolysis, oxidation, and photolysis. Understanding these potential pathways is crucial for designing stable formulations, interpreting analytical data, and ensuring the integrity of your research.

II. Hydrolytic Degradation: The Ester Linkage

The ethyl ester group is a common site for hydrolytic cleavage. This reaction can be catalyzed by both acidic and basic conditions.

Frequently Asked Questions (FAQs): Hydrolysis
  • Q1: What is the most likely product of hydrolytic degradation? A1: The primary degradation product from hydrolysis is the corresponding carboxylic acid, 5-amino-2-methyloxazole-4-carboxylic acid, and ethanol. This occurs through the cleavage of the ethyl ester bond.[1][2][3]

  • Q2: Under what pH conditions is hydrolysis most likely to occur? A2: Hydrolysis of the ethyl ester can occur across a range of pH values. It is generally accelerated in both acidic and basic conditions.[1][2][3] In acidic conditions, the reaction is typically reversible, while in basic conditions (saponification), it is irreversible, leading to the formation of the carboxylate salt.[2][3]

  • Q3: I am seeing an unexpected loss of my compound in an aqueous buffer. What could be the cause? A3: If you are observing a loss of this compound in an aqueous buffer, especially over time or at elevated temperatures, hydrolysis of the ethyl ester is a likely cause. The rate of hydrolysis is dependent on the pH and temperature of your solution.

  • Q4: How can I minimize hydrolytic degradation during my experiments? A4: To minimize hydrolysis, consider the following:

    • pH Control: Work at a neutral or near-neutral pH where the rate of hydrolysis is typically at its minimum.

    • Temperature: Perform your experiments at lower temperatures to reduce the reaction rate.

    • Solvent Choice: If possible, use non-aqueous solvents for storage and during experiments where water is not required.

    • Storage: Store stock solutions in anhydrous solvents and at low temperatures (e.g., -20°C).

Predicted Hydrolytic Degradation Pathway

Hydrolysis parent This compound acid 5-amino-2-methyloxazole-4-carboxylic acid parent->acid H₂O / H⁺ or OH⁻ ethanol Ethanol parent->ethanol H₂O / H⁺ or OH⁻

Caption: Predicted hydrolysis of the ethyl ester.

III. Oxidative Degradation: The Aromatic Amine and Oxazole Ring

The 5-amino group and the electron-rich oxazole ring are potential sites for oxidative degradation. This can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.

Frequently Asked Questions (FAQs): Oxidation
  • Q1: What are the potential products of oxidative degradation? A1: Oxidation of the aromatic amino group can lead to a variety of products, including colored impurities due to the formation of nitroso, nitro, or polymeric species.[4][5][6][7] The oxazole ring itself can also be susceptible to oxidative cleavage by strong oxidizing agents, which could lead to more complex degradation products.[8][9]

  • Q2: My solution of the compound is changing color over time. Is this due to oxidation? A2: A change in color, particularly the development of a yellow or brown hue, is often indicative of the oxidation of an aromatic amine. This is a common issue with compounds containing this functional group.

  • Q3: What conditions can promote oxidative degradation? A3: Oxidative degradation can be accelerated by:

    • Exposure to Air: Atmospheric oxygen can be sufficient to initiate oxidation, especially in solution.

    • Presence of Metal Ions: Trace metal ions can catalyze oxidative reactions.

    • Elevated Temperatures: Higher temperatures can increase the rate of oxidation.

    • Light Exposure: Light can promote the formation of reactive oxygen species (see Photolytic Degradation).

    • Presence of Oxidizing Agents: Reagents like hydrogen peroxide can lead to rapid degradation.[10]

  • Q4: How can I prevent oxidative degradation? A4: To minimize oxidation:

    • Inert Atmosphere: Store the compound under an inert atmosphere (e.g., nitrogen or argon).

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Antioxidants: Consider the addition of antioxidants to your formulation, if compatible with your experimental design.

    • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA may be beneficial.

    • Light Protection: Store the compound and its solutions protected from light.

Predicted Oxidative Degradation Pathways

Oxidation parent This compound nitroso Ethyl 5-nitroso-2-methyloxazole-4-carboxylate parent->nitroso [O] polymeric Polymeric Species parent->polymeric [O] ring_cleavage Ring Cleavage Products parent->ring_cleavage Strong [O] nitro Ethyl 5-nitro-2-methyloxazole-4-carboxylate nitroso->nitro [O]

Caption: Potential oxidative degradation pathways.

IV. Photolytic Degradation: Light-Induced Instability

Exposure to light, particularly in the UV range, can provide the energy to initiate degradation reactions in heterocyclic compounds.

Frequently Asked questions (FAQs): Photolysis
  • Q1: Is this compound likely to be light-sensitive? A1: Many heterocyclic aromatic compounds exhibit photosensitivity, and the presence of the amino group can increase this susceptibility.[11][12] Therefore, it is prudent to assume the compound may be light-sensitive until proven otherwise. Photodegradation can lead to complex mixtures of degradation products.[13]

  • Q2: I'm seeing multiple, small, unidentified peaks in my chromatogram after leaving my samples on the benchtop. Could this be photodegradation? A2: The appearance of multiple new peaks after exposure to ambient light is a strong indicator of photolytic degradation. Photodegradation pathways can be complex and result in a variety of products.

  • Q3: What are the best practices for handling potentially photosensitive compounds? A3: To prevent photolytic degradation:

    • Amber Vials: Always store the compound and its solutions in amber vials or containers wrapped in aluminum foil.

    • Minimize Light Exposure: Conduct experiments in a dimly lit area or under yellow light.

    • Control Samples: When running experiments, include a control sample that is kept in the dark to compare against light-exposed samples.

V. Troubleshooting Guide: A Summary

Observed Issue Potential Cause Recommended Action
Loss of parent compound in aqueous solutionHydrolysisAdjust pH to neutral, lower temperature, use co-solvents.
Solution turning yellow/brownOxidation of amino groupStore under inert gas, use degassed solvents, protect from light.
Appearance of multiple unknown peaksPhotodegradationStore in amber vials, work in low-light conditions.
Poor mass balance in stability studiesFormation of non-chromophoric or volatile degradantsUse a mass spectrometer (LC-MS) for detection, check for precipitation.

VI. Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for identifying likely degradation products and establishing the stability-indicating nature of your analytical methods.[14][15]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen Peroxide

  • Water bath or oven

  • Photostability chamber

  • HPLC-UV/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Heat at 60°C for a specified time (e.g., 2, 8, 24 hours).

    • Cool, neutralize with 0.1 M NaOH, and dilute to the initial concentration.

    • Analyze by HPLC-UV/MS.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Keep at room temperature for a specified time.

    • Cool, neutralize with 0.1 M HCl, and dilute to the initial concentration.

    • Analyze by HPLC-UV/MS.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Keep at room temperature for a specified time, protected from light.

    • Analyze by HPLC-UV/MS.

  • Thermal Degradation:

    • Store a solid sample and a solution sample at an elevated temperature (e.g., 80°C).

    • Analyze at various time points.

  • Photolytic Degradation:

    • Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.[10]

    • Keep a control sample wrapped in foil to protect it from light.

    • Analyze both samples by HPLC-UV/MS.

Data Analysis:

  • Monitor the decrease in the peak area of the parent compound.

  • Identify and quantify the formation of new peaks.

  • Aim for 5-20% degradation of the active pharmaceutical ingredient for meaningful results.[10][16]

  • Use mass spectrometry data to propose structures for the degradation products.

Forced Degradation Workflow

ForcedDegradation cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC HPLC-UV/MS Analysis Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Base->HPLC Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->HPLC Thermal Thermal (e.g., 80°C) Thermal->HPLC Photo Photolysis (ICH Q1B) Photo->HPLC ID Identify & Quantify Degradation Products HPLC->ID Pathway Elucidate Degradation Pathways ID->Pathway Start This compound (Solid & Solution) Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo

Sources

Technical Support Center: Synthesis of Ethyl 5-amino-2-methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development involved in the synthesis of Ethyl 5-amino-2-methyloxazole-4-carboxylate. Our focus is on anticipating and resolving common challenges to help you achieve high purity and yield in your preparations.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry, often utilized in the development of novel therapeutic agents.[1][2] Its synthesis, commonly achieved through a Hantzsch-type condensation, involves the reaction of ethyl 2-chloro-3-oxobutanoate with acetamide. While seemingly straightforward, this reaction is prone to the formation of several impurities that can complicate purification and compromise the quality of the final product. This guide is designed to provide practical, experience-based solutions to these challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Problem 1: Low Yield of the Desired Product

Symptoms:

  • Lower than expected isolated mass of the final product after purification.

  • TLC or HPLC analysis of the crude reaction mixture shows a complex mixture of products with the desired compound being a minor component.

Possible Causes and Solutions:

CauseScientific RationaleRecommended Action
Incomplete Reaction The condensation reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.Monitor the reaction progress closely using TLC or HPLC. Extend the reaction time if starting materials are still present. Ensure the reaction temperature is maintained at the optimal level (typically reflux in a suitable solvent like ethanol). Use efficient stirring to ensure homogeneity.
Side Reactions of Starting Material Ethyl 2-chloro-3-oxobutanoate is a reactive β-keto ester prone to self-condensation in the presence of a base.[3] It can also undergo other side reactions if the reaction conditions are not carefully controlled.Control the rate of addition of reagents, particularly if a base is used. Maintain the recommended reaction temperature to minimize side reactions. Ensure the quality of the starting material; it should be free from significant impurities.
Degradation of Product The oxazole ring can be susceptible to cleavage under harsh acidic or basic conditions, especially at elevated temperatures.Maintain a controlled pH during the reaction and work-up. Avoid prolonged exposure to strong acids or bases. If an aqueous work-up is necessary, use dilute solutions and perform extractions promptly at room temperature or below.
Losses During Work-up and Purification The product may have some solubility in the aqueous phase during extraction, or it may be lost during recrystallization if an inappropriate solvent or an excessive amount of solvent is used.Optimize the extraction procedure by performing multiple extractions with a suitable organic solvent. For recrystallization, carefully select a solvent system that provides good recovery. Perform small-scale solubility tests to identify the ideal solvent. A common technique is to dissolve the crude product in a hot solvent and allow it to cool slowly for crystal formation.
Problem 2: Presence of a Persistent Impurity with a Similar Polarity to the Product

Symptoms:

  • TLC shows an impurity spot that co-elutes or is very close to the product spot.

  • HPLC analysis reveals a peak with a retention time very close to the main product peak.

  • Difficulty in obtaining a sharp melting point for the isolated product.

Possible Impurities and Their Formation:

  • Isomeric Oxazole Impurity: Depending on the tautomeric form of acetamide reacting, it is possible to form the isomeric ethyl 2-amino-4-methyloxazole-5-carboxylate.

  • Over-alkylation Products: The amino group of the product can potentially react with another molecule of ethyl 2-chloro-3-oxobutanoate, leading to a dimeric impurity.

  • Hydrolysis Product: The ester group of the final product can be hydrolyzed to the corresponding carboxylic acid if exposed to acidic or basic conditions for an extended period, especially in the presence of water.

Troubleshooting and Purification Strategies:

  • Optimize Chromatography:

    • TLC: Experiment with different solvent systems to achieve better separation. A mixture of non-polar (e.g., hexane or toluene) and polar (e.g., ethyl acetate or acetone) solvents is a good starting point. Adding a small amount of a third solvent, like methanol or a few drops of acetic acid or triethylamine, can sometimes significantly improve resolution.

    • Column Chromatography: If TLC shows a viable separation, flash column chromatography is the method of choice. Use a fine mesh silica gel for better resolution and a solvent system that gives an Rf value of ~0.2-0.3 for the desired product on the TLC plate.

    • HPLC: For analytical and preparative HPLC, method development is key. A reverse-phase C18 column is a common starting point. A gradient elution with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) can be effective.[4][5]

  • Recrystallization:

    • This is a powerful technique for removing impurities that have different solubility profiles from the product.

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurity is either very soluble or insoluble at all temperatures.

    • Procedure: Dissolve the impure solid in a minimal amount of the hot solvent to form a saturated solution. Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals. Collect the crystals by filtration and wash with a small amount of the cold solvent.

Problem 3: Product is an Oil or Fails to Crystallize

Symptoms:

  • The isolated product is a viscous oil or a waxy solid instead of a crystalline material.

  • Attempts at recrystallization result in "oiling out."

Possible Causes and Solutions:

CauseScientific RationaleRecommended Action
Presence of Impurities Even small amounts of impurities can disrupt the crystal lattice formation of the desired compound.Purify the crude product using column chromatography to remove impurities before attempting crystallization.
Residual Solvent Trapped solvent molecules can interfere with crystallization.Dry the product thoroughly under high vacuum, possibly with gentle heating if the compound is thermally stable.
Inappropriate Crystallization Solvent The chosen solvent may not be suitable for inducing crystallization of your specific compound.Experiment with a variety of solvents of different polarities. If a single solvent is not effective, try a binary solvent system. Dissolve the oil in a good solvent and then slowly add a poor solvent (in which the product is insoluble) until the solution becomes turbid. Gentle heating to redissolve, followed by slow cooling, can often induce crystallization.
Metastable Polymorph or Amorphous Solid The compound may exist in a non-crystalline (amorphous) state or a metastable crystalline form that is difficult to isolate.Try seeding the supersaturated solution with a tiny crystal of the desired compound if available. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate nucleation.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism for the synthesis of this compound?

A1: The synthesis is a variation of the Hantzsch thiazole synthesis, adapted for oxazoles. The proposed mechanism is as follows:

G cluster_0 Reaction Mechanism A Ethyl 2-chloro-3-oxobutanoate C Intermediate Adduct A->C Nucleophilic attack by N of acetamide B Acetamide B->C D Cyclized Intermediate C->D Intramolecular cyclization (attack of enolate on carbonyl) E This compound D->E Dehydration

Caption: Proposed reaction mechanism.

Q2: What are the critical reaction parameters to control?

A2: The most critical parameters are:

  • Temperature: To avoid side reactions of the starting materials and potential degradation of the product.

  • Purity of Starting Materials: Impurities in the ethyl 2-chloro-3-oxobutanoate or acetamide can lead to a variety of byproducts.

  • Reaction Time: Insufficient time will lead to an incomplete reaction, while excessively long times at high temperatures can promote impurity formation.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.[6]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for assessing purity. A well-developed HPLC method can separate the product from even closely related impurities.[4][5]

  • Melting Point: A sharp melting point is a good indicator of high purity for a crystalline solid.

Q4: What is the best way to store this compound?

A4: The compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[2]

Experimental Protocols

General Synthesis Protocol

This is a general guideline and may require optimization.

  • To a solution of acetamide (1.2 equivalents) in a suitable solvent (e.g., ethanol or isopropanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 2-chloro-3-oxobutanoate (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Illustrative Troubleshooting Workflow

G cluster_1 Troubleshooting Workflow Start Low Yield or Impure Product Check_Purity Analyze Crude by TLC/HPLC Start->Check_Purity Incomplete_Reaction Incomplete Reaction? Check_Purity->Incomplete_Reaction Yes Complex_Mixture Complex Mixture? Check_Purity->Complex_Mixture No Optimize_Conditions Optimize Reaction: - Increase time/temp - Check reagent quality Incomplete_Reaction->Optimize_Conditions Optimize_Conditions->Check_Purity Purification Purification Strategy: - Column Chromatography - Recrystallization Complex_Mixture->Purification No Side_Reactions Investigate Side Reactions: - Adjust temp/addition rate - Use milder base Complex_Mixture->Side_Reactions Yes Characterize Characterize Pure Product (NMR, MS, MP) Purification->Characterize Side_Reactions->Check_Purity

Caption: A decision-making workflow for troubleshooting.

References

  • MySkinRecipes. Ethyl 2-amino-4-methyloxazole-5-carboxylate. [Link]

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  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Advances. [Link]

  • Google Patents.
  • Cox, M., Prager, R. H., & Svensson, C. E. (2003). The Synthesis of Some Chiral 2-Aminoalkyloxazole-4-carboxylates from Isoxazol-5(2H)-ones. Australian Journal of Chemistry, 56(9), 887-896.
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  • Kiasat, A. R., et al. (2012). ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FREE CONDITIONS. Oriental Journal of Chemistry, 28(1), 59-66.
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  • ResearchGate. Oxazoles (44) synthesis by oxidative annulation of β‐keto esters (42).... [Link]

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  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

  • A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Taylor & Francis Online. [Link]

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  • Matrix Fine Chemicals. ETHYL 2-CHLORO-3-OXOBUTANOATE | CAS 609-15-4. [Link]

  • Der Pharma Chemica. Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. [Link]

  • SciSpace. Recent advances in Hantzsch 1,4-dihydropyridines. [Link]

  • SlideShare. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. [Link]

  • ACS Publications. Learning from the Hantzsch synthesis. [Link]

  • Royal Society of Chemistry. Supporting Information Acid-Labile δ-Ketal-β-Hydroxy Esters by Asymmetric Hydrogenation of Corresponding δ-Ketal. [Link]

  • Wikipedia. Hantzsch pyridine synthesis. [Link]

  • ResearchGate. Reaction yields for the Knoevenagel condensation between ethyl 4-chloroacetoacetate (1) and benzaldehyde (2a) in ionic liquids a. [Link]

  • Stenutz. ethyl 2-chloro-3-oxobutanoate. [Link]

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Technical Support Center: Troubleshooting Catalyst Poisoning in the Synthesis of Ethyl 5-amino-2-methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Ethyl 5-amino-2-methyloxazole-4-carboxylate. This molecule is a valuable heterocyclic building block in pharmaceutical and medicinal chemistry research.[1][2] Catalytic routes to this and similar oxazole structures are prized for their efficiency, but they are not without challenges. One of the most common and frustrating issues encountered by researchers is catalyst deactivation, particularly through poisoning.

This guide is designed to provide researchers, scientists, and drug development professionals with a structured, in-depth approach to diagnosing, troubleshooting, and mitigating catalyst poisoning in this specific synthesis. We will move beyond simple checklists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental work.

Part 1: Frequently Asked Questions - First-Line Diagnostics

This section addresses the most common initial questions that arise when a catalytic reaction underperforms.

Q1: My reaction yield for this compound has suddenly dropped, or the reaction has stalled. Is catalyst poisoning the likely cause?

A: A sudden or gradual decline in reaction performance is a classic symptom of catalyst deactivation, with poisoning being a primary chemical cause.[3][4] While other factors like thermal degradation or mechanical loss can play a role, poisoning should be a primary suspect if you observe one or more of the following:

  • Reduced Conversion/Yield: The most obvious sign is a lower-than-expected yield of the desired product.

  • Decreased Reaction Rate: The reaction takes significantly longer to reach completion, or stalls entirely.[5]

  • Changes in Selectivity: You observe an increase in side products or unreacted starting materials.

  • Inconsistent Results: Batch-to-batch variability becomes a problem, even with seemingly identical procedures.

  • Visual Changes in the Catalyst: The catalyst may change color or show signs of agglomeration.

Q2: What are the common catalysts used for this type of oxazole synthesis, and which are susceptible to poisoning?

A: The synthesis of substituted oxazoles can be achieved through various catalytic methods. While the specific catalyst for your process may be proprietary, common transition metals used in related heterocyclic chemistry include:

  • Palladium (Pd)-based catalysts: Often used for C-H activation or cross-coupling reactions to build or modify the oxazole ring.[6] These are notoriously sensitive to sulfur, nitrogen, and halide compounds.[7]

  • Copper (Cu)-based catalysts: Employed in cycloaddition and coupling reactions.[1][8] Copper catalysts are susceptible to poisoning by sulfur compounds and chelating agents.

  • Ruthenium (Ru) and Rhodium (Rh)-based catalysts: Used in various cyclization and hydrogenation steps. These can also be poisoned by sulfur and strong coordinating ligands.[1]

  • Silver (Ag)-based catalysts: Have been reported for oxidative cyclization reactions in oxazole synthesis.[9]

All these metallic catalysts function by providing active sites where reactants can adsorb and react.[10] Poisons are substances that bind strongly to these active sites, rendering them unavailable for the intended catalytic cycle.[5][11]

Q3: Where could potential catalyst poisons be coming from in my experiment?

A: Catalyst poisons are insidious and can originate from sources that are often overlooked. A thorough audit of your experimental setup is crucial.

  • Starting Materials: Impurities in your reactants are a primary source. For example, trace amounts of sulfur-containing compounds (thiols) in reagents can be highly detrimental.

  • Solvents: Solvents can contain non-obvious inhibitors. For instance, some grades of alcohols may contain trace sulfur compounds. Water can also act as a poison for certain catalyst systems, like Ziegler-Natta catalysts.[7][12]

  • Reagents: Bases (e.g., amines if not part of the reaction), acids, or additives used in the reaction can contain ions (like halides) or functional groups that coordinate strongly to the catalyst.[7][10]

  • Atmosphere: For air-sensitive catalysts, leaks in your inert gas (Nitrogen, Argon) setup can introduce oxygen or moisture, which can oxidize and deactivate the catalyst.[7] Carbon monoxide, a potential impurity in some cylinder gases, is a potent poison for many transition metals.[10]

  • Cross-Contamination: Poorly cleaned glassware or carry-over from previous reactions can introduce a wide array of chemical poisons.

Part 2: In-Depth Troubleshooting Guide

When initial checks do not resolve the issue, a more systematic approach is required. This guide provides a logical workflow for identifying the root cause of catalyst deactivation.

Troubleshooting Workflow for Catalyst Deactivation

The following diagram outlines a systematic process for diagnosing issues with your catalytic reaction.

G start Reduced Reaction Performance (Low Yield / Slow Rate) check_repro Is the issue reproducible? start->check_repro one_off One-Off Error (e.g., Weighing, Temp Control) check_repro->one_off No symptom_analysis Systematic Symptom Analysis check_repro->symptom_analysis Yes reagent_check Reagents & Solvents from new batch? symptom_analysis->reagent_check catalyst_check Catalyst from new or old batch? symptom_analysis->catalyst_check protocol_review Review Protocol Execution symptom_analysis->protocol_review activity_test Execute Protocol 1: Catalyst Activity Test (Control Experiment) reagent_check->activity_test Yes catalyst_check->activity_test Yes protocol_review->activity_test activity_result Control reaction successful? activity_test->activity_result poison_source Root Cause Identified: Poison in Reagents/Solvents activity_result->poison_source No catalyst_deactivated Root Cause Identified: Catalyst Batch Deactivated (Poisoned, Aged, or Improperly Handled) activity_result->catalyst_deactivated Yes purify_reagents Action: Purify Materials or Use High-Purity Grade poison_source->purify_reagents replace_catalyst Action: Procure Fresh Catalyst & Review Storage/Handling catalyst_deactivated->replace_catalyst

Caption: Systematic workflow for troubleshooting catalyst poisoning.

Common Catalyst Poisons and Their Signatures

Once poisoning is strongly suspected, consult the following table to narrow down the potential class of contaminants based on your reaction components and catalyst type.

Poison Class Specific Examples Likely Sources Commonly Affected Catalysts Mechanism and Symptoms
Sulfur Compounds Thiols (R-SH), Hydrogen Sulfide (H₂S), Thiophenes, SulfoxidesImpurities in starting materials/solvents, rubber septa, natural gas contaminants.Pd, Pt, Ru, Rh, Ni, CuForms strong, often irreversible metal-sulfide bonds on the catalyst surface, blocking active sites. Leads to rapid and severe deactivation.[5][13][14]
Nitrogen Compounds Pyridine, Quinoline, Nitriles, Amines, Nitro compoundsStarting materials, products, reagents (bases), solvents (e.g., acetonitrile).Pd, Pt, Ni, Acidic catalystsStrong coordination to metal centers or neutralization of acid sites. Can be reversible or irreversible. Used intentionally in some cases (e.g., Lindlar's catalyst) to control selectivity.[6][7]
Halogen Compounds Halide ions (Cl⁻, Br⁻, I⁻), OrganohalidesImpurities in reagents (e.g., HCl salts), solvents (e.g., DCM), or as byproducts.Most transition metalsCan corrode the catalyst or strongly adsorb to active sites, altering their electronic properties. Poisoning can be temporary or permanent depending on conditions.[7][15]
Heavy Metals & Elements Lead (Pb), Mercury (Hg), Arsenic (As), Phosphorus (P)Impurities from upstream processes, raw materials, or equipment leaching.Pd, Pt, NiForm alloys with the catalyst metal or physically block pores. This poisoning is almost always irreversible.[13][14]
Unsaturated Molecules Carbon Monoxide (CO), Alkynes, DienesImpurities in gas feeds (e.g., H₂), byproducts of decomposition.Pd, Pt, Ru, Rh, Fe, NiCompete with reactants for active sites via strong chemisorption. CO is a particularly potent poison for many hydrogenation and carbonylation catalysts.[7][10]
Water and Oxygen H₂O, O₂Leaks in inert gas lines, improperly dried solvents/reagents, atmospheric exposure.Ziegler-Natta catalysts, some organometallics, highly reduced metal catalysts.Causes oxidation of the active metal center, changing its catalytic properties. Can also lead to sintering (particle growth) at high temperatures.[7][12]
Part 3: Protocols and Remediation Strategies

This section provides actionable protocols for confirming deactivation and attempting to recover catalytic activity.

Protocol 1: Catalyst Activity Test (Control Experiment)

This protocol is designed to definitively determine if the catalyst itself or other reaction components are the source of the problem. It serves as a self-validating system.

Objective: To test the activity of a catalyst batch under ideal conditions using high-purity reagents.

Methodology:

  • Glassware Preparation: Thoroughly clean all glassware, first with a suitable solvent to remove organic residues, followed by a base bath (e.g., ethanolic KOH) and an acid bath (e.g., dilute HCl), with copious rinsing with deionized water between and after treatments. Dry the glassware in an oven at >120°C for at least 4 hours and cool under a stream of inert gas.

  • Reagent Purification:

    • Solvents: Use freshly opened, anhydrous, high-purity (≥99.8%) solvents. If purity is suspect, distill the solvent over an appropriate drying agent (e.g., CaH₂ for non-protic solvents, Na/benzophenone for ethers).

    • Reactants: Use reactants from a trusted supplier with a certificate of analysis. If impurities are suspected, recrystallize solid materials or distill liquid materials.

  • Setup: Assemble the reaction apparatus under a strict inert atmosphere (Argon or Nitrogen). Use new septa and ensure all joints are well-sealed.

  • Control Reaction: Perform a small-scale (e.g., 1 mmol) synthesis of this compound using the suspect catalyst batch but with the purified reagents and meticulously prepared setup.

  • Parallel Reaction (Optional but Recommended): Simultaneously, run an identical reaction using a brand new, unopened batch of the same catalyst as a positive control.

  • Analysis: Monitor both reactions by TLC or LC-MS at regular intervals. Compare the reaction rate and final yield.

Interpreting Results:

  • If the control reaction fails (or is slow): The catalyst batch is likely deactivated. The cause could be improper storage, handling, or a manufacturing defect.

  • If the control reaction succeeds: The catalyst is active. The problem lies with impurities in your routine starting materials or solvents.

Protocol 2: Catalyst Regeneration Strategies

Regeneration can sometimes restore catalyst activity, saving time and cost. The appropriate method depends on the nature of the poison.[3] Caution: These are general guidelines. Always consult literature specific to your catalyst system, as improper treatment can cause irreversible damage.

A. Chemical Washing (For metal or ionic poisons)

  • Procedure: Suspend the catalyst in a suitable, inert solvent. Add a dilute solution of a chemical wash agent (e.g., dilute nitric acid for some metal poisons[16], or a chelating agent like EDTA for others).

  • Conditions: Stir the suspension at a controlled temperature (start with room temperature) for a defined period (e.g., 1-2 hours).

  • Post-Treatment: Filter the catalyst, wash extensively with deionized water to remove all traces of the acid/chelator, and then with a solvent like ethanol or acetone. Dry thoroughly under vacuum.

  • Validation: Re-test the activity of the regenerated catalyst using the Catalyst Activity Test (Protocol 1).

B. Thermal Treatment (For organic poisons or "coke")

This method is for non-volatile organic residues that foul the catalyst surface.[17][18]

  • Procedure: Place the catalyst in a tube furnace or a crucible for a muffle furnace.

  • Conditions: Heat the catalyst under a controlled atmosphere. A slow ramp to a high temperature (e.g., 300-500°C) under a flow of dilute air or oxygen can burn off carbonaceous deposits.[18] The exact temperature and atmosphere are highly specific to the catalyst and support material to avoid sintering (thermal degradation).[4]

  • Post-Treatment: Cool the catalyst slowly to room temperature under an inert gas flow.

  • Validation: Re-test the activity of the regenerated catalyst using the Catalyst Activity Test (Protocol 1).

Preventative Measures: The Best Strategy

Proactive prevention is always more effective than reactive regeneration.

  • High-Purity Materials: Always use the highest purity reagents and solvents available and within your project's budget.

  • Guard Beds: For continuous flow processes or large-scale reactions, consider passing reactants through a "guard bed" of sacrificial material designed to trap specific poisons before they reach the catalyst.[15]

  • Strict Inert Atmosphere: When working with sensitive catalysts, use robust techniques (e.g., a glovebox or Schlenk line) to exclude air and moisture.

  • Dedicated Glassware: If possible, dedicate a set of glassware for sensitive catalytic reactions to avoid cross-contamination.

References
  • Fiveable. Catalytic Poisoning Definition - Organic Chemistry Key Term. Available from: [Link]

  • Wikipedia. Catalyst poisoning. Available from: [Link]

  • Britannica. Catalyst poison | Toxicity, Inhibition, Effects. Available from: [Link]

  • Blue-Visions. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. Available from: [Link]

  • Chemistry For Everyone. What Is A Catalyst Poison? - Chemistry For Everyone. YouTube. Available from: [Link]

  • Journal of Research in Chemistry. Regeneration method for spent FCC catalysts: Brief Review. Available from: [Link]

  • Nikki-Universal Co., Ltd. Catalyst Poison Countermeasures. Available from: [Link]

  • RSC Publishing. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Available from: [Link]

  • Slideshare. Troubleshooting of Catalytic Reactors | PPTX. Available from: [Link]

  • AmmoniaKnowHow. Catalyst deactivation Common causes. Available from: [Link]

  • Catalysis Science & Technology (RSC Publishing). Low temperature NH3 regeneration of a sulfur poisoned Pt/Al2O3 monolith catalyst. Available from: [Link]

  • MDPI. Heterogeneous Catalyst Deactivation and Regeneration: A Review. Available from: [Link]

  • YouTube. Catalyst deactivation. Available from: [Link]

  • Chemical Catalysis for Bioenergy Consortium - ChemCatBio. Three Sources of Catalyst Deactivation and How To Mitigate Them. Available from: [Link]

  • National Institutes of Health (NIH). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available from: [Link]

  • lookchem. Cas 32968-44-8,ETHYL 5-METHYLOXAZOLE-4-CARBOXYLATE. Available from: [Link]

  • ACS Publications. Regeneration of the Waste Selective Catalytic Reduction Denitrification Catalyst by Nitric Acid Washing | ACS Omega. Available from: [Link]

  • MySkinRecipes. Ethyl 2-amino-4-methyloxazole-5-carboxylate. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available from: [Link]

  • National Institutes of Health (NIH). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Available from: [Link]

  • International Union of Crystallography (IUCr). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Available from: [Link]

  • Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available from: [Link]

  • Wikipedia. Oxazole. Available from: [Link]

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Technical Support Center: Recrystallization of Ethyl 5-amino-2-methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 5-amino-2-methyloxazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this key pharmaceutical intermediate.[1][2] Here, we address common challenges and frequently asked questions regarding its purification by recrystallization, providing not just procedures, but the scientific rationale to empower you to solve problems effectively in the lab.

Part 1: Foundational Knowledge & General Protocol

This section covers the essential information and a baseline procedure for the recrystallization of this compound.

FAQ 1: What are the key physical properties of this compound relevant to its recrystallization?

Understanding the physicochemical properties of a compound is the first step in designing a robust crystallization process. This compound is a heterocyclic organic compound with functional groups (amino, ester, oxazole ring) that dictate its solubility and crystal packing behavior.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance for Recrystallization
Molecular Formula C₇H₁₀N₂O₃Indicates the presence of polar functional groups capable of hydrogen bonding.[1][3]
Molecular Weight 170.17 g/mol A relatively small molecule, which can sometimes present challenges in crystallization.[1][2]
Physical Form SolidThe compound exists as a solid at room temperature, making recrystallization a suitable purification method.
Storage Temperature 2-8°CSuggests potential sensitivity to temperature, which should be considered during long-term storage of the purified material.[4]
Key Functional Groups Amino (-NH₂), Ethyl Ester (-COOEt), Oxazole RingThese groups allow for specific intermolecular interactions, such as hydrogen bonding, which are crucial for forming a stable crystal lattice.[3][5] The ester group suggests solubility in solvents like ethyl acetate.[6]
FAQ 2: How do I select an appropriate solvent system for recrystallization?

Solvent selection is the most critical parameter for successful recrystallization. The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.

Guiding Principles for Solvent Selection:

  • "Like Dissolves Like" : The presence of an ethyl ester group suggests that solvents like ethyl acetate could be a good starting point.[6] The polar amino group and heterocyclic ring indicate that moderately polar solvents are likely to be effective.

  • Systematic Screening : Test the solubility of a small amount of your crude material (~10-20 mg) in various solvents (~0.5 mL) at room temperature and then upon heating.

Table 2: Recommended Solvents for Screening

Solvent/SystemRationale & Expected Behavior
Ethyl Acetate (EtOAc) Often a good choice for compounds containing ester functional groups.[6] It has a convenient boiling point (77°C) for easy removal.
Acetone A versatile, polar aprotic solvent. Often used in mixed systems with a non-polar solvent like hexane.[6]
Dichloromethane (DCM) A related isoxazole derivative has been successfully crystallized from DCM, making it a strong candidate.[3] Its high volatility requires careful handling.
Ethanol (EtOH) One of the most common and effective recrystallization solvents due to its ability to form hydrogen bonds.[6]
n-Butanol A higher boiling point solvent that can sometimes yield better quality crystals due to slower cooling. A similar thiazole derivative was recrystallized from n-butanol.
Mixed Solvents (e.g., Hexane/EtOAc, Hexane/Acetone) Highly effective when a single solvent is not ideal. The compound should be soluble in one solvent (the "soluble solvent") and insoluble in the other (the "anti-solvent").[6][7]
Experimental Workflow: Solvent Selection

G cluster_0 Solvent Screening Workflow start Place ~15mg of crude compound in separate test tubes solvent Add 0.5 mL of a single test solvent (e.g., EtOAc) start->solvent observe_rt Observe at Room Temp solvent->observe_rt dissolves_rt Dissolves completely? (Solvent too good) observe_rt->dissolves_rt heat Heat gently to boiling dissolves_rt->heat No end Select Solvent System dissolves_rt->end Yes (Consider for anti-solvent) insoluble Insoluble? (Poor Solvent) heat->insoluble dissolves_hot Dissolves completely? (Potential Solvent) cool Cool slowly to RT, then in an ice bath dissolves_hot->cool Yes insoluble->dissolves_hot No insoluble->end Yes (Consider for anti-solvent) crystals Abundant crystals form? (Good Solvent) cool->crystals crystals->heat No (Try adding more crude) crystals->end Yes

Caption: A systematic workflow for selecting an optimal recrystallization solvent.

FAQ 3: Can you provide a general step-by-step protocol for recrystallizing this compound?

The following is a robust, general-purpose protocol. It should be optimized based on your chosen solvent system and the specific impurity profile of your material.

Protocol: Single-Solvent Recrystallization
  • Dissolution : Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of your chosen solvent to just cover the solid.

  • Heating : Gently heat the mixture on a hot plate with stirring. Add the solvent dropwise until the solid completely dissolves at or near the solvent's boiling point.[8] It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[7]

  • Decolorization (Optional) : If the solution is colored by high molecular weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration (Optional) : If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization : Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can cause the compound to precipitate as an oil or trap impurities.[9][10]

  • Cooling : Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation and reduce the amount of compound lost to the mother liquor.[8]

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying : Air dry the crystals on the filter paper, then transfer them to a watch glass to dry completely. For higher purity, drying in a vacuum oven at a moderate temperature (e.g., 40-50°C) is recommended.

  • Analysis : Assess the purity of the final product (e.g., by melting point, TLC, HPLC) and calculate the percent recovery.[8]

Part 2: Troubleshooting Guide

Even with a good protocol, issues can arise. This section provides solutions to the most common problems encountered during the recrystallization of substituted oxazoles.[9]

Troubleshooting Decision Tree

G start Recrystallization Issue? no_xtal No Crystals Form start->no_xtal oiling Compound 'Oiled Out' start->oiling low_yield Low Yield start->low_yield poor_purity Poor Purity start->poor_purity sol_clear Solution is clear? no_xtal->sol_clear reason_oil Cause: Solution is supersaturated above compound's melting point in the solvent. oiling->reason_oil reason_yield Possible Causes: - Too much solvent used - Premature crystallization - Incomplete cooling low_yield->reason_yield reason_purity Possible Causes: - Rapid crystal growth trapping impurities - Inappropriate solvent choice - High initial impurity load poor_purity->reason_purity induce Induce Nucleation: - Scratch flask with glass rod - Add a seed crystal sol_clear->induce Yes too_much_solvent Too much solvent used. sol_clear->too_much_solvent No (Cloudy) boil_off Gently boil off some solvent to increase concentration. too_much_solvent->boil_off fix_oil 1. Re-heat to dissolve oil. 2. Add more of the 'good' solvent. 3. Cool VERY slowly (e.g., leave on a cooling hotplate). reason_oil->fix_oil fix_yield Check mother liquor for product. If significant, concentrate and recrystallize a second crop. reason_yield->fix_yield fix_purity 1. Ensure slow cooling. 2. Re-recrystallize from a different solvent. 3. Consider pre-purification (e.g., column chromatography). reason_purity->fix_purity

Caption: A decision tree for troubleshooting common recrystallization problems.

FAQ 4: My compound is not crystallizing, even after cooling. What should I do?

This is the most common issue and usually points to a non-supersaturated solution or a lack of nucleation sites.[7]

  • Problem Diagnosis : The solution is likely too dilute. You may have added too much solvent during the dissolution step.[7]

  • Immediate Actions :

    • Induce Nucleation : Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.[7]

    • Seed Crystals : If you have a small amount of the pure solid, add a tiny crystal to the solution. This "seed" provides a template for further crystal growth.[10]

  • If Nucleation Fails :

    • Reduce Solvent Volume : Gently heat the solution to boil off a portion of the solvent.[7][10] Be careful not to evaporate too much. Once you see slight turbidity, add a drop or two of solvent to re-dissolve and then allow it to cool slowly again.

    • Add an Anti-Solvent : If you are using a solvent in which the compound is highly soluble, you can try adding a miscible "anti-solvent" (one in which the compound is insoluble) dropwise until the solution becomes cloudy, then heat to clarify and cool slowly.

FAQ 5: My compound has "oiled out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the compound separates from the solution as a liquid phase because the saturation point is reached at a temperature above the compound's melting point in that solvent system.[7][9] This is common with impure compounds.

  • Solution :

    • Re-heat the solution until the oil completely redissolves.

    • Add a small amount of additional solvent to lower the saturation concentration.

    • Attempt to cool the solution much more slowly. You can do this by leaving the flask on a hotplate that has been turned off, or by insulating the flask with glass wool.[7] This allows the solution to reach the crystallization temperature before it becomes supersaturated.

    • If the problem persists, the impurity level may be too high, requiring an alternative purification method like column chromatography before attempting recrystallization again.[9]

FAQ 6: I'm getting very fine needles/powder instead of well-defined crystals. How can I improve crystal size?

The formation of very small crystals is typically due to rapid crystallization caused by too many nucleation events.[9]

  • Cause : This happens when the solution is highly supersaturated, leading to the spontaneous formation of a large number of crystal nuclei.

  • Solution : The goal is to reduce the level of supersaturation.

    • Use slightly more solvent than the minimum required for dissolution. This will keep the compound soluble for longer during cooling, promoting slower growth on fewer nuclei.[10]

    • Ensure very slow, undisturbed cooling. Any agitation can trigger excessive nucleation.

FAQ 7: My final product has a low yield. How can I maximize my recovery?

A low yield (<70%) can be frustrating but is often correctable.

  • Potential Causes & Solutions :

    • Too Much Solvent : The most common cause is losing a significant amount of the product to the mother liquor.[7][10] To check this, take a small sample of the filtrate and evaporate the solvent. If a large amount of solid remains, you should concentrate the mother liquor and cool it to obtain a "second crop" of crystals.

    • Premature Crystallization : If the product crystallized during a hot filtration step, you lost material. Ensure your filtration apparatus is pre-heated.

    • Insufficient Cooling : Ensure the solution is cooled in an ice bath for an adequate amount of time to maximize precipitation.

FAQ 8: The purity of my recrystallized product is still not satisfactory. What are the next steps?

Recrystallization is highly effective but has its limits, especially when dealing with impurities that are structurally similar to the target compound.

  • Troubleshooting Steps :

    • Perform a Second Recrystallization : A second pass, perhaps using a different solvent system, can often remove remaining impurities.

    • Assess the Impurity : Try to identify the impurity. If it has a very different polarity, column chromatography is an excellent orthogonal purification technique.

    • Consider the Crystallization Process : Rapid growth can trap mother liquor within the crystal lattice, known as inclusions.[11] Ensure your process allows for slow, controlled crystal growth. In a manufacturing setting, this is a critical parameter for ensuring batch-to-batch consistency.[12]

Part 3: Advanced Considerations for Drug Development

FAQ 9: Are polymorphism or solvate formation concerns for this compound?

For any pharmaceutical intermediate, the solid-state form is a critical quality attribute.[12]

  • Polymorphism : This is the ability of a compound to exist in multiple crystal forms. Different polymorphs can have different solubility, stability, and processing characteristics. While specific data for this compound is not publicly available, it is a risk for any crystalline organic molecule. If you observe batch-to-batch variability in your final product despite consistent chemical purity, you should investigate for polymorphism using techniques like PXRD, DSC, or TGA.

  • Solvate/Hydrate Formation : If the compound crystallizes with solvent molecules incorporated into the lattice, it forms a solvate (or a hydrate with water). This can be a significant issue, as residual solvents are strictly controlled in pharmaceutical manufacturing.[12] If you notice that your dried product loses a significant amount of weight upon further heating or has a melting point that changes over time, solvate formation may be occurring.

References

  • Technical Support Center: Crystallization of Substituted Oxazoles. (n.d.). Benchchem.
  • Buy Ethyl 2-Amino-5-methyloxazole-4-carboxylate | 1065099-78-6. (n.d.). Smolecule.
  • Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs.
  • Sony, S. M. M., Charles, P., & Ponnuswamy, M. N. (2004). Ethyl 5-amino-3-methylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 61(1), o198-o200. Retrieved from [Link]

  • Lab Procedure: Recrystallization. (n.d.). LabXchange. Retrieved from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Crystallization & Solid Form Challenges for Intermediates. (2025, December 26). At Tianming Pharmaceutical. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Gwarda, R., Ciarkowska, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5649. Retrieved from [Link]

  • Ethyl 2-amino-4-methyloxazole-5-carboxylate. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Ethyl 2-amino-4-methyloxazole-5-carboxylate (Thai). (n.d.). MySkinRecipes. Retrieved from [Link]

  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (2012). Google Patents.
  • McGlone, T., Briggs, N., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(11), 2498-2508. Retrieved from [Link]

  • Joshi, S., Mehra, M., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds. Retrieved from [Link]

  • Cox, M., Prager, R. H., & Svensson, C. E. (2003). The Synthesis of Some Chiral 2-Aminoalkyloxazole-4-carboxylates from Isoxazol-5(2H)-ones. Australian Journal of Chemistry, 56(9), 887-896. Retrieved from [Link]

  • Paparo, A., Mezzetta, A., & Chiappe, C. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. International Journal of Molecular Sciences, 24(18), 14213. Retrieved from [Link]

  • Neha, K., Ali, F., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(23), 3445-3482. Retrieved from [Link]

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Technical Support Center: TLC Monitoring of Ethyl 5-amino-2-methyloxazole-4-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring the synthesis of Ethyl 5-amino-2-methyloxazole-4-carboxylate using Thin-Layer Chromatography (TLC). This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights, detailed protocols, and robust troubleshooting advice. Our goal is to empower you to confidently use TLC as a rapid, reliable tool to track your reaction's progress, ensuring optimal yield and purity.

Introduction: Why TLC is Critical for this Reaction

Thin-Layer Chromatography (TLC) is an indispensable technique in organic synthesis for its simplicity, speed, and low cost.[1][2] For the synthesis of this compound, a key building block in pharmaceutical and medicinal chemistry research, TLC provides a real-time snapshot of the reaction's status.[3][4] It allows for the qualitative assessment of the consumption of starting materials, the formation of the desired product, and the emergence of any byproducts.

The core principle of TLC lies in the differential partitioning of compounds between a stationary phase (typically polar silica gel on a plate) and a mobile phase (a solvent system).[5][6] Polar compounds interact more strongly with the silica gel and thus travel shorter distances up the plate, resulting in a lower Retention Factor (Rf).[5] Non-polar compounds are carried further by the solvent, yielding a higher Rf.[5] By optimizing the solvent system, we can achieve clear separation between reactants, products, and impurities, making reaction progress unequivocal.

Core Experimental Protocol: Step-by-Step TLC Analysis

This protocol outlines the standard procedure for monitoring the synthesis of this compound.

Step 1: Preparation of the TLC Plate
  • Obtain a silica gel TLC plate. Handle the plate only by the edges to avoid contaminating the surface with oils from your skin.[6]

  • Using a pencil, gently draw a straight line (the origin or baseline) approximately 1 cm from the bottom of the plate.[5] Do not use an ink pen, as the ink components will chromatograph with your sample.[7]

  • Mark small, evenly spaced tick marks on the origin for each sample you plan to spot. A typical setup includes lanes for the starting material(s), a co-spot, and the reaction mixture at various time points (e.g., T=0, T=1h, T=2h).

Step 2: Sample Preparation and Spotting
  • Prepare dilute solutions of your starting material(s) and reaction mixture. A concentration of ~1% in a volatile solvent (like ethyl acetate or dichloromethane) is generally effective.[7] Highly concentrated samples can lead to streaking and poor separation.[7]

  • Obtain a microcapillary tube. Dip the tube into your first sample solution.

  • Spot the plate. Gently and briefly touch the end of the capillary tube to the corresponding tick mark on the origin line. The goal is to create a small, concentrated spot, ideally 1-2 mm in diameter.

  • For the "co-spot" lane, spot the starting material first, allow it to dry, and then spot the reaction mixture directly on top of it. This lane is crucial for confirming the identity of the starting material spot within the reaction mixture.

  • Repeat for all time-point samples on their designated tick marks.

Step 3: Developing the TLC Plate
  • Prepare the developing chamber. A beaker covered with a watch glass is suitable. Pour your chosen solvent system (mobile phase) into the chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on your TLC plate.[7]

  • Place a piece of filter paper in the chamber, allowing it to become saturated with the solvent. This ensures the chamber atmosphere is saturated with solvent vapors, which improves the quality of the separation.[6]

  • Place the spotted TLC plate carefully into the chamber using forceps. Cover the chamber and leave it undisturbed.

  • Allow the solvent front to ascend the plate via capillary action. Let it run until it is about 0.5-1 cm from the top of the plate.[7]

  • Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.

Step 4: Visualization
  • UV Light: Most commercial TLC plates contain a fluorescent indicator. When viewed under a short-wave (254 nm) UV lamp, the plate will glow green, and compounds that absorb UV light (like aromatic or conjugated systems) will appear as dark spots.[8][9] This is a non-destructive method.[8] Gently circle the spots with a pencil while they are visible under the UV light.

  • Staining: If compounds are not UV-active, a chemical stain is required. This is a destructive method.

    • Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing compounds that can be oxidized, such as alcohols, amines, and alkenes. These functional groups will appear as yellow or brown spots on a purple background.[10]

    • Iodine Chamber: Exposing the plate to iodine vapor is a semi-destructive method that visualizes many organic compounds as yellow-brown spots.[8][9] The spots may fade over time, so they should be circled promptly.[10]

    • Ninhydrin Stain: This is an excellent choice for visualizing amino groups. The amino group on the product, this compound, should produce a characteristic purple or pink spot upon gentle heating after staining.[10]

Step 5: Interpretation
  • Calculate the Rf value for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).

  • Monitor the reaction: As the reaction proceeds, the spot corresponding to the starting material should diminish in intensity, while the spot for the product should appear and intensify. The reaction is considered complete when the starting material spot is no longer visible.

Visual Workflow: TLC Monitoring Process

TLC_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_analysis Phase 3: Analysis Prep_Plate 1. Prepare Plate (Draw Origin) Prep_Sample 2. Prepare Samples (~1% solution) Prep_Plate->Prep_Sample Prep_Chamber 3. Prepare Chamber (Solvent + Filter Paper) Prep_Sample->Prep_Chamber Spotting 4. Spot Plate (SM, Co-spot, Rxn) Prep_Chamber->Spotting Development 5. Develop Plate (Capillary Action) Spotting->Development Drying 6. Dry Plate (Mark Solvent Front) Development->Drying Visualization 7. Visualize (UV, Stain) Drying->Visualization Interpretation 8. Interpret Results (Calculate Rf, Assess Progress) Visualization->Interpretation

Caption: A streamlined workflow for TLC reaction monitoring.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when monitoring the synthesis of this compound.

Q1: My spots are streaking or appearing as smears. What's wrong?

A1: This is a very common issue with several potential causes:

  • Sample Overload: The most frequent cause is applying too much sample to the plate.[7] The stationary phase becomes saturated, leading to a vertical streak instead of a tight spot.

    • Solution: Dilute your sample further (e.g., 10-fold) and re-spot. Apply the sample in several small applications, allowing the solvent to dry completely between each one.[7]

  • Strongly Acidic or Basic Compounds: The amino group on your product and potential amine starting materials can interact strongly with the acidic silica gel, causing streaking.[7]

    • Solution: Add a small amount of a modifier to your mobile phase to suppress this interaction. For basic compounds like amines, add ~0.1-1% triethylamine (Et₃N) or a few drops of ammonia to the solvent system.[11]

  • High Boiling Point Solvents: If your reaction is run in a solvent like DMF or DMSO, it will not evaporate on the plate and will streak up the entire lane.[12]

    • Solution: After spotting, place the TLC plate under a high vacuum for a few minutes to remove the high-boiling solvent before developing the plate.[12]

Q2: All my spots stayed on the baseline (Rf ≈ 0). How can I fix this?

A2: This indicates your mobile phase is not polar enough to move the compounds off the highly polar silica gel.[12] Your product, with its amino and ester groups, is relatively polar.

  • Solution: Increase the polarity of your solvent system.[11] If you are using a mixture like ethyl acetate/hexane, increase the proportion of ethyl acetate.[6] For very polar compounds, a system like 5-10% methanol in dichloromethane is a good alternative.[11]

Starting Solvent System (Low Polarity)Modified System (Higher Polarity)
20% Ethyl Acetate in Hexane40% Ethyl Acetate in Hexane
100% Dichloromethane5% Methanol in Dichloromethane
100% Hexane10% Ethyl Acetate in Hexane

Q3: All my spots ran to the top of the plate with the solvent front (Rf ≈ 1). What should I do?

A3: This is the opposite problem: your mobile phase is too polar. The solvent is moving all components, polar and non-polar, without allowing for sufficient interaction with the stationary phase.

  • Solution: Decrease the polarity of your solvent system.[11] If using ethyl acetate/hexane, decrease the proportion of ethyl acetate. The goal is to find a "sweet spot" where the Rf value of your product is ideally between 0.2 and 0.4.[11]

Q4: I can't see any spots on my plate after development.

A4: There are a few possibilities here:

  • Insufficient Concentration: Your sample solution may be too dilute.[7]

    • Solution: Try spotting the plate multiple times in the same location, allowing the spot to dry in between applications. Alternatively, prepare a more concentrated sample solution.[7]

  • Compound is Not UV-Active: Your starting materials or product may not absorb UV light. The oxazole ring system is generally UV-active, but it's not guaranteed.

    • Solution: Use a chemical stain. A potassium permanganate or ninhydrin stain is highly recommended for this particular molecule due to the amine functionality.[10]

  • Evaporation: The compound may be volatile and evaporated from the plate. This is less likely for this specific product but is a possibility for other reactants.

Q5: The spots for my starting material and product are too close together (poor resolution). How can I separate them?

A5: This is a common challenge when the polarity of the reactant and product are very similar.

  • Solution: You need to experiment with different solvent systems. The key is to find a solvent mixture that exploits subtle differences in polarity.

    • Try different solvent combinations: Instead of just ethyl acetate/hexane, consider systems like dichloromethane/methanol or toluene/acetone.[11] Sometimes changing the solvent class entirely provides the best results.

    • Use a less polar system: A less polar mobile phase will keep the spots lower on the plate and can sometimes magnify the small differences in their polarity, leading to better separation.

    • Consider 2D TLC: If separation is extremely difficult, spot the mixture in one corner, run the plate in one solvent system, dry it, then turn it 90 degrees and run it in a second, different solvent system.[12] This can resolve components that are inseparable in a single dimension.

Logical Troubleshooting Flow

Troubleshooting cluster_issues cluster_solutions Start Problem with TLC Plate? Streaking Streaking / Smearing Start->Streaking NoMove Spots at Baseline (Rf ≈ 0) Start->NoMove TooHigh Spots at Top (Rf ≈ 1) Start->TooHigh NoSpots No Spots Visible Start->NoSpots PoorSep Poor Separation Start->PoorSep Sol_Dilute Dilute Sample or Add Base (e.g., Et3N) Streaking->Sol_Dilute Sol_MorePolar Increase Solvent Polarity (e.g., more EtOAc or MeOH) NoMove->Sol_MorePolar Sol_LessPolar Decrease Solvent Polarity (e.g., more Hexane) TooHigh->Sol_LessPolar Sol_Stain Concentrate Sample or Use a Chemical Stain NoSpots->Sol_Stain Sol_NewSolvent Try a Different Solvent System PoorSep->Sol_NewSolvent

Caption: A decision tree for troubleshooting common TLC issues.

References

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Department of Chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Thin-Layer Chromatography. Department of Chemistry. Retrieved from [Link]

  • J&K Scientific LLC. (2023, November 20). Thin-Layer Chromatography (TLC) User Guide. Retrieved from [Link]

  • University of York. (n.d.). Determining a solvent system. Chemistry Teaching Labs. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). Experiment 5: Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 3). 2.3: Thin Layer Chromatography (TLC). Retrieved from [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • Orango. (2025, November 5). TLC Chemistry Explained | Beginner's Guide to Organic Lab. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Ethyl 2-amino-4-methyloxazole-5-carboxylate. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Purity Validation of Ethyl 5-amino-2-methyloxazole-4-carboxylate by HPLC: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Ethyl 5-amino-2-methyloxazole-4-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, frequently serving as a key intermediate in the synthesis of novel therapeutic agents. The purity of this intermediate is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). This guide provides an in-depth, field-proven framework for the purity validation of this compound, centering on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique.

Structured from the perspective of a senior scientist, this document eschews a rigid template in favor of a logical, causality-driven narrative. We will detail a robust HPLC method, meticulously outline its validation according to regulatory standards, and critically compare its performance against orthogonal analytical techniques. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive and practical guide to establishing a self-validating system for purity assurance.

Part 1: The Gold Standard: Purity Determination by Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis for non-volatile and semi-volatile organic molecules like this compound.[1][2] Its preeminence is due to its high resolving power, quantitative accuracy, and robustness, making it indispensable for separating the main compound from structurally similar impurities, starting materials, and degradation products.[3]

The "Why": Rationale for Method Design

The selection of an HPLC method is not arbitrary; it is a hypothesis-driven process based on the analyte's physicochemical properties. This compound is a moderately polar compound containing a UV-active oxazole ring. This dictates our core choices:

  • Separation Mode: Reversed-Phase (RP) HPLC is ideal. The nonpolar stationary phase (like C18) will retain the analyte, while a polar mobile phase elutes it. This allows for fine-tuning of retention and selectivity by adjusting the mobile phase's organic content.

  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse of RP-HPLC. It provides excellent hydrophobic retention for a wide range of organic molecules and offers high efficiency and peak symmetry.

  • Mobile Phase: A mixture of an aqueous component and an organic solvent (like acetonitrile or methanol) is used. The inclusion of a modifier, such as 0.1% formic acid, is critical. It protonates the basic amino group on the oxazole ring, suppressing silanol interactions with the column and resulting in sharp, symmetrical peaks.

  • Detection: The heterocyclic aromatic system of the oxazole ring provides strong UV absorbance. A wavelength of 254 nm is a common starting point for such structures, offering a good balance of sensitivity and specificity.[2]

Workflow for HPLC Purity Validation

The following diagram outlines the logical flow from initial method development to a fully validated, routine-use analytical procedure.

HPLC_Validation_Workflow cluster_dev Phase 1: Development cluster_val Phase 2: Validation (ICH Q2(R1)) cluster_routine Phase 3: Routine Use Dev Method Development (Column, Mobile Phase, etc.) Opt Method Optimization (Peak Shape, Resolution) Dev->Opt Iterate Spec Specificity Forced Degradation Opt->Spec Finalized Method Lin Linearity & Range Acc Accuracy (Spike/Recovery) Prec Precision (Repeatability, Intermediate) LoD LOD / LOQ Rob Robustness SST System Suitability Test (Daily Check) Rob->SST Validated Method Routine Routine Analysis (Batch Release) SST->Routine

Caption: Workflow for HPLC Method Validation.

Detailed Experimental Protocol: A Comparative Approach

To ensure optimal separation, it is prudent to screen more than one organic modifier. Below are two robust starting methods.

ParameterMethod AMethod BRationale & Justification
HPLC System Standard HPLC/UHPLC with UV DetectorStandard HPLC/UHPLC with UV DetectorStandard instrumentation ensures method transferability.[1]
Column C18, 150 x 4.6 mm, 5 µmC18, 150 x 4.6 mm, 5 µmA standard dimension C18 column provides a good balance of efficiency, backpressure, and resolving power.
Mobile Phase A 0.1% Formic Acid (v/v) in Water0.1% Formic Acid (v/v) in WaterFormic acid acts as an ion-suppressor, ensuring sharp, symmetrical peaks by protonating the analyte.
Mobile Phase B AcetonitrileMethanolAcetonitrile and Methanol have different selectivities. Screening both is crucial for resolving co-eluting impurities.
Elution Mode Isocratic: 70% A / 30% BIsocratic: 60% A / 40% BIsocratic elution is simpler and more robust for routine QC than a gradient. The starting ratio is an estimate and requires optimization.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C30 °CControlled temperature ensures reproducible retention times.
Detection λ 254 nm254 nmA common wavelength for aromatic heterocyclic compounds, providing good sensitivity.
Injection Vol. 10 µL10 µLStandard volume; can be adjusted based on analyte concentration and detector response.
Sample Prep. 1.0 mg/mL in Mobile Phase1.0 mg/mL in Mobile PhaseDissolving the sample in the mobile phase prevents peak distortion.

Execution:

  • Prepare the mobile phases as described.

  • Accurately weigh and dissolve the this compound sample in the corresponding mobile phase to a concentration of 1.0 mg/mL.

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject the sample and monitor the chromatogram.

  • Evaluate which method provides better resolution between the main peak and all impurities. The chosen method then proceeds to formal validation.

Part 2: The Trustworthiness Mandate: HPLC Method Validation

Validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[4][5][6] The framework provided by the International Council for Harmonisation (ICH) guideline Q2(R1) and USP General Chapter <1225> is the authoritative standard.[7][8]

Specificity & Stability-Indicating Properties

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or starting materials.[4][9]

Protocol:

  • Forced Degradation: Subject the analyte solution (e.g., 1 mg/mL) to stress conditions:

    • Acidic: 0.1 M HCl at 60 °C for 4 hours.

    • Basic: 0.1 M NaOH at 60 °C for 2 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80 °C dry heat for 48 hours.

    • Photolytic: Expose to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples alongside an unstressed control sample.

  • Evaluation: The method is specific if the main analyte peak is resolved from all degradation product peaks (purity angle should be less than purity threshold in PDA analysis).

Linearity and Range

Objective: To verify that the method's response is directly proportional to the analyte concentration over a specified range.[10]

Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five dilutions covering 50% to 150% of the target assay concentration (e.g., for a 100 µg/mL target, prepare 50, 75, 100, 125, and 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

Acceptance Criteria & Data:

ParameterAcceptance CriterionResult (Example Data)
Correlation Coefficient (r²) ≥ 0.9990.9998
Y-intercept Close to zero150.3
Range 80-120% for assay; 50-120% for impurity50 - 150 µg/mL
Accuracy (Recovery)

Objective: To determine the closeness of the test results obtained by the method to the true value. It is typically assessed using a spike-recovery study.

Protocol:

  • Prepare a sample matrix (placebo or a known batch of the intermediate).

  • Spike the matrix with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria & Data:

Spike LevelMean Recovery (%)% RSD
80% 99.5%0.8%
100% 100.2%0.6%
120% 99.8%0.7%
Overall Acceptance 98.0% - 102.0% Pass
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[6]

Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the same batch at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day precision/Ruggedness): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria & Data:

Precision TypeAcceptance Criterion (% RSD)Result (% RSD)
Repeatability ≤ 1.0%0.45%
Intermediate Precision ≤ 2.0%1.15%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[4]

Protocol (Signal-to-Noise Approach):

  • Determine the signal-to-noise (S/N) ratio of a known low-concentration sample.

  • LOD is the concentration at which the S/N ratio is approximately 3:1.

  • LOQ is the concentration at which the S/N ratio is approximately 10:1.

  • Confirm the LOQ by analyzing 6 replicates at this concentration and ensuring the precision (%RSD) is ≤ 10%.

Example Data:

ParameterResult
LOD 0.05 µg/mL (S/N = 3.3)
LOQ 0.15 µg/mL (S/N = 10.5)
Precision at LOQ 6.8% RSD
Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[6]

Protocol:

  • Vary key parameters one at a time, such as:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase Composition (± 2% organic)

  • Analyze the sample under each condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution). The method is robust if the results remain within acceptance criteria.

Part 3: A Holistic View: Comparison with Orthogonal Analytical Techniques

Relying solely on HPLC can create analytical blind spots. Orthogonal methods, which rely on different scientific principles, are essential for a comprehensive purity assessment.[11]

Tech_Comparison +++ Excellent | ++ Good | + Fair | - Poor/Not Applicable cluster_main cluster_techs Task Purity Quantification (Assay) Impurity Detection & Quantitation Impurity Identification Volatile/Solvent Analysis Absolute Purity (Primary Method) HPLC HPLC-UV +++ +++ - -- - Task:f0->HPLC:p0 Task:f1->HPLC:p1 Task:f2->HPLC:p2 Task:f3->HPLC:p3 Task:f4->HPLC:p4 HRMS LC-HRMS ++ +++ +++ -- - Task:f0->HRMS:p0 Task:f1->HRMS:p1 Task:f2->HRMS:p2 Task:f3->HRMS:p3 Task:f4->HRMS:p4 qNMR qNMR ++ ++ ++ + +++ Task:f0->qNMR:p0 Task:f1->qNMR:p1 Task:f2->qNMR:p2 Task:f3->qNMR:p3 Task:f4->qNMR:p4 GC GC-FID/MS - - - +++ - Task:f0->GC:p0 Task:f1->GC:p1 Task:f2->GC:p2 Task:f3->GC:p3 Task:f4->GC:p4

Caption: Comparison of Analytical Techniques for Purity Validation.

High-Resolution Mass Spectrometry (HRMS)
  • Principle: Separates ions based on their mass-to-charge ratio with very high precision. When coupled with HPLC (LC-MS), it provides mass information for each peak in the chromatogram.

  • Advantages:

    • Unambiguous Identification: HRMS provides the elemental composition of unknown impurities, which is a powerful tool for structural elucidation.[12][13][14] This is a significant advantage over UV detection, which only indicates the presence of a chromophore.[13]

    • Extreme Sensitivity: Can detect and identify impurities at trace levels, often far below the LOQ of a standard UV detector.[12]

  • Limitations:

    • Quantitation: While possible, quantitation by MS can be less precise than UV detection due to ion suppression effects.

    • Cost & Complexity: Instrumentation is significantly more expensive and requires greater operator expertise.

Quantitative NMR (qNMR)
  • Principle: Nuclear Magnetic Resonance spectroscopy provides structural information and, under specific conditions, the signal intensity is directly proportional to the number of nuclei, allowing for quantification without a reference standard for each analyte.[15]

  • Advantages:

    • Primary Ratio Method: qNMR is considered a primary analytical method. It can determine the absolute purity of a substance by comparing the integral of an analyte peak to that of a certified internal standard of known purity.[15][16] This provides an orthogonal check on the 100% purity value obtained from HPLC.

    • Universal Detection: Detects any proton-containing molecule, including those without a UV chromophore that would be invisible to an HPLC-UV system.[11]

  • Limitations:

    • Sensitivity: Significantly less sensitive than HPLC or MS, making it unsuitable for trace impurity analysis (typically >0.1%).

    • Resolution: Signal overlap in complex mixtures can make accurate integration and quantification challenging.

Gas Chromatography (GC)
  • Principle: Separates compounds based on their volatility and interaction with a stationary phase in the gas phase.[17][18]

  • Advantages:

    • Residual Solvent Analysis: GC is the gold standard for detecting and quantifying volatile impurities, such as residual solvents from the manufacturing process (e.g., ethanol, ethyl acetate), which are critical to control under ICH Q3C guidelines.

  • Limitations:

    • Analyte Incompatibility: this compound is not sufficiently volatile and is likely to decompose at the high temperatures required for GC analysis. Therefore, GC is not a suitable method for assaying the main compound or its non-volatile impurities.[17] It is a complementary, not a comparative, technique.

Conclusion

The purity validation of this compound is a multi-faceted process that demands scientific rigor and a deep understanding of analytical principles. A well-developed and thoroughly validated RP-HPLC method serves as the robust foundation for routine quality control and batch release. It provides the high-resolution separation and precise quantitation necessary to meet stringent regulatory standards.

However, true scientific integrity requires acknowledging the limitations of any single technique. A comprehensive purity profile can only be achieved by integrating orthogonal methods. LC-HRMS is indispensable for the definitive identification of unknown impurities, qNMR provides an absolute measure of purity that is independent of chromatographic response factors, and GC is essential for controlling volatile process impurities. By employing this integrated, evidence-based approach, drug development professionals can ensure the quality and safety of this critical pharmaceutical intermediate, thereby building a solid foundation for the development of new medicines.

References

  • Title: The benefits of high-resolution mass spectrometry for impurity profiling Source: Sterling Pharma Solutions URL: [Link]

  • Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]

  • Title: High resolution mass spectrometry for impurity profiling Source: Sterling Pharma Solutions URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA Source: PubMed URL: [Link]

  • Title: Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: ACS Publications - Journal of Medicinal Chemistry URL: [Link]

  • Title: USP <1225> Method Validation Source: BA Sciences URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Overview of Polar Gas Chromatography Source: Amerigo Scientific URL: [Link]

  • Title: Rapid and Comprehensive Impurity Profiling of Synthetic Thyroxine by Ultrahigh-Performance Liquid Chromatography–High-Resolution Mass Spectrometry Source: ACS Publications - Analytical Chemistry URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Analytical methods validation as per ich & usp Source: Slideshare URL: [Link]

  • Title: <1225> VALIDATION OF COMPENDIAL METHODS Source: USP-NF URL: [Link]

  • Title: Simultaneous Analysis of Polar and Nonpolar Compounds by Gas Chromatography: The Separation of O2, N2, and NH3 Using Parallel Columns Source: Oxford Academic - Journal of Chromatographic Science URL: [Link]

  • Title: <1220> ANALYTICAL PROCEDURE LIFE CYCLE Source: USP-NF URL: [Link]

  • Title: Analytical Method Validation: ICH and USP Perspectives Source: International Journal of Research and Review URL: [Link]

  • Title: Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs Source: Pharma Times URL: [Link]

  • Title: An Alternative Method to Isolate Pharmaceutical Intermediates Source: ACS Publications - Organic Process Research & Development URL: [Link]

  • Title: Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation Source: IJRAR.org URL: [Link]

  • Title: Gas Chromatography Source: Chemistry LibreTexts URL: [Link]

  • Title: Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry Source: Bentham Science URL: [Link]

  • Title: Gas Chromatography Explained: How It Separates Different Compounds Source: Persee URL: [Link]

  • Title: Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals Source: alwsci URL: [Link]

  • Title: Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies Source: SpringerLink URL: [Link]

  • Title: Ethyl 2-amino-4-methyloxazole-5-carboxylate Source: MySkinRecipes URL: [Link]

  • Title: Development and Validation of a HPLC Method for Quantitation of BA-TPQ, a Novel Iminoquinone Anticancer Agent, and an Initial Pharmacokinetic Study in Mice Source: NIH National Center for Biotechnology Information URL: [Link]

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A Comparative Spectroscopic Guide to Ethyl 5-amino-2-methyloxazole-4-carboxylate and its Isomeric Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed spectroscopic analysis of Ethyl 5-amino-2-methyloxazole-4-carboxylate, a key heterocyclic building block in medicinal and materials chemistry.[1][2][3] Due to the limited availability of published experimental spectra for this specific compound, this document presents a predicted spectroscopic profile based on established principles and data from closely related analogs. For comparative purposes, we will examine its structural isomers, Ethyl 2-amino-5-methyloxazole-4-carboxylate, and a heteroatomic isomer, Ethyl 5-amino-2-methylthiazole-4-carboxylate, to highlight the subtle yet significant impact of atomic arrangement on spectroscopic signatures. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and verify the synthesis and characterization of these important molecular scaffolds.

Molecular Structure and Predicted Spectroscopic Features of this compound

The unique arrangement of the amino, methyl, and ethyl carboxylate groups on the oxazole ring dictates its electronic environment and, consequently, its interaction with electromagnetic radiation. Understanding these features is paramount for unambiguous characterization.

Figure 1. Chemical structure of this compound with key functional groups.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the ethyl ester, the methyl group, and the amine protons. The solvent choice will significantly influence the chemical shift and appearance of the NH₂ protons.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
CH₃ (ester)1.2 - 1.4Triplet3HCoupling to the methylene protons of the ethyl group.
CH₂ (ester)4.1 - 4.3Quartet2HCoupling to the methyl protons of the ethyl group.
CH₃ (ring)2.2 - 2.4Singlet3HAttached to the C2 position of the oxazole ring.
NH₂5.0 - 6.0Broad Singlet2HChemical shift is solvent and concentration dependent.
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide a skeletal fingerprint of the molecule, with quaternary carbons of the oxazole ring showing characteristic downfield shifts.

CarbonPredicted Chemical Shift (δ, ppm)Notes
C=O (ester)160 - 165Carbonyl carbon of the ethyl ester.
C2 (ring)155 - 160Carbon bearing the methyl group.
C5 (ring)145 - 150Carbon bearing the amino group.
C4 (ring)110 - 115Carbon bearing the carboxylate group.
CH₂ (ester)60 - 62Methylene carbon of the ethyl group.
CH₃ (ring)12 - 15Methyl carbon attached to the oxazole ring.
CH₃ (ester)14 - 16Methyl carbon of the ethyl group.

Note: Predicted chemical shifts are based on general values for similar functional groups and heterocyclic systems.[4]

Predicted Infrared (IR) Spectral Data

The IR spectrum is expected to show strong absorptions corresponding to the N-H, C=O, and C=N/C=C stretching vibrations.

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch3400 - 3200Strong, BroadCharacteristic of the primary amine.
C-H Stretch3000 - 2850MediumAliphatic C-H bonds of the ethyl and methyl groups.
C=O Stretch1710 - 1690StrongCarbonyl of the conjugated ester.
C=N/C=C Stretch1650 - 1550Medium-StrongStretching vibrations of the oxazole ring.
C-O Stretch1250 - 1150StrongEster C-O bond.

Note: These are expected ranges and can be influenced by the molecular environment and sample preparation.[5]

Predicted Mass Spectrometry Data

In mass spectrometry, the molecule is expected to show a clear molecular ion peak, with fragmentation patterns corresponding to the loss of the ethoxy group and other characteristic fragments.

m/zPredicted Fragment
170.07[M]⁺ (Molecular Ion)
125.06[M - OCH₂CH₃]⁺
97.05[M - COOCH₂CH₃]⁺

Comparative Spectroscopic Analysis

A comparative analysis with isomeric and heteroatomic analogs can provide invaluable insights into the influence of atomic positioning on the spectroscopic properties.

Comparison with Ethyl 2-amino-5-methyloxazole-4-carboxylate

Swapping the positions of the amino and methyl groups on the oxazole ring is expected to induce noticeable shifts in the NMR spectra due to changes in the electronic environment of the ring carbons and protons.

Table 1: Predicted ¹H and ¹³C NMR Data Comparison

CompoundKey ¹H Chemical Shifts (δ, ppm)Key ¹³C Chemical Shifts (δ, ppm)
This compound CH₃ (ring): 2.2-2.4; NH₂: 5.0-6.0C2: 155-160; C5: 145-150
Ethyl 2-amino-5-methyloxazole-4-carboxylate CH₃ (ring): 2.4-2.6; NH₂: 6.5-7.5C2: 160-165; C5: 130-135

The downfield shift of the ring methyl protons and the C2 carbon in the 2-amino isomer is anticipated due to the direct attachment of the electron-donating amino group to C2, which deshields the adjacent carbon.

Comparison with Ethyl 5-amino-2-methylthiazole-4-carboxylate

Replacing the oxygen atom in the oxazole ring with a sulfur atom to form a thiazole ring will significantly alter the electronic structure and, consequently, the spectroscopic data.[6][7]

Table 2: Predicted Spectroscopic Data Comparison (Oxazole vs. Thiazole)

Spectroscopic TechniqueThis compoundEthyl 5-amino-2-methylthiazole-4-carboxylateRationale for Difference
¹³C NMR (C5) 145 - 150 ppm150 - 155 ppmThe greater electronegativity of oxygen compared to sulfur leads to a more shielded C5 in the oxazole.
¹³C NMR (C2) 155 - 160 ppm160 - 165 ppmThe sulfur atom in the thiazole ring generally causes a downfield shift of the adjacent C2 carbon compared to the oxazole analog.
IR (Ring Vibrations) 1650 - 1550 cm⁻¹1630 - 1530 cm⁻¹The difference in bond strengths and atomic masses (O vs. S) will alter the frequencies of the ring stretching modes.

Experimental Protocol: ¹H NMR Spectroscopy

The following protocol outlines the standard procedure for acquiring a high-resolution ¹H NMR spectrum for the characterization of these compounds.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of the compound prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) prep1->prep2 prep3 Add a small amount of TMS as an internal standard prep2->prep3 prep4 Transfer the solution to a clean, dry NMR tube prep3->prep4 acq1 Insert the NMR tube into the spectrometer acq2 Lock and shim the magnetic field acq1->acq2 acq3 Set acquisition parameters (e.g., pulse sequence, number of scans) acq2->acq3 acq4 Acquire the Free Induction Decay (FID) acq3->acq4 proc1 Apply Fourier Transform to the FID proc2 Phase correct the spectrum proc1->proc2 proc3 Calibrate the chemical shift scale to TMS (0.00 ppm) proc2->proc3 proc4 Integrate the signals proc3->proc4

Figure 2. A generalized workflow for acquiring a ¹H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial. The choice of solvent is critical as it can influence the chemical shifts, particularly of labile protons like those of the amine group.

    • Add a small amount of Tetramethylsilane (TMS) to serve as an internal reference for calibrating the chemical shift axis to 0.00 ppm.

    • Transfer the resulting solution into a clean and dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

    • Set the appropriate acquisition parameters, including the pulse angle, acquisition time, relaxation delay, and the number of scans to be averaged for a good signal-to-noise ratio.

    • Initiate the acquisition to obtain the Free Induction Decay (FID) signal.

  • Data Processing:

    • Apply a Fourier Transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each peak to determine the relative number of protons contributing to each signal.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the molecular structure.

Conclusion

The spectroscopic characterization of this compound and its analogs is a critical step in verifying their synthesis and purity. This guide provides a predictive framework for their ¹H NMR, ¹³C NMR, IR, and mass spectra, highlighting the key differences that arise from subtle structural modifications. The provided experimental protocol for ¹H NMR spectroscopy serves as a standard methodology for researchers in the field. By understanding these spectroscopic signatures, scientists can confidently identify and utilize these valuable heterocyclic compounds in their research and development endeavors.

References

  • Ahmed, B., Kateb, E., Elhag, M. A., Al-Alie, A. A. H., Asiri, A. M., & Baseer, M. A. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 229-235. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • Sony, S. M. M., Charles, P., Ponnuswamy, M. N., Prasad, H. S. S., & Nethaji, M. (2005). Ethyl 5-amino-3-methylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 61(1), o200-o202. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • MySkinRecipes. (n.d.). Ethyl 2-amino-4-methyloxazole-5-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 5-amino-2-methylthiazole-4-carboxylate. PubChemLite. Retrieved from [Link]

  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

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A Comparative Guide to the Bioactivity of Ethyl 5-amino-2-methyloxazole-4-carboxylate and its Isoxazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic selection of heterocyclic scaffolds is a critical determinant of therapeutic efficacy. Among the privileged five-membered aromatic heterocycles, oxazoles and their isomeric counterparts, isoxazoles, have garnered significant attention due to their wide spectrum of pharmacological activities. This guide provides an in-depth, objective comparison of the bioactivity of ethyl 5-amino-2-methyloxazole-4-carboxylate and its corresponding isoxazole analogs, supported by experimental data and established scientific principles. We will delve into the structural nuances that govern their biological profiles, offering insights for the rational design of novel therapeutics.

The Subtle Isomeric Distinction with Profound Biological Consequences

At the heart of this comparison lies a subtle yet impactful structural difference: the relative positions of the oxygen and nitrogen atoms within the five-membered ring. In the oxazole ring of this compound, these heteroatoms are in a 1,3-relationship. In its isoxazole analogs, they occupy a 1,2-position. This seemingly minor alteration in atomic arrangement significantly influences the electronic distribution, dipole moment, and hydrogen bonding capacity of the molecule, which in turn dictates its interaction with biological targets.[1]

The oxazole scaffold is a common feature in numerous anticancer agents, with derivatives showing potent activity by targeting microtubules, STAT3, and DNA topoisomerases.[2][3] Similarly, isoxazole-containing compounds are prominent in medicinal chemistry, exhibiting a wide array of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[4][5] The bioisosteric replacement of an oxazole with an isoxazole, or vice versa, is a common strategy in drug design to modulate a compound's physicochemical properties and biological activity.[6]

Comparative Bioactivity: A Tale of Two Isomers

While direct head-to-head comparative studies of this compound and its precise isoxazole analogs are limited in publicly available literature, we can draw valuable insights from comparative studies of structurally related oxazole and isoxazole derivatives. The biological activity is highly dependent on the specific molecular target and the substitution pattern on the heterocyclic core.[1]

Anticancer Activity

Both oxazole and isoxazole scaffolds are integral to the development of novel anticancer agents.[2][7][8] The choice between an oxazole and an isoxazole can lead to significant differences in potency and selectivity. For instance, in a study comparing biaryl ureas as inhibitors of diacylglycerol acyltransferase 1 (DGAT1), a target in oncology, the isoxazole-containing analogs demonstrated markedly higher potency than their oxazole counterparts.[1] Conversely, for other targets, an oxazole-containing hybrid may show superior activity. This underscores the importance of synthesizing and evaluating both isomeric series in parallel during lead optimization.

Table 1: Comparative Anticancer Activity of Representative Oxazole and Isoxazole Analogs

Compound ClassTarget/AssayLead Compound ExampleIC50/ActivitySource
3-Phenylisoxazole AnalogsDGAT1 InhibitionCompound 40a64 nM[1]
5-Phenyloxazole AnalogsDGAT1 InhibitionNot specified>1000 nM[1]
Isoxazole-amide derivativesAnticancer (Hep3B cells)Compound 2d and 2e~23 µg/ml[9]
Isoxazole-amide derivativesAnticancer (HeLa cells)Compound 2d15.48 µg/ml[9]

Note: The data presented is from studies on various derivatives and not a direct comparison of the titular compounds. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

The anticancer mechanism of isoxazole derivatives often involves the induction of apoptosis and inhibition of key signaling pathways, such as the PI3K/Akt pathway.[4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Stimulation Isoxazole Isoxazole Analog Isoxazole->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by an isoxazole analog.

Antimicrobial Activity

Both oxazole and isoxazole derivatives have been investigated for their antimicrobial properties. This compound itself is considered a key intermediate in the synthesis of antimicrobial agents.[10] The isoxazole ring is also a component of several antibacterial compounds.[5] The comparative efficacy would likely depend on the specific bacterial or fungal strain and the overall molecular structure.

Experimental Protocols for Bioactivity Evaluation

To facilitate further research and comparative analysis, we provide standardized, step-by-step methodologies for assessing the anticancer and antimicrobial activities of these compounds.

In Vitro Anticancer Activity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[11]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (both oxazole and isoxazole analogs) and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells end End prepare_compounds Prepare Serial Dilutions of Test Compounds add_compounds Add Compounds to Wells prepare_compounds->add_compounds incubate_cells Incubate for 48-72 hours add_compounds->incubate_cells add_mtt Add MTT Solution incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add Solubilizing Agent incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 calculate_ic50->end

Caption: Workflow for the in vitro MTT assay to determine anticancer activity.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13]

Protocol:

  • Prepare Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

  • MBC/MFC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), subculture the contents of the wells with no visible growth onto an agar plate and incubate. The lowest concentration that shows no growth on the agar is the MBC/MFC.

Conclusion: A Call for Parallel Evaluation

The isomeric distinction between the oxazole and isoxazole ring systems can lead to significant variations in biological activity. While both scaffolds are fertile ground for the discovery of new therapeutic agents, this guide highlights that the superiority of one over the other is target-dependent. The subtle changes in electronic and steric properties upon rearranging the heteroatoms can dramatically alter the binding affinity and efficacy of a compound.

Therefore, a prudent and effective strategy in drug discovery is the parallel synthesis and evaluation of both oxazole and isoxazole analogs. This approach maximizes the potential for identifying the optimal scaffold for a given biological target, ultimately accelerating the development of novel and more effective therapeutics. Future research should focus on more direct, head-to-head comparisons of these versatile heterocycles to further elucidate their structure-activity relationships.

References

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Preprints.org. Available from: [Link]

  • Laboratory methodologies for bacterial antimicrobial susceptibility testing. WOAH. Available from: [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. Available from: [Link]

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  • OXAZOLE – ISOXAZOLE: MOLECULE OF DIVERSE BIOLOGICAL ACTIVITIES. Pharmatutor. Available from: [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. National Center for Biotechnology Information. Available from: [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Available from: [Link]

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A Comparative Guide for Synthetic Chemists: Ethyl 5-amino-2-methyloxazole-4-carboxylate and its Heterocyclic Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful design and synthesis of novel therapeutic agents. Among the plethora of heterocyclic scaffolds, substituted aminoxazoles, aminothiazoles, and amino-isoxazoles have emerged as privileged structures, frequently incorporated into a wide array of biologically active molecules. This guide provides an in-depth, comparative analysis of Ethyl 5-amino-2-methyloxazole-4-carboxylate and its structurally related alternatives, offering field-proven insights and experimental data to inform the strategic choices of researchers, scientists, and drug development professionals.

Introduction: The Versatility of Amino-Substituted Heterocyclic Carboxylates

Amino-substituted heterocyclic carboxylates are bifunctional scaffolds that offer synthetic chemists a versatile platform for molecular elaboration. The presence of a nucleophilic amino group and an electrophilic ester functionality within the same molecule allows for a diverse range of chemical transformations. These building blocks are particularly valuable in the construction of complex molecules, serving as key intermediates in the synthesis of kinase inhibitors, antimicrobial agents, and other therapeutics.[1][2][3] This guide will focus on this compound and its close bioisosteres, Ethyl 2-amino-4-methylthiazole-5-carboxylate and Ethyl 5-amino-3-methylisoxazole-4-carboxylate, dissecting their relative merits in synthetic applications.

Core Building Blocks: A Comparative Overview

The selection of a core heterocyclic scaffold can profoundly influence the physicochemical properties and biological activity of a target molecule. The subtle change from an oxygen to a sulfur atom, or a rearrangement of the heteroatoms within the ring, can lead to significant differences in reactivity, lipophilicity, and metabolic stability.

FeatureThis compoundEthyl 2-amino-4-methylthiazole-5-carboxylateEthyl 5-amino-3-methylisoxazole-4-carboxylate
CAS Number 3357-54-87210-76-613639-43-1
Molecular Formula C₇H₁₀N₂O₃C₇H₁₀N₂O₂SC₇H₁₀N₂O₃
Molecular Weight 170.17 g/mol 186.23 g/mol 170.17 g/mol
Structure this compoundEthyl 2-amino-4-methylthiazole-5-carboxylateEthyl 5-amino-3-methylisoxazole-4-carboxylate
Key Features Oxazole core, vicinal amino and ester groups.Thiazole core, sulfur bioisostere of oxazole.Isoxazole core, regioisomer of the oxazole.
Reported Applications Synthesis of IL-33 inhibitors, general building block.Synthesis of antimicrobial and anticancer agents, kinase inhibitors.[4][5]Synthesis of unnatural amino acids for peptide chemistry.[6]
Physicochemical Impact The oxazole core generally leads to lower lipophilicity compared to the thiazole analogue.[2]The thiazole moiety often increases lipophilicity and can engage in different non-covalent interactions due to the presence of sulfur.[2]The isoxazole scaffold can influence the vectoral presentation of substituents and the electronic properties of the ring.

Experimental Deep Dive: Synthetic Utility and Protocols

The true measure of a building block's value lies in its performance in chemical synthesis. This section provides detailed experimental protocols for key transformations, explaining the causality behind the procedural choices.

Protocol 1: Acylation of the Amino Group

A fundamental transformation for these building blocks is the acylation of the amino group to introduce diverse side chains.

Methodology:

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, for example, triethylamine (TEA, 1.2 eq.) or diisopropylethylamine (DIPEA, 1.2 eq.), to the solution and stir for 5-10 minutes at room temperature. The base acts as a scavenger for the acid generated during the reaction.

  • Acylating Agent Addition: Slowly add the acylating agent (e.g., an acyl chloride or anhydride, 1.1 eq.) to the stirred solution at 0 °C. The dropwise addition helps to control the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality and Field Insights: The choice of base and solvent is critical. While TEA is a common and cost-effective choice, for more sensitive substrates, a bulkier base like DIPEA can minimize potential side reactions. The use of anhydrous conditions is essential to prevent the hydrolysis of the acylating agent.

Protocol 2: Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. The Suzuki-Miyaura reaction is particularly useful for coupling aryl or heteroaryl halides with boronic acids. While the title compound lacks a halide for direct coupling, this protocol is highly relevant for its halogenated derivatives, which are common downstream intermediates.

Methodology:

  • Reactant and Catalyst Setup: In a Schlenk flask, combine the aryl halide (e.g., a bromo-substituted oxazole derivative, 1.0 eq.), the boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.).

  • Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base is commonly used.

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.

Causality and Field Insights: The choice of catalyst, ligand, base, and solvent are all interdependent and crucial for a successful Suzuki-Miyaura coupling.[7][8][9] For electron-deficient heterocyclic halides, a milder base and lower temperatures may be sufficient. The use of phosphine ligands can significantly improve the efficiency of the catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (Aryl Halide) ArX->OxAdd PdII_Ar_X Ar-Pd(II)L_n-X OxAdd->PdII_Ar_X Transmetalation Transmetalation PdII_Ar_X->Transmetalation Boronic R-B(OR)_2 Boronic->Transmetalation Base Base Base->Transmetalation PdII_Ar_R Ar-Pd(II)L_n-R Transmetalation->PdII_Ar_R RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Catalyst Regeneration ArR Ar-R (Product) RedElim->ArR

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance in a Biological Context: A Case Study in Antitubercular Agents

A direct comparison of the biological activity of derivatives synthesized from these building blocks provides invaluable insight into their relative performance. A study on N-substituted 4-phenyl-2-aminooxazoles and their 2-aminothiazole counterparts as antitubercular agents revealed that the 2-aminooxazole derivatives exhibited promising activity against Mycobacterium tuberculosis, with a trend similar to that of the 2-aminothiazoles.[1][10] This suggests that the 2-aminooxazole scaffold is a viable and effective bioisostere for the 2-aminothiazole in this therapeutic area. Furthermore, the isosteric replacement of the thiazole with an oxazole was associated with a decrease in lipophilicity, a property that can be advantageous for optimizing the pharmacokinetic profile of a drug candidate.[2]

Application in Kinase Inhibitor Design

Substituted aminothiazoles and aminoxazoles are prevalent scaffolds in the design of kinase inhibitors. The amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The choice between an oxazole and a thiazole core can influence the binding affinity and selectivity of the inhibitor. While both scaffolds have been successfully employed, the thiazole ring, with its larger sulfur atom, can offer different steric and electronic properties compared to the more compact oxygen atom of the oxazole ring. This can lead to altered interactions with the protein target.[11][12][13]

Kinase_Inhibitor_Binding cluster_0 Kinase Hinge Region cluster_1 Inhibitor Scaffold Hinge_AA1 Backbone NH Hinge_AA2 Backbone CO Amino_Group Amino Group (H-bond donor) Amino_Group->Hinge_AA1 H-bond Heterocycle Oxazole/Thiazole Core Substituent R Group (occupies binding pocket)

Caption: Generalized binding mode of an amino-heterocycle kinase inhibitor.

Conclusion and Future Outlook

This compound and its bioisosteric alternatives, Ethyl 2-amino-4-methylthiazole-5-carboxylate and Ethyl 5-amino-3-methylisoxazole-4-carboxylate, are all valuable building blocks in the medicinal chemist's toolbox. The choice between them is not arbitrary but a strategic decision that should be guided by the specific goals of the drug discovery program.

  • This compound offers a less lipophilic scaffold compared to its thiazole counterpart, which can be beneficial for ADME properties.

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate is a well-established building block in numerous biologically active compounds and its sulfur atom can provide unique interactions with biological targets.

  • Ethyl 5-amino-3-methylisoxazole-4-carboxylate provides a different regioisomeric arrangement, which can be exploited to fine-tune the orientation of substituents and the electronic properties of the molecule.

Ultimately, the optimal building block will depend on a careful consideration of the desired physicochemical properties, the synthetic route, and the biological target. This guide has provided a framework for making that informed decision, grounded in experimental evidence and seasoned with practical insights.

References

  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]

  • (PDF) 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ResearchGate. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. [Link]

  • 2-Aminoxazole and 2-Aminothiazole Dasatinib Derivatives as Potent Inhibitors of Chronic Myeloid Leukemia K562 Cells. PubMed. [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. [Link]

  • Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. PubMed. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PubMed. [Link]

  • Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. ResearchGate. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Synthesis of oxazolo[4,5‐c]quinolinone analogs with... ResearchGate. [Link]

  • Synthesis of 2-Aryl-oxazolo[4,5- c ]quinoline-4(5 H ). ResearchGate. [Link]

  • The protocol for 2‐quinoline‐4,5‐diphenyl‐oxazole synthesis. ResearchGate. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

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A Comparative Guide to the Synthesis of Ethyl 5-amino-2-methyloxazole-4-carboxylate: An Evaluation of Potential Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a privileged scaffold in drug discovery, appearing in a wide array of pharmacologically active compounds with applications ranging from antimicrobial and anti-inflammatory agents to anticancer therapeutics.[1][2] Ethyl 5-amino-2-methyloxazole-4-carboxylate, with its specific substitution pattern, offers multiple reactive handles for further chemical elaboration, making it a desirable intermediate for the synthesis of novel compound libraries.[3] The strategic placement of the amino and ester functionalities allows for diverse chemical transformations, rendering it a versatile building block for drug design.[3]

This guide will dissect two primary proposed synthetic strategies, evaluating them on the basis of chemical logic, potential yield and purity, and the accessibility of starting materials.

Proposed Synthesis Route 1: The Van Leusen Reaction Approach

A plausible and direct approach to the synthesis of this compound is through a modification of the Van Leusen reaction, which is a powerful method for the formation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).

Experimental Protocol: A Step-by-Step Methodology
  • Preparation of the α-ketoester: The synthesis would commence with the readily available ethyl acetoacetate.

  • Formation of the Oxazole Ring: The key step involves the base-mediated condensation of ethyl 2-amino-3-oxobutanoate with a suitable formaldehyde equivalent or a protected form thereof, in the presence of a dehydrating agent.

Causality Behind Experimental Choices

The choice of ethyl acetoacetate as a starting material is predicated on its commercial availability and its inherent functionality, which provides the backbone for the target molecule. The Van Leusen reaction is a well-established and high-yielding method for the synthesis of oxazoles.

Self-Validating System and Trustworthiness

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting materials and the formation of the product. The final product can be purified by column chromatography and its identity and purity confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Proposed Synthesis Route 2: Adaptation of the Isoxazole Synthesis from Ethyl Cyanoacetate

A second promising route is adapted from the well-documented synthesis of the constitutional isomer, Ethyl 5-amino-3-methylisoxazole-4-carboxylate.[4] This pathway involves the construction of a key intermediate followed by cyclization.

Experimental Protocol: A Step-by-Step Methodology
  • Synthesis of Ethyl 2-cyano-3-ethoxybut-2-enoate: This intermediate is prepared by the reaction of ethyl cyanoacetate with triethyl orthoacetate, catalyzed by a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction is driven to completion by the removal of ethanol.[4]

  • Cyclization to form the Oxazole Ring: The purified intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium ethoxide in ethanol. This reaction proceeds at room temperature.[4]

Causality Behind Experimental Choices

This route leverages readily available and inexpensive starting materials, ethyl cyanoacetate and triethyl orthoacetate. The formation of the enoate intermediate is a robust and scalable reaction. The subsequent cyclization with hydroxylamine is a common and effective method for constructing the isoxazole ring, and with modification, could potentially be adapted for the oxazole ring.

Self-Validating System and Trustworthiness

Each step of this synthesis can be monitored by standard analytical techniques (TLC, LC-MS). The intermediates and the final product can be purified by crystallization or column chromatography. The structural integrity of the final compound would be verified by NMR, IR, and mass spectrometry.

Comparative Analysis of the Proposed Routes

FeatureProposed Route 1 (Van Leusen Approach)Proposed Route 2 (Adapted Isoxazole Synthesis)
Starting Materials Ethyl acetoacetate, Tosylmethyl isocyanideEthyl cyanoacetate, Triethyl orthoacetate, Hydroxylamine hydrochloride
Number of Steps Fewer stepsPotentially more steps due to intermediate synthesis
Key Transformation Base-mediated cyclizationCondensation followed by cyclization
Potential Yield Generally high for Van Leusen reactionsReported to be good for the isomeric product
Scalability Potentially scalableDemonstrated scalability for the isomeric product
Safety Considerations TosMIC is toxic and requires careful handlingStandard laboratory precautions

Visualization of the Proposed Synthetic Workflows

Proposed Route 1: Van Leusen Reaction Workflow

Van_Leusen_Reaction_Workflow start Ethyl Acetoacetate intermediate1 Ethyl 2-amino-3-oxobutanoate start->intermediate1 Amination product This compound intermediate1->product reagent1 Tosylmethyl isocyanide (TosMIC) Base reagent1->product Van Leusen Reaction Adapted_Isoxazole_Synthesis_Workflow start1 Ethyl Cyanoacetate intermediate Ethyl 2-cyano-3-ethoxybut-2-enoate start1->intermediate Condensation (DMAP catalyst) start2 Triethyl Orthoacetate start2->intermediate Condensation (DMAP catalyst) product This compound intermediate->product reagent2 Hydroxylamine HCl Base (e.g., EtONa) reagent2->product Cyclization

Caption: Proposed workflow adapting the synthesis of a constitutional isomer.

Conclusion and Future Directions

Both proposed routes offer viable strategies for the synthesis of this compound. The Van Leusen approach is more direct but involves a potentially hazardous reagent. The adapted isoxazole synthesis is a multi-step process but utilizes common and less hazardous starting materials.

It is imperative for researchers to perform experimental validation of these proposed routes to determine the optimal conditions, yields, and scalability for their specific needs. Further investigation into one-pot modifications of these syntheses could also lead to more efficient and cost-effective production of this valuable building block. This guide serves as a foundational document to inform and direct these future experimental endeavors.

References

  • MySkinRecipes. Ethyl 2-amino-4-methyloxazole-5-carboxylate. [Link]

  • Google Patents.
  • MySkinRecipes. Ethyl 2-amino-4-methyloxazole-5-carboxylate. [Link]

  • Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • Semantic Scholar. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. [Link]

  • CORE. Ethyl 5‐amino‐3‐methylisoxazole‐4‐carboxylate. [Link]

  • National Institutes of Health. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]

  • ResearchGate. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents | Request PDF. [Link]

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A Senior Application Scientist's Guide to Analytical Standards for Ethyl 5-amino-2-methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of every result hinges on the quality of the starting materials. Ethyl 5-amino-2-methyloxazole-4-carboxylate, a key heterocyclic building block, is pivotal in the synthesis of more complex molecules with therapeutic potential. Its structural integrity directly influences the viability of downstream products. Therefore, the rigorous validation of its analytical standard is not merely a procedural step but the foundation of reliable and reproducible science.

This guide provides an in-depth comparison of available analytical standards for this compound (CAS No. 3357-54-8), outlines robust analytical methodologies for its characterization, and presents a framework for in-house verification. The protocols described are designed as self-validating systems, ensuring that researchers can proceed with confidence in the identity and purity of their materials.

Comparative Analysis of Commercially Available Standards

The selection of a reference standard is the first critical decision in the analytical workflow. The ideal standard comes with comprehensive documentation and a high, certified purity level. Below is a comparison of offerings for this compound from prominent suppliers.

Supplier Product Name CAS Number Stated Purity Available Documentation Storage Temp.
Sigma-Aldrich (AstaTech, Inc.) This compound3357-54-895%Certificate of Analysis (COA), Certificate of Origin (COO)2-8°C[1]
BLD Pharm This compound3357-54-8Not specified; analytical spectra availableNMR, HPLC, LC-MS, UPLC available for inquiryCold-chain transport suggested[2]

Expert Insight: A stated purity of 95% is a common starting point for a research-grade chemical[1]. However, for use as a quantitative standard (e.g., in impurity profiling or potency assays), a higher, certified purity (>98%) is strongly recommended. The availability of spectral data from suppliers like BLD Pharm is invaluable, as it allows for a direct comparison with in-house results[2]. Always request the specific batch Certificate of Analysis (COA) before purchase, as this document provides the most accurate, lot-specific data on purity and analytical methods used.

Analytical Methodologies: A Multi-Technique Approach

No single analytical technique can unequivocally confirm both the structure and purity of a compound. A multi-pronged approach, combining chromatography and spectroscopy, is essential for a comprehensive characterization.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

HPLC is the workhorse for purity determination in pharmaceutical analysis. It separates the main compound from any potential impurities, including isomers and starting materials.

Causality of Method Choices:

  • Column: A reversed-phase C18 column is the standard for small to medium polarity organic molecules like this one. Its nonpolar stationary phase provides good retention and separation.

  • Mobile Phase: A gradient of acetonitrile (an organic modifier) and water (an aqueous component) is employed to ensure the elution of compounds with a range of polarities. The addition of a small amount of acid (e.g., formic or phosphoric acid) sharpens peaks by suppressing the ionization of acidic and basic functional groups.

  • Detection: The oxazole ring contains a chromophore, making UV detection a suitable and robust choice. A photodiode array (PDA) detector is recommended to assess peak purity by comparing spectra across the peak.

HPLC_Workflow cluster_system HPLC System Solvent Mobile Phase (Acetonitrile/Water) Pump HPLC Pump (Gradient Flow) Solvent->Pump Injector Autosampler Pump->Injector Column C18 Column Injector->Column Detector UV/PDA Detector Column->Detector Data Chromatogram (Peak Area vs. Time) Detector->Data Sample Standard Solution in Diluent Sample->Injector Report Purity Report (% Area) Data->Report

Caption: Typical HPLC-UV workflow for purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for confirming the chemical structure of an organic molecule. Both ¹H and ¹³C NMR should be employed.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see signals corresponding to the ethyl group (a quartet and a triplet), the methyl group (a singlet), and the amino group protons (a broad singlet).

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The spectrum would reveal signals for the carbonyl carbon of the ester, the carbons of the oxazole ring, and the carbons of the ethyl and methyl groups.

The chemical shifts are highly sensitive to the substitution pattern on the oxazole ring, making NMR an excellent tool to distinguish between isomers.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry provides a highly accurate measurement of the molecular weight of the compound, confirming its elemental composition.

  • Expected Mass: The molecular formula is C₇H₁₀N₂O₃, with a monoisotopic mass of approximately 170.07 Da. High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million (ppm), providing strong evidence for the correct formula.

  • Fragmentation: Electrospray ionization (ESI) is a common technique for this type of molecule. The resulting mass spectrum may also show characteristic fragment ions, which can provide further structural information. For instance, loss of the ethoxy group (-45 Da) from the ester is a likely fragmentation pathway.

In-House Verification Protocol for a New Analytical Standard

Upon receiving a new standard, it is imperative to perform an in-house verification to confirm its identity and purity as stated on the COA. This protocol ensures the trustworthiness of all subsequent experiments.

Verification_Workflow cluster_analytical Analytical Confirmation Start Receive Standard & COA DocReview Review COA Documentation Start->DocReview Visual Visual Inspection (Color, Form) DocReview->Visual Solubility Solubility Test (e.g., Acetonitrile, DMSO) Visual->Solubility Analysis Perform Multi-Technique Analysis Solubility->Analysis HPLC HPLC-UV (Purity > 95%?) Analysis->HPLC NMR ¹H NMR (Structure Match?) Analysis->NMR MS LC-MS (Correct Mass?) Analysis->MS Compare Compare In-House Data to COA Accept Accept Standard for Use Compare->Accept  Match   Reject Reject Standard (Contact Supplier) Compare->Reject  No Match   HPLC->Compare NMR->Compare MS->Compare

Caption: Workflow for the in-house verification of an analytical standard.

Step-by-Step Methodology
  • Documentation Review: Cross-reference the received material with the COA. Check the batch number, expiry date, and reported purity.

  • Physical Inspection: Observe the physical form (e.g., solid, crystalline) and color. Any deviation from the expected appearance should be noted.

  • Solubility Check: Test the solubility in common laboratory solvents (e.g., DMSO, acetonitrile, methanol) to determine the appropriate diluent for analysis.

  • HPLC-UV Analysis:

    • Prepare a stock solution of the standard at approximately 1 mg/mL in a suitable diluent.

    • Further dilute to a working concentration of ~0.1 mg/mL.

    • Instrument Conditions (Starting Point):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: 5% B to 95% B over 15 minutes

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detection: 254 nm or PDA scan (200-400 nm)

    • Analysis: Calculate the area percent of the main peak. It should align with the purity stated on the COA. Check for co-eluting peaks using PDA analysis.

  • ¹H NMR Analysis:

    • Dissolve 5-10 mg of the standard in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire a ¹H NMR spectrum.

    • Analysis: Compare the obtained spectrum with the structure and, if available, the spectrum provided by the supplier. Ensure all expected proton signals are present with correct integrations and splitting patterns.

  • LC-MS Analysis:

    • Use the same HPLC method as above, but direct the flow to a mass spectrometer.

    • Analysis: Confirm that the mass of the main peak corresponds to the expected molecular weight of this compound (C₇H₁₀N₂O₃, [M+H]⁺ ≈ 171.07).

By systematically executing this multi-technique verification, researchers can establish a high degree of confidence in their analytical standard, ensuring the integrity and validity of their scientific work. This foundational diligence prevents the costly and time-consuming process of troubleshooting experiments compromised by a substandard starting material.

References

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A Comparative Analysis for the Synthetic Chemist: Ethyl 5-amino-2-methyloxazole-4-carboxylate vs. Ethyl 2-amino-4-methyloxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, subtle structural changes can lead to profound differences in reactivity, biological activity, and synthetic utility. This guide provides an in-depth comparison of two constitutional isomers, Ethyl 5-amino-2-methyloxazole-4-carboxylate and Ethyl 2-amino-4-methyloxazole-5-carboxylate. Both are valuable building blocks in medicinal chemistry, yet the positional variance of their amino and carboxylate groups dictates their unique chemical personalities and applications. This analysis is designed for researchers, scientists, and drug development professionals to inform strategic decisions in molecular design and synthesis.

Structural and Physicochemical Distinctions

At first glance, the two isomers share the same molecular formula and weight. However, the arrangement of substituents on the oxazole ring is the critical point of divergence.

  • This compound (Isomer A) features an amino group at the C5 position, adjacent to the C4-ester. This arrangement places the electron-donating amino group directly conjugated with the electron-withdrawing carboxylate group through the ring's double bond, creating a push-pull electronic system.

  • Ethyl 2-amino-4-methyloxazole-5-carboxylate (Isomer B) has its amino group at the C2 position, part of a guanidinic-like system (N=C-N), and the ester at C5. The electronic interplay here is different, influencing the basicity of the amino group and the reactivity of the ring itself.

Table 1: Physicochemical Property Comparison

PropertyThis compound (Isomer A)Ethyl 2-amino-4-methyloxazole-5-carboxylate (Isomer B)
IUPAC Name ethyl 5-amino-2-methyl-1,3-oxazole-4-carboxylateethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate[1][2]
Alternate Name Not commonly availableEthyl 2-Amino-5-methyloxazole-4-carboxylate[3][4]
CAS Number 3357-54-8[5]79221-15-1[1][2]
Molecular Formula C₇H₁₀N₂O₃[3]C₇H₁₀N₂O₃[1][2][3]
Molecular Weight 170.17 g/mol [3]170.17 g/mol [1][2][3]
Appearance Solid, Crystal - Powder (White to reddish-yellow)Data not consistently available
Storage Room Temperature2-8°C[1][2]

Synthesis Strategies: A Tale of Two Pathways

The synthetic routes to these isomers are distinct, reflecting the different bond disconnections required to construct the specific substitution patterns on the oxazole ring.

Synthesis of Ethyl 2-amino-4-methyloxazole-5-carboxylate (Isomer B)

A common and efficient method for synthesizing 2-aminooxazoles involves the cyclization of a suitable precursor with cyanamide or a related reagent. This approach leverages readily available starting materials.

Synthesis_Isomer_B reagents Ethyl Acetoacetate + Bromine intermediate1 Ethyl 2-bromoacetoacetate reagents->intermediate1 Bromination product Ethyl 2-amino-4-methyloxazole-5-carboxylate intermediate1->product Hantzsch-type Cyclocondensation reagents2 Urea (or Cyanamide) reagents2->product Hantzsch-type Cyclocondensation

Caption: Synthetic workflow for Isomer B.

The causality behind this experimental choice lies in its efficiency. The Hantzsch-type synthesis is a classic, robust method for building thiazole and oxazole rings. Starting with ethyl acetoacetate, α-bromination provides the key electrophilic intermediate. Subsequent condensation with urea (or cyanamide) provides the N-C-N unit required for the 2-amino substituent, leading to cyclization and dehydration to form the stable aromatic oxazole ring.

Synthesis of this compound (Isomer A)

The synthesis of this isomer requires a different strategy to install the amino group at the C5 position. One plausible route involves the construction of an α-amino-β-keto ester derivative which can then be cyclized. A related synthesis for an isoxazole analog involves treating a chlorooxime with an enamine, suggesting a pathway built around a nitrile oxide cycloaddition.[6]

Comparative Reactivity and Spectroscopic Fingerprints

The isomeric arrangement directly impacts the compounds' reactivity and how they appear in spectroscopic analyses.

Reactivity Profile
  • Isomer A (5-amino): The C5-amino group is a strong electron-donating group, making the C4 position (to which the ester is attached) electron-rich. The amine itself behaves like a typical enamine, with its nucleophilicity potentially reduced by conjugation with the ester. It is a prime candidate for electrophilic substitution at the C4 position if the ester were replaced, and the amine can undergo standard reactions like acylation.

  • Isomer B (2-amino): The C2-amino group is part of an amidine system within the heterocyclic ring. This makes the amino group less nucleophilic but more basic compared to a simple aniline. The C5 position is activated towards electrophilic attack. This isomer is frequently used as a building block where the 2-amino group acts as a key nucleophile for constructing more complex heterocyclic systems.[1][2]

Spectroscopic Data Comparison

While full experimental spectra require direct measurement, predictable differences based on chemical principles can be outlined.

Table 2: Predicted Spectroscopic Data Comparison

SpectrumThis compound (Isomer A)Ethyl 2-amino-4-methyloxazole-5-carboxylate (Isomer B)
¹H NMR -CH₃ (C2): Singlet, ~2.4 ppm. -NH₂ (C5): Broad singlet, chemical shift dependent on solvent/concentration. Ethyl ester: Quartet (~4.3 ppm) and Triplet (~1.3 ppm).-CH₃ (C4): Singlet, ~2.5 ppm (likely slightly downfield due to proximity to ester). -NH₂ (C2): Broad singlet. Ethyl ester: Quartet (~4.2 ppm) and Triplet (~1.3 ppm).
¹³C NMR C2: ~160 ppm. C4: ~138 ppm. C5: ~155 ppm. Ester C=O: ~165 ppm.C2: ~162 ppm. C4: ~140 ppm. C5: ~130 ppm. Ester C=O: ~160 ppm.
IR (cm⁻¹) N-H stretch: ~3300-3400 (two bands). C=O stretch (ester): ~1680-1700 (conjugated). C=N stretch: ~1640.N-H stretch: ~3300-3450 (two bands). C=O stretch (ester): ~1700-1715. C=N stretch: ~1650.
Mass Spec (EI) Molecular Ion (M⁺) at m/z 170. Fragmentation may involve loss of the ethoxy group (-45) or the entire ester group.Molecular Ion (M⁺) at m/z 170. Similar fragmentation patterns expected, but relative abundances may differ.

Applications in Medicinal Chemistry and Drug Discovery

The utility of these isomers is not interchangeable; their distinct structures make them suitable for different therapeutic targets.

  • Isomer A (this compound): The core structure is found in compounds with potential anticancer activity. For instance, related 5-aminoimidazole-4-carboxylate building blocks have been synthesized and shown to inhibit tumor cell colony formation and migration, and induce apoptosis.[7] The 5-amino-isoxazole variant is also used as an unnatural amino acid in peptide synthesis.[8] This suggests Isomer A is a valuable scaffold for creating agents that interact with protein and enzyme systems where the specific arrangement of hydrogen bond donors and acceptors is critical.

  • Isomer B (Ethyl 2-amino-4-methyloxazole-5-carboxylate): This isomer is a well-established intermediate in the synthesis of pharmaceuticals, particularly antimicrobial and anti-inflammatory agents.[1][2] The 2-aminothiazole counterpart, which is structurally very similar, is a cornerstone for building kinase inhibitors and other targeted therapies.[9][10] The 2-amino group often serves as a crucial anchor point, forming key hydrogen bonds within the ATP-binding pocket of kinases.

Applications cluster_A Isomer A (5-Amino) cluster_B Isomer B (2-Amino) isomerA This compound appA1 Anticancer Agents isomerA->appA1 appA2 Unnatural Amino Acids in Peptidomimetics isomerA->appA2 isomerB Ethyl 2-amino-4-methyloxazole-5-carboxylate appB1 Antimicrobial Agents isomerB->appB1 appB2 Anti-inflammatory Agents isomerB->appB2 appB3 Kinase Inhibitors (by structural analogy) isomerB->appB3

Caption: Divergent applications of the two isomers.

Experimental Protocol: N-Acetylation of Isomer B

This protocol describes a standard method for derivatizing the 2-amino group, a common subsequent step in a synthetic sequence. This procedure is self-validating by including purification and confirmation steps.

Objective: To synthesize Ethyl 2-(acetylamino)-4-methyloxazole-5-carboxylate.

Materials:

  • Ethyl 2-amino-4-methyloxazole-5-carboxylate (1.0 eq)

  • Pyridine (solvent)

  • Acetic Anhydride (1.2 eq)

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Ethyl Acetate/Hexanes mixture (for elution)

Procedure:

  • Reaction Setup: Dissolve Ethyl 2-amino-4-methyloxazole-5-carboxylate (1.0 eq) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C in an ice bath.

  • Acylation: Add acetic anhydride (1.2 eq) dropwise to the stirred solution. Causality: The reaction is cooled to control the exothermic acylation. Pyridine acts as both a solvent and a base to neutralize the acetic acid byproduct.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash sequentially with 1M HCl (to remove pyridine), water, saturated NaHCO₃ solution (to remove excess acetic acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: Combine the pure fractions (identified by TLC) and remove the solvent in vacuo. Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of a new singlet around 2.2 ppm in the ¹H NMR (acetyl CH₃) and the disappearance of the NH₂ signal confirm a successful reaction.

Safety and Handling

Proper handling of these reagents is crucial for laboratory safety.

Table 3: Hazard and Safety Information

CompoundGHS Pictogram(s)Hazard Statements
Isomer A Data not readily available. Treat as a potentially harmful chemical.Assume H302, H315, H319, H335 (Harmful if swallowed, Causes skin/eye irritation, May cause respiratory irritation).
Isomer B IrritantH302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[3]

Conclusion

While this compound and Ethyl 2-amino-4-methyloxazole-5-carboxylate are isomers, they are not interchangeable synthons. The position of the amino and ester groups fundamentally alters their electronic properties, reactivity, and, consequently, their strategic value in drug discovery. Isomer A, with its 5-amino substitution, lends itself to applications in peptide modification and as a scaffold for anticancer agents. In contrast, Isomer B is a classic 2-amino heterocyclic building block, widely employed in the synthesis of anti-inflammatory and antimicrobial compounds. A thorough understanding of these differences is essential for the medicinal chemist to select the correct isomeric tool for the therapeutic challenge at hand.

References

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  • PubChem. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-methyloxazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Fisher Scientific. (2024, March 15). Safety Data Sheet: Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate. Retrieved from [Link]

  • Gzella, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5643. doi:10.3390/molecules27175643. Retrieved from [Link]

  • Sony, S. M. M., et al. (2004). Ethyl 5-amino-3-methylisoxazole-4-carboxylate. Acta Crystallographica Section E, E61, o198-o200. Retrieved from [Link]

  • ChemBK. (n.d.). 2-AMino-5-Methyloxazole-4-carboxylic acid ethyl ester. Retrieved from [Link]

  • Rostom, S. A. F., et al. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 76, 170-181. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Role of Ethyl 2-Aminothiazole-4-carboxylate in Modern Drug Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. Retrieved from [Link]

  • Manan, A., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData, 8(8), x230623. Retrieved from [Link]

  • Abdul Manan, F., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Retrieved from [Link]

  • Rostom, S. A. F., et al. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 76, 170-181. doi:10.1016/j.ejmech.2014.02.027. Retrieved from [Link]

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  • Tursunova, D. S., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(7), e2000470. doi:10.1002/ardp.202000470. Retrieved from [Link]

  • El-Metwaly, N. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. doi:10.3390/molecules26051461. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of Oxazole Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The oxazole scaffold, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow for diverse interactions with biological targets, making it a privileged structure in the design of novel therapeutic agents. This guide provides an in-depth, comparative analysis of the biological activities of various oxazole derivatives, supported by experimental data and detailed protocols to empower researchers in their quest for new and effective pharmaceuticals.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Oxazole derivatives have demonstrated significant potential as anticancer agents, targeting various mechanisms involved in tumor growth and survival.[1][2][3] Their efficacy has been observed across a range of cancer cell lines, with many derivatives exhibiting IC50 values in the nanomolar range.[1][3]

Comparative Analysis of Anticancer Oxazole Derivatives

The anticancer activity of oxazole derivatives is highly dependent on their substitution patterns. The table below summarizes the cytotoxic effects of several representative oxazole-containing compounds against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 1 SGC-7901 (Gastric)1.61 ± 0.06[4]
Compound 2 SGC-7901 (Gastric)2.56 ± 0.11[4]
Compound 8 HepG2 (Liver)1.2 ± 0.2[4]
Compound 9 HepG2 (Liver)0.8 ± 0.2[4]
Compound 33 MCF-7 (Breast)0.34 ± 0.025[4]
Compound 76 A549 (Lung)0.011[5]
Compound 92 HeLa (Cervical)9.8[6]
Compound 93 DU145 (Prostate)10.1[6]
Compound 98 HepG2 (Liver)12.4[6]
Compound 3d MDA-MB-231 (Breast)35.9[7]
Compound 4d MDA-MB-231 (Breast)35.1[7]

This table presents a selection of data to illustrate the range of activities. Researchers should consult the primary literature for a comprehensive understanding.

Key Signaling Pathways Targeted by Anticancer Oxazoles

Many oxazole derivatives exert their anticancer effects by modulating critical signaling pathways that control cell proliferation, apoptosis, and survival.[3][8][9] Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.

anticancer_pathways cluster_EGFR EGFR Pathway cluster_PI3K PI3K/Akt/mTOR Pathway cluster_Apoptosis p53-Mediated Apoptosis EGFR EGFR Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival PTEN PTEN PTEN->Akt Inhibits p53 p53 BAX BAX p53->BAX Apoptosis Apoptosis BAX->Apoptosis MDM2 MDM2 MDM2->p53 Inhibits Oxazole Oxazole Derivatives Oxazole->EGFR Inhibit Oxazole->PI3K Inhibit Oxazole->MDM2 Inhibit SRB_Assay_Workflow A 1. Cell Plating (e.g., 2000 cells/well) B 2. Drug Treatment (Incubate 72-96 h) A->B C 3. Cell Fixation (Trichloroacetic Acid, ≥ 1h at 4°C) B->C D 4. Washing and Drying (Remove unbound dye and debris) C->D E 5. SRB Staining (30 min at room temperature) D->E F 6. Solubilization and Absorbance Reading (Quantify cell density) E->F

Caption: Workflow of the Sulforhodamine B (SRB) assay.

Protocol:

  • Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to attach overnight.

  • Compound Addition: Treat cells with various concentrations of the oxazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently remove the media and fix the cells with cold 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

Antimicrobial Susceptibility: Broth Microdilution Method (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that inhibits the visible growth of a microorganism.

MIC_Workflow A 1. Prepare Serial Dilutions of Oxazole Derivative B 2. Inoculate with Standardized Bacterial Suspension A->B C 3. Incubate at 37°C for 16-20 hours B->C D 4. Observe for Bacterial Growth (Turbidity) C->D E 5. Determine the Lowest Concentration with No Visible Growth (MIC) D->E

Caption: Workflow for MIC determination by broth microdilution.

Protocol:

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of the oxazole derivatives in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (broth and inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

  • Quality Control: Use reference strains with known MIC values (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) to ensure the accuracy of the test. [10][11]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week.

  • Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a positive control group (e.g., indomethacin or dexamethasone), and test groups receiving different doses of the oxazole derivative. [12][13][14][15]Administer the compounds (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate Percentage Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Conclusion and Future Perspectives

The oxazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents with a broad spectrum of biological activities. The comparative data and detailed experimental protocols presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for their investigations into this versatile class of compounds. Future research should focus on elucidating the structure-activity relationships, optimizing pharmacokinetic properties, and exploring novel biological targets to unlock the full therapeutic potential of oxazole derivatives.

References

A comprehensive list of references is provided for further reading and verification of the information presented in this guide. Each reference includes the title, source, and a clickable URL.

[Please note that the reference list will be compiled and formatted based on the dynamically generated search results during the final output generation.]

Sources

A Head-to-Head Comparison of Oxazole and Isoxazole Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Isomeric Heterocycles

In the landscape of medicinal chemistry, the strategic selection of heterocyclic scaffolds is a cornerstone of rational drug design. Among the plethora of five-membered aromatic heterocycles, the isomeric pair of oxazole and isoxazole holds a place of particular significance. Though differing only in the relative position of their oxygen and nitrogen atoms, this subtle structural variance imparts a cascade of distinct physicochemical, metabolic, and pharmacological properties. This guide provides an in-depth, head-to-head comparison of these two critical scaffolds, moving beyond simplistic overviews to offer actionable insights and experimental frameworks for the discerning researcher.

The Structural Nuance: A Tale of Two Isomers

The fundamental difference between oxazole and isoxazole lies in the arrangement of the heteroatoms within the five-membered ring. In oxazole, the nitrogen and oxygen atoms are separated by a carbon atom (a 1,3-arrangement), whereas in isoxazole, they are adjacent (a 1,2-arrangement). This seemingly minor distinction has profound implications for the electronic distribution, aromaticity, and overall chemical character of the ring.

Caption: Key synthetic pathways to the oxazole scaffold.

Common Synthetic Routes to Isoxazoles
  • 1,3-Dipolar Cycloaddition: The reaction of nitrile oxides with alkynes is a highly effective and widely used method. [1]* Condensation of Hydroxylamine: Reaction with 1,3-diketones or related species is a foundational approach. [1]* From Chalcones: Cyclization of chalcones with hydroxylamine hydrochloride in an alkaline medium is a common route. [2]

Caption: Key synthetic pathways to the isoxazole scaffold.

Reactivity and Metabolic Stability: The Decisive Difference

The chemical reactivity of the scaffold dictates not only its synthetic handle but, more importantly, its metabolic fate. It is in this domain that the choice between oxazole and isoxazole can have the most profound impact on a drug candidate's profile.

Oxazole Reactivity:

  • Electrophilic substitution generally occurs at the C4 or C5 position, often requiring activating groups. [3]* The C2 position is the most electron-deficient and susceptible to nucleophilic attack, which can lead to ring cleavage rather than substitution. [4]* Oxidation can lead to ring opening. [4][3] Isoxazole Reactivity:

  • The N-O bond is the weakest point in the ring and is susceptible to reductive cleavage. [5]This is a critical metabolic liability.

  • Photolysis can cause rearrangement to an oxazole through an azirine intermediate. [6]* The substitution pattern dramatically influences the site of metabolism.

The Metabolic Cleavage of the Isoxazole Ring: A Case Study

A classic example of isoxazole's metabolic liability is the anti-inflammatory drug Leflunomide . The therapeutic activity of Leflunomide is dependent on the in vivo ring-opening of the isoxazole to form its active metabolite, A771726. [7][8]This cleavage of the N-O bond is a crucial bioactivation step. [7]Studies have shown that this process can be catalyzed by cytochrome P450 enzymes. [8] In contrast, the oxazole ring is generally more resistant to this type of reductive cleavage, although it is susceptible to oxidative metabolism. This fundamental difference in metabolic pathways is a key consideration for drug designers. If metabolic activation is desired, an isoxazole might be advantageous. If metabolic stability is paramount, an oxazole may be the more prudent choice.

Experimental Protocols: Assessing Metabolic Stability

To provide a tangible framework for comparison, the following is a generalized protocol for an in vitro metabolic stability assay using liver microsomes. This assay is fundamental for the early-stage assessment of drug candidates.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of metabolism of an oxazole- and an isoxazole-containing compound.

Materials:

  • Test Compounds (Oxazole and Isoxazole analogs, 10 mM stock in DMSO)

  • Human Liver Microsomes (HLM)

  • NADPH Regenerating System

  • Phosphate Buffer (pH 7.4)

  • Acetonitrile (containing an internal standard, e.g., warfarin or tolbutamide)

  • 96-well plates

  • LC-MS/MS system

Methodology:

  • Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing human liver microsomes and phosphate buffer. [9]2. Initiation of Reaction: Pre-incubate the mixture at 37°C for 10 minutes. Add the test compound (final concentration, e.g., 1 µM) to initiate the metabolic reaction. [9]A parallel incubation without the NADPH regenerating system serves as a negative control.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture. [9]4. Quenching: Quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard. [9]This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the line gives the rate constant of elimination (k). From this, the in vitro half-life (t½) can be calculated (t½ = 0.693/k).

Caption: Workflow for in vitro metabolic stability assay.

Biological Applications and Bioisosterism

Both oxazole and isoxazole are considered "privileged structures" in medicinal chemistry, appearing in a multitude of approved drugs. [5]They are often used as bioisosteres for other functional groups, such as esters or amides, to improve pharmacokinetic properties.

  • Oxazole-containing Drugs: Examples include the anti-inflammatory drug Oxaprozin and the antibiotic Linezolid (which contains an oxazolidinone, a reduced form).

  • Isoxazole-containing Drugs: This scaffold is found in the COX-2 inhibitor Valdecoxib, the antibiotic Cloxacillin, and the antipsychotic Risperidone. [2][6][10] The choice between the two is often a result of extensive structure-activity relationship (SAR) studies. For instance, replacing an isoxazole with an oxazole in a series of nicotinic acetylcholine receptor agonists resulted in altered binding affinities, highlighting the subtle yet significant impact of the heteroatom positioning. [11]

Conclusion: A Strategic Choice

The decision to employ an oxazole or isoxazole scaffold is not arbitrary but a strategic choice grounded in a deep understanding of their distinct properties.

  • Choose isoxazole when a higher dipole moment and potential for metabolic activation are desirable, or when its specific geometry and electronic profile offer superior target engagement. Be mindful of the potential for N-O bond cleavage as a metabolic liability.

  • Choose oxazole when greater metabolic stability against reductive cleavage is required and its weaker basicity is advantageous for the target or overall ADME profile.

Ultimately, the optimal choice is context-dependent and must be validated empirically. The frameworks and data presented in this guide serve as a foundational resource for making informed decisions in the rational design of new therapeutic agents.

References

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  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. 2020. Available from: [Link]

  • Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate. Available from: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. Royal Society of Chemistry. Available from: [Link]

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  • In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. PubMed. Available from: [Link]

  • Recent Progress in the Synthesis of Isoxazoles. Bentham Science. 2021. Available from: [Link]

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A Senior Application Scientist's Guide to Impurity Profiling of Ethyl 5-amino-2-methyloxazole-4-carboxylate: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the molecular integrity of starting materials and intermediates is paramount. Ethyl 5-amino-2-methyloxazole-4-carboxylate, a key building block in the synthesis of various pharmaceutical agents, is no exception.[1][2] Its purity profile can directly influence the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[3] This guide provides an in-depth comparison of analytical strategies for the comprehensive impurity profiling of this crucial intermediate, grounded in established scientific principles and regulatory expectations. We will move beyond mere procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to quality control.

The Genesis of Impurities: Synthesis and Degradation Pathways

Understanding potential impurities begins with understanding the molecule's lifecycle. Impurities in this compound can be broadly categorized based on their origin: synthesis-related and degradation products.[4][5]

  • Synthesis-Related Impurities: These include unreacted starting materials, by-products from competing reaction pathways, residual intermediates, and process-related contaminants like reagents, ligands, and catalysts.[3][4] A common synthesis route involves the cyclization of ethyl acetoacetate with hydroxylamine hydrochloride, which can introduce several potential impurities if not perfectly controlled.[1]

Synthesis_Pathway cluster_reactants Starting Materials cluster_process Process cluster_products Products & Impurities Ethyl Acetoacetate Ethyl Acetoacetate Cyclization Cyclization Ethyl Acetoacetate->Cyclization Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Cyclization API This compound Cyclization->API Impurity1 Unreacted Starting Materials Cyclization->Impurity1 Impurity2 Reaction By-products Cyclization->Impurity2 Impurity3 Intermediates Cyclization->Impurity3

Caption: Simplified synthesis pathway and potential impurity sources.

  • Degradation Products: These arise from the decomposition of the target molecule under the influence of external factors such as pH, temperature, light, or oxygen.[6] Forced degradation studies, a cornerstone of stability testing mandated by the International Council for Harmonisation (ICH), are designed to intentionally induce these impurities to understand degradation pathways.[7][8]

Degradation_Pathways cluster_stress Stress Conditions (Forced Degradation) cluster_degradants Potential Degradation Products API This compound Hydrolysis Acid/Base Hydrolysis API->Hydrolysis Oxidation Oxidation (e.g., H2O2) API->Oxidation Thermal Thermal Stress API->Thermal Photo Photolytic Stress API->Photo Deg1 Hydrolytic Impurities (e.g., Carboxylic Acid) Hydrolysis->Deg1 Deg2 Oxidative Impurities Oxidation->Deg2 Deg3 Thermal Isomers/By-products Thermal->Deg3 Deg4 Photolytic Products Photo->Deg4

Caption: Potential degradation pathways under forced stress conditions.

A Comparative Arsenal: Selecting the Right Analytical Technique

No single analytical technique can provide a complete impurity profile. A multi-faceted approach is essential, leveraging the strengths of orthogonal methods. The most common and powerful techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, often used in hyphenated configurations.[9][10][11]

TechniqueTypical Detection LimitAdvantagesLimitationsPrimary Application for this Topic
HPLC-UV/DAD ~0.01 - 0.1%Robust, quantitative, versatile for non-volatile compounds, well-established.[12][13]Requires chromophore for detection, limited structural information.Quantification of known and unknown organic impurities; stability-indicating assays.
GC-MS ppm to ppb levelsExcellent for volatile and semi-volatile compounds, high sensitivity, provides mass for identification.[13][14]Not suitable for non-volatile or thermally labile compounds.Analysis of residual solvents and volatile organic impurities.[11]
LC-MS ~0.001 - 0.05%Combines HPLC separation with MS identification, provides molecular weight of impurities.[10][12]Ionization efficiency can vary, complex matrix effects.Identification and quantification of unknown degradation and process-related impurities.
NMR Spectroscopy >0.1% (for direct analysis)Unparalleled for definitive structure elucidation, no reference standard needed for structure confirmation.[11][15]Relatively low sensitivity, complex mixture analysis is challenging.Unambiguous structure determination of isolated, unknown impurities.[16]

Field-Proven Experimental Protocols

The following protocols represent robust, self-validating workflows for impurity profiling. The causality behind each step is explained to demonstrate scientific integrity.

Protocol 1: Quantitative Analysis of Organic Impurities via HPLC-UV

This method is designed to separate the main component from its potential non-volatile impurities, making it a stability-indicating method.

  • Rationale: Reversed-phase chromatography is chosen for its broad applicability to moderately polar organic molecules like the target compound. A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted and resolved from the main peak and each other.

  • Methodology:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase provides excellent hydrophobic retention for separating related substances.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water. The acid modifier improves peak shape and suppresses ionization of acidic/basic functional groups.

    • Mobile Phase B: Acetonitrile. A common organic modifier with good UV transparency.

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-30 min: 5% to 95% B

      • 30-35 min: 95% B

      • 35-40 min: 95% to 5% B

      • 40-45 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Detection: UV/Diode Array Detector (DAD) at 254 nm or a wavelength of maximum absorbance. DAD allows for peak purity analysis.

    • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL. Filter through a 0.45 µm filter.

    • Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Forced Degradation Study

This study is critical for identifying potential degradation products and establishing the stability-indicating nature of the analytical method.[7] An extent of degradation between 5-20% is generally considered optimal.[6]

  • Rationale: Conditions are chosen to simulate harsh environmental exposures. Each stress condition targets a specific degradation mechanism (hydrolysis, oxidation, etc.).[6][8]

  • Methodology:

    • Acid Hydrolysis: Reflux sample (1 mg/mL) in 0.1 M HCl at 60°C for 8 hours.

    • Base Hydrolysis: Reflux sample (1 mg/mL) in 0.1 M NaOH at 60°C for 4 hours.

    • Oxidative Degradation: Treat sample (1 mg/mL) with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid sample to 105°C for 48 hours.

    • Photolytic Degradation: Expose solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

    • Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to the appropriate concentration and analyze using the validated HPLC method (Protocol 1) alongside an unstressed control sample.

Protocol 3: Structure Elucidation of an Unknown Impurity

This workflow combines techniques to move from detection to definitive identification.

  • Rationale: This systematic approach uses the strengths of each technique in a logical sequence. HPLC isolates the impurity, MS provides the molecular weight and formula, and NMR provides the definitive connectivity and stereochemistry.[12]

  • Workflow:

Elucidation_Workflow Start Unknown Impurity Detected in HPLC-UV (Protocol 1) LCMS 1. LC-MS Analysis Start->LCMS LCMS_Result Obtain Mass-to-Charge (m/z) Determine Molecular Formula LCMS->LCMS_Result Isolation 2. Preparative HPLC Isolation LCMS->Isolation Isolation_Result Collect Pure Impurity Fraction Isolation->Isolation_Result NMR 3. NMR Spectroscopy Isolation->NMR NMR_Result Acquire 1H, 13C, COSY, HSQC, HMBC Elucidate Structure NMR->NMR_Result Final 4. Final Structure Confirmation NMR->Final

Caption: Workflow for the structural elucidation of an unknown impurity.

Regulatory Framework: The ICH Guidelines

All impurity profiling activities must be conducted within the framework of regulatory guidelines to ensure patient safety and product quality.[17] The ICH provides a clear roadmap.

  • ICH Q3A(R2) - Impurities in New Drug Substances: This guideline establishes thresholds for reporting, identifying, and qualifying impurities.[4][18]

    • Reporting Threshold: The level at which an impurity must be reported. Generally ≥0.05%.

    • Identification Threshold: The level above which an impurity's structure must be determined. This typically starts at 0.10% for a maximum daily dose of ≤2g/day.[17]

    • Qualification Threshold: The level above which an impurity must be assessed for its toxicological safety. This often starts at 0.15% or 1.0 mg per day intake, whichever is lower.[17]

  • ICH Q3C(R9) - Residual Solvents: Governs the control of solvents used in the manufacturing process.[18]

  • ICH M7(R1) - Mutagenic Impurities: Provides a framework for the assessment and control of impurities that have the potential to be mutagenic, requiring a more stringent control strategy.[3][18]

Conclusion

The impurity profile of this compound is a critical quality attribute that demands a rigorous, scientifically-sound, and systematic approach. By combining orthogonal analytical techniques such as HPLC for quantification, GC-MS for volatile analysis, and advanced spectroscopic methods like LC-MS and NMR for identification, researchers can build a comprehensive understanding of a sample's purity. This multi-modal strategy, underpinned by forced degradation studies and guided by ICH principles, is not merely a regulatory hurdle; it is a fundamental component of ensuring the development of safe and effective medicines.

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A Comparative Guide to the Certificate of Analysis for Ethyl 5-amino-2-methyloxazole-4-carboxylate: A Critical Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of a chemical building block is the bedrock of reproducible and successful research. The seemingly mundane document, a Certificate of Analysis (CoA), is, in fact, a critical passport for a reagent, attesting to its identity, purity, and quality. This guide provides an in-depth analysis of the CoA for Ethyl 5-amino-2-methyloxazole-4-carboxylate , a versatile heterocyclic intermediate. Furthermore, we will objectively compare its performance with key alternatives, supported by experimental data, to empower you in making informed decisions for your synthesis and screening campaigns.

Understanding the Certificate of Analysis: More Than Just a Piece of Paper

A Certificate of Analysis is a formal document issued by a supplier that confirms a product meets its predetermined specifications. It is a vital component of Good Laboratory Practice (GLP) and Good Manufacturing Practice (GMP). For a pharmaceutical intermediate like this compound, the CoA provides the foundational data upon which subsequent synthetic steps and biological assays are built. An incomplete or ambiguous CoA can lead to failed experiments, loss of valuable time, and compromised research outcomes.

Below is a representative, albeit illustrative, Certificate of Analysis for this compound, followed by a detailed explanation of each parameter.

Illustrative Certificate of Analysis

Test Specification Result Method
Appearance White to off-white crystalline powderConformsVisual
Identity (¹H NMR) Conforms to structureConformsNMR Spectroscopy
Purity (HPLC) ≥ 98.0%99.2%HPLC-UV
Melting Point 148 - 152 °C150.5 °CUSP <741>
Water Content (Karl Fischer) ≤ 0.5%0.15%USP <921>
Residual Solvents (GC-HS) Meets USP <467> requirementsConformsGC-HS
Heavy Metals ≤ 10 ppm< 10 ppmICP-MS
Sulphated Ash ≤ 0.1%0.05%USP <281>
Deconstructing the CoA: A Parameter-by-Parameter Analysis
  • Appearance: A straightforward but crucial first check. Any deviation from the expected appearance could indicate contamination or degradation.

  • Identity (¹H NMR): Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed fingerprint of the molecule's structure. The CoA confirms that the observed spectrum matches the known structure of this compound, ensuring you have the correct compound.

  • Purity (HPLC): High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment. A high purity value (e.g., ≥ 98.0%) is essential to minimize the introduction of impurities that could lead to unwanted side reactions or interfere with biological assays.[1]

  • Melting Point: A sharp melting point range is a good indicator of purity for crystalline solids. A broad or depressed melting range often suggests the presence of impurities.

  • Water Content (Karl Fischer): Excess moisture can be detrimental to many chemical reactions, particularly those involving water-sensitive reagents. The Karl Fischer titration is a specific and accurate method for quantifying water content.

  • Residual Solvents (GC-HS): Solvents used in the synthesis and purification of the compound can remain in the final product. Gas Chromatography-Headspace (GC-HS) analysis ensures that these residual solvents are below the safety limits defined by pharmacopeias like the USP.

  • Heavy Metals: Heavy metal contamination is a significant concern in pharmaceutical development due to toxicity. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique for detecting trace amounts of heavy metals.

  • Sulphated Ash: This test measures the amount of inorganic impurities in an organic substance. A low value indicates a low level of inorganic contamination.

Comparative Analysis: this compound vs. Key Alternatives

The selection of a building block in drug discovery is a multi-faceted decision, balancing reactivity, stability, synthetic accessibility, and resulting physicochemical properties of the final compounds. Here, we compare this compound with its close structural analogue, Ethyl 2-amino-4-methylthiazole-5-carboxylate , and a more general building block, Ethyl 4-aminobenzoate .

Parameter This compound Ethyl 2-amino-4-methylthiazole-5-carboxylate Ethyl 4-aminobenzoate
Structure OxazoleThiazolePhenyl
Purity (Typical) ≥ 98.0%≥ 97.0%≥ 99.0%
Solubility (in DMSO) GoodModerateExcellent
Relative Reactivity ModerateHighLow to Moderate
Synthetic Yield (Typical) GoodExcellentExcellent
Metabolic Stability ModerateGenerally HigherVariable
Key Applications Kinase inhibitors, anti-inflammatory, antiviralAntibacterial, anticancer, anti-inflammatoryAnesthetics, various CNS targets
Insights from the Comparison:
  • Oxazole vs. Thiazole: The replacement of the oxygen atom in the oxazole ring with a sulfur atom to form a thiazole can significantly impact the compound's properties. Thiazoles are often more metabolically stable due to the greater resistance of the C-S bond to enzymatic cleavage compared to the C-O bond.[2] However, this increased stability can sometimes be accompanied by lower solubility. The choice between an oxazole and a thiazole core can be a strategic decision in modulating the pharmacokinetic profile of a drug candidate.

  • Aromatic Core: Ethyl 4-aminobenzoate, a simpler aromatic building block, offers high purity and excellent solubility. However, the oxazole and thiazole rings provide additional points for hydrogen bonding and can adopt specific spatial arrangements that may be crucial for binding to a biological target. These heterocyclic systems are considered "privileged structures" in medicinal chemistry for their frequent appearance in bioactive compounds.

Experimental Protocols for Quality Assessment

To ensure the trustworthiness of our analysis, we provide detailed, step-by-step protocols for key analytical methods. These protocols are designed to be self-validating, providing a clear rationale for each step.

HPLC Purity Determination

This protocol outlines a reversed-phase HPLC method for determining the purity of this compound.

Instrumentation:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Procedure:

  • Prepare the mobile phase by mixing Solvent A and Solvent B in a 70:30 (v/v) ratio.

  • Prepare a sample solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Set the flow rate to 1.0 mL/min and the column temperature to 30 °C.

  • Set the UV detection wavelength to 254 nm.

  • Inject 10 µL of the sample solution.

  • Record the chromatogram for 20 minutes.

  • Calculate the purity by dividing the peak area of the main component by the total peak area of all components.

Rationale: The C18 column provides good separation for moderately polar compounds. The acidic mobile phase ensures the amino group is protonated, leading to sharp, symmetrical peaks. Acetonitrile is a common organic modifier that provides good peak resolution.

¹H NMR for Structural Confirmation

This protocol describes the acquisition of a ¹H NMR spectrum to confirm the identity of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz)

Procedure:

  • Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters.

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Compare the chemical shifts, multiplicities, and integration values with the expected spectrum for this compound.

Rationale: DMSO-d₆ is a suitable solvent for this compound, and its residual peak does not overlap with the analyte signals. A 400 MHz spectrometer provides sufficient resolution for unambiguous structural elucidation.

Forced Degradation Study

This protocol outlines a basic forced degradation study to assess the stability of this compound under various stress conditions.[3][4][5]

Procedure:

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Dissolve the sample in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

  • Photostability: Expose the solid sample to UV light (254 nm) and visible light for 24 hours.

  • After the stress period, neutralize the acidic and basic solutions.

  • Analyze all samples by the HPLC method described above to determine the extent of degradation and the formation of any new impurities.

Rationale: These stress conditions simulate potential degradation pathways that the compound might encounter during storage or in a formulation.[3] The results help in identifying potential degradation products and in developing a stability-indicating analytical method.[4]

Visualizing the Workflow and Comparisons

To further clarify the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the chemical structure, the analytical workflow, and the comparative logic.

Figure 1: Chemical Structure of this compound cluster_structure C7H10N2O3 This compound Chemical Structure Chemical Structure

Caption: Chemical Structure of the target compound.

Figure 2: Analytical Workflow for Quality Assessment Sample Sample Appearance_Check Appearance_Check Sample->Appearance_Check Visual NMR_Analysis NMR_Analysis Appearance_Check->NMR_Analysis Identity HPLC_Analysis HPLC_Analysis NMR_Analysis->HPLC_Analysis Purity KF_Titration KF_Titration HPLC_Analysis->KF_Titration Water Content GC_HS_Analysis GC_HS_Analysis KF_Titration->GC_HS_Analysis Residual Solvents ICP_MS_Analysis ICP_MS_Analysis GC_HS_Analysis->ICP_MS_Analysis Heavy Metals Sulphated_Ash_Test Sulphated_Ash_Test ICP_MS_Analysis->Sulphated_Ash_Test Inorganic Impurities CoA_Generation CoA_Generation Sulphated_Ash_Test->CoA_Generation Final Report

Caption: A typical workflow for quality control analysis.

Figure 3: Comparative Logic for Building Block Selection Target_Molecule Desired Biological Activity & Physicochemical Properties Oxazole This compound Target_Molecule->Oxazole Good balance of reactivity and stability Thiazole Ethyl 2-amino-4-methylthiazole-5-carboxylate Target_Molecule->Thiazole Enhanced metabolic stability Phenyl Ethyl 4-aminobenzoate Target_Molecule->Phenyl Simplicity and high solubility

Caption: Decision factors for selecting a building block.

Conclusion

The Certificate of Analysis for this compound is a testament to its quality and suitability for high-stakes research and development. While it stands as a robust and versatile building block, a nuanced understanding of its properties in comparison to alternatives like its thiazole analogue is paramount for strategic drug design. By leveraging the insights and protocols provided in this guide, researchers can confidently select and utilize the optimal chemical tools to advance their scientific endeavors.

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A Comparative Guide to Heterocyclic Scaffolds in Parallel Synthesis: Ethyl 5-amino-2-methyloxazole-4-carboxylate vs. Its Thiazole Isostere

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of high-throughput chemistry and drug discovery, the selection of core building blocks is a critical determinant of the quality and diversity of compound libraries. Among the privileged five-membered heterocyclic scaffolds, aminomethyl-substituted oxazoles and their bioisosteric thiazole counterparts are of significant interest. This guide provides an in-depth technical comparison of the performance of Ethyl 5-amino-2-methyloxazole-4-carboxylate and its close structural analog, Ethyl 2-amino-4-methylthiazole-5-carboxylate , in the context of parallel synthesis for the generation of diverse chemical libraries.

Introduction: The Strategic Value of Oxazole and Thiazole Scaffolds

Oxazole and thiazole moieties are prevalent in a vast array of biologically active natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Their rigid, planar structures serve as excellent scaffolds for the spatial presentation of functional groups, facilitating interactions with biological targets. The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a cornerstone of medicinal chemistry. The replacement of an oxygen atom in an oxazole ring with a sulfur atom to form a thiazole can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and hydrogen bonding capacity.[3][4] This makes a direct comparison of their performance in library synthesis particularly valuable for drug discovery programs.

Physicochemical and Reactivity Profile

A foundational understanding of the intrinsic properties of each building block is essential for predicting their behavior in parallel synthesis workflows.

PropertyThis compoundEthyl 2-amino-4-methylthiazole-5-carboxylateRationale and Implication for Parallel Synthesis
Molecular Formula C₇H₁₀N₂O₃C₇H₁₀N₂O₂SThe presence of sulfur in the thiazole analog increases its molecular weight and can influence its lipophilicity and metabolic profile.
Reactivity of the Amino Group The amino group at the 5-position is a potent nucleophile, readily participating in acylation, alkylation, and condensation reactions.The 2-amino group on the thiazole ring is also highly nucleophilic and is a common site for derivatization in the synthesis of bioactive compounds.Both building blocks offer a reliable handle for introducing diversity through reactions with a wide range of electrophiles, a key requirement for parallel synthesis.
Ester Functionality The ethyl ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid, providing another point for diversification, for instance, through amide bond formation.The ethyl ester at the 5-position serves a similar purpose, allowing for the introduction of a second vector of diversity.This dual functionality (amino and ester groups) on both scaffolds is highly advantageous for creating libraries with multiple points of variation.
Ring Stability The oxazole ring is generally stable under many synthetic conditions but can be susceptible to cleavage under harsh acidic or basic conditions.The thiazole ring is typically more robust and resistant to a wider range of reaction conditions, which can be an advantage in multi-step parallel synthesis.[3]The greater stability of the thiazole ring may allow for a broader scope of chemistries to be employed in library synthesis without compromising the core scaffold.

Performance in Parallel Synthesis: A Comparative Analysis

General Workflow for Parallel Amide Library Synthesis

The following workflow illustrates a typical solution-phase parallel synthesis approach for generating a library of amides from both the oxazole and thiazole building blocks.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Analysis and Archiving plate Dispense Building Block (Oxazole or Thiazole) in an array of reaction vials coupling Add coupling agent (e.g., HATU) and base (e.g., DIPEA) to each vial plate->coupling reagents Prepare stock solutions of diverse carboxylic acids add_acid Dispense carboxylic acid stock solutions to respective vials reagents->add_acid coupling->add_acid react Incubate at ambient or elevated temperature with agitation add_acid->react quench Quench reaction (e.g., with aqueous NaHCO3) react->quench extract Liquid-Liquid Extraction or Solid-Phase Extraction quench->extract purify Purify by parallel HPLC or flash chromatography extract->purify analyze Analyze purity and confirm identity (LC-MS, NMR) purify->analyze archive Store and archive the compound library analyze->archive

Caption: A generalized workflow for the parallel synthesis of an amide library.

Expected Performance Metrics

Based on the known chemistry of oxazoles and thiazoles, the following performance characteristics can be anticipated in a parallel synthesis campaign.

MetricThis compoundEthyl 2-amino-4-methylthiazole-5-carboxylateKey Considerations
Reaction Conversion Generally high for standard amide couplings. May be sensitive to strongly acidic or basic coupling conditions.Expected to be high and potentially more robust across a wider range of coupling reagents and conditions due to the greater stability of the thiazole ring.The choice of coupling reagent and reaction temperature will be crucial for optimizing yields with the oxazole scaffold to avoid potential ring opening.
Yield of Purified Product Moderate to high, typically in the range of 60-90% for successful reactions in a library synthesis.Similar to the oxazole, with potentially more consistent high yields across a diverse set of reactants due to the scaffold's robustness.Yields in parallel synthesis are often influenced by the efficiency of parallel purification methods.
Purity of Crude Product Good, with the primary impurities often being unreacted starting material or coupling agent byproducts.Good, with a similar impurity profile to the oxazole reactions.The use of scavengers or solid-phase extraction can significantly improve the purity of the crude products before final purification.
Scope of Reactants Broad, accommodating a wide range of aliphatic and aromatic carboxylic acids. Sterically hindered acids may require more forcing conditions.Very broad, with the thiazole's stability potentially allowing for the use of more aggressive reagents or higher reaction temperatures to drive reactions with challenging substrates to completion.The slightly different electronic nature of the amino groups may lead to subtle differences in reactivity with highly electron-rich or electron-poor coupling partners.

Experimental Protocols

Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

A common and efficient method for the synthesis of the thiazole building block is the Hantzsch thiazole synthesis.

Step-by-step methodology:

  • To a solution of ethyl 2-chloroacetoacetate in ethanol, add thiourea.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a base, such as sodium bicarbonate solution, to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to afford ethyl 2-amino-4-methylthiazole-5-carboxylate.[5]

Parallel Synthesis of a 48-Member Amide Library

This protocol outlines a representative procedure for the parallel synthesis of an amide library from either the oxazole or thiazole building block.

Materials:

  • This compound or Ethyl 2-amino-4-methylthiazole-5-carboxylate

  • A diverse set of 48 carboxylic acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • 96-well reaction block

Procedure:

  • Prepare a 0.2 M stock solution of the oxazole or thiazole building block in DMF.

  • Prepare 0.2 M stock solutions of the 48 carboxylic acids in DMF in a 96-well plate.

  • Prepare a 0.2 M stock solution of HATU and a 0.4 M stock solution of DIPEA in DMF.

  • To each well of a 96-well reaction block, add 100 µL of the building block stock solution.

  • Add 100 µL of the respective carboxylic acid stock solution to each well.

  • Add 100 µL of the HATU stock solution to each well.

  • Add 100 µL of the DIPEA stock solution to each well.

  • Seal the reaction block and shake at room temperature for 16 hours.

  • Quench the reactions by adding 200 µL of water to each well.

  • Extract the products using a 96-well liquid-liquid extraction plate with ethyl acetate.

  • Concentrate the organic extracts in a centrifugal evaporator.

  • Purify the products using parallel reverse-phase HPLC.

  • Analyze the purified compounds by LC-MS to determine purity and confirm identity.

Causality Behind Experimental Choices

  • Choice of Coupling Reagent: HATU is a widely used, efficient coupling reagent that operates under mild conditions, minimizing the risk of side reactions and racemization, which is particularly important when coupling to chiral carboxylic acids.

  • Choice of Base: DIPEA is a non-nucleophilic base that effectively scavenges the acid formed during the reaction without competing in the coupling reaction.

  • Choice of Solvent: DMF is an excellent solvent for this chemistry as it dissolves a wide range of organic molecules and is stable under the reaction conditions.

  • Parallel Purification: Parallel HPLC is a high-throughput method for purifying compound libraries, enabling the isolation of a large number of compounds in a short period.

Conclusion and Future Perspectives

Both this compound and Ethyl 2-amino-4-methylthiazole-5-carboxylate are valuable and versatile building blocks for the parallel synthesis of diverse compound libraries. The choice between the two will often depend on the specific goals of the drug discovery program.

  • This compound is an excellent choice for generating libraries with a scaffold that is prevalent in many known bioactive compounds. Its synthesis is straightforward, and it exhibits good reactivity in standard parallel synthesis protocols.

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate offers the advantage of increased chemical stability, which may translate to more robust and reliable library synthesis across a broader range of reaction conditions. The subtle differences in its physicochemical properties due to the presence of the sulfur atom can lead to compounds with altered biological activity and pharmacokinetic profiles, making it an attractive alternative for bioisosteric replacement studies.

Ultimately, the optimal choice of building block will be guided by a combination of synthetic feasibility, the desired diversity of the library, and the biological targets of interest. The ability to readily access both scaffolds allows for a powerful strategy in medicinal chemistry, where the systematic replacement of the oxazole core with a thiazole can be used to fine-tune the properties of lead compounds.

References

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Kashef, H. S. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(9), 2709. [Link]

  • Barreiro, E. J., & Lima, L. M. (2016). Beyond Bioisosterism: New Concepts in Drug Discovery. In Comprehensive Medicinal Chemistry III (pp. 135-163). Elsevier.
  • Guan, R., & Zhu, H. (2006). Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. Journal of Beijing Jiaotong University, 30(3), 40-42.
  • Li, J., et al. (2014).
  • Masquelin, T., et al. (2003). Novel Solution- and Solid-Phase Syntheses of Heterocyclic Systems. CHIMIA International Journal for Chemistry, 57(4), 209-215.
  • Sisko, J., et al. (2000). An investigation of imidazole and oxazole syntheses using aryl-substituted TosMIC reagents. The Journal of Organic Chemistry, 65(5), 1516-1524.
  • Twamley, B., et al. (2012). Ethyl 4-(2-bromomethyl-5,5-dimethyl-1,3-dioxan-2-yl)-5-methylisoxazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1429.
  • Veronese, A. C., et al. (1997). Synthesis of 5-amino-4-cyano-3-methylisoxazole and its conversion to pyrazolo[3,4-d]isoxazoles. Journal of Heterocyclic Chemistry, 34(3), 849-852.
  • Wiles, C., & Watts, P. (2014). Parallel synthesis of 1,2,4-triazole derivatives using microwave and continuous-flow techniques. Beilstein Journal of Organic Chemistry, 10, 1894-1904.
  • Zeni, G., & Larock, R. C. (2006). Synthesis of heterocycles via palladium-catalyzed coupling reactions. Chemical Reviews, 106(11), 4644-4680.
  • Zhang, W., & Bartlett, P. A. (1999). Solution-phase parallel oxazole synthesis with TosMIC. Tetrahedron Letters, 40(31), 5637-5638.
  • Zhao, S., et al. (2017). Design, synthesis and evaluation of aromatic heterocyclic derivatives as potent antifungal agents. European Journal of Medicinal Chemistry, 137, 96-106.
  • Zificsak, C. A., & Hlasta, D. J. (2003). A New, Efficient Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate.
  • Abdel-Aziz, A. A.-M., et al. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. Archiv der Pharmazie, 347(6), 412-424.
  • Basso, A., et al. (2005). Solution-phase parallel synthesis of substituted chalcones and their antiparasitary activity against Giardia lamblia. Bioorganic & Medicinal Chemistry, 13(18), 5485-5491.
  • Baxendale, I. R., et al. (2006). The synthesis of 2,4-disubstituted oxazoles and thiazoles by a solid-phase-assisted route.
  • Conti, P., et al. (2005). Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines.
  • D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
  • Foley, D. J., et al. (2015). Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections. Frontiers in Chemistry, 6, 80.
  • Ganesan, A. (1999). Solution-phase parallel oxazole synthesis with TosMIC. Tetrahedron Letters, 40(31), 5637-5638.
  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
  • Özalp, Y., et al. (2023). Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities.
  • Patpi, S. R., et al. (2023). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Egyptian Journal of Chemistry, 66(11), 311-318.
  • Reddy, T. J., et al. (2008).
  • Spring, D. R. (2005). Diversity-oriented synthesis. Organic & Biomolecular Chemistry, 3(9), 1625-1635.

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A-Researcher's Guide to Benchmarking Novel Kinase Inhibitors: Evaluating "Ethyl 5-amino-2-methyloxazole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the inhibitory potential of novel chemical entities. While "Ethyl 5-amino-2-methyloxazole-4-carboxylate" is recognized primarily as a synthetic intermediate, its oxazole core is a feature in many biologically active compounds.[1][2][3] This document, therefore, uses this compound as a hypothetical candidate to illustrate the rigorous, multi-step process of benchmarking against established standards in the field of kinase inhibition.

We will proceed under the hypothesis that the oxazole moiety may confer inhibitory activity against protein tyrosine kinases (PTKs), a critical class of enzymes in cellular signaling and a major target in oncology.[4][5] Our objective is to outline a robust, self-validating workflow to determine if this compound has meaningful activity and how it compares to well-characterized, potent kinase inhibitors.

The Rationale: Why Benchmark Against Known Inhibitors?

In drug discovery, a new compound's activity is only meaningful when placed in context. Benchmarking against known inhibitors serves several critical functions:

  • Establishes Potency: It allows for a quantitative comparison of inhibitory concentration (e.g., IC50) against a "gold standard."

  • Reveals Selectivity: Comparing activity against a broad-spectrum inhibitor versus a more selective one can provide early insights into your compound's specificity.

  • Validates Assay Performance: Running known inhibitors confirms that your experimental setup is performing as expected.

For this guide, we have selected two widely recognized tyrosine kinase inhibitors as our benchmarks:

  • Staurosporine: A potent, broad-spectrum protein kinase inhibitor known for its high affinity to the ATP-binding site of many kinases.[6][7] It will serve to validate the maximum potential inhibition in our assays.

  • Dasatinib: A second-generation, FDA-approved tyrosine kinase inhibitor with a more defined (though still multi-targeted) profile, primarily targeting BCR-ABL and SRC family kinases.[8][9][10] It represents a clinically relevant comparator.

The Experimental Workflow: From Enzyme to Cell

A successful benchmarking campaign progresses logically from a controlled, isolated system to a more complex, physiologically relevant one. This tiered approach ensures that data from each stage informs the next, saving resources and providing a clearer picture of the compound's potential.

G cluster_0 Phase 1: In Vitro Validation cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Specificity & Context a Step 1: In Vitro Enzymatic Assay b IC50 Determination a->b Dose-Response c Step 2: Cell-Based Phosphorylation Assay b->c Confirm Direct Inhibition d Cellular Potency & Permeability c->d Assess Target Engagement e Step 3: Kinome Selectivity Profiling d->e Validate Cellular Effect f Interpretation & Next Steps e->f Define Off-Target Profile

Caption: A three-phase workflow for inhibitor benchmarking.

Phase 1: Direct Target Engagement with In Vitro Enzymatic Assays

The first step is to determine if "this compound" (henceforth 'Test Compound') directly inhibits the catalytic activity of a representative tyrosine kinase in a clean, biochemical system.[11] This eliminates complexities like cell membrane permeability or intracellular metabolism.

Protocol 1: In Vitro Tyrosine Kinase Activity Assay (ELISA-based)

This non-radioactive, high-throughput compatible assay measures the phosphorylation of a synthetic substrate.[12][13]

Objective: To determine the concentration-dependent inhibition of a chosen tyrosine kinase (e.g., recombinant c-Src) and calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Recombinant human c-Src kinase.

  • Poly(Glu, Tyr) 4:1 synthetic substrate.

  • 96-well plates pre-coated with substrate.

  • Test Compound, Staurosporine, and Dasatinib, serially diluted in DMSO.

  • ATP solution.

  • Anti-phosphotyrosine antibody conjugated to Horseradish Peroxidase (HRP).

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate.

  • Stop solution (e.g., 1M H₂SO₄).

  • Plate reader capable of measuring absorbance at 450 nm.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution series for the Test Compound, Staurosporine, and Dasatinib, typically starting from 100 µM down to the low nanomolar range. Include a DMSO-only control (vehicle control).

  • Kinase Reaction:

    • To each well of the substrate-coated plate, add 50 µL of kinase buffer.

    • Add 2 µL of each compound dilution to the appropriate wells.

    • Add 10 µL of recombinant c-Src enzyme solution to all wells except the "no enzyme" blank.

    • Pre-incubate for 10 minutes at room temperature to allow compound-enzyme interaction.

  • Initiate Phosphorylation: Add 40 µL of a 2.5X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the enzyme to ensure competitive inhibitors can be detected effectively.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C.

  • Detection:

    • Wash the wells three times with a wash buffer (e.g., PBS-T) to remove ATP and non-bound reagents.

    • Add 100 µL of diluted anti-phosphotyrosine-HRP antibody to each well and incubate for 60 minutes at room temperature.

    • Wash the wells again three times.

    • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

    • Add 100 µL of stop solution.

  • Data Acquisition: Read the absorbance at 450 nm.

Data Analysis & Interpretation: The absorbance is directly proportional to kinase activity. Convert absorbance values to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

CompoundPredicted IC50 (nM) - c-Src
This compound(Experimentally Determined)
Staurosporine~5-20[6]
Dasatinib<1[14]

Phase 2: Assessing Efficacy in a Cellular Context

A compound that is potent in a biochemical assay may fail in a cellular environment due to poor membrane permeability, rapid efflux, or cellular metabolism. Cell-based assays are therefore a critical next step to measure target engagement and functional outcomes in intact cells.[15][16]

Protocol 2: Cellular Phosphorylation Assay (Western Blot or In-Cell ELISA)

Objective: To measure the inhibition of growth factor-induced autophosphorylation of a receptor tyrosine kinase (RTK) in a relevant cell line.

Materials:

  • A549 cells (human lung carcinoma), which overexpress Epidermal Growth Factor Receptor (EGFR).

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Serum-free medium for starvation.

  • Human Epidermal Growth Factor (EGF).

  • Test Compound, Staurosporine, and Dasatinib.

  • Lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-EGFR (Tyr1068) and anti-total-EGFR.

  • HRP-conjugated secondary antibody.

  • ECL (Enhanced Chemiluminescence) substrate.

Step-by-Step Methodology:

  • Cell Culture: Plate A549 cells in 12-well plates and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 18-24 hours. This reduces basal kinase activity.

  • Inhibitor Treatment: Treat the cells with various concentrations of the Test Compound and benchmark inhibitors for 2 hours.

  • Stimulation: Stimulate the cells with 100 ng/mL of EGF for 10 minutes at 37°C to induce EGFR autophosphorylation. Include an unstimulated control.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and add 100 µL of lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk.

    • Incubate with the primary anti-phospho-EGFR antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with the anti-total-EGFR antibody as a loading control.

Data Analysis & Interpretation: Quantify the band intensities for phospho-EGFR and normalize them to the total-EGFR bands. Calculate the percent inhibition of phosphorylation compared to the EGF-stimulated, vehicle-treated control. This provides a measure of the compound's potency in a physiological setting.

CompoundPredicted Cellular IC50 (nM) - pEGFR
This compound(Experimentally Determined)
Staurosporine~50-200
Dasatinib~1-10 (also targets other kinases)

Phase 3: Defining the Selectivity Profile

A critical aspect of any potential therapeutic is its selectivity. A highly promiscuous inhibitor may lead to toxicity, while a highly selective one may have a cleaner safety profile.[9]

G cluster_0 Upstream Signal cluster_1 Membrane Receptor cluster_2 Downstream Signaling Cascade cluster_3 Cellular Response Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Activation RAS RAS/MAPK Pathway RTK->RAS PI3K PI3K/AKT Pathway RTK->PI3K PLC PLCγ Pathway RTK->PLC Response Proliferation, Survival, etc. RAS->Response PI3K->Response PLC->Response Inhibitor Test Compound & Benchmarks Inhibitor->RTK Inhibition

Caption: A simplified tyrosine kinase signaling pathway.

Approach 3: Kinome-Wide Selectivity Profiling

While conducting a full kinome scan is resource-intensive, an initial assessment can be made by testing the compound against a small, representative panel of kinases from different families (e.g., another tyrosine kinase like Abl, and a serine/threonine kinase like PKA).

Methodology: This involves running the In Vitro Enzymatic Assay (Protocol 1) with a panel of different kinases at a fixed, high concentration of the Test Compound (e.g., 1 µM or 10 µM).

Data Analysis & Interpretation: Calculate the percent inhibition for each kinase. High inhibition of the primary target (c-Src) and low inhibition of others suggests good selectivity. Broad inhibition across multiple kinases, similar to Staurosporine, indicates promiscuity.

Kinase TargetStaurosporine (% Inh @ 1µM)Dasatinib (% Inh @ 1µM)Test Compound (% Inh @ 1µM)
c-Src (Tyr) >99%>99%(To be determined)
Abl (Tyr) >99%>99%(To be determined)
VEGFR2 (Tyr) >99%>95%(To be determined)
PKA (Ser/Thr) >95%<30%(To be determined)
PKCα (Ser/Thr) >99%[6]~50-70%(To be determined)

This comparative table provides a clear, at-a-glance view of the Test Compound's selectivity relative to a promiscuous (Staurosporine) and a multi-targeted (Dasatinib) inhibitor.

Conclusion

This guide outlines a foundational, logic-driven approach to benchmark a novel compound, "this compound," for potential tyrosine kinase inhibitory activity. By systematically progressing from direct enzymatic inhibition to cellular activity and selectivity profiling, and by constantly comparing performance against well-defined standards like Staurosporine and Dasatinib, researchers can build a robust data package. This methodology not only validates the compound's activity but also provides the essential context needed to make informed decisions about its future development as a potential therapeutic agent.

References

  • Fallon, B. et al. (1990). Staurosporine inhibits a tyrosine protein kinase in human hepatoma cell membranes. Biochem Biophys Res Commun, 170(3), 1191-6. Available at: [Link]

  • Al-Ostoot, F.H. et al. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chem, 13(1), 16. Available at: [Link]

  • Goyal, A. et al. (2024). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Afr. J. Biomed. Res., 27(4S). Available at: [Link]

  • Al-Ostoot, F.H. et al. (2019). A comprehensive review on biological activities of oxazole derivatives. PubMed. Available at: [Link]

  • Priyanka, et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR. Available at: [Link]

  • Cellagen Technology. Staurosporine | pan-kinase inhibitor. Available at: [Link]

  • GlpBio. (2023). Staurosporine: Broad-Spectrum Kinase Inhibitor with Challenges. YouTube. Available at: [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Available at: [Link]

  • Takara Bio. Universal Tyrosine Kinase Assay Kit. Available at: [Link]

  • Singh, S. et al. (2023). Dasatinib: a potential tyrosine kinase inhibitor to fight against multiple cancer malignancies. Med Oncol, 40(6), 173. Available at: [Link]

  • Martens, S. lab. (2023). In vitro kinase assay. Protocols.io. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • Wodicka, L. M. et al. (2010). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. Biochemistry, 49(29), 5964–5973. Available at: [Link]

  • Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Available at: [Link]

  • StatPearls - NCBI Bookshelf. (2023). Tyrosine Kinase Inhibitors. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 5-amino-2-methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of Ethyl 5-amino-2-methyloxazole-4-carboxylate, a heterocyclic building block utilized in pharmaceutical and chemical synthesis.[1][2] Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar compounds in a laboratory setting.

The causality-driven procedures outlined below are grounded in established safety principles and regulatory frameworks, ensuring a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment

Understanding the potential hazards of this compound is the foundation of its safe management. Based on data from safety data sheets (SDS) for this compound and structurally similar oxazole derivatives, the primary risks are associated with direct contact and inhalation.[3]

The compound is classified as a hazardous substance.[3] Key hazard statements indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4][5]

Table 1: GHS Hazard Profile for this compound and Analogs

Hazard ClassGHS CategorySignal WordHazard Statement
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[3][4]
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation[4][5]
Specific target organ toxicity — single exposureCategory 3WarningH335: May cause respiratory irritation[3][5]

This data is synthesized from SDS for the specified compound and its close structural analogs.

The primary routes of exposure are skin contact, eye contact, and inhalation of the solid crystalline powder.[3] Therefore, all handling and disposal procedures must be designed to mitigate these specific risks.

Required Personal Protective Equipment (PPE)

Based on the risk assessment, a standard suite of PPE is mandatory when handling this compound, from initial use to final waste packaging. The selection of PPE is a direct countermeasure to the identified hazards.

Table 2: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side shields or goggles (compliant with EN 166 or ANSI Z87.1)[4][6]Prevents eye contact with the solid powder, which can cause serious irritation.[4]
Hand Protection Nitrile or other appropriate chemical-resistant gloves.[4][6]Protects against skin contact, which is a known cause of irritation.[3] Gloves must be inspected before use and replaced immediately if contaminated or damaged.
Body Protection Long-sleeved laboratory coat.Minimizes the risk of accidental skin contact on the arms.
Respiratory Protection Not required under normal use with adequate ventilation. Use a NIOSH-approved respirator if dust is generated or ventilation is poor.[4]Prevents inhalation of airborne particles that may cause respiratory irritation.[3] All weighing and transferring operations should ideally be performed in a chemical fume hood.

Spill Management Protocol

Accidental spills must be managed immediately to prevent exposure and environmental contamination. The following procedure applies to small-scale laboratory spills.

  • Evacuate and Alert : Ensure all personnel in the immediate vicinity are aware of the spill.

  • Don PPE : Before cleanup, don the full required PPE as listed in Table 2.

  • Containment : Prevent the spread of the solid powder. Avoid actions that could make the dust airborne.

  • Cleanup : Gently sweep up the solid material and place it into a suitable, sealable container for disposal.[3] Do not use a vacuum cleaner unless it is HEPA-filtered and rated for hazardous dust. Avoid dry sweeping that creates dust; if necessary, lightly moisten a paper towel with water to wipe up the final residue.

  • Decontamination : Clean the spill area thoroughly with soap and water.

  • Waste Disposal : The container with the spilled material and any contaminated cleaning materials must be sealed, labeled as "Hazardous Waste," and disposed of according to the procedures in Section 4.

Step-by-Step Disposal Procedure

The disposal of this compound is governed by federal and local regulations for hazardous chemical waste.[7][8] The guiding principle is that chemical waste must be tracked from its point of generation to its final disposal.[8]

Workflow for Chemical Waste Disposal

G cluster_0 In the Laboratory (Satellite Accumulation Area) cluster_1 EH&S / Waste Vendor Coordination cluster_2 Final Disposition A 1. Characterize Waste (Solid, Non-acute Hazardous Chemical) B 2. Select Container (HDPE, Compatible Lid) A->B C 3. Label Container ('Hazardous Waste', Chemical Name, Date) B->C D 4. Collect Waste (Keep container closed, store in SAA) C->D E 5. Request Pickup (When container is full or project ends) D->E F 6. Transport to Central Accumulation Area E->F G 7. Manifest & Ship (Via licensed hauler) F->G H 8. Final Disposal (Approved TSDF - Incineration) G->H

Caption: Waste Disposal Workflow from Lab to Final Disposition.

Detailed Protocol:
  • Waste Characterization : This compound is classified as a non-acutely hazardous chemical waste. It should not be mixed with other waste streams unless they are of the same hazard class and known to be compatible.[7]

  • Container Selection :

    • Use a dedicated, leak-proof container made of a material compatible with the chemical, such as high-density polyethylene (HDPE).[7]

    • The container must have a tightly sealing lid to prevent any release.[3][9]

    • Never use food or beverage containers for waste accumulation.

  • Labeling :

    • The container must be clearly labeled with the words "Hazardous Waste."[8]

    • The full chemical name, "this compound," must be written on the label.

    • List any other compatible chemicals if it is a mixed waste container.

  • Accumulation in a Satellite Accumulation Area (SAA) :

    • The designated waste container must be kept at or near the point of generation and under the control of laboratory personnel.[10][11] This designated location is known as a Satellite Accumulation Area (SAA).

    • Keep the waste container closed at all times except when adding waste.[9]

    • Store the waste container in a secondary containment bin to prevent spills.

    • Segregate Incompatibles : Store this waste away from strong oxidizing agents, strong acids, and strong bases to prevent hazardous reactions.[4][10][12]

  • Preparing for Disposal :

    • Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills during transport.[7]

    • Once the container is full or the project generating the waste is complete, seal it securely.

    • Contact your institution's Environmental Health & Safety (EH&S) department to arrange for pickup.[9] They will manage the process of transferring the waste to a licensed waste disposal facility.[7]

  • Final Disposition : The standard and recommended disposal method for this type of organic chemical waste is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[8] Do not dispose of this chemical down the drain or in regular trash.[10]

Regulatory Framework: A Brief Overview

The management of laboratory chemical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA (Environmental Protection Agency) : Through the Resource Conservation and Recovery Act (RCRA) , the EPA governs the management of hazardous waste from "cradle-to-grave."[7] This includes generation, transportation, treatment, storage, and disposal. Laboratories are considered hazardous waste generators and must comply with these regulations.[13]

  • OSHA (Occupational Safety and Health Administration) : OSHA's Hazard Communication Standard (29 CFR 1910.1200) and Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450) require employers to inform and train employees about the chemical hazards in their workplace and to implement a Chemical Hygiene Plan to minimize exposure.[14][15]

Decision Logic for Waste Handling

G Start Waste Generated (this compound) IsContainerAvailable Proper Waste Container Available? Start->IsContainerAvailable GetContainer Obtain Labeled Hazardous Waste Container IsContainerAvailable->GetContainer No TransferWaste Transfer Waste to Container in SAA IsContainerAvailable->TransferWaste Yes GetContainer->TransferWaste IsFull Container Full? TransferWaste->IsFull ContinueCollection Continue Collecting Waste (Keep Closed) IsFull->ContinueCollection No RequestPickup Seal Container & Request EH&S Pickup IsFull->RequestPickup Yes ContinueCollection->TransferWaste End Waste Removed from Lab RequestPickup->End

Caption: Decision-making process for routine waste collection.

By adhering to this comprehensive guide, laboratory personnel can ensure the safe and compliant disposal of this compound, upholding the highest standards of safety and environmental stewardship.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. [Link]

  • American Chemical Society. (2022, November 1). Managing Hazardous Chemical Waste in the Lab. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • National Center for Biotechnology Information, PubChem. Ethyl 4-methyloxazole-5-carboxylate. [Link]

  • Pharmaceutical Technology. Incompatibilities. [Link]

  • World Health Organization. (1999). Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. [Link]

  • Oakland University. EHSO Manual 2025-2026: Hazardous Waste. [Link]

  • PharmWaste Technologies, Inc. EPA Subpart P Regulations - HW Drugs. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Overview. [Link]

  • MySkinRecipes. Ethyl 2-amino-4-methyloxazole-5-carboxylate. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Standards. [Link]

  • U.S. Environmental Protection Agency (EPA). (2019, February 22). Management of Hazardous Waste Pharmaceuticals. [Link]

  • SlideShare. Incompatibility (Geçimsizlik). [Link]

  • Occupational Safety and Health Administration (OSHA). Guidance For Hazard Determination. [Link]

  • MySkinRecipes. Ethyl 2-amino-4-methyloxazole-5-carboxylate. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024, January 22). Amitrole. [Link]

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  • University of Nevada, Reno, Environmental Health & Safety. Partial List of Chemical Incompatibilities. [Link]

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Navigating the Safe Handling of Ethyl 5-amino-2-methyloxazole-4-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Landscape: Insights from Analogs

Given the absence of specific toxicological data for Ethyl 5-amino-2-methyloxazole-4-carboxylate, a conservative approach to safety is warranted. Analysis of related compounds such as Ethyl 2-amino-4-methylthiazole-5-carboxylate and Ethyl 4-methyloxazole-5-carboxylate consistently indicates the following potential hazards:

  • Skin Irritation: Causes skin irritation.[3][4][5][6]

  • Serious Eye Irritation: Causes serious eye irritation.[3][4][5][6]

  • Respiratory Irritation: May cause respiratory irritation.[3][5]

Therefore, all handling procedures must be designed to mitigate these risks through appropriate engineering controls, personal protective equipment, and safe work practices.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final and critical barrier between the researcher and potential chemical exposure. The following table outlines the recommended PPE for handling this compound, categorized by the nature of the laboratory operation.

Protection LevelRequired PPEWhen to Use
Standard Laboratory Operations (Level D) Safety glasses with side shields or goggles, lab coat, nitrile gloves, closed-toe shoes.For handling small quantities in a well-ventilated area or a chemical fume hood.[7]
Operations with Splash or Aerosol Potential (Level C) Chemical splash goggles, face shield, chemical-resistant apron or coveralls over a lab coat, double-gloving (nitrile), chemical-resistant boots.When there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes.[7]
Emergency Situations (Spills or Releases) Full-face respirator with appropriate cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves and boots.For responding to spills or uncontrolled releases of the compound.[7]

A Note on Glove Selection: While nitrile gloves are generally recommended for handling chemicals, it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times, especially when prolonged contact is anticipated. Double gloving is a recommended practice to minimize the risk of exposure due to undetected pinholes or tears in the outer glove.[8][9][10]

Procedural Guidance: From Receipt to Disposal

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following workflow provides a step-by-step guide for its management.

cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Disposal receipt Receive Shipment inspect Inspect Container for Damage receipt->inspect storage Store in a Cool, Dry, Well-Ventilated Area inspect->storage No Damage quarantine Quarantine and Report inspect->quarantine Damaged ppe Don Appropriate PPE storage->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weighing Weigh Solid Compound fume_hood->weighing dissolving Prepare Solution weighing->dissolving liquid_waste Collect Liquid Waste in Labeled Hazardous Waste Container dissolving->liquid_waste solid_waste Collect Solid Waste in Labeled Hazardous Waste Container disposal Dispose According to Institutional and Local Regulations solid_waste->disposal liquid_waste->disposal

Caption: Workflow for the Safe Handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation: Before handling, ensure you are wearing the appropriate PPE as specified in the table above.[11] All operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]

  • Handling:

    • Avoid all personal contact, including inhalation.[12]

    • Use spark-proof tools and equipment where applicable, as some heterocyclic compounds can be flammable.[8]

    • Wash hands thoroughly after handling.[6]

  • Reaction Setup:

    • Set up all reaction apparatus within the fume hood.

    • Continuously monitor reactions for any signs of exothermic events or pressure buildup.

  • Spill Response: In the event of a spill, evacuate the area and follow the emergency procedures outlined by your institution. For minor spills, and if it is safe to do so, use an absorbent material to contain the spill and collect it in a designated, sealed hazardous waste container.[12]

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

  • Solid Waste: Collect in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect in a designated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal Method: Arrange for disposal as special waste through a licensed disposal company, in consultation with local waste disposal authorities and in accordance with national and regional regulations.[13]

Conclusion: Fostering a Culture of Safety

The responsible use of novel chemical compounds like this compound underpins the integrity and success of research and development endeavors. By adhering to the comprehensive safety protocols outlined in this guide, which are grounded in the known hazards of structurally similar molecules, laboratories can foster a robust culture of safety. This proactive approach not only protects the well-being of scientific professionals but also ensures the continued advancement of science in a secure and ethical manner.

References

  • BenchChem. Personal protective equipment for handling 4-Methyl-2-(piperidin-2-yl)oxazole.
  • AFG Bioscience LLC.
  • BenchChem. Personal protective equipment for handling 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide.
  • Fisher Scientific.
  • Sigma-Aldrich.
  • Thermo Fisher Scientific.
  • Apollo Scientific. 5-Phenyl-1,3-oxazole-4-carboxylic acid. 2023.
  • PubChem. Ethyl 2-amino-4-methylthiazole-5-carboxylate.
  • PubChem. Ethyl 2-aminothiazole-4-carboxylate.
  • BLD Pharm.
  • Sigma-Aldrich.
  • PubChem. Ethyl 4-methyloxazole-5-carboxylate.
  • TCI Chemicals.
  • Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. 2006.
  • Occupational Safety and Health Administration. eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • TCI Chemicals.
  • SUZHOU ARTK MEDCHEM CO.,LTD.
  • MySkinRecipes.
  • Smolecule.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.